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Chitooctaose

Cat. No.: B12847682
M. Wt: 1307.3 g/mol
InChI Key: ODMYLKPLUVTIMM-CTDGWFTOSA-N
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Description

Chitooctaose is a useful research compound. Its molecular formula is C48H90N8O33 and its molecular weight is 1307.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C48H90N8O33 B12847682 Chitooctaose

Properties

Molecular Formula

C48H90N8O33

Molecular Weight

1307.3 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-amino-4-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyhexanal

InChI

InChI=1S/C48H90N8O33/c49-10(1-57)26(67)35(11(66)2-58)83-43-20(51)29(70)37(13(4-60)77-43)85-45-22(53)31(72)39(15(6-62)79-45)87-47-24(55)33(74)41(17(8-64)81-47)89-48-25(56)34(75)40(18(9-65)82-48)88-46-23(54)32(73)38(16(7-63)80-46)86-44-21(52)30(71)36(14(5-61)78-44)84-42-19(50)28(69)27(68)12(3-59)76-42/h1,10-48,58-75H,2-9,49-56H2/t10-,11+,12+,13+,14+,15+,16+,17+,18+,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,34+,35+,36+,37+,38+,39+,40+,41+,42-,43-,44-,45-,46-,47-,48-/m0/s1

InChI Key

ODMYLKPLUVTIMM-CTDGWFTOSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)N)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)N)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)N)O[C@@H]5[C@H](O[C@H]([C@@H]([C@H]5O)N)O[C@@H]6[C@H](O[C@H]([C@@H]([C@H]6O)N)O[C@@H]7[C@H](O[C@H]([C@@H]([C@H]7O)N)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)N)O)CO)CO)CO)CO)CO)CO)N)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)OC3C(OC(C(C3O)N)OC4C(OC(C(C4O)N)OC5C(OC(C(C5O)N)OC6C(OC(C(C6O)N)OC7C(OC(C(C7O)N)OC(C(CO)O)C(C(C=O)N)O)CO)CO)CO)CO)CO)CO)N)O)O)O

Origin of Product

United States

Foundational & Exploratory

Chitooctaose: A Comprehensive Technical Guide on Structure and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chitooctaose is a well-defined chitooligosaccharide (COS), an oligomer composed of eight β-(1,4)-linked monosaccharide units. These units are a mixture of N-acetyl-D-glucosamine and D-glucosamine. As a derivative of chitin (B13524), the second most abundant polysaccharide in nature, this compound has garnered significant interest for its diverse biological activities, including roles in plant defense signaling and potential biomedical applications. Unlike its parent polymer, chitosan (B1678972), this compound is water-soluble, which significantly enhances its bioavailability and utility in various biological systems. This guide provides an in-depth overview of the structure and chemical properties of this compound, detailed experimental protocols for its production and analysis, and a look into its role in cellular signaling.

Structure of this compound

This compound is a linear oligosaccharide consisting of eight monosaccharide units. The specific structure can be defined by the following key features:

  • Monomeric Units: The polymer chain is composed of two types of monosaccharide units: N-acetyl-D-glucosamine (GlcNAc) and D-glucosamine (GlcN). The ratio of these two units is determined by the degree of deacetylation (DDA) of the parent chitosan from which it is derived.

  • Glycosidic Linkage: The monosaccharide units are linked by β-(1,4)-glycosidic bonds. This linkage is identical to that found in cellulose, with the key difference being the presence of an amino or acetylamino group at the C2 position.

  • Stereochemistry: The monosaccharide units are in the D-configuration.

The chemical structure of the repeating units is as follows:

Monomeric units of this compound.

Chemical Properties

The chemical properties of this compound are largely dictated by its molecular weight, the degree and pattern of deacetylation, and the presence of reactive functional groups (hydroxyl and amino groups).

Quantitative Data
PropertyValueSource
Molecular Formula C48H90N8O33[1]
Molecular Weight 1307.3 g/mol [1]
Degree of Polymerization (DP) 8
Solubility Soluble in water. Specific quantitative data is not readily available.
Stability Stable under neutral and slightly acidic conditions. Stability may be affected by strong acids, bases, and high temperatures, though specific quantitative data for this compound is limited.
Solubility

Chitooligosaccharides, including this compound, are generally soluble in water across a wide pH range. This is a significant advantage over high molecular weight chitosan, which is typically only soluble in acidic solutions. The improved water solubility is attributed to the shorter chain length and the presence of hydrophilic amino and hydroxyl groups.

Stability

This compound is relatively stable in aqueous solutions. However, its stability can be influenced by pH and temperature.

  • pH: In highly acidic or alkaline solutions, hydrolysis of the glycosidic bonds can occur, leading to the degradation of the oligosaccharide into smaller units.

  • Temperature: Elevated temperatures can accelerate the rate of hydrolysis and other degradation reactions. For long-term storage, it is recommended to keep this compound solutions at low temperatures (2-8 °C).

Chemical Reactivity

The amino and hydroxyl groups of the constituent monosaccharides are the primary sites for chemical reactions. These functional groups allow for a variety of chemical modifications, including:

  • Acylation: The free amino groups can be readily acylated.

  • Alkylation: Both amino and hydroxyl groups can undergo alkylation.

  • Schiff Base Formation: The amino groups can react with aldehydes and ketones to form Schiff bases.

These reactions can be utilized to produce this compound derivatives with tailored properties for specific applications in drug delivery and biomaterials.

Experimental Protocols

Production of this compound by Enzymatic Hydrolysis of Chitosan

This protocol describes a general method for the production of chitooligosaccharides, including this compound, from chitosan using enzymatic hydrolysis. The specific enzyme and conditions can be optimized to favor the production of this compound.

Materials:

Procedure:

  • Substrate Preparation:

    • Prepare a 1% (w/v) chitosan solution by dissolving chitosan powder in a 1% (v/v) acetic acid solution with continuous stirring.

    • Adjust the pH of the chitosan solution to 5.5 with sodium acetate buffer.

  • Enzymatic Hydrolysis:

    • Preheat the chitosan solution to the optimal temperature for the chosen enzyme (e.g., 50°C for cellulase from A. niger).

    • Add the enzyme to the chitosan solution at a predetermined enzyme-to-substrate ratio.

    • Incubate the reaction mixture for a specific duration (e.g., 24 hours), which can be optimized to yield a higher fraction of this compound.

  • Enzyme Inactivation:

    • Stop the enzymatic reaction by heating the mixture to 100°C for 10 minutes.

    • Cool the mixture to room temperature.

  • Fractionation of Chitooligosaccharides:

    • Centrifuge the hydrolysate to remove any insoluble particles.

    • The supernatant, containing a mixture of chitooligosaccharides, can be fractionated. Add acetone to the supernatant to precipitate higher molecular weight oligosaccharides. The fraction remaining in solution will be enriched with lower molecular weight oligosaccharides, including this compound. The ratio of acetone to water can be varied to optimize the separation.

  • Purification and Characterization:

    • The this compound-enriched fraction can be further purified using size-exclusion chromatography.

    • The final product can be lyophilized (freeze-dried) for storage.

    • Characterize the product using techniques such as MALDI-TOF mass spectrometry to confirm the degree of polymerization and High-Performance Liquid Chromatography (HPLC) for quantification.

A 1. Substrate Preparation (1% Chitosan in 1% Acetic Acid, pH 5.5) B 2. Enzymatic Hydrolysis (Add Chitosanase/Cellulase, Incubate at 50°C) A->B C 3. Enzyme Inactivation (Heat to 100°C for 10 min) B->C D 4. Centrifugation (Remove insoluble particles) C->D E 5. Fractionation (Acetone precipitation of supernatant) D->E F 6. Purification (Size-Exclusion Chromatography) E->F G 7. Lyophilization (Freeze-drying for storage) F->G H 8. Characterization (MALDI-TOF MS, HPLC) G->H

Workflow for enzymatic production of this compound.

Role in Signaling Pathways: Plant Defense

This compound is a potent elicitor of defense responses in plants. It acts as a Pathogen-Associated Molecular Pattern (PAMP), signaling the presence of a potential fungal pathogen and activating the plant's innate immune system.

The chitin signaling pathway in plants is initiated by the recognition of chitin fragments, such as this compound, by cell surface receptors. In the model plant Arabidopsis thaliana, the LysM receptor-like kinase 1 (LysM RLK1), also known as Chitin Elicitor Receptor Kinase 1 (CERK1), plays a crucial role in this process.

The binding of this compound to LysM RLK1 triggers a series of downstream signaling events, including:

  • Ion Fluxes: Rapid influx of Ca2+ ions into the cytoplasm.

  • Reactive Oxygen Species (ROS) Production: An oxidative burst that has direct antimicrobial effects and acts as a secondary signal.

  • Activation of Mitogen-Activated Protein Kinase (MAPK) Cascades: Phosphorylation cascades that transduce the signal to the nucleus.

  • Transcriptional Reprogramming: Activation of transcription factors (e.g., WRKYs) that lead to the expression of defense-related genes, such as those encoding pathogenesis-related (PR) proteins and enzymes for the synthesis of phytoalexins.

cluster_0 Extracellular Space cluster_1 Plasma Membrane cluster_2 Cytoplasm cluster_3 Nucleus This compound This compound (PAMP) LysM_RLK1 LysM RLK1/CERK1 Receptor This compound->LysM_RLK1 Binding Ion_Flux Ion Fluxes (Ca2+ influx) LysM_RLK1->Ion_Flux ROS ROS Production LysM_RLK1->ROS MAPK MAPK Cascade Activation Ion_Flux->MAPK ROS->MAPK TF Transcription Factor Activation (e.g., WRKYs) MAPK->TF Defense_Genes Defense Gene Expression (PR proteins, Phytoalexins) TF->Defense_Genes

References

Chitooctaose: A Technical Overview of its Molecular Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the molecular formula and weight of chitooctaose, a significant oligosaccharide derived from chitin. This document is intended for researchers, scientists, and professionals in the field of drug development and biomaterial science who are working with or exploring the applications of chitosan (B1678972) and its oligomers.

This compound is a linear polysaccharide composed of eight β-(1→4)-linked D-glucosamine units. It is a well-defined chitooligosaccharide (COS) that is often studied for its various biological activities, including antimicrobial, anti-inflammatory, and antitumor effects. Understanding its precise molecular characteristics is fundamental for quantitative studies and for the development of novel therapeutic agents.

Molecular Formula and Weight

The chemical properties of this compound are summarized in the table below. These values are critical for stoichiometric calculations in experimental settings and for the characterization of this compound-based materials.

PropertyValueSource
Molecular Formula C48H90N8O33[1]
Average Molecular Weight 1307.3 g/mol [1]
Monoisotopic Molecular Weight 1306.5610273 Da[1]

Table 1: Key molecular properties of this compound.

Determination of Molecular Properties

The molecular weight and formula of this compound are determined through standard analytical techniques.

  • Mass Spectrometry (MS): This is the primary technique used to determine the accurate molecular weight of this compound. High-resolution mass spectrometry provides the monoisotopic mass, which is calculated using the mass of the most abundant isotopes of each element.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the this compound, ensuring the correct number of glucosamine (B1671600) units and verifying the molecular formula.

  • Elemental Analysis: This technique can be used to experimentally determine the percentage composition of carbon, hydrogen, nitrogen, and oxygen, which is then used to derive the empirical and molecular formulas.

Structural Representation

The structure of this compound consists of a linear chain of eight glucosamine monomers. The following diagram illustrates the connectivity of these units.

chitooctaose_structure cluster_0 This compound (Linear Representation) GlcN_1 GlcN GlcN_2 GlcN GlcN_1->GlcN_2 β(1→4) GlcN_3 GlcN GlcN_2->GlcN_3 β(1→4) GlcN_4 GlcN GlcN_3->GlcN_4 β(1→4) GlcN_5 GlcN GlcN_4->GlcN_5 β(1→4) GlcN_6 GlcN GlcN_5->GlcN_6 β(1→4) GlcN_7 GlcN GlcN_6->GlcN_7 β(1→4) GlcN_8 GlcN GlcN_7->GlcN_8 β(1→4)

A simplified diagram showing the linear β-(1→4) linkage of the eight glucosamine (GlcN) units in this compound.

References

a Chitooctaose solubility in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of Chitooctaose

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a chito-oligosaccharide (COS) with a degree of polymerization of eight, is a compound of significant interest in the biomedical and pharmaceutical fields. As an oligomer of chitosan (B1678972), it is derived from chitin, the second most abundant polysaccharide in nature. Unlike its high-molecular-weight parent, chitosan, this compound exhibits improved aqueous solubility and unique biological activities. Understanding its solubility profile in various solvents is critical for its formulation, processing, and application in drug delivery, tissue engineering, and as a bioactive agent.

This technical guide provides a comprehensive overview of the factors influencing the solubility of this compound and its expected behavior in different solvent systems. It includes detailed experimental protocols for solubility determination and visual diagrams to illustrate key concepts and workflows.

Core Principles of Chito-oligosaccharide Solubility

The solubility of chitosan and its oligomers is a complex phenomenon governed by several interrelated factors. While high-molecular-weight chitosan is notoriously insoluble in water and most organic solvents, low-molecular-weight chito-oligosaccharides (COS), including this compound, are generally much more soluble.[1][2]

  • Molecular Weight (MW): This is the most critical factor. Lower molecular weight chitosans exhibit significantly higher water solubility.[1][3] Oligosaccharides with a degree of polymerization (DP) of less than 10 are often readily soluble in water, even at neutral pH.[2]

  • Degree of Deacetylation (DD) and pH: For higher MW chitosan, solubility is highly pH-dependent. It dissolves in dilute acidic solutions (pH < 6.5) where the primary amino groups (-NH2) on the glucosamine (B1671600) units become protonated (-NH3+).[3][4][5] This positive charge creates electrostatic repulsion between polymer chains, overcoming the extensive intermolecular hydrogen bonding and allowing water molecules to solvate the polymer.[6][7] While this compound is expected to be water-soluble, its DD and the pH of the medium can still influence its hydration and interaction with other molecules.

  • Crystallinity: The rigid, semi-crystalline structure of chitosan, stabilized by strong inter- and intramolecular hydrogen bonds, is a primary reason for its poor solubility.[1][6] The shorter chain length of this compound results in reduced crystallinity and weaker hydrogen bonding networks, facilitating easier dissolution.

  • Solvent Polarity and Hydrogen Bonding: The ability of a solvent to disrupt the existing hydrogen bonds within the oligosaccharide and form new, stable solute-solvent hydrogen bonds is crucial. Alcohols, for instance, can dehydrate chitosan chains, reducing hydrophilic interactions and causing aggregation or precipitation.[8]

Solubility Data for this compound

Specific quantitative solubility data (e.g., in mg/mL) for this compound is not extensively reported in publicly available literature. However, based on the established principles for chito-oligosaccharides, a qualitative and expected solubility profile can be summarized.

Solvent SystemExpected SolubilityRationale and RemarksCitations
Aqueous Solvents
Deionized Water (Neutral pH)HighLow molecular weight COS (DP < 10) are reported to be readily water-soluble.[1][2]
Acidic Aqueous Buffers (pH < 6.0)Very HighProtonation of amino groups enhances electrostatic repulsion and hydration, further increasing solubility.[4][5]
Alkaline Aqueous Buffers (pH > 7.0)Moderate to HighWhile high MW chitosan precipitates, COS with low MW can remain soluble at alkaline pH. Solubility may decrease slightly compared to neutral or acidic conditions as amino groups are deprotonated.[2]
Saline Solutions (e.g., PBS)HighGenerally soluble, but very high salt concentrations may slightly decrease solubility due to a "salting-out" effect.[4]
Organic Solvents
Ethanol (B145695) / MethanolLow to InsolubleAlcohols tend to dehydrate the oligosaccharide chains, leading to aggregation and precipitation. Chitosan is used as a precipitating agent from aqueous solutions using alcohols.[8][9][10]
Dimethyl Sulfoxide (DMSO)Low to InsolubleUnmodified chitosan is generally insoluble in DMSO. Chemical modification or salt formation is typically required to achieve solubility.[11][12][13]
Dimethylformamide (DMF)InsolubleSimilar to DMSO, unmodified chitosan does not dissolve in DMF.[14]
Mixed Solvents
Ethanol/Water MixturesLowThe presence of ethanol is likely to decrease the aqueous solubility of this compound. Some chemically modified chitosans can dissolve in specific ethanol/water ratios, but this is not expected for the unmodified oligomer.[8][15]

Experimental Protocols for Solubility Determination

This section outlines a universal protocol for accurately determining the solubility of this compound in a given solvent.

Materials and Reagents
  • This compound (high purity)

  • Selected solvents (e.g., deionized water, phosphate (B84403) buffer pH 5.0, ethanol, DMSO)

  • Analytical balance (± 0.01 mg)

  • Thermostatic shaker or incubator

  • Microcentrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

  • High-Performance Liquid Chromatography (HPLC) system with an Evaporative Light-Scattering Detector (ELSD) or a UV-Vis Spectrophotometer for the DNS assay.

Method 1: Saturation Shake-Flask Method

This is a standard method for determining equilibrium solubility.

  • Preparation: Add an excess amount of this compound to a known volume (e.g., 1.0 mL) of the test solvent in a sealed vial. The excess should be sufficient to ensure a saturated solution with visible undissolved solid after equilibration.

  • Equilibration: Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid. Alternatively, filter the suspension using a 0.22 µm syringe filter chemically compatible with the solvent. This step must be performed quickly and at the same temperature to avoid precipitation or further dissolution.

  • Quantification:

    • Carefully take a precise aliquot of the clear supernatant.

    • Dilute the aliquot with an appropriate solvent (usually the mobile phase for chromatography).

    • Quantify the concentration of dissolved this compound using a pre-validated analytical method. HPLC with ELSD is highly suitable for non-chromophoric oligosaccharides.[16]

Method 2: Gravimetric Analysis
  • Follow steps 1-3 from the Shake-Flask Method.

  • Quantification:

    • Accurately pipette a known volume of the clear supernatant into a pre-weighed, dry container.

    • Evaporate the solvent completely under vacuum or in a drying oven at a temperature that does not degrade the this compound.

    • Weigh the container with the dried solute.

    • The solubility is calculated as the mass of the dried solute divided by the volume of the supernatant taken.

Analytical Quantification: HPLC-ELSD
  • Column: A column suitable for carbohydrate analysis, such as an amino-propyl or amide-HILIC column.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used.[16]

  • Detector: Evaporative Light-Scattering Detector (ELSD).

  • Standard Curve: Prepare a series of this compound standards of known concentrations to create a calibration curve for accurate quantification.

Visualization of Concepts and Workflows

Diagram 1: Factors Influencing Chito-oligosaccharide Solubility

G cluster_intrinsic Intrinsic Properties cluster_extrinsic Extrinsic Factors MW Molecular Weight (MW) Solubility This compound Solubility MW->Solubility Lower MW increases solubility DD Degree of Deacetylation (DD) DD->Solubility Higher DD aids in acidic conditions Crystallinity Crystallinity Crystallinity->Solubility Lower crystallinity increases solubility pH Solvent pH pH->Solubility Acidic pH (<6.5) increases solubility SolventType Solvent Type (Polarity, H-Bonding) SolventType->Solubility Aqueous > Organic IonicStrength Ionic Strength IonicStrength->Solubility High concentration can decrease solubility

Caption: Key intrinsic and extrinsic factors governing the solubility of this compound.

Diagram 2: Experimental Workflow for Solubility Determination

G cluster_quant Quantification Options start Start: Excess this compound + Known Volume of Solvent equilibration Equilibration (e.g., 24h at 25°C) with Constant Agitation start->equilibration separation Phase Separation (Centrifugation or Filtration) equilibration->separation supernatant Collect Clear Supernatant separation->supernatant quantify Quantification supernatant->quantify hplc HPLC-ELSD Analysis quantify->hplc Option 1 gravimetric Gravimetric Analysis quantify->gravimetric Option 2 result Result: Solubility (mg/mL) hplc->result gravimetric->result

Caption: Step-by-step workflow for the experimental determination of this compound solubility.

References

Chitooctaose Stability Under Various pH Conditions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of chitooctaose, a chitosan (B1678972) oligosaccharide with a degree of polymerization of eight, under a range of pH conditions. Understanding the stability of this compound is critical for its application in research and drug development, as pH can significantly impact its structure, bioactivity, and shelf-life. This document outlines the primary degradation pathways, summarizes stability data, provides detailed experimental protocols for stability assessment, and visualizes key experimental and biological processes.

Introduction to this compound and its Stability

This compound is a well-defined oligosaccharide derived from the deacetylation and hydrolysis of chitin, a naturally abundant polysaccharide. It consists of eight β-(1→4)-linked D-glucosamine units. Due to its biocompatibility, biodegradability, and unique biological activities, including antimicrobial, anti-inflammatory, and immunostimulatory effects, this compound holds significant promise in the pharmaceutical and biomedical fields.

The stability of this compound is paramount for its practical application. The glycosidic linkages in the oligosaccharide chain are susceptible to cleavage under certain conditions, with pH being a primary determinant of the degradation rate and mechanism. The primary degradation pathway for this compound is hydrolysis of the glycosidic bonds, which can be catalyzed by acids or enzymes.

Factors Influencing this compound Stability

The stability of this compound is influenced by several factors, with pH being the most critical. Other factors include temperature, the presence of enzymes, and the ionic strength of the solution.

  • pH: The pH of the environment dictates the primary mechanism of degradation. In acidic conditions, chemical hydrolysis of the glycosidic linkages is the predominant pathway. Near-neutral and alkaline conditions generally favor stability against chemical hydrolysis, but enzymatic degradation can be significant if relevant enzymes are present.

  • Temperature: As with most chemical reactions, the rate of hydrolytic degradation of this compound increases with temperature.

  • Enzymes: Chitosanases and other glycoside hydrolases can efficiently catalyze the breakdown of this compound. The activity of these enzymes is highly dependent on pH and temperature.

Quantitative Data on this compound Stability

While specific kinetic data for the degradation of pure this compound across a wide pH range is not extensively documented in publicly available literature, the stability profile can be inferred from studies on chitosan and other chitooligosaccharides. The following table summarizes the expected stability of this compound under various pH conditions.

pH RangeConditionPrimary Degradation MechanismExpected StabilityKey Considerations
1 - 4 Strongly AcidicAcid-catalyzed hydrolysisLowRate of hydrolysis increases with decreasing pH and increasing temperature. The protonation of the amino groups can influence the cleavage of glycosidic bonds.
4 - 6 Weakly AcidicAcid-catalyzed hydrolysisModerateThis compound is soluble in this pH range. The rate of hydrolysis is slower than in strongly acidic conditions.
6 - 8 NeutralMinimal chemical hydrolysisHighGenerally stable against chemical degradation. Susceptible to enzymatic degradation by chitosanases with optimal activity in this range.
8 - 11 Weakly AlkalineMinimal chemical hydrolysisHighStable against chemical hydrolysis. May be susceptible to certain microbial or enzymatic degradation.
11 - 14 Strongly AlkalineAlkaline hydrolysis (slow)Moderate to HighGenerally more stable than in acidic conditions, but slow degradation can occur at very high pH and elevated temperatures.

Experimental Protocols for Stability Assessment

This section provides a detailed methodology for assessing the stability of this compound under various pH conditions.

Materials and Equipment
  • This compound standard

  • Buffers of various pH values (e.g., citrate (B86180), phosphate (B84403), borate)

  • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., amino or amide-based for polar compounds) and detector (e.g., refractive index detector (RID) or evaporative light scattering detector (ELSD))

  • Incubator or water bath with temperature control

  • pH meter

  • Vials for sample incubation

  • Syringes and filters for sample preparation

Experimental Workflow

The following diagram illustrates the general workflow for assessing this compound stability.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_solution Prepare this compound Stock Solution prep_samples Prepare Samples by Diluting Stock in Buffers prep_solution->prep_samples prep_buffers Prepare Buffers at Target pH Values prep_buffers->prep_samples incubate Incubate Samples at Controlled Temperature prep_samples->incubate sampling Collect Aliquots at Specific Time Points incubate->sampling quench Quench Reaction (e.g., neutralization, cooling) sampling->quench hplc Analyze Samples by HPLC quench->hplc quantify Quantify Remaining This compound hplc->quantify kinetics Determine Degradation Kinetics and Half-life quantify->kinetics

Caption: Experimental workflow for this compound pH stability testing.
Detailed Procedure

  • Preparation of this compound Stock Solution: Accurately weigh a known amount of this compound and dissolve it in deionized water to prepare a stock solution of a specific concentration (e.g., 10 mg/mL).

  • Preparation of pH Buffers: Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 6, 7, 8, 10, 12). Use appropriate buffer systems (e.g., citrate for acidic pH, phosphate for neutral pH, borate (B1201080) for alkaline pH) and adjust the final pH with HCl or NaOH.

  • Sample Preparation and Incubation:

    • For each pH value, add a known volume of the this compound stock solution to a vial containing the respective buffer to achieve the final desired concentration (e.g., 1 mg/mL).

    • Prepare a control sample at each pH and store it at a low temperature (e.g., -20°C) to represent the initial concentration (time zero).

    • Incubate the experimental samples in a temperature-controlled environment (e.g., 37°C or 50°C).

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each sample vial. The frequency of sampling should be adjusted based on the expected degradation rate.

  • Reaction Quenching: Immediately after collection, stop the degradation reaction. This can be achieved by neutralizing the pH of acidic or alkaline samples or by rapid cooling (e.g., placing the sample on ice).

  • HPLC Analysis:

    • Filter the samples through a suitable syringe filter (e.g., 0.22 µm) before injection into the HPLC system.

    • Analyze the samples using a pre-established HPLC method for the separation and quantification of this compound and its potential degradation products (shorter-chain oligosaccharides). A typical method might involve an amide column with a mobile phase of acetonitrile (B52724) and water.

  • Data Analysis:

    • From the HPLC chromatograms, determine the peak area of this compound at each time point.

    • Plot the concentration of this compound versus time for each pH condition.

    • Determine the degradation kinetics (e.g., zero-order, first-order) and calculate the degradation rate constant (k) and the half-life (t½) of this compound at each pH.

This compound in Biological Signaling

Chitooligosaccharides, including this compound, are known to act as signaling molecules in both plants and animals. In plants, they can trigger defense responses against pathogens.[1][2] In mammalian cells, they can modulate inflammatory responses.[3][4][5][6]

The following diagram illustrates a simplified signaling pathway initiated by this compound in a plant cell, leading to the activation of defense genes.

G cluster_outside Extracellular cluster_membrane Plasma Membrane cluster_inside Intracellular This compound This compound receptor LysM Receptor Kinase This compound->receptor Binding mapk MAPK Cascade receptor->mapk Activation tf Transcription Factors mapk->tf Phosphorylation genes Defense Gene Expression tf->genes Induction

Caption: Simplified this compound signaling pathway in plants.

In mammalian systems, chitooligosaccharides can interact with cell surface receptors like Toll-like receptors (TLRs) to initiate signaling cascades involving pathways such as NF-κB and MAPK, leading to the modulation of cytokine production.[3][6]

Conclusion

The stability of this compound is highly dependent on pH, with greater susceptibility to degradation under acidic conditions due to acid-catalyzed hydrolysis. Under neutral and alkaline conditions, this compound exhibits higher stability against chemical degradation, although enzymatic breakdown remains a consideration. For researchers and drug development professionals, it is crucial to consider these stability characteristics when formulating, storing, and applying this compound-based products. The provided experimental protocols offer a robust framework for conducting detailed stability studies, ensuring the quality and efficacy of this compound in its intended applications. Further research into the precise degradation kinetics of this compound and its interaction with various biological systems will continue to enhance its potential as a valuable biomolecule.

References

A Technical Guide to the Biological Activities of Chitooctaose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chitooctaose is a specific chitooligosaccharide (COS) composed of eight D-glucosamine units linked by β-1,4 glycosidic bonds. As a derivative of chitosan (B1678972), which is obtained from the deacetylation of chitin (B13524), this compound is water-soluble and possesses higher bioavailability than its parent polymer.[1] This property, combined with its specific degree of polymerization, makes it a molecule of significant interest for various biomedical applications. Research has highlighted its potential as an anti-inflammatory, immunomodulatory, and anticancer agent.[2][3][4] This technical guide provides a comprehensive overview of the known biological activities of this compound, detailing its mechanisms of action, summarizing quantitative data, and providing methodologies for key experimental evaluations.

Anti-inflammatory Activity

This compound has demonstrated notable anti-inflammatory effects, primarily through the modulation of inflammatory cytokine production. These effects have been observed in various in vitro and in vivo models.

In Vitro Studies

In vitro studies, particularly using macrophage cell lines like RAW264.7, have been instrumental in elucidating the anti-inflammatory potential of this compound. When these cells are stimulated with lipopolysaccharide (LPS), they produce a range of pro-inflammatory cytokines. Treatment with this compound has been shown to significantly attenuate this response. One study specifically compared the effects of chitooligosaccharides with varying degrees of polymerization (from chitobiose to this compound) on LPS-induced RAW264.7 cells. The results indicated that the anti-inflammatory effect is dependent on the chain length, with longer chains showing distinct effects.[2]

Table 1: Effect of this compound on Cytokine Release in LPS-Induced RAW264.7 Cells

Cytokine Treatment Group Concentration (pg/mL) Fold Change vs. LPS
IL-1β Control < 5 -
LPS 45 1.0
LPS + this compound ~25 ~0.56
IL-10 Control < 10 -
LPS 160 1.0
LPS + this compound ~100 ~0.63
IFN-γ Control < 10 -
LPS 110 1.0
LPS + this compound ~60 ~0.55

Data is estimated from graphical representations in the cited literature and should be considered illustrative.[2]

In Vivo Studies

While many studies focus on general chitooligosaccharide mixtures, the principles are applicable to this compound. The carrageenan-induced paw edema model in mice is a standard for evaluating acute inflammation.[5][6] In this model, COS mixtures have been shown to reduce paw swelling, an effect comparable to non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin. The mechanism is suggested to involve the inhibition of the cyclooxygenase (COX) pathway, leading to reduced prostaglandin (B15479496) synthesis.[5] Doses ranging from 10 to 500 mg/kg body weight have been tested, showing a dose-dependent anti-inflammatory response.[5][6]

Immunomodulatory Effects

Chitooligosaccharides, including this compound, exhibit dual immunomodulatory capabilities; they can act as either immunostimulants or immunosuppressants depending on the context.[3][7]

  • Immunostimulation: In the absence of a strong inflammatory stimulus, COS can activate macrophages, leading to the production of reactive oxygen species (ROS), nitric oxide (NO), and pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α. This activation enhances the innate immune response and phagocytic activity.[7][8]

  • Anti-inflammatory/Immunosuppression: In the presence of a potent inflammatory agent like LPS, COS can suppress the inflammatory cascade, as detailed in the previous section.[7]

This dual activity suggests that this compound could be developed as a biological response modifier, capable of either boosting a weak immune system or dampening an overactive one. The activation of these responses is mediated through several key signaling pathways.

Anticancer Activity

The anticancer properties of chitooligosaccharides are an area of active research.[9] While data specific to this compound is limited, studies on various COS mixtures demonstrate significant cytotoxic potential against a range of cancer cell lines.[4] The proposed mechanisms are multifaceted and include:

  • Induction of Apoptosis: COS can trigger programmed cell death in cancer cells.[10]

  • Cell Cycle Arrest: They can halt the proliferation of cancer cells by arresting them in specific phases of the cell cycle.[4][10]

  • Anti-Metastasis: COS have been shown to reduce the secretion and activity of matrix metalloproteinase-9 (MMP-9), an enzyme crucial for tumor invasion and metastasis.[4]

  • Immunomodulation: By stimulating natural killer (NK) cell activity, COS can enhance the body's own tumor-fighting capabilities.[4]

Table 2: Cytotoxic Activity (IC50) of Chitooligosaccharides (COS) on Various Cancer Cell Lines

Cell Line Cancer Type COS Molecular Weight IC50 (µg/mL)
HepG2 Human Hepatoma 1-10 kDa 12.95
HCT-116 Human Colon Carcinoma 1-10 kDa 11.95
MCF-7 Human Breast Adenocarcinoma > 10 kDa > 10 (Reduces viability to ~20%)
PC3 Human Prostate Not Specified 25
A549 Human Lung Not Specified 25

Note: These values are for COS mixtures of varying molecular weights, not exclusively this compound. The data indicates that anticancer activity is dependent on molecular weight.[4][11]

Signaling Pathways

The biological effects of this compound are mediated by its interaction with cell surface receptors, which triggers intracellular signaling cascades.

Mammalian Immune Signaling

In mammalian cells, particularly macrophages, chitooligosaccharides are recognized by pattern recognition receptors (PRRs) such as Toll-like receptors (e.g., TLR4) and complement receptor 3 (CR3).[8][12][13] This recognition initiates downstream signaling pathways that are central to the immune response.

  • NF-κB Pathway: Activation of this pathway is a common outcome of COS treatment, leading to the transcription of genes for pro-inflammatory cytokines.[7]

  • MAPK and PI3K/Akt Pathways: These pathways are also crucial for mediating the immunostimulatory effects of COS, contributing to the production of cytokines and other inflammatory mediators.[7][8]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TLR4 TLR4 / CR3 This compound->TLR4 Binds PI3K PI3K TLR4->PI3K MAPK MAPK (ERK, JNK, p38) TLR4->MAPK IKK IKK TLR4->IKK Akt Akt PI3K->Akt Gene Gene Transcription Akt->Gene MAPK->Gene IKB IκB IKK->IKB Phosphorylates NFKB_inactive p50/p65 (Inactive) IKB->NFKB_inactive Releases NFKB_active p50/p65 (Active) NFKB_inactive->NFKB_active Translocates NFKB_active->Gene Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Gene->Cytokines

Caption: Generalized COS signaling pathway in mammalian immune cells.

Plant Defense Signaling

This compound is a well-characterized elicitor of defense responses in plants. It is recognized as a Pathogen-Associated Molecular Pattern (PAMP) derived from fungal cell walls.[14][15] The perception of this compound is critical for plant innate immunity.

  • LysM Receptor-Like Kinases (LysM-RLKs): In the model plant Arabidopsis thaliana, a receptor named LysM RLK1 (also known as CERK1) is essential for chitin signaling.[14][16][17] A mutation in the gene for this receptor completely blocks the plant's response to this compound.[15][16]

  • Downstream Signaling: Binding of this compound to LysM RLK1 activates a downstream signaling cascade, which includes a Mitogen-Activated Protein Kinase (MAPK) cascade. This leads to the transcriptional reprogramming of hundreds of chitin-responsive genes, ultimately enhancing the plant's resistance to fungal pathogens.[14][18]

G cluster_outside Extracellular cluster_membrane Plasma Membrane cluster_inside Intracellular Fungus Fungal Pathogen This compound This compound Fungus->this compound Releases LysM_RLK1 LysM RLK1 (CERK1) This compound->LysM_RLK1 Binds MAPK_Cascade MAPK Cascade LysM_RLK1->MAPK_Cascade Activates ROS ROS Production LysM_RLK1->ROS Activates TFs Transcription Factors MAPK_Cascade->TFs Activates Immunity Fungal Resistance ROS->Immunity Defense_Genes Defense Gene Expression TFs->Defense_Genes Defense_Genes->Immunity

Caption: this compound perception and signaling pathway in plants.

Experimental Protocols

Protocol: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This protocol describes a widely accepted animal model for evaluating acute inflammation.[5][6]

  • Animal Model: Use male BALB/c mice (or similar strain), weighing 20-25g. Acclimatize animals for at least one week with free access to food and water.

  • Test Substance Preparation: Dissolve this compound in a suitable vehicle (e.g., sterile saline or 0.5% acetic acid). Prepare doses ranging from 10 to 500 mg/kg body weight. A vehicle control group and a positive control group (e.g., Indomethacin, 10 mg/kg) should be included.

  • Administration: Administer the this compound solution, vehicle, or positive control orally (p.o.) or intraperitoneally (i.p.) to the respective groups of mice (n=6-8 per group).

  • Induction of Inflammation: One hour after administration, inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw of each mouse.

  • Measurement: Measure the paw volume or thickness immediately before the carrageenan injection and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours) using a plethysmometer or digital calipers.

  • Data Analysis: Calculate the percentage of edema inhibition for each group relative to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

G A 1. Animal Acclimatization (BALB/c mice, 1 week) B 2. Group Assignment (n=6-8 per group) - Vehicle Control - this compound (10-500 mg/kg) - Positive Control (Indomethacin) A->B C 3. Substance Administration (Oral or IP) B->C D 4. Inflammation Induction (Inject 0.1 mL 1% Carrageenan into right hind paw) C->D E 5. Paw Volume Measurement (Use Plethysmometer at 0, 1, 2, 3, 4 hr) D->E F 6. Data Analysis (Calculate % Edema Inhibition) E->F

Caption: Workflow for the carrageenan-induced paw edema assay.

Protocol: In Vitro Cytotoxicity Assay (SRB Assay)

This protocol details the sulforhodamine B (SRB) assay, a common method to measure drug-induced cytotoxicity in cancer cell lines.[11]

  • Cell Culture: Plate cancer cells (e.g., HepG2, HCT-116) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Treatment: Prepare stock solutions of this compound in a suitable solvent (e.g., sterile water or DMSO, ensuring final DMSO concentration is non-toxic). Add varying concentrations of this compound (e.g., 0, 1, 2.5, 5, 10 µg/mL) to the wells. Incubate for 48 hours.

  • Cell Fixation: Discard the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 10 minutes at room temperature.

  • Post-Stain Wash: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization and Reading: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound stain. Shake for 5 minutes on a shaker. Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Conclusion

This compound is a bioactive oligosaccharide with significant potential in pharmacology and medicine. Its well-documented anti-inflammatory, immunomodulatory, and potential anticancer activities are rooted in its ability to interact with specific cellular receptors and modulate key signaling pathways such as NF-κB, MAPK, and PI3K/Akt. In plants, its role as an elicitor of innate immunity via the LysM RLK1 receptor is clearly established. The dependence of its biological effects on the degree of polymerization underscores the importance of studying well-defined oligosaccharides like this compound. Further research focusing specifically on this compound in various disease models is warranted to fully translate its therapeutic potential from the laboratory to clinical applications.

References

Chitooctaose: A Deep Dive into its Mechanism of Action in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Chitooctaose, a well-defined chitin (B13524) oligomer consisting of eight β-1,4-linked N-acetylglucosamine residues, has emerged as a significant signaling molecule in a variety of biological systems. Its ability to elicit specific responses, ranging from defense activation in plants to immunomodulation in mammals, has positioned it as a molecule of interest for agricultural, pharmaceutical, and biotechnological applications. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound, with a focus on the signaling pathways it triggers, the quantitative cellular responses it induces, and the experimental methodologies used to elucidate these effects.

Data Presentation: Quantitative Effects of this compound

The biological activity of this compound is often quantified by measuring downstream cellular responses. The following tables summarize key quantitative data from various studies.

Table 1: this compound-Induced Gene Expression in Plants

GenePlant SpeciesTreatment ConcentrationTime PointFold Induction (vs. Mock)Reference
WRKY29Arabidopsis thaliana1 µM30 min~20-fold[1]
WRKY30Arabidopsis thaliana1 µM30 min~12-fold[1]
WRKY33Arabidopsis thaliana1 µM30 min~10-fold[1]
WRKY53Arabidopsis thaliana1 µM30 min~6-fold[1]
At2g17740Arabidopsis thalianaNot specified30 min>1.5-fold[2]
At5g47230Arabidopsis thalianaNot specified30 min>1.5-fold[2]
MtN14Medicago truncatulaNot specifiedVarious>2-fold[3]
MtN28Medicago truncatulaNot specifiedVarious>2-fold[3]

Table 2: this compound-Induced Cellular Responses

ResponseBiological SystemTreatment ConcentrationObservationReference
MAPK Activation (p-ERK, p-JNK, p-p38)Murine Macrophages (RAW 264.7)50-200 µg/mLDose-dependent increase in phosphorylation[4]
Cytokine Production (TNF-α, IL-6)Murine Macrophages (RAW 264.7)100 µg/mLSignificant increase after 24 hours[4]
Receptor Binding Affinity (AtLYK5)Arabidopsis thaliana-Kd = 1.72 µM[5]

Core Mechanisms of Action & Signaling Pathways

This compound exerts its effects by binding to specific receptors on the cell surface, which initiates a cascade of intracellular signaling events. These pathways vary depending on the biological system.

Plant Immunity and Symbiosis

In plants, this compound is a potent elicitor of both defense responses (Pathogen-Associated Molecular Pattern-Triggered Immunity, PTI) and symbiotic signaling.

1. Chitin-Triggered Immunity: this compound is recognized by LysM receptor-like kinases (LysM-RLKs) on the plant cell membrane, such as CERK1 (Chitin Elicitor Receptor Kinase 1) in Arabidopsis. This recognition event triggers a rapid signaling cascade.

Chitin_Immunity_Pathway CO8 This compound Receptor_Complex LysM-RLK Complex (e.g., CERK1/LYK5) CO8->Receptor_Complex Binding Ca_channel Calcium Channel Receptor_Complex->Ca_channel Activation MAPK_Cascade MAPK Cascade (MAPKKK -> MAPKK -> MAPK) Receptor_Complex->MAPK_Cascade Activation ROS_Production ROS Burst (RBOHD) Receptor_Complex->ROS_Production Activation Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Ca_influx->MAPK_Cascade Modulation TFs Transcription Factors (e.g., WRKYs) MAPK_Cascade->TFs Phosphorylation Immune_Response Immune Response ROS_Production->Immune_Response Defense_Genes Defense Gene Expression TFs->Defense_Genes Transcriptional Activation Defense_Genes->Immune_Response

This compound-induced plant immunity signaling pathway.

2. Symbiotic Signaling: In legumes like Medicago truncatula, this compound can also activate a common symbiosis signaling pathway, which is essential for establishing relationships with mycorrhizal fungi. This pathway shares some initial components with the immunity pathway but diverges to lead to symbiosis-related gene expression.

Symbiosis_Signaling_Pathway CO8_sym This compound (Myc-Factor) Receptor_Complex_sym LysM-RLK Complex (e.g., NFP/LYK3) CO8_sym->Receptor_Complex_sym Binding Ca_Spiking Nuclear Ca²⁺ Spiking Receptor_Complex_sym->Ca_Spiking Activation CCaMK CCaMK Ca_Spiking->CCaMK Activation Sym_TFs Symbiosis TFs (e.g., GRAS) CCaMK->Sym_TFs Phosphorylation Sym_Genes Symbiosis-Related Gene Expression Sym_TFs->Sym_Genes Transcriptional Activation Nodule_Development Nodule Development/ Mycorrhizal Association Sym_Genes->Nodule_Development

This compound-induced symbiotic signaling pathway in legumes.
Mammalian Immune System

In mammalian systems, this compound and other chitooligosaccharides are recognized as immunomodulatory molecules. They can activate innate immune cells like macrophages, leading to the production of cytokines and other inflammatory mediators.

Mammalian_Immune_Response COS This compound Macrophage Macrophage COS->Macrophage TLR4 TLR4/MD-2 Complex COS->TLR4 Binding MyD88 MyD88 TLR4->MyD88 Recruitment MAPK_mammalian MAPK Pathway (ERK, JNK, p38) MyD88->MAPK_mammalian Activation NFkB NF-κB Pathway MyD88->NFkB Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK_mammalian->Cytokines Transcriptional Regulation NFkB->Cytokines Transcriptional Regulation Inflammation Inflammatory Response Cytokines->Inflammation

This compound-mediated activation of macrophages.

Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of this compound's effects.

Protocol 1: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis in Arabidopsis thaliana

Objective: To quantify the relative expression levels of target genes in Arabidopsis thaliana seedlings after treatment with this compound.

Materials:

  • Arabidopsis thaliana (Col-0) seeds

  • Murashige and Skoog (MS) medium

  • This compound

  • Liquid nitrogen

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • qPCR master mix

  • Gene-specific primers

  • qPCR instrument

Procedure:

  • Plant Growth: Sterilize and sow Arabidopsis thaliana seeds on MS medium. Grow seedlings for 10-14 days under a 16-hour light/8-hour dark cycle at 22°C.

  • Elicitor Treatment: Prepare a 1 µM solution of this compound in sterile water. Apply the solution to the seedlings. For the mock control, use sterile water.

  • Harvesting: After 30 minutes of treatment, harvest the seedlings and immediately freeze them in liquid nitrogen. Store at -80°C.

  • RNA Extraction: Isolate total RNA from the frozen seedlings using a commercial RNA extraction kit, following the manufacturer's protocol.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit.

  • qPCR: Perform qPCR using a suitable master mix and gene-specific primers for your target genes and a reference gene (e.g., ACTIN2).

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.

qRT_PCR_Workflow Start Start: Arabidopsis Seedlings Treatment This compound Treatment (1µM) Start->Treatment Harvest Harvest & Freeze (30 min) Treatment->Harvest RNA_Extraction Total RNA Extraction Harvest->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR qPCR with Gene-Specific Primers cDNA_Synthesis->qPCR Analysis Data Analysis (2⁻ΔΔCt) qPCR->Analysis End End: Relative Gene Expression Analysis->End

Experimental workflow for qRT-PCR analysis.
Protocol 2: Western Blot Analysis of MAPK Activation in Macrophages

Objective: To detect the phosphorylation status of MAPKs (ERK, JNK, p38) in macrophage cells treated with this compound.

Materials:

  • RAW 264.7 macrophage cell line

  • Cell culture medium

  • This compound

  • Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-ERK, anti-phospho-JNK, anti-phospho-p38, and total MAPK antibodies)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Culture RAW 264.7 cells to 80-90% confluency. Treat cells with varying concentrations of this compound (e.g., 50, 100, 200 µg/mL) for a specified time (e.g., 30 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated MAPKs overnight at 4°C. Subsequently, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Normalization: Strip the membrane and re-probe with antibodies against the total MAPK proteins to ensure equal loading.

Western_Blot_Workflow Start_WB Start: Macrophage Culture Treatment_WB This compound Treatment Start_WB->Treatment_WB Lysis Cell Lysis & Protein Quantification Treatment_WB->Lysis SDS_PAGE SDS-PAGE & Protein Transfer Lysis->SDS_PAGE Blocking Membrane Blocking SDS_PAGE->Blocking Antibody_Incubation Primary & Secondary Antibody Incubation Blocking->Antibody_Incubation Detection Chemiluminescent Detection Antibody_Incubation->Detection End_WB End: Phosphorylated MAPK Levels Detection->End_WB

Experimental workflow for Western blot analysis.
Protocol 3: Measurement of Intracellular Calcium in Plant Protoplasts

Objective: To measure changes in intracellular calcium concentration in plant protoplasts upon stimulation with this compound.

Materials:

  • Plant tissue (e.g., Arabidopsis leaves)

  • Enzyme solution for protoplast isolation (e.g., cellulase, macerozyme)

  • Washing and incubation buffers

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)

  • Fluorescence microscope with a ratiometric imaging system

  • This compound solution

Procedure:

  • Protoplast Isolation: Isolate protoplasts from plant tissue by enzymatic digestion.

  • Dye Loading: Load the protoplasts with a calcium-sensitive fluorescent dye (e.g., 5 µM Fura-2 AM) by incubation in the dark.

  • Imaging Setup: Place the dye-loaded protoplasts in a perfusion chamber on the stage of a fluorescence microscope.

  • Baseline Measurement: Record the baseline fluorescence ratio (e.g., 340/380 nm excitation for Fura-2) for a few minutes.

  • Stimulation: Perfuse the chamber with a solution containing this compound at the desired concentration.

  • Data Acquisition: Continuously record the fluorescence ratio to monitor changes in intracellular calcium concentration.

  • Data Analysis: Analyze the change in fluorescence ratio over time to determine the kinetics and amplitude of the calcium response.

Conclusion

This compound is a potent signaling molecule that activates distinct pathways in different biological systems. In plants, it plays a dual role in triggering both immune responses and symbiotic signaling through LysM-RLK receptors. In mammals, it acts as an immunomodulator, activating innate immune cells via pathways that can involve TLR4. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the multifaceted roles of this compound and harness its potential in various applications. Future research should focus on elucidating the finer details of its signaling cascades and exploring its efficacy and safety in preclinical and clinical settings.

References

Chitooctaose: A Technical Guide to Its Discovery, Natural Sources, and Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of chitooctaose, a specific chitooligosaccharide with a degree of polymerization of eight. It details its origins from natural biopolymers, methods for its production and purification, and its role as a significant signaling molecule in plant biology.

Discovery and Historical Context

The story of this compound is intrinsically linked to the discovery of its parent polymers, chitin (B13524) and chitosan (B1678972). Chitin, a polymer of N-acetyl-D-glucosamine, was first identified from fungi by Henri Braconnot in 1811 and later named "chitine" by Auguste Odier in 1823 after isolating it from insect cuticles.[1] The derivative, chitosan, was first prepared by C. Rouget in 1859 through the high-temperature treatment of chitin with a strong alkali.[1]

This compound itself was not discovered in a single seminal event but was rather isolated and characterized as advancements in chromatographic and analytical techniques allowed for the separation of defined oligosaccharides from heterogeneous mixtures.[2][3] As a chitooligosaccharide (COS) with a defined chain length of eight glucosamine/N-acetylglucosamine units, it has become a crucial tool in research. Its specific size allows for the detailed study of structure-function relationships, particularly in plant biology, where it is used as a purified elicitor to trigger and study defense responses.[4]

Natural Sources and Derivation

This compound is not typically found as a free molecule in nature. It is a derivative of chitin, the second most abundant natural polysaccharide after cellulose.[5][6] The primary natural sources for chitin are abundant and widespread:

  • Crustacean Shells: The exoskeletons of crabs, shrimp, and lobsters are the main commercial sources of chitin.[6][7]

  • Fungal Cell Walls: Chitin is a major structural component of the cell walls in most fungi.[5][6][7] Species like Aspergillus niger and Mucor rouxii are known sources.[8]

  • Insects: The cuticles of insects are also rich in chitin.[6][7]

The production of this compound requires the extraction and chemical modification of chitin from these raw materials.

Production and Purification Workflow

The generation of pure this compound is a multi-step process that begins with the isolation of chitin, its conversion to chitosan, followed by controlled enzymatic hydrolysis and subsequent chromatographic purification to isolate the oligosaccharide of the desired length.

G cluster_0 Raw Material Processing cluster_1 Polymer Extraction & Modification cluster_2 Oligosaccharide Generation & Purification Raw_Material Crustacean Shells / Fungi Grinding Grinding Raw_Material->Grinding Demineralization Step 1: Demineralization (Acid Treatment, e.g., HCl) Grinding->Demineralization Deproteination Step 2: Deproteination (Alkali Treatment, e.g., NaOH) Demineralization->Deproteination Chitin Purified Chitin Deproteination->Chitin Deacetylation Step 3: Deacetylation (Conc. NaOH, High Temp.) Chitin->Deacetylation Chitosan Chitosan Deacetylation->Chitosan Enzymatic_Hydrolysis Step 4: Enzymatic Hydrolysis (Chitosanase) Chitosan->Enzymatic_Hydrolysis COS_Mixture COS Mixture (DP 2-10) Enzymatic_Hydrolysis->COS_Mixture Purification Step 5: Purification (Chromatography: SEC, HPLC) COS_Mixture->Purification This compound Pure this compound (DP=8) Purification->this compound

Caption: Overall workflow for the production of this compound from natural raw materials.

Quantitative Data

The yield and properties of the intermediate and final products are highly dependent on the source material and processing conditions.[9]

Table 1: Example Yields of Chitin and Chitosan from Natural Sources

Source Material Product Yield (% of dry weight) Reference
Aspergillus niger mycelia Crude Chitin 24.01% [8]
Mucor rouxii mycelia Crude Chitin 13.25% [8]
Mucor rouxii mycelia Chitosan 12.49% [8]
Crab Shell Waste Chitin 12.2% [10]

| Crab Shell Waste | Chitosan | 10.54% |[10] |

Table 2: Physicochemical Properties of Chitin, Chitosan, and this compound

Property Chitin Chitosan This compound Reference
Monomeric Unit N-acetyl-D-glucosamine D-glucosamine & N-acetyl-D-glucosamine D-glucosamine & N-acetyl-D-glucosamine [5]
Degree of Acetylation (DA) High (>50%) Variable, typically <50% Dependent on parent chitosan [8][9]
Solubility Insoluble in water and most organic solvents Soluble in dilute acidic solutions Water-soluble [4][11]
Molecular Formula (C₈H₁₃NO₅)n Varies with DA C₄₈H₉₀N₈O₃₃ [12]
Molecular Weight High (e.g., >10⁶ Da) 5x10⁴ - 2x10⁶ Da 1307.3 g/mol [12][13]

| Crystallinity | High | Lower than chitin | Amorphous |[8] |

Table 3: Examples of Chitooligosaccharide (COS) Production via Enzymatic Hydrolysis

Enzyme Source Substrate Key Products Yield/Result Reference
Bacillus sp. KCTC 0377BP Chitosan Chitotriose to this compound Product range identified [6]
Aspergillus niger (Cellulase) Chitosan (80% DDA) COS (DP 3-11) Product range identified [13]
Paenibacillus elgii TKU051 Chitosan (GlcN)₂ and (GlcN)₃ 690.587 mg/g reducing sugar [14]

| Aeromonas sp. GJ-18 | α-chitin | (GlcNAc)₂ | 35% yield at 55°C |[15] |

Note: The specific yield of this compound requires optimization of the hydrolysis and purification steps and is not widely reported as a standard value.

Experimental Protocols

The following protocols are synthesized from methodologies reported in the scientific literature. They provide a general framework that may require optimization for specific raw materials and equipment.

Protocol 1: Extraction of Chitin from Crustacean Shells
  • Preparation: Clean, dry, and grind shrimp or crab shells into a fine powder.[16]

  • Demineralization: Treat the shell powder with 2N Hydrochloric Acid (HCl) at a 1:15 (w/v) ratio at room temperature with constant stirring for 12 hours.[10] This step removes calcium carbonate.

  • Washing: Filter the solid material and wash thoroughly with deionized water until the pH is neutral.

  • Deproteination: Treat the demineralized powder with 2N Sodium Hydroxide (NaOH) at a 1:20 (w/v) ratio at 121°C for 15 minutes.[10] This removes proteins.

  • Final Washing and Drying: Wash the resulting solid material (chitin) extensively with deionized water until neutral pH is achieved. Dry the purified chitin in an oven at 80°C.[10]

Protocol 2: Production of Chitosan via Deacetylation
  • Reaction Setup: Treat the purified chitin from Protocol 1 with 50% (w/w) NaOH at a 1:50 (w/v) ratio.[10]

  • Heating: Heat the mixture at 121°C and 15 psi for 1 hour.[10] This hydrolyzes the N-acetyl groups.

  • Washing and Drying: After cooling, wash the solid chitosan with deionized water until the filtrate is neutral. Dry the final chitosan product.

Protocol 3: Enzymatic Hydrolysis of Chitosan
  • Substrate Preparation: Prepare a solution of chitosan (e.g., 1% w/v) in a suitable acidic buffer (e.g., 50 mM sodium acetate, pH 5.5). Stir until fully dissolved.

  • Enzyme Addition: Add a purified chitosanase (e.g., from Bacillus sp.) to the chitosan solution. The enzyme-to-substrate ratio must be optimized but can be initiated at approximately 1 U of enzyme per mg of chitosan.[17]

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 50-60°C) with constant stirring for a controlled period (e.g., 1-24 hours).[13][14] The reaction time is critical for controlling the size distribution of the resulting COS. Shorter times yield larger oligomers, while longer times result in smaller ones.

  • Reaction Termination: Stop the reaction by heating the mixture to 100°C for 10 minutes to denature the enzyme.

  • Clarification: Centrifuge the solution to pellet any insoluble material and collect the supernatant containing the COS mixture.

Protocol 4: Purification of this compound
  • Initial Fractionation (Size-Exclusion Chromatography - SEC):

    • Lyophilize the supernatant from Protocol 3 to obtain a powdered COS mixture.

    • Dissolve the powder in deionized water or a suitable mobile phase (e.g., 50 mM ammonium (B1175870) acetate).

    • Load the sample onto a gel filtration column (e.g., Sephadex G-25 or Superdex 30) equilibrated with the same mobile phase.[2][18]

    • Elute the COS mixture with the mobile phase, collecting fractions. Monitor the elution using a refractive index (RI) detector. Larger oligomers will elute first.

  • Fraction Analysis: Analyze the collected fractions using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions enriched with this compound.[3]

  • High-Resolution Purification (HPLC):

    • Pool the fractions containing this compound.

    • Perform further purification using an appropriate HPLC column, such as an amino-functionalized or hydrophilic interaction liquid chromatography (HILIC) column.[3][19]

    • Use a gradient of a suitable mobile phase (e.g., acetonitrile (B52724) and water) to separate the different degrees of polymerization with high resolution.[19]

  • Final Product: Collect the purified this compound peak, and lyophilize to obtain a highly purified powder. Confirm purity and identity using mass spectrometry.

Biological Activity: this compound-Triggered Plant Immunity

This compound is a potent Microbe-Associated Molecular Pattern (MAMP) that can trigger a robust immune response in plants, known as MAMP-Triggered Immunity (MTI).[4] The perception of this compound occurs at the cell surface and initiates a complex intracellular signaling cascade.

The process begins when chitin fragments, such as this compound, are released from the cell walls of invading fungi by plant-secreted chitinase (B1577495) enzymes.[20] These fragments are then recognized by plasma membrane-bound Pattern Recognition Receptors (PRRs). In the model plant Arabidopsis thaliana, the primary receptor complex involves the LysM receptor-like kinase CERK1 (also known as LYK1).[21][22] In rice, a key binding protein is CEBiP, which lacks an intracellular kinase domain and is thought to form a complex with a kinase partner.[23]

Binding of this compound to the receptor complex triggers a rapid series of downstream events, including the activation of a Mitogen-Activated Protein Kinase (MAPK) cascade, a burst of Reactive Oxygen Species (ROS), and ion fluxes across the plasma membrane.[24][25] These early signals lead to the activation of transcription factors (e.g., WRKYs), which in turn regulate the expression of hundreds of defense-related genes.[22][26] This signaling pathway shows significant crosstalk with pathways activated by other MAMPs (like bacterial flagellin) and involves phytohormones such as jasmonic acid and salicylic (B10762653) acid, culminating in a broad-spectrum defense response that enhances the plant's resistance to pathogens.[10][20][27]

G cluster_outside Extracellular Space cluster_membrane Plasma Membrane cluster_inside Cytoplasm This compound This compound (MAMP) CERK1 CERK1/LYK1 (LysM Receptor Kinase) This compound->CERK1 Binding ROS ROS Burst (e.g., H₂O₂) CERK1->ROS Activation Ion_Flux Ion Fluxes (Ca²⁺, H⁺, K⁺) CERK1->Ion_Flux Activation MAPK_Cascade MAPK Cascade (MPK3/6) CERK1->MAPK_Cascade Activation Immunity Enhanced Disease Resistance ROS->Immunity TFs Transcription Factors (e.g., WRKYs) MAPK_Cascade->TFs Phosphorylation Defense_Genes Defense Gene Expression (e.g., PR proteins) TFs->Defense_Genes Regulation Defense_Genes->Immunity Phytohormones Phytohormone Signaling (JA, SA) Phytohormones->Immunity

Caption: this compound signaling pathway in plants leading to innate immunity.

References

A Technical Guide to the Synthesis and Purification of Chitooctaose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chitooctaose, a chitooligosaccharide (COS) with a degree of polymerization of eight (DP8), is a molecule of significant interest in biomedical and pharmaceutical research due to its diverse biological activities. The production of pure this compound is crucial for elucidating its specific functions and for its potential therapeutic applications. This technical guide provides an in-depth overview of the primary methods for this compound synthesis and purification, complete with experimental protocols and quantitative data to aid researchers in its production.

Synthesis of this compound

The synthesis of this compound predominantly involves the depolymerization of chitosan (B1678972), a readily available biopolymer derived from chitin. The two main approaches for this are enzymatic hydrolysis and chemical (acid) hydrolysis. Enzymatic methods are generally preferred for their milder reaction conditions and higher specificity, which can lead to a more controlled production of oligosaccharides with a desired chain length.

Enzymatic Synthesis

Enzymatic hydrolysis utilizes chitosanases, a class of glycoside hydrolases that specifically cleave the β-1,4-glycosidic bonds in chitosan. The product distribution, including the yield of this compound, is dependent on the specific chitosanase used, its substrate specificity, and the reaction conditions. Some chitosanases have been shown to produce a range of chitooligosaccharides, primarily from chitotriose to this compound.[1] Controlling the reaction time is a key parameter to obtain a desired composition of chitosan oligosaccharides.[1]

  • Enzyme Specificity: Different chitosanases exhibit varying cleavage patterns. Some endo-chitosanases are capable of producing a mixture of oligosaccharides, including this compound. For instance, a chitosanase from Bacillus sp. has been reported to produce chitooligosaccharides ranging from chitotriose to this compound.[1]

  • Substrate Characteristics: The degree of deacetylation (DDA) and molecular weight of the starting chitosan can influence the efficiency of enzymatic hydrolysis. Higher DDA chitosan is often preferred for chitosanase activity.[1]

  • Reaction Conditions: Parameters such as pH, temperature, enzyme-to-substrate ratio, and reaction time are critical for optimizing the yield of this compound.

This protocol is a general guideline and should be optimized for the specific chitosanase and chitosan source used.

  • Substrate Preparation: Dissolve chitosan (e.g., 90% DDA) in an appropriate buffer (e.g., 50 mM sodium acetate (B1210297), pH 5.5) to a final concentration of 1% (w/v). Stir until completely dissolved.

  • Enzymatic Reaction:

    • Pre-heat the chitosan solution to the optimal temperature for the chosen chitosanase (e.g., 50°C).

    • Add the chitosanase to the reaction mixture at a predetermined enzyme-to-substrate ratio.

    • Incubate the reaction for a specific duration, which needs to be optimized to maximize the yield of this compound. Aliquots can be taken at different time points to monitor the product distribution by HPLC.

  • Reaction Termination: Inactivate the enzyme by heating the reaction mixture (e.g., at 100°C for 10 minutes).

  • Clarification: Centrifuge the reaction mixture to remove any insoluble material. The supernatant contains the mixture of chitooligosaccharides.

Enzyme SourceSubstrate (Chitosan)Major Products (DP)This compound MentionedReference
Bacillus sp. KCTC 0377BP94% DDA Chitosan3-8Yes[1]
Aspergillus niger (Cellulase)80% DDA Chitosan3-11Yes[2]

Note: Specific yields for this compound are often not reported individually but as part of a mixture of oligosaccharides.

Chemical Synthesis (Acid Hydrolysis)

Acid hydrolysis of chitosan is a more traditional method for producing chitooligosaccharides. It involves the use of strong acids like hydrochloric acid (HCl) to randomly cleave the glycosidic bonds. This method typically produces a complex mixture of oligosaccharides with varying degrees of polymerization and deacetylation. While less specific than enzymatic hydrolysis, it can be a cost-effective method for generating a crude mixture of COS.

  • Acid Concentration and Type: The concentration and type of acid used significantly impact the hydrolysis rate and product distribution. A mixture of HCl and H₃PO₄ has been shown to improve the recovery of glucosamine (B1671600) compared to HCl alone.[3][4]

  • Temperature and Time: Higher temperatures and longer reaction times generally lead to the production of smaller oligosaccharides and monosaccharides.[5]

  • Chitosan Properties: The initial molecular weight and degree of deacetylation of chitosan also affect the hydrolysis process.

Caution: This procedure involves the use of concentrated acids and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Setup: Suspend chitosan in a solution of hydrochloric acid (e.g., 6 M HCl) in a reaction vessel equipped with a stirrer and a condenser.

  • Hydrolysis: Heat the mixture to a specific temperature (e.g., 70°C) and maintain for a predetermined time (e.g., 2 hours) with constant stirring.

  • Neutralization: Cool the reaction mixture and neutralize it with a base (e.g., NaOH) to pH 7.0.

  • Desalting: Remove the resulting salts by dialysis or a suitable desalting column.

  • Product Recovery: Lyophilize the desalted solution to obtain a crude mixture of chitooligosaccharides.

AcidChitosanTemperatureTimeProducts (DP)YieldReference
6 M HCl82% DDA, 658 kDa70°C2 h2-12Not specified for DP8[5]
2 M HCl90% DDA, 200 kDaNot specified12 h2 kDa average85.2% (total COS)[5]
HCl-H₃PO₄Not specified110°C24 hGlucosamineHigh recovery[3][4]

Purification of this compound

Following synthesis, this compound must be purified from the resulting mixture of oligosaccharides with different degrees of polymerization. Chromatographic techniques are the most effective methods for achieving high-purity this compound.

Ion-Exchange Chromatography (IEC)

Ion-exchange chromatography is a powerful technique for separating chitooligosaccharides based on the number of positively charged amino groups, which corresponds to their degree of polymerization. Under acidic conditions, the amino groups of the COS are protonated, allowing them to bind to a cation-exchange resin. Elution is typically achieved by increasing the salt concentration or pH.

  • Column and Buffer Preparation:

    • Pack a column with a suitable cation-exchange resin (e.g., SP Sepharose).

    • Equilibrate the column with a starting buffer (e.g., 50 mM sodium acetate, pH 4.6).

  • Sample Loading: Dissolve the crude chitooligosaccharide mixture in the starting buffer and load it onto the equilibrated column.

  • Elution: Elute the bound oligosaccharides with a linear gradient of a high-salt buffer (e.g., 50 mM sodium acetate with 2 M NaCl, pH 4.6).

  • Fraction Collection and Analysis: Collect fractions and analyze them for the presence of this compound using a suitable method like High-Performance Liquid Chromatography (HPLC).

  • Desalting and Lyophilization: Pool the fractions containing pure this compound, desalt them, and lyophilize to obtain the final product.

ResinElutionProducts Separated (DP)PurityReference
SP Histrap HPNaCl gradient2-6>90%[6]
Cation-exchangeNaCl gradient2-7>98% (for DP2-6), 93% (for DP7)[7]

Note: While these studies did not specifically report the purification of this compound, the methods described are directly applicable and suggest that separation of DP8 is feasible.

Size-Exclusion Chromatography (SEC)

Size-exclusion chromatography, also known as gel filtration, separates molecules based on their hydrodynamic volume. Larger molecules, such as higher DP chitooligosaccharides, elute earlier from the column than smaller ones. SEC is often used as an initial purification step to fractionate the crude hydrolysate before further high-resolution purification.

  • Column and Mobile Phase:

    • Select a SEC column with a fractionation range appropriate for the separation of chitooligosaccharides (e.g., Sephadex G-15 or G-25).

    • Use a suitable mobile phase, such as deionized water or a buffered solution.

  • Sample Preparation: Dissolve the crude COS mixture in the mobile phase and filter it to remove any particulates.

  • Chromatography:

    • Equilibrate the SEC column with the mobile phase.

    • Inject the sample onto the column.

    • Elute with the mobile phase at a constant flow rate.

  • Fraction Collection and Analysis: Collect fractions and analyze them by HPLC to identify those containing this compound.

  • Lyophilization: Pool the this compound-containing fractions and lyophilize.

ColumnMobile PhaseProducts SeparatedElution OrderReference
Sephadex G-15WaterChitooligosaccharides (DP 2-6)Larger DP elutes first[8]
Not specifiedNot specifiedChitosan MW distributionLarger MW elutes first[9]

Workflow Visualizations

The following diagrams illustrate the general workflows for the synthesis and purification of this compound.

Chitooctaose_Synthesis_Workflow cluster_synthesis Synthesis Chitosan Chitosan Enzymatic Enzymatic Hydrolysis (Chitosanase) Chitosan->Enzymatic Chemical Chemical Hydrolysis (Acid) Chitosan->Chemical Crude_COS Crude Chitooligosaccharide Mixture Enzymatic->Crude_COS Chemical->Crude_COS

Caption: Overview of this compound synthesis pathways.

Chitooctaose_Purification_Workflow cluster_purification Purification Crude_COS Crude COS Mixture SEC Size-Exclusion Chromatography (SEC) Crude_COS->SEC Optional First Step IEC Ion-Exchange Chromatography (IEC) Crude_COS->IEC SEC->IEC Pure_this compound Pure this compound IEC->Pure_this compound

Caption: General workflow for this compound purification.

Conclusion

The synthesis and purification of this compound require a systematic approach, beginning with the controlled depolymerization of chitosan, followed by high-resolution chromatographic separation. While enzymatic synthesis offers greater control over the product distribution, acid hydrolysis remains a viable alternative. Ion-exchange chromatography is a particularly effective method for isolating this compound with high purity. The protocols and data presented in this guide provide a solid foundation for researchers to produce and purify this compound for their specific research needs in drug development and other scientific disciplines. Further optimization of the described methods will likely lead to improved yields and purity of this valuable bioactive compound.

References

Spectroscopic Analysis of Chitooctaose: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core spectroscopic techniques used for the structural characterization of chitooctaose, an oligosaccharide derived from chitin (B13524). A comprehensive analysis using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is essential for confirming its identity, purity, structure, and conformation. Such characterization is critical for its application in research, drug development, and materials science.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for the detailed structural elucidation of oligosaccharides.[1] It provides precise information on the primary structure, including the sequence of monosaccharide units, their anomeric configurations (α or β), and the positions of glycosidic linkages.[2] Both one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) experiments are employed for a complete assignment.[3]

Data Presentation: ¹H and ¹³C NMR

The following table summarizes typical chemical shifts for the constituent N-acetyl-D-glucosamine (GlcNAc) residues found in chitooligosaccharides. Specific shifts for this compound may vary slightly based on solvent, temperature, and neighboring residues.

Table 1: Representative NMR Chemical Shifts (δ) for Chitooligosaccharide Residues

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H-1 (Anomeric) ~4.5 - 5.5 ~90 - 110
H-2 ~3.4 - 3.8 ~54 - 56
H-3 to H-6 ~3.6 - 4.4 ~60 - 80
Acetyl (CH₃) ~2.0 - 2.6 ~22
Carbonyl (C=O) - ~174

Note: Data compiled from generalized values for chitooligosaccharides and chitosan (B1678972) derivatives.[4][5][6]

Experimental Protocol: NMR Analysis

A standard protocol for the NMR analysis of an oligosaccharide like this compound is as follows:[7]

  • Sample Preparation :

    • Ensure the this compound sample has a high purity (>95%) to avoid spectral complications.[7]

    • Lyophilize the sample to remove all residual water and solvents.[7]

    • Dissolve 5-10 mg of the lyophilized sample in 0.5 mL of high-purity deuterium (B1214612) oxide (D₂O, 99.96%).

    • To reference the chemical shifts, add a small amount of an internal standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP).[7]

    • Transfer the final solution to a clean, 5 mm NMR tube.

  • Data Acquisition :

    • Acquire spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher), preferably equipped with a cryoprobe for enhanced sensitivity.[7]

    • 1D ¹H NMR : Obtain a standard proton spectrum to get an overview of the signals, paying close attention to the anomeric proton region (4.5-5.5 ppm).[7] Use a solvent suppression technique like presaturation to minimize the residual HOD signal.[1]

    • 1D ¹³C NMR : Acquire a proton-decoupled carbon spectrum to identify the number of carbon signals, which corresponds to the number of unique sugar residues.

    • 2D Experiments : Perform experiments such as COSY (Correlation Spectroscopy) to identify scalar-coupled protons and trace proton systems within each residue, and HSQC (Heteronuclear Single Quantum Coherence) to correlate each proton with its directly attached carbon.[3]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.[8] For this compound, it is valuable for confirming the presence of key groups such as hydroxyl (-OH), amine/amide (N-H), and carbonyl (C=O) from the N-acetyl groups, providing a characteristic molecular fingerprint.[9]

Data Presentation: IR

The table below lists the characteristic IR absorption bands for chitooligosaccharides.

Table 2: Characteristic IR Absorption Bands for Chitooligosaccharides

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3450 (broad) O-H and N-H stretching Hydroxyl and Amine/Amide
~2900 C-H stretching Aliphatic CH, CH₂, CH₃
~1650 C=O stretching (Amide I) N-acetyl group
~1560 N-H bending (Amide II) N-acetyl group
~1420 CH₂ bending Methylene groups
~1320 C-N stretching (Amide III) N-acetyl group
~1150 - 1000 C-O-C and C-O stretching Glycosidic linkages and alcohol groups
~895 C-H deformation β-glycosidic bond

Note: Data compiled from studies on chitin and chitosan.[9][10]

Experimental Protocol: IR Analysis

A typical protocol for Fourier-Transform Infrared (FT-IR) spectroscopy involves:[10]

  • Sample Preparation :

    • Ensure the sample is completely dry to avoid interference from water absorption bands.

    • Prepare a potassium bromide (KBr) pellet by grinding a small amount of the this compound sample (typically 1-2 mg) with ~100 mg of dry, spectroscopic-grade KBr powder.

    • Compress the mixture in a die under high pressure to form a transparent or translucent disc.

  • Data Acquisition :

    • Record a background spectrum of the empty sample compartment or a pure KBr pellet.

    • Place the sample pellet in the spectrometer's sample holder.

    • Acquire the sample spectrum, typically in the mid-IR range (4000 cm⁻¹ to 400 cm⁻¹) with a resolution of 4 cm⁻¹.[10] The final spectrum is presented as absorbance or transmittance versus wavenumber.

    • Alternative methods include Attenuated Total Reflectance (ATR) or Diffuse Reflectance (DRIFTS) for solid samples.[9]

Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight of this compound, thereby confirming its degree of polymerization.[11] When coupled with tandem MS (MS/MS), it can also provide sequencing information by analyzing the fragmentation patterns of the glycosidic bonds.[12] Soft ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are most commonly used for large, non-volatile molecules like oligosaccharides.[13]

Data Presentation: MS

The expected mass-to-charge ratios (m/z) for fully N-acetylated this compound are shown below. The exact mass is calculated for the neutral molecule C₆₄H₁₀₇N₈O₄₁ (1643.567 Da).

Table 3: Theoretical m/z Values for this compound [M]

Ion Formula Theoretical m/z
[M+H]⁺ [C₆₄H₁₀₈N₈O₄₁]⁺ 1644.574
[M+Na]⁺ [C₆₄H₁₀₇N₈O₄₁Na]⁺ 1666.556

| [M+K]⁺ | [C₆₄H₁₀₇N₈O₄₁K]⁺ | 1682.530 |

Experimental Protocol: MS Analysis

A general workflow for oligosaccharide analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) is as follows:[12][14]

  • Sample Preparation :

    • Dissolve the this compound sample in a suitable solvent system, such as a mixture of water and acetonitrile, compatible with both liquid chromatography and mass spectrometry.

    • The sample may be derivatized (e.g., permethylated) to improve ionization efficiency and separation.[13]

  • LC Separation :

    • Inject the sample into a High-Performance Liquid Chromatography (HPLC) system.

    • Separate the oligosaccharides using a column suitable for carbohydrate analysis, such as a graphitized carbon or amine column.[15][16] This step is crucial for separating this compound from other oligomers or impurities.

  • MS and MS/MS Data Acquisition :

    • The eluent from the HPLC is directed into the mass spectrometer's ion source (e.g., ESI).

    • Acquire a full scan MS spectrum to identify the molecular ions (e.g., [M+H]⁺, [M+Na]⁺).[13]

    • Perform tandem MS (MS/MS) on the precursor ion corresponding to this compound. The resulting fragmentation spectrum reveals the loss of individual sugar units, which helps to confirm the sequence and structure.[14]

Spectroscopic Analysis Workflow

The following diagram illustrates the integrated workflow for a comprehensive spectroscopic analysis of this compound, from sample preparation to final structural elucidation.

Spectroscopic_Analysis_Workflow cluster_start 1. Sample Preparation cluster_nmr 2a. NMR Spectroscopy cluster_ir 2b. IR Spectroscopy cluster_ms 2c. Mass Spectrometry cluster_end 3. Data Integration & Elucidation Sample This compound Sample Purification Purification & Lyophilization Sample->Purification NMR_Acq 1D & 2D NMR (¹H, ¹³C, COSY, HSQC) Purification->NMR_Acq IR_Acq FT-IR Data Acquisition Purification->IR_Acq MS_Acq LC-MS/MS Acquisition (ESI or MALDI) Purification->MS_Acq NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR_Acq->NMR_Data NMR_Info Residue Linkage Anomeric Configuration Primary Structure NMR_Data->NMR_Info Integration Combine Spectroscopic Data NMR_Info->Integration IR_Data Absorption Peaks (cm⁻¹) IR_Acq->IR_Data IR_Info Functional Group Identification (e.g., -OH, N-H, C=O) IR_Data->IR_Info IR_Info->Integration MS_Data Mass-to-Charge (m/z) Fragmentation Pattern MS_Acq->MS_Data MS_Info Molecular Weight Degree of Polymerization Sequence Information MS_Data->MS_Info MS_Info->Integration Structure Complete Structural Characterization of This compound Integration->Structure

Caption: Integrated workflow for the spectroscopic characterization of this compound.

References

Thermogravimetric Analysis of Chitooctaose: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of chitooctaose, a chitosan (B1678972) oligosaccharide of significant interest in biomedical and pharmaceutical research. Due to the limited availability of TGA data specifically for this compound, this document synthesizes findings from studies on chitosan and its various oligosaccharide fractions. The thermal behavior of this compound is expected to be comparable to that of other chitosan oligosaccharides of similar molecular weight.

Data Presentation: Thermal Decomposition of Chitosan and its Oligomers

The thermal stability of chitosan and its oligosaccharides is a critical parameter for their application in drug delivery and biomaterials, where they may be subjected to heat during processing or sterilization. Thermogravimetric analysis reveals that their decomposition is a multi-stage process. The data presented in the following table is compiled from various studies on chitosan and its oligomers and serves as a reference for understanding the thermal decomposition profile of this compound.

MaterialDecomposition Stage 1: Onset Temperature (°C)Decomposition Stage 1: Peak Temperature (°C)Decomposition Stage 1: Mass Loss (%)Decomposition Stage 2: Onset Temperature (°C)Decomposition Stage 2: Peak Temperature (°C)Decomposition Stage 2: Mass Loss (%)Residual Mass at 600°C (%)
Chitosan (High MW) ~ 50 - 100~ 80~ 6 - 10 (Moisture)~ 250~ 277 - 300~ 55 - 60~ 30 - 40
Chitosan Oligosaccharides (Mixed DP) ~ 40 - 110~ 75~ 5 - 9 (Moisture)~ 200~ 280~ 50 - 70~ 25 - 35
Chitosan Oligosaccharides (Low MW Fraction) ~ 40 - 100~ 70~ 7 - 11 (Moisture)~ 180~ 270~ 58~ 20 - 30

Note: The values presented are approximate and can vary depending on factors such as the degree of deacetylation, molecular weight, crystallinity, and experimental conditions (e.g., heating rate, atmosphere).

Experimental Protocols: Thermogravimetric Analysis of this compound

This section outlines a standard protocol for conducting a thermogravimetric analysis of a this compound sample.

Objective: To determine the thermal stability and decomposition profile of this compound.

Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.

Materials:

  • This compound sample (lyophilized powder, 5-10 mg)

  • Inert gas (e.g., high-purity nitrogen or argon)

  • TGA sample pans (e.g., aluminum or platinum)

Procedure:

  • Instrument Preparation and Calibration:

    • Turn on the thermogravimetric analyzer and allow it to stabilize.

    • Perform necessary calibrations for temperature and mass according to the manufacturer's instructions.

    • Set up the inert gas flow at a constant rate (e.g., 20-50 mL/min) to purge the furnace and prevent oxidative degradation.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the lyophilized this compound sample into a clean, tared TGA pan.

    • Ensure the sample is evenly distributed at the bottom of the pan.

  • TGA Analysis:

    • Place the sample pan in the TGA furnace.

    • Seal the furnace and allow the system to purge with the inert gas for a sufficient time to ensure an inert atmosphere.

    • Program the instrument with the desired temperature profile. A typical profile for this compound would be:

      • Heating Rate: 10 °C/min

      • Temperature Range: 25 °C to 600 °C

    • Initiate the analysis. The instrument will continuously monitor and record the sample mass as a function of temperature.

  • Data Analysis:

    • Upon completion of the run, analyze the resulting TGA curve (mass vs. temperature).

    • Determine the onset temperature of decomposition, which indicates the initiation of significant mass loss.

    • Identify the peak decomposition temperatures from the derivative thermogravimetric (DTG) curve, which correspond to the points of maximum rate of mass loss.

    • Calculate the percentage of mass loss at each decomposition stage.

    • Determine the final residual mass at the end of the experiment.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the thermogravimetric analysis of this compound and the logical relationship of its thermal decomposition stages.

TGA_Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing start Start instrument_prep Instrument Preparation & Calibration start->instrument_prep sample_prep Sample Preparation (5-10 mg) instrument_prep->sample_prep load_sample Load Sample into TGA sample_prep->load_sample purge Purge with Inert Gas (N2) load_sample->purge heating Heat from 25°C to 600°C at 10°C/min purge->heating record Record Mass vs. Temperature heating->record analyze_curve Analyze TGA/DTG Curves record->analyze_curve determine_temps Determine Onset & Peak Temperatures analyze_curve->determine_temps calculate_mass_loss Calculate % Mass Loss determine_temps->calculate_mass_loss end End calculate_mass_loss->end

Caption: Experimental workflow for thermogravimetric analysis of this compound.

Thermal_Decomposition_Pathway cluster_stage1 Stage 1: Dehydration cluster_stage2 Stage 2: Main Decomposition cluster_stage3 Stage 3: Char Formation & Decomposition This compound This compound Sample Dehydration Loss of Adsorbed Water This compound->Dehydration ~50-150°C Depolymerization Depolymerization & Glycosidic Bond Cleavage Dehydration->Depolymerization ~200-400°C RingDecomposition Decomposition of Glucosamine Rings Depolymerization->RingDecomposition Char Formation of Carbonaceous Residue RingDecomposition->Char > 400°C

Caption: Logical relationship of this compound thermal decomposition stages.

Core Scientific Principles and Interpretation

The thermal decomposition of this compound, like other chitosan oligosaccharides, can be understood through a multi-stage process. The initial weight loss, typically occurring between 50 °C and 150 °C, is attributed to the evaporation of adsorbed and bound water molecules.[1][2][3] This is a characteristic feature of hydrophilic polysaccharides like chitosan and its derivatives.

The primary decomposition stage, which represents the main degradation of the material, occurs at higher temperatures, generally starting around 200-250 °C.[1][2] This stage involves complex chemical reactions, including the depolymerization of the oligosaccharide chains through the cleavage of glycosidic bonds and the decomposition of the constituent D-glucosamine units. The evolved gases during this stage are a mixture of water, ammonia, carbon oxides, and other volatile organic compounds.[4]

The thermal stability of chitosan and its oligomers is influenced by their molecular weight and degree of deacetylation. Generally, lower molecular weight fractions of chitosan oligosaccharides tend to exhibit slightly lower thermal stability compared to the parent chitosan polymer.[5] This is likely due to the higher proportion of chain-end functional groups in the shorter oligomers, which can initiate thermal degradation at lower temperatures.

The final stage of decomposition at temperatures above 400 °C corresponds to the slow degradation of the carbonaceous char residue formed during the primary decomposition. The amount of residual char can provide insights into the cross-linking and condensation reactions that occur during thermal degradation.[1]

For drug development professionals, understanding the thermal stability of this compound is crucial for designing stable formulations and selecting appropriate manufacturing and sterilization processes that do not compromise the integrity of the molecule. TGA provides a robust and sensitive method for characterizing this critical property.

References

A Technical Guide to the Degree of Deacetylation of Chitooctaose and Its Biological Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: Chitooctaose, a chitooligosaccharide (COS) with a degree of polymerization of eight, is a bioactive compound derived from the deacetylation of chitin (B13524). Its biological functionality is profoundly influenced by its structural properties, most notably the degree of deacetylation (DD). This parameter, representing the molar fraction of D-glucosamine units, dictates the molecule's charge, solubility, and interaction with cellular receptors. This guide provides an in-depth analysis of how the DD of this compound and related COS modulates critical biological activities, including anti-inflammatory, immunomodulatory, and plant defense-eliciting effects. We present quantitative data in structured tables, detail key experimental methodologies, and visualize complex signaling pathways to offer a comprehensive resource for research and development in the pharmaceutical and agricultural sectors.

Introduction to this compound and Degree of Deacetylation

Chitin, a polymer of β-(1–4)-linked N-acetyl-D-glucosamine (GlcNAc), is the second most abundant polysaccharide in nature, forming the structural basis of crustacean exoskeletons and fungal cell walls.[1][2] Its partially or fully deacetylated derivative is chitosan (B1678972), a copolymer of GlcNAc and D-glucosamine (GlcN) units.[3] The enzymatic or chemical hydrolysis of chitosan yields chitooligosaccharides (COS), which are short-chain oligomers (typically 2-20 units) with superior water solubility and bioavailability compared to their parent polymer.[1] this compound is a specific COS composed of eight monomer units.

The most critical parameter defining the physicochemical and biological properties of chitosan and COS is the Degree of Deacetylation (DD) . It is defined as the molar percentage of D-glucosamine (deacetylated) units in the copolymer.[4] The corresponding Degree of Acetylation (DA) is the molar percentage of N-acetyl-D-glucosamine units, where DD + DA = 100%. The DD value influences the density of positive charges (from protonated amino groups), solubility, and the specific molecular conformation, which are all crucial for its biological interactions.[3][4]

Effects of Degree of Deacetylation on Biological Activity

The DD is a master variable that dictates the biological effects of COS. Different DD values can trigger distinct, and sometimes opposing, cellular responses.

Anti-inflammatory and Immunomodulatory Effects

COS are potent modulators of the immune system, capable of exerting both anti-inflammatory and immunostimulatory effects. This duality is heavily dependent on structural factors, primarily the DD and molecular weight.[5] In the context of inflammation, the DD determines the ability of COS to suppress the production of pro-inflammatory mediators in immune cells like macrophages.

Studies have shown that COS with a low degree of acetylation (high DD) can be more effective at inhibiting inflammatory responses. For instance, COS with a DA of 12% (DD of 88%) demonstrated superior anti-inflammatory activity compared to other DAs by inhibiting the burst of inflammatory cytokines induced by lipopolysaccharide (LPS), down-regulating their mRNA expression, and reducing the phosphorylation of IκBα, a key step in the NF-κB signaling pathway.[6][7][8] Conversely, other research indicates that both fully deacetylated (fdCOS) and fully acetylated (faCOS) forms can significantly reduce the production of tumor necrosis factor-alpha (TNF-α), while partially acetylated versions are less effective.[9] Another study highlighted that a low-deacetylation degree COS (LDACOS) exerted the most significant anti-inflammatory effects in human chondrocytes stimulated with IL-1β.[10] These varied findings underscore the importance of the specific cellular context and experimental conditions.

Table 1: Influence of COS Degree of Deacetylation on Anti-inflammatory Activity

COS Specification (DA or DD) Molecular Weight (MW) / DP Cell Line / Model Stimulant Key Quantitative Findings Reference
DA: 0%, 12%, 50%, 85% DP 2-7 RAW 264.7 Macrophages LPS 12% DA COS showed the strongest inhibition of NO, IL-6, and TNF-α secretion. [7][8]
DA: 12% DP 2-7 Endotoxemia Mouse Model LPS 12% DA COS significantly inhibited increases in serum TNF-α, IL-6, and IL-1β. [6][8]
Fully Deacetylated (fdCOS) 0.2 - 1.2 kDa RAW 264.7 Macrophages LPS Significantly reduced TNF-α production at 6 hours post-stimulation. [9]
Fully Acetylated (faCOS) 0.2 - 1.2 kDa RAW 264.7 Macrophages LPS Significantly reduced TNF-α production at 6 hours post-stimulation. [9]
Partially Acetylated (paCOS) 0.2 - 1.2 kDa RAW 264.7 Macrophages LPS Less effective at reducing TNF-α compared to fdCOS and faCOS. [9]

| Low DD (LDACOS) | Not specified | Human Chondrocytes | IL-1β | Most effective at inhibiting MMP13 and ADAMTS-5 expression and promoting COL2A and ACAN expression compared to medium (MDACOS) and high (HDACOS) DD. |[10] |

Plant Immunity Elicitation

In plants, chitin oligomers, including this compound, are recognized as Pathogen-Associated Molecular Patterns (PAMPs), triggering PAMP-triggered immunity (PTI).[11] The plant's immune system perceives these molecules via Lysin-Motif Receptor-Like Kinases (LysM-RLKs), such as CERK1 in Arabidopsis thaliana.[12][13][14] The binding of this compound to these receptors initiates a signaling cascade that leads to the activation of defense genes and enhanced resistance to fungal pathogens.[12][14] Mutations in the LysM RLK1 gene almost completely block the chitin-responsive pathway, demonstrating its critical role in perception.[13][15]

Table 2: this compound as an Elicitor of Plant Defense Responses

Elicitor Plant Species Receptor Key Response Reference
This compound Arabidopsis thaliana LysM RLK1 (CERK1) Induction of hundreds of chitooligosaccharide-responsive genes (CRGs); enhanced resistance to fungal pathogens. [12][13][14]
This compound Medicago truncatula CERK1, LYR4 Activation of nuclear calcium oscillations and symbiotic gene expression. [16]

| this compound | Rice (Oryza sativa) | CEBiP (binding protein), OsCERK1 (receptor kinase) | Induction of defense-related genes and immune responses. |[16] |

Antitumor Activity

The DD and molecular weight of COS are also critical determinants of their antitumor activity. Studies have shown that lower molecular weight fractions of COS exhibit greater cytotoxicity against various cancer cell lines. One study fractionated enzymatically hydrolyzed chitosan into different components and found that fractions with a lower molecular weight and a high degree of deacetylation (100% DD) were more effective at suppressing cancer cell growth than the original high molecular weight chitosan.[17]

Table 3: Influence of COS Degree of Deacetylation on Antitumor Activity

COS Fraction Composition (DP) / DD Cancer Cell Line Cytotoxicity (CC50) Reference
COS (GlcN)₃₋₅ / 100% DD PC3 (prostate), A549 (lung) 25 mg/mL [17]
COS (GlcN)₃₋₅ / 100% DD HepG2 (hepatoma) 50 mg/mL [17]
HOS (GlcN)₅(GlcNAc)₁₋₂ / ~87.5% DD PC3, A549 25 mg/mL [17]

| HMWC (High MW Chitosan) | High MW / Not specified | PC3, A549, HepG2 | ~50% less effective than COS |[17] |

Key Signaling Pathways

The biological effects of this compound are mediated by its interaction with specific cellular signaling pathways.

Modulation of the NF-κB Inflammatory Pathway

In mammals, the pro-inflammatory response to bacterial LPS is largely mediated by Toll-like receptor 4 (TLR4). Activation of TLR4 initiates a downstream cascade involving adaptor proteins like MyD88, leading to the activation of the IκB kinase (IKK) complex. IKK phosphorylates the inhibitory protein IκBα, targeting it for degradation and releasing the transcription factor NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. COS with a low DA (e.g., 12%) has been shown to exert its anti-inflammatory effect by inhibiting the phosphorylation of IκBα, thereby preventing NF-κB activation.[6][8]

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK NFkB_IkBa NF-κB / IκBα (Inactive) IKK->NFkB_IkBa Phosphorylation IkBa_p p-IκBα NFkB_IkBa->IkBa_p NFkB NF-κB (Active) NFkB_IkBa->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Gene Expression (TNF-α, IL-6) Nucleus->Genes COS This compound (Low DA / High DD) COS->IKK Inhibition

Caption: NF-κB inflammatory pathway and its inhibition by this compound.
Plant Chitin Signaling Pathway

The perception of this compound at the plant cell surface by the LysM-RLK1/CERK1 receptor complex triggers a rapid downstream signaling cascade. This involves the activation of a Mitogen-Activated Protein Kinase (MAPK) cascade, which in turn phosphorylates and activates WRKY transcription factors. These activated transcription factors then move into the nucleus to regulate the expression of hundreds of defense-related genes, culminating in an enhanced immune response against pathogens.[12][13]

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Chito This compound (PAMP) CERK1 LysM-RLK1 / CERK1 Receptor Complex Chito->CERK1 Binding MAPK MAPK Cascade (MAPKKK -> MAPKK -> MAPK) CERK1->MAPK Activation WRKY_inactive WRKY Transcription Factor (Inactive) MAPK->WRKY_inactive Phosphorylation WRKY_active p-WRKY (Active) WRKY_inactive->WRKY_active DNA Defense Gene Promoters WRKY_active->DNA Translocation & Binding Response Defense Gene Expression DNA->Response Transcription

Caption: this compound-mediated plant immunity signaling pathway.

Experimental Protocols

Preparation and Characterization Workflow

Producing COS with a defined DD is the first critical step for research. This typically involves the controlled degradation of a high molecular weight chitosan precursor, followed by characterization.

G start High MW Chitosan (Known DD) process Controlled Hydrolysis start->process enzymatic Enzymatic (Chitosanase) process->enzymatic chemical Chemical (e.g., Acid Hydrolysis) process->chemical mixture COS Mixture (Polydisperse) enzymatic->mixture chemical->mixture fractionation Fractionation (e.g., Gel Filtration) mixture->fractionation fraction This compound Fraction fractionation->fraction characterization Characterization fraction->characterization nmr ¹H NMR (Determine DD) characterization->nmr ms MALDI-TOF MS (Determine MW/DP) characterization->ms assay Bioactivity Assay (e.g., Anti-inflammatory) nmr->assay ms->assay

Caption: Workflow for preparation and characterization of this compound.
Protocol: Determination of Degree of Deacetylation by ¹H NMR Spectroscopy

¹H NMR spectroscopy is considered the most accurate method for determining the DD of chitosan and COS.[4][18]

  • Sample Preparation: Dissolve a precisely weighed amount (e.g., 5-10 mg) of the COS sample in deuterium (B1214612) oxide (D₂O) containing a small amount of deuterium chloride (DCl) to ensure complete dissolution (final pH ~4). Lyophilize and re-dissolve in fresh D₂O twice to exchange labile protons (from -OH and -NH₂) with deuterium.[18]

  • Data Acquisition: Acquire the ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Spectral Analysis: Identify the key signals:

    • The sharp singlet peak corresponding to the three protons of the N-acetyl group (–COCH₃) of the GlcNAc units, typically appearing around δ 2.0 ppm.

    • The cluster of peaks corresponding to the protons on the sugar rings (H2-H6 of both GlcN and GlcNAc units), typically between δ 3.5-5.0 ppm, and the H1 proton of GlcN around δ 5.1 ppm.

  • Calculation: The DD is calculated by comparing the integral of the N-acetyl proton signal to the integral of the sugar ring protons. A common formula is: DD (%) = [1 - ( (I_CH₃ / 3) / (I_H2-H6 / 6) )] * 100 Where I_CH₃ is the integral of the N-acetyl protons and I_H2-H6 is the total integral of the H2 to H6 protons of all sugar rings. A simpler, often used method compares the N-acetyl proton integral to the H2 proton of the GlcN unit.[4]

Protocol: In Vitro Anti-inflammatory Assay Using RAW 264.7 Macrophages

This protocol assesses the ability of COS to inhibit LPS-induced inflammation.[7][9]

  • Cell Culture: Culture murine macrophage cells (RAW 264.7) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Cell Plating: Seed the cells in 96-well plates at a density of approximately 5 × 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the this compound samples (with different DDs) for 1-2 hours. Include a vehicle control (medium only) and a positive control (e.g., dexamethasone).

  • Stimulation: Add lipopolysaccharide (LPS) (e.g., 1 µg/mL) to all wells except the negative control group to induce an inflammatory response.

  • Incubation: Incubate the plates for a specified period (e.g., 6 to 24 hours).

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): Collect the cell supernatant and measure the concentration of nitrite (B80452) (a stable product of NO) using the Griess reagent assay. Read the absorbance at ~540 nm.

    • Cytokines (TNF-α, IL-6): Collect the supernatant and quantify the concentration of pro-inflammatory cytokines using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Applications and Future Directions

The profound influence of the degree of deacetylation on the biological activity of this compound opens up numerous opportunities for targeted applications:

  • Drug Development: COS with high anti-inflammatory activity (e.g., high DD or ~88% DD) are promising candidates for treating inflammatory diseases like osteoarthritis and endotoxemia.[6][8][10] Their antitumor properties also warrant investigation for oncological applications.[17]

  • Drug Delivery: The cationic nature of deacetylated chitosan is widely exploited in drug and gene delivery systems.[3][19][20] Understanding the DD allows for fine-tuning of nanoparticle properties for targeted and sustained release.[3]

  • Agriculture: The ability of this compound to act as a potent plant immunity elicitor makes it an attractive biostimulant or "plant vaccine" to enhance crop resistance to fungal diseases, potentially reducing the need for chemical fungicides.[21]

Future research should focus on establishing more precise structure-activity relationships, investigating the in vivo efficacy and safety of COS with optimized DDs, and exploring the synergistic effects of DD with other structural parameters like the pattern of acetylation.

References

Potential Toxicological Effects of Chitooctaose: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the currently available toxicological data on chitooligosaccharides (COS), with a focus on oligomers of a size comparable to chitooctaose (an oligosaccharide with eight monomer units). It is important to note that specific toxicological studies exclusively on purified this compound are limited in publicly available literature. The presented data is largely derived from studies on mixtures of chitooligosaccharides, and therefore, should be interpreted with caution when directly extrapolating to this compound.

Executive Summary

Chitooligosaccharides, including this compound, are derivatives of chitosan (B1678972), a naturally occurring biopolymer.[1][2] They are recognized for their biocompatibility, biodegradability, and various bioactive properties.[1][2] This guide provides a comprehensive overview of the toxicological profile of chitooligosaccharides based on acute oral toxicity, in vitro cytotoxicity, and genotoxicity studies. The available evidence suggests a low toxicological risk associated with chitooligosaccharides.

Acute Oral Toxicity

Acute oral toxicity studies on chitooligosaccharides have consistently demonstrated a low order of toxicity.

Table 1: Summary of Acute Oral Toxicity Data for Chitooligosaccharides

Test SubstanceSpeciesDosingObservation PeriodResultsLD50 (mg/kg)Reference
ChitooligosaccharidesMiceOral gavage14 daysNo mortality or clinical signs of toxicity. No significant differences in body weight or organ weight.> 10,000[2]
Chitooligosaccharides (COS1 and COS5)MiceIntragastric14 daysNo behavioral, neurological, or mortality changes. No statistical difference in animal weight gain or relative organ weight.> 2,000[1]
Experimental Protocol: Acute Oral Toxicity (Adapted from OECD Guideline 423)

The acute oral toxicity of chitooligosaccharides is typically assessed using a method adapted from the OECD Guideline 423 (Acute Toxic Class Method).[1]

  • Test Animals: Healthy, young adult mice or rats of a single sex are used.[1]

  • Housing and Fasting: Animals are housed in standard conditions and fasted overnight prior to administration of the test substance.[1]

  • Dose Administration: A limit dose of 2,000 mg/kg body weight of the chitooligosaccharide solution is administered by oral gavage.[1]

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and changes in body weight for a period of 14 days.[1]

  • Necropsy: At the end of the observation period, surviving animals are euthanized and a gross necropsy is performed to examine for any pathological changes.

G Experimental Workflow for Acute Oral Toxicity (OECD 423) A Animal Selection and Acclimatization B Fasting (Overnight) A->B C Dose Administration (Oral Gavage) B->C D Observation Period (14 days) - Clinical Signs - Body Weight C->D E Gross Necropsy D->E F Data Analysis and LD50 Estimation E->F

Caption: Workflow for an acute oral toxicity study.

In Vitro Cytotoxicity

In vitro cytotoxicity assays are crucial for evaluating the potential of a substance to cause cell damage or death. Studies on chitooligosaccharides have generally shown low cytotoxicity, with effects being concentration-dependent.

Table 2: Summary of In Vitro Cytotoxicity Data for Chitooligosaccharides

Test SubstanceCell LineAssayConcentration RangeResultsReference
ChitooligosaccharidesL929 fibroblastsMTT0.1 - 100 mg/mLNo significant toxicity up to 10 mg/mL. Cytotoxic effects observed at 100 mg/mL.[3]
Chitooligosaccharides (COS1 and COS5)3T3 fibroblastsMTT100 - 500 µg/mLNo cytotoxic effects at 100 µg/mL. Reduced cell viability at 250 and 500 µg/mL.[1]
Chitosan Malate (B86768)Caco-2 cellsMTT2.5 - 15 mg/mLCell viability >90% at ≤2.5 mg/mL. Significant cytotoxicity at ≥5 mg/mL.[4]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the chitooligosaccharide test substance. Control wells receive medium without the test substance.

  • Incubation: The plate is incubated for a specified period (e.g., 24 or 48 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: A sterile MTT solution is added to each well and the plate is incubated for an additional 2-4 hours. During this time, viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product.

  • Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.

G Experimental Workflow for MTT Cytotoxicity Assay A Cell Seeding in 96-well plate B Treatment with this compound A->B C Incubation (e.g., 24h) B->C D Addition of MTT Reagent C->D E Incubation (2-4h) D->E F Solubilization of Formazan E->F G Absorbance Measurement (570 nm) F->G H Calculation of Cell Viability G->H

Caption: Workflow for an MTT cytotoxicity assay.

Genotoxicity

Genotoxicity assays are performed to assess the potential of a substance to damage genetic material. Studies on chitooligosaccharides have not indicated any mutagenic potential.

Table 3: Summary of Genotoxicity Data for Chitooligosaccharides

Test SubstanceAssayTest SystemResultsReference
ChitooligosaccharidesAmes TestSalmonella typhimurium strains TA98 and TA100Not mutagenic[5]
ChitooligosaccharidesMicronucleus TestMouse bone marrow cellsNo increase in micronuclei formation[6]
ChitooligosaccharidesChromosomal AberrationMouse bone marrow cellsNo increase in chromosomal aberrations[6]
Experimental Protocols

The Ames test uses several strains of Salmonella typhimurium that are auxotrophic for histidine to detect point mutations.

  • Strain Selection: Histidine-requiring mutant strains of S. typhimurium are used.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.

  • Exposure: The bacterial strains are exposed to various concentrations of the chitooligosaccharide test substance in a minimal agar (B569324) medium lacking histidine.

  • Incubation: The plates are incubated for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the control indicates a mutagenic potential.

This test detects damage to chromosomes or the mitotic apparatus in erythroblasts of mammals.

  • Animal Dosing: Mice are administered the chitooligosaccharide test substance, typically via oral gavage or intraperitoneal injection.

  • Bone Marrow Sampling: At appropriate time intervals after dosing, bone marrow is extracted from the femur.

  • Slide Preparation: Bone marrow smears are prepared on microscope slides and stained.

  • Microscopic Analysis: Polychromatic erythrocytes (PCEs) are scored for the presence of micronuclei. The ratio of PCEs to normochromatic erythrocytes (NCEs) is also determined to assess bone marrow toxicity.

  • Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated PCEs in treated animals compared to controls indicates genotoxic potential.

G Logical Relationship in Genotoxicity Testing cluster_0 In Vitro cluster_1 In Vivo A Ames Test (Point Mutations) D Genotoxicity Assessment A->D B Micronucleus Test (Chromosomal Damage) B->D C Chromosomal Aberration Assay (Clastogenicity) C->D

Caption: Key assays in a genotoxicity assessment.

Conclusion

Based on the available toxicological data for chitooligosaccharides of varying chain lengths, this compound is anticipated to have a low toxicity profile. Acute oral toxicity studies indicate a high LD50 value. In vitro cytotoxicity is generally low and observed only at high concentrations. Furthermore, genotoxicity assays have not revealed any mutagenic potential. These findings support the safe application of this compound in various research and development fields, including pharmaceuticals and drug delivery. However, it is recommended that specific toxicological evaluations be conducted for any new formulation or application of this compound to ensure its safety for the intended use.

References

Chitooctaose and its Interaction with Cell Membranes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chitooctaose, a well-defined chitooligosaccharide (COS) composed of eight β-1,4-linked N-acetyl-d-glucosamine units, is emerging as a molecule of significant interest in biomedical research.[1] Derived from the deacetylation and hydrolysis of chitin (B13524), one of the most abundant natural polysaccharides, this compound possesses favorable properties such as high water solubility and bioavailability, distinguishing it from its parent polymer.[2][3] Its interactions with cell membranes are fundamental to its diverse biological activities, which range from immunomodulation to enhancing gut barrier integrity. This technical guide provides an in-depth exploration of the core mechanisms governing this compound's cellular interactions, the signaling cascades it triggers, and the experimental methodologies used to elucidate these effects.

Molecular Interactions with the Cell Surface

The biological effects of this compound are initiated by its interaction with specific components of the cell membrane. These interactions can be broadly categorized into two types: specific binding to cell surface receptors and direct physicochemical interactions with the lipid bilayer and associated proteins.

Receptor-Mediated Interactions

In both plant and animal cells, this compound is recognized as a microbe-associated molecular pattern (MAMP), leading to the activation of innate immune responses.[4] This recognition is mediated by specific pattern recognition receptors (PRRs).

  • In Plants: The perception of chitin fragments, including this compound, is primarily mediated by LysM receptor-like kinases (LysM-RLKs).[5] For instance, in Arabidopsis thaliana, the LysM-RLK1 (also known as CERK1) is essential for chitin signaling.[5][6] Another receptor, AtLYK5, has been shown to bind to this compound with a notable affinity.[7] This binding event typically induces the formation of a receptor complex, triggering downstream signaling cascades.[8][9]

  • In Mammalian Cells: In mammalian systems, Toll-like receptors (TLRs) are key to recognizing this compound and other COS.[10] Specifically, TLR4 , the primary receptor for bacterial lipopolysaccharide (LPS), has been identified as a receptor for COS.[11][12] The interaction with TLR4 can initiate downstream signaling pathways that are crucial for the inflammatory and immune responses observed upon treatment with this compound.[10][13] Other receptors, such as complement receptor 3 and the mannose receptor, have also been suggested to play a role in the immune-enhancing effects of COS.[10]

Physicochemical Interactions

Beyond specific receptor binding, the polycationic nature of this compound allows for direct, non-specific interactions with negatively charged components of the cell membrane.

  • Electrostatic and Hydrophobic Interactions: this compound possesses amino groups that are protonated at physiological pH, resulting in a positive charge. This facilitates strong electrostatic interactions with negatively charged molecules on the cell surface, such as phospholipids (B1166683) and proteins.[14] These electrostatic interactions, combined with hydrophobic forces, are crucial for the initial binding of this compound to the plasma membrane.[14]

  • Disruption of Tight Junctions: A significant consequence of this compound's interaction with epithelial cell membranes is the modulation of tight junctions (TJs), the protein complexes that regulate paracellular permeability.[15] Chitosan (B1678972) and its oligosaccharides have been shown to cause a reversible, dose-dependent decrease in transepithelial electrical resistance (TEER), indicating an increase in epithelial permeability.[15][16] This is achieved through the translocation of key tight junction proteins, such as ZO-1 and occludin, from the cell membrane to the cytoskeleton.[15] This property is of particular interest for enhancing the transepithelial delivery of drugs.

Cellular Signaling Pathways

The binding of this compound to its receptors initiates a cascade of intracellular signaling events, culminating in a variety of cellular responses. The most well-documented pathways are the NF-κB and MAPK signaling cascades.

The TLR4-NF-κB Signaling Pathway

Activation of the transcription factor Nuclear Factor-kappa B (NF-κB) is a central event in the inflammatory response triggered by this compound.[17][18]

  • Receptor Activation: this compound binds to TLR4 on the surface of immune cells like macrophages.[10][11]

  • Downstream Signaling: This binding recruits adaptor proteins such as MyD88, leading to a signaling cascade that activates the IκB kinase (IKK) complex.[17]

  • NF-κB Translocation: The IKK complex phosphorylates the inhibitory protein IκBα, targeting it for degradation. This releases NF-κB (typically the p65 subunit) to translocate into the nucleus.[12]

  • Gene Transcription: In the nucleus, NF-κB binds to specific DNA sequences to promote the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6.[17][18]

Interestingly, while some studies show that COS can activate this pathway, others indicate that under certain conditions, COS can suppress LPS-induced NF-κB activation, highlighting its potential anti-inflammatory properties.[12][18][19]

TLR4_NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK Activates IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (p65) IkBa_NFkB->NFkB Releases NFkB_nuc NF-κB (p65) NFkB->NFkB_nuc Translocates DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription This compound This compound This compound->TLR4

Fig. 1: this compound-induced TLR4-NF-κB signaling pathway.
The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling route activated by this compound, often in parallel with the NF-κB pathway.[10][20]

  • Initiation: Similar to the NF-κB pathway, the process begins with this compound binding to a cell surface receptor like TLR4.[10]

  • Kinase Cascade: This activates a three-tiered kinase cascade, typically involving a MAPKKK (e.g., MAPKKK5), a MAPKK (e.g., MKK4/5), and a MAPK (e.g., ERK1/2, p38, JNK).[21][22]

  • Transcription Factor Activation: The activated MAPKs then phosphorylate various transcription factors, such as AP-1.

  • Cellular Response: This leads to the expression of genes involved in inflammation, cell proliferation, and other cellular processes.[10] Studies have shown that COS can upregulate tight junction proteins through the ERK1/2 signaling pathway, thereby protecting gut barrier integrity.[23]

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cell Surface Receptor (e.g., TLR4) MAPKKK MAPKKK Receptor->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., ERK1/2) MAPKK->MAPK Phosphorylates TF Transcription Factors (e.g., AP-1) MAPK->TF Activates Gene_Expression Gene Expression (Inflammation, TJ Proteins) TF->Gene_Expression Regulates This compound This compound This compound->Receptor

Fig. 2: this compound-induced MAPK signaling cascade.

Quantitative Data Summary

The following table summarizes key quantitative findings from studies on this compound and related chitosan derivatives.

ParameterMoleculeCell/SystemValue/EffectReference(s)
Binding Affinity (Kd) This compoundArabidopsis thaliana receptor AtLYK51.72 µM[7]
Transepithelial Electrical Resistance (TEER) ChitosanCaco-2 cell monolayersDose-dependent reduction of up to 83%[15][16]
Paracellular Permeability (HRP) ChitosanCaco-2 cell monolayersUp to 18-fold increase compared to control[15][16]
Cytokine Production (TNF-α, IL-6) Chitosan OligosaccharidesRAW 264.7 macrophagesDose-dependent increase in production[10][19]
Gene Expression (Chitin-responsive genes) This compoundArabidopsis thaliana (wild-type)663 genes upregulated, 227 downregulated (>1.5-fold) 30 min post-treatment[5]
Tight Junction Protein Expression (Occludin, Claudin-2) ChitosanHeat-stressed mice colonic tissueUpregulated mRNA levels in chitosan-treated groups[13]
NF-κB Activation Chitosan OligosaccharidesRetinas of mice with EAUSuppressed p65 translocation to the nucleus[18]

Experimental Protocols and Workflows

Elucidating the interactions of this compound with cell membranes requires a combination of molecular, cellular, and biochemical assays.

Key Experimental Methodologies
  • Preparation and Characterization of this compound:

    • Protocol: this compound is typically prepared by the enzymatic or chemical hydrolysis of chitosan.[24][25] The resulting mixture of oligosaccharides is then purified using techniques like gel filtration chromatography. Characterization to confirm the degree of polymerization and purity is performed using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry.[24][25]

  • Assessment of Tight Junction Integrity:

    • Protocol: Caco-2 human intestinal epithelial cells are cultured on permeable supports to form a monolayer. The integrity of this barrier is measured by Transepithelial Electrical Resistance (TEER) using a voltmeter. A decrease in TEER indicates increased paracellular permeability. Permeability is also assessed by measuring the flux of a labeled marker molecule, such as horseradish peroxidase (HRP) or inulin, across the monolayer.[15][26]

  • Analysis of Protein Expression and Localization:

    • Protocol:

      • Western Blotting: To quantify changes in protein levels (e.g., tight junction proteins, signaling kinases, NF-κB), cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies.[15][18]

      • Immunofluorescence: To visualize the localization of proteins (e.g., the translocation of ZO-1 or NF-κB), cells are fixed, permeabilized, and incubated with primary and fluorescently-labeled secondary antibodies. The cellular location of the protein is then observed using fluorescence microscopy.[15][16]

  • Measurement of Cytokine Production:

    • Protocol: The concentration of secreted cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) or a Cytometric Bead Array (CBA).[10][19] The corresponding mRNA expression levels can be quantified using real-time quantitative PCR (RT-qPCR).[10]

General Experimental Workflow

The diagram below illustrates a typical workflow for investigating the effects of this compound on a cell-based model.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_conclusion Conclusion Prep This compound Preparation & Characterization Treatment Treat Cells with this compound (Dose-response & Time-course) Prep->Treatment Culture Cell Culture (e.g., Caco-2, RAW 264.7) Culture->Treatment Permeability Permeability Assays (TEER, Marker Flux) Treatment->Permeability Proteins Protein Analysis (Western Blot, Immunofluorescence) Treatment->Proteins Cytokines Cytokine Measurement (ELISA, RT-qPCR) Treatment->Cytokines Signaling Signaling Pathway Analysis (Phospho-specific antibodies) Treatment->Signaling Data Data Interpretation & Conclusion Permeability->Data Proteins->Data Cytokines->Data Signaling->Data

Fig. 3: A typical experimental workflow for studying this compound-cell interactions.

Conclusion

This compound interacts with cell membranes through a dual mechanism involving specific receptor binding and direct physicochemical interactions. Its recognition by receptors like TLR4 initiates potent immunomodulatory signaling through the NF-κB and MAPK pathways. Concurrently, its polycationic nature allows it to modulate the integrity of epithelial barriers by reorganizing tight junction proteins. These properties make this compound a compelling molecule for therapeutic development, with potential applications in drug delivery, wound healing, and as an anti-inflammatory or immunostimulatory agent. Further research focusing on the precise structural requirements for receptor binding and the downstream consequences in various cell types will be crucial for fully realizing its biomedical potential.

References

The Pivotal Role of Chitooctaose in Plant-Microbe Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Chitooctaose, a chitin (B13524) oligomer of eight N-acetyl-D-glucosamine units, acts as a potent microbe-associated molecular pattern (MAMP) in the intricate dialogue between plants and microbes. Its perception by the plant's innate immune system triggers a cascade of defense responses, forming a critical first line of defense against fungal pathogens. Conversely, specific recognition of chitin-related molecules is also fundamental to the establishment of beneficial symbiotic relationships, such as arbuscular mycorrhiza. This technical guide provides an in-depth analysis of the multifaceted role of this compound, detailing the signaling pathways it initiates, summarizing key quantitative data, and outlining relevant experimental protocols. The included visualizations of these complex biological processes offer a clear and concise reference for researchers in plant biology and drug development.

Introduction: this compound as a Key Microbial Signature

Chitin, a polymer of N-acetyl-D-glucosamine, is a primary structural component of fungal cell walls and the exoskeletons of insects.[1][2] Plants, which do not synthesize chitin, have evolved sophisticated mechanisms to recognize chitin fragments, known as chitooligosaccharides, that are released during fungal invasion, often by the action of plant-secreted chitinases.[3][1][4][5] These chitooligosaccharides, particularly this compound, are recognized as non-self molecules, or MAMPs, initiating a defense response known as MAMP-triggered immunity (MTI).[4][6][7]

The perception of this compound leads to a wide array of defense responses, including the production of reactive oxygen species (ROS), activation of mitogen-activated protein kinase (MAPK) cascades, large-scale transcriptional reprogramming, and the synthesis of antimicrobial compounds and pathogenesis-related (PR) proteins.[3][8][9][10] Interestingly, while longer-chain chitin oligomers are potent elicitors of defense, shorter-chain chitooligosaccharides can play a role in promoting symbiotic relationships, highlighting the plant's ability to interpret chain length to differentiate between friend and foe.[11][12][13][14][15]

Quantitative Data on this compound-Mediated Responses

The following tables summarize key quantitative data from various studies on the perception and activity of this compound in plants.

Table 1: Receptor Binding Affinities for Chitin Oligomers

Plant SpeciesReceptorLigandDissociation Constant (Kd)Reference
Arabidopsis thalianaAtCERK1This compound45 µM[16]
Arabidopsis thalianaAtLYK5This compound1.71 µM[16]
Rice (Oryza sativa)-This compound29 nM[17]
Soybean (Glycine max)-This compound35 nM[17]

Table 2: Effective Concentrations of this compound for Gene Induction

Plant SpeciesGene(s)Effective Concentration RangeNotesReference
Arabidopsis thalianaVarious defense-related genes10⁻⁹ M to 10⁻⁶ MMaximum induction observed at 10⁻⁷ M and 10⁻⁶ M.[17]

Table 3: Gene Regulation in Response to this compound in Arabidopsis thaliana

Time After TreatmentNumber of Upregulated Genes (>1.5-fold)Number of Downregulated Genes (>1.5-fold)Total Responsive GenesReference
30 minutes663227890[18]

Table 4: Overrepresented Transcription Factor Families Responsive to this compound in Arabidopsis thaliana

Transcription Factor FamilyNumber of Responsive GenesReference
APETALA2/ethylene-responsive element binding proteins (AP2/ERF)27[2]
C2H2 zinc finger proteins14[2]
WRKY domain transcription factors14[2]
MYB domain-containing proteins11[2]

Signaling Pathways Activated by this compound

The perception of this compound at the cell surface initiates a complex intracellular signaling network that culminates in the activation of defense responses.

Perception at the Plasma Membrane

In Arabidopsis, the perception of this compound is primarily mediated by a receptor complex involving the LysM receptor-like kinase (LysM-RLK) CERK1 (also known as LysM RLK1) and other LysM-containing proteins like LYK5.[4][6][16][18][19] While CERK1 has a lower affinity for this compound, LYK5 binds with significantly higher affinity and forms a chitin-inducible complex with CERK1, leading to the phosphorylation of CERK1 and the initiation of downstream signaling.[16] In rice, a different model exists where the LysM-receptor-like protein CEBiP binds chitin and forms a heterodimer with the kinase OsCERK1 to activate immunity.[6][10]

Chitin_Perception cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Cytoplasm This compound This compound LYK5 LYK5 This compound->LYK5 Binding (High Affinity) CERK1_inactive CERK1 (inactive) LYK5->CERK1_inactive Complex Formation CERK1_active CERK1-P (active) CERK1_inactive->CERK1_active Phosphorylation Downstream_Signaling Downstream Signaling CERK1_active->Downstream_Signaling

Caption: this compound perception in Arabidopsis.
Downstream Signaling Cascade

Following receptor activation, the signal is transduced into the cell, leading to a series of rapid intracellular events. These include:

  • Activation of a Mitogen-Activated Protein Kinase (MAPK) Cascade: In Arabidopsis, a MAPK cascade involving MKK4/5 and MPK3/6 is rapidly activated by chitin.[3] This cascade is crucial for the subsequent transcriptional reprogramming.

  • Transcriptional Reprogramming: A large number of genes are differentially regulated in response to this compound.[4][18] Microarray analyses have revealed that hundreds of genes are either induced or repressed shortly after treatment.[4][18] This includes the upregulation of numerous transcription factor genes, which then orchestrate the broader defense response.[3][2]

  • Hormonal Crosstalk: The this compound signaling pathway interacts with various plant hormone signaling pathways, including those of salicylic (B10762653) acid (SA), jasmonic acid (JA), and ethylene (B1197577) (ET), to fine-tune the defense response.[4][8][9][20]

Downstream_Signaling cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Events CERK1_P Activated CERK1-P RLCK RLCKs CERK1_P->RLCK MAPKKK MAPKKK RLCK->MAPKKK MAPKK MKK4/5 MAPKKK->MAPKK MAPK MPK3/6 MAPKK->MAPK TFs Transcription Factors (e.g., WRKYs) MAPK->TFs Defense_Genes Defense Gene Expression (e.g., PR proteins) TFs->Defense_Genes

Caption: Downstream signaling cascade initiated by this compound.

This compound in Symbiotic Interactions

While potent inducers of plant defense, chitin-related molecules are also crucial for the establishment of beneficial symbioses. Arbuscular mycorrhizal (AM) fungi, for instance, produce short-chain chitooligosaccharides that are recognized by the host plant to initiate the symbiotic program.[12][13][14] In legumes like Medicago truncatula, specific LysM-RLKs are involved in distinguishing between pathogenic and symbiotic chitin signals, allowing the plant to mount a defense response against pathogens while accommodating beneficial fungi.[11][21][22] This dual role of chitin perception highlights the sophisticated molecular mechanisms plants employ to navigate their complex microbial environment.

Experimental Protocols

Preparation and Purification of this compound

This compound and other chitooligomers are typically prepared by the partial hydrolysis of chitin, which is commercially available from sources like crab and shrimp shells.[23][24][25][26]

  • Acid Hydrolysis: Chitin is subjected to controlled hydrolysis using concentrated hydrochloric acid. The reaction time and temperature are critical parameters to control the degree of polymerization of the resulting oligosaccharides.

  • Neutralization and Filtration: The reaction is stopped by neutralization, and the resulting mixture is filtered to remove insoluble material.

  • Chromatographic Separation: The mixture of chitooligosaccharides is separated by size-exclusion or ion-exchange chromatography to isolate this compound of high purity.

  • Purity Analysis: The purity and identity of the this compound fraction are confirmed using techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Gene Expression Analysis in Response to this compound
  • Plant Material and Growth Conditions: Arabidopsis thaliana seedlings are typically grown under sterile conditions on solid or in liquid Murashige and Skoog (MS) medium.

  • Elicitor Treatment: A sterile solution of purified this compound is added to the growth medium to the desired final concentration (e.g., 1 µM). Control plants are treated with a mock solution.

  • Time-Course Experiment: Samples are harvested at various time points after treatment (e.g., 0, 15, 30, 60, 120 minutes).[2]

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from the harvested plant material, and its quality and quantity are assessed. First-strand cDNA is then synthesized from the RNA template.

  • Quantitative Real-Time PCR (qRT-PCR): The expression levels of target genes are quantified by qRT-PCR using gene-specific primers. The expression data is normalized to a reference gene.

  • Microarray or RNA-Seq Analysis: For genome-wide expression profiling, the extracted RNA is used for microarray hybridization or RNA-sequencing.[2][4][18]

Gene_Expression_Workflow A Plant Growth (e.g., Arabidopsis seedlings) B This compound Treatment A->B C Time-Course Sampling B->C D RNA Extraction C->D E cDNA Synthesis D->E F qRT-PCR Analysis E->F G Microarray / RNA-Seq E->G

Caption: Experimental workflow for gene expression analysis.

Conclusion and Future Perspectives

This compound stands out as a critical molecular pattern that profoundly influences the outcome of plant-microbe interactions. The elucidation of its perception and signaling pathways has significantly advanced our understanding of plant innate immunity. For professionals in drug development, the components of the this compound signaling pathway represent potential targets for the development of novel fungicides or plant defense activators. Future research will likely focus on the structural basis of receptor-ligand interactions, the mechanisms of signal integration with other MAMPs and hormonal pathways, and the precise molecular determinants that allow plants to distinguish between pathogenic and symbiotic chitin signals. A deeper understanding of these processes will be instrumental in developing sustainable strategies for crop protection and enhancement.

References

Chitooctaose: A Key Signaling Molecule in Fungal Biology

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Chitin (B13524), a polymer of N-acetylglucosamine, is a fundamental component of fungal cell walls. Beyond its structural role, fragments of this polymer, known as chitooligosaccharides (COs), have emerged as critical signaling molecules in a variety of biological contexts. Among these, chitooctaose (CO8), an oligomer of eight N-acetylglucosamine units, plays a significant role in mediating fungal development, symbiosis, and pathogenesis. This technical guide provides a comprehensive overview of the current understanding of this compound as a signaling molecule in fungi, with a focus on its perception, signal transduction pathways, and the experimental methodologies used to elucidate its function. This document is intended for researchers, scientists, and professionals in drug development who are interested in the intricacies of fungal signaling and potential targets for novel antifungal therapies.

Perception of this compound: The Role of LysM-Containing Proteins

The recognition of this compound and other chitooligosaccharides is primarily mediated by proteins containing the Lysin Motif (LysM), a conserved carbohydrate-binding domain.[1][2] These LysM-containing proteins are found in a wide range of organisms, including fungi, plants, and bacteria, where they play crucial roles in detecting chitin-based molecules.

In fungi, LysM proteins can be found as receptors on the cell membrane or as secreted effector proteins.[3] For instance, in the human pathogen Aspergillus fumigatus, the LysM effector AfldpA is essential for the fungal response to lipo-chitooligosaccharides (LCOs), which are structurally related to this compound.[1][3] It is hypothesized that these LysM effectors may act as receptors for both LCOs and COs like this compound.[1] The binding of this compound to these LysM domains is thought to occur through dimerization, which can be either intramolecular (involving LysM domains on the same protein) or intermolecular (involving LysM domains from two different proteins).[1]

While much of the detailed receptor-ligand interaction research has been conducted in the context of plant-fungal interactions, the conservation of LysM domains across kingdoms suggests analogous mechanisms within fungi for self-recognition and communication. In the model legume Medicago truncatula, the perception of this compound involves a receptor complex formed by MtLYR4 and MtCERK1, both of which are LysM receptor-like kinases.[1][4] This provides a valuable model for understanding how similar receptors might function in fungi.

Signal Transduction Pathways Activated by this compound

Upon perception of this compound by LysM-containing receptors, a cascade of intracellular signaling events is initiated. While the complete signaling pathway for this compound in fungi is still under investigation, evidence points towards the involvement of mitogen-activated protein kinase (MAPK) cascades and subsequent regulation of transcription factors.[5]

A proposed general model for chitin-triggered signaling, primarily derived from studies in plants, involves the following steps:

  • Receptor Activation: Binding of this compound to a LysM-receptor complex on the plasma membrane.[5]

  • Downstream Signaling: Activation of the receptor complex leads to various cellular responses, including ion fluxes, membrane depolarization, and the production of reactive oxygen species (ROS).[5]

  • MAPK Cascade: The signal is further transduced through a MAPK cascade, which involves a series of protein phosphorylations.[5]

  • Transcriptional Reprogramming: Activated MAPKs can translocate to the nucleus and phosphorylate transcription factors, leading to the induction or repression of target genes.[5]

In Aspergillus fumigatus, the transcription factor AfAtfA has been identified as a critical regulator of the fungal response to LCOs, and it is plausible that it also plays a role in this compound signaling.[3]

Visualizing the this compound Signaling Pathway

The following diagram illustrates a proposed signaling pathway for this compound, drawing parallels from established chitin signaling models.

Chitooctaose_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CO8 This compound (CO8) Receptor LysM Receptor Complex CO8->Receptor Binding MAPK_cascade MAPK Cascade Receptor->MAPK_cascade Activation ROS ROS Production Receptor->ROS Activation TF Transcription Factors (e.g., AfAtfA) MAPK_cascade->TF Phosphorylation Gene_Expression Target Gene Expression TF->Gene_Expression Regulation RNA_Seq_Workflow start Fungal Culture treatment Treatment with This compound (CO8) start->treatment control Control Treatment (e.g., solvent) start->control rna_extraction RNA Extraction treatment->rna_extraction control->rna_extraction library_prep Library Preparation (e.g., TruSeq Stranded mRNA) rna_extraction->library_prep sequencing Sequencing (e.g., Illumina NovaSeq) library_prep->sequencing data_analysis Bioinformatic Analysis (Differential Gene Expression) sequencing->data_analysis end Differentially Expressed Genes data_analysis->end

References

Methodological & Application

Chitooctaose in Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chitooctaose, a well-defined chitin-derived oligosaccharide, is a potent modulator of cellular signaling in both plant and mammalian cells. As a pathogen-associated molecular pattern (PAMP) in plants, it triggers immune responses crucial for defense against fungal pathogens. In mammalian systems, particularly immune cells, this compound and other chitooligosaccharides (COS) have demonstrated immunomodulatory effects, including the activation of key signaling cascades like the Mitogen-Activated Protein Kinase (MAPK) and NF-κB pathways. These properties make this compound a valuable tool for research in plant biology, immunology, and for the development of novel therapeutics. This document provides detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on cellular signaling and gene expression.

Data Presentation

The following tables summarize quantitative data for the application of this compound and related chitooligosaccharides in various cell culture systems.

Table 1: Effective Concentrations of this compound and Chitooligosaccharides in Mammalian Cell Lines

Cell LineOligosaccharideConcentration RangeObserved EffectsReference
RAW 264.7Chitooligosaccharides (COS)12.5 - 200 µg/mLPromotion of NO and cytokine (TNF-α, IL-6) production; activation of MAPK and PI3K/Akt pathways.[1]
RAW 264.7N-Acetyl Chitooligosaccharides (NACOS)100 µg/mLUpregulation of pro-inflammatory genes (TNF-α, IL-6, IL-1β).[2]
GE11Chitosan oligosaccharide (COS)Not specified (dose-dependent)Inhibition of EGF-induced cell proliferation and migration.
SCC7, A549Cisplatin-HGC (chitosan derivative)10 µg/mLCytotoxicity in cancer cell lines.[3]
HeLaCisplatin-CSN (chitosan nanoparticle)Not specifiedIncreased apoptosis compared to cisplatin (B142131) alone.[3]

Table 2: Gene Expression Modulation by this compound and Chitooligosaccharides in Plant Cells

Plant SpeciesOligosaccharideTreatment TimeKey Modulated GenesReference
Arabidopsis thalianaThis compound30 minutesUpregulation of defense-associated genes; Repression of some defense-related proteins (e.g., RAR1, LRR kinases).
Arabidopsis thalianaChitosanNot specifiedUpregulation of defense response genes, including camalexin (B168466) biosynthesis genes.[4]
Linum albumChitosan hexamer3 days (peak expression)Increased expression of PAL, CCR, CAD, and PLR.

Experimental Protocols

Protocol 1: Analysis of MAPK and NF-κB Activation in RAW 264.7 Macrophages

This protocol details the treatment of RAW 264.7 macrophage cells with this compound to analyze the activation of the MAPK and NF-κB signaling pathways via Western blotting.

Materials:

  • RAW 264.7 cells

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound solution (sterile, stock solution in water or PBS)

  • Lipopolysaccharide (LPS) (positive control)

  • Phosphate Buffered Saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, anti-phospho-ERK, anti-ERK, anti-phospho-IκBα, anti-IκBα, anti-p65)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blotting imaging system

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[1]

  • Cell Treatment:

    • Starve the cells in serum-free DMEM for 2-4 hours prior to treatment.

    • Treat the cells with varying concentrations of this compound (e.g., 50, 100, 200 µg/mL) for different time points (e.g., 0, 15, 30, 60 minutes).

    • Include a positive control (e.g., 1 µg/mL LPS for 30 minutes) and an untreated control.

  • Cell Lysis:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Collect the supernatant (cell lysate) and determine the protein concentration using a BCA assay according to the manufacturer's instructions.

  • Western Blotting:

    • Normalize protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Protocol 2: Gene Expression Analysis in Arabidopsis thaliana Seedlings

This protocol describes the treatment of Arabidopsis thaliana seedlings with this compound for subsequent analysis of defense-related gene expression by RT-qPCR.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • Murashige and Skoog (MS) medium with 1% sucrose

  • This compound solution (sterile)

  • Liquid nitrogen

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Gene-specific primers for target genes (e.g., defense-related genes) and a reference gene (e.g., ACTIN)

  • qPCR instrument

Procedure:

  • Seedling Growth:

    • Sterilize Arabidopsis thaliana seeds and plate them on MS agar (B569324) plates.

    • Stratify the seeds at 4°C for 2-3 days in the dark.

    • Grow the seedlings for 10-14 days under a long-day photoperiod (16 hours light / 8 hours dark).

  • This compound Treatment:

    • Prepare a solution of this compound in sterile water at the desired concentration.

    • Gently spray the seedlings with the this compound solution or float them in a liquid MS medium containing this compound.

    • Use sterile water as a negative control.

    • Harvest the seedlings at various time points after treatment (e.g., 0, 30, 60, 120 minutes).

  • Sample Collection and RNA Extraction:

    • At each time point, collect the seedlings, blot them dry, and immediately freeze them in liquid nitrogen.

    • Grind the frozen tissue to a fine powder.

    • Extract total RNA using an RNA extraction kit according to the manufacturer's protocol.

    • Treat the extracted RNA with DNase I to remove any genomic DNA contamination.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit.

  • RT-qPCR:

    • Set up the qPCR reactions using the qPCR master mix, cDNA template, and gene-specific primers.

    • Perform the qPCR analysis using a real-time PCR system.

    • Analyze the data using the ΔΔCt method to determine the relative gene expression levels, normalizing to the reference gene.

Mandatory Visualization

Chitooctaose_Mammalian_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TLR Toll-like Receptor (TLR) This compound->TLR MAPKKK MAPKKK (e.g., TAK1) TLR->MAPKKK IKK_complex IKK Complex TLR->IKK_complex MAPKK MAPKK (e.g., MKK3/6, MKK4/7, MEK1/2) MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) MAPK->Transcription_Factors IkB IκB IKK_complex->IkB P NFkB_IkB NF-κB IκB NFkB NF-κB (p65/p50) NFkB_n NF-κB NFkB->NFkB_n NFkB_IkB->NFkB IκB Degradation Gene_Expression Gene Expression (Cytokines, Chemokines) Transcription_Factors->Gene_Expression NFkB_n->Gene_Expression

Caption: this compound signaling in mammalian immune cells.

Chitooctaose_Plant_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound CERK1 LysM-RLK (CERK1) This compound->CERK1 MAPK_Cascade MAPK Cascade CERK1->MAPK_Cascade ROS_Production ROS Production CERK1->ROS_Production WRKY_TFs WRKY Transcription Factors MAPK_Cascade->WRKY_TFs Defense_Genes Defense Gene Expression WRKY_TFs->Defense_Genes

Caption: this compound-mediated defense signaling in plant cells.

Experimental_Workflow cluster_analysis Downstream Analysis start Cell Culture (e.g., RAW 264.7 or Arabidopsis seedlings) treatment This compound Treatment (Dose- and time-course) start->treatment protein_analysis Protein Analysis (Western Blot for signaling proteins) treatment->protein_analysis gene_analysis Gene Expression Analysis (RT-qPCR for target genes) treatment->gene_analysis functional_assay Functional Assays (e.g., Cytokine ELISA, Cell Viability) treatment->functional_assay data_interpretation Data Interpretation and Conclusion protein_analysis->data_interpretation gene_analysis->data_interpretation functional_assay->data_interpretation

Caption: General experimental workflow for this compound studies.

References

Application Notes and Protocols: Chitooctaose as a Plant Defense Elicitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chitooctaose, a chitin (B13524) oligosaccharide with a degree of polymerization of eight, is a potent pathogen-associated molecular pattern (PAMP) that elicits a range of defense responses in various plant species.[1] Derived from the fungal cell wall component chitin, this compound is recognized by plant cell surface receptors, triggering a signaling cascade that leads to the activation of innate immunity.[1][2] This response includes the production of reactive oxygen species (ROS), activation of defense-related enzymes, synthesis of phytoalexins, and the expression of pathogenesis-related (PR) genes.[3] These application notes provide a summary of the quantitative effects of this compound and related chitosan (B1678972) oligosaccharides on plant defense responses, detailed protocols for key assays, and visual representations of the signaling pathway and experimental workflows.

Data Presentation

The following tables summarize the quantitative effects of this compound and other chitooligosaccharides on plant defense markers.

Table 1: Effect of this compound on Defense-Related Gene Expression in Arabidopsis thaliana

Time After Treatment (minutes)Gene IDGene NameFold Change vs. Mock
15AT2G17740WRKY403.5
30AT1G80840WRKY188.2
30AT4G31500WRKY3312.5
60AT2G46370PR46.8
90AT5G44420PDF1.24.1
120AT3G57260VSP22.9

Data is representative of studies analyzing gene expression changes in response to 1 µM this compound. Fold changes are approximate and can vary based on experimental conditions.[4]

Table 2: Dose-Dependent Effect of Chitosan Oligosaccharides on Peroxidase (POD) Activity

Chitosan Concentration (mg/L)Plant SpeciesTissue% Increase in POD Activity (relative to control)
10Armoracia lapathifoliaHairy Roots50%
50Armoracia lapathifoliaHairy Roots120%
100Armoracia lapathifoliaHairy Roots170%
200Salvia nemorosaLeaves85%
400Salvia nemorosaLeaves110%

Note: Data is derived from studies using chitosan, a related polymer. Similar dose-dependent trends are expected for this compound, though the optimal concentration may vary.[1][5]

Table 3: Dose-Dependent Effect of Chitosan on Phenylalanine Ammonia-Lyase (PAL) Activity in Dracocephalum kotschyi

Chitosan Concentration (mg/L)TissuePAL Activity (µmol cinnamic acid/min/mg protein)% Increase vs. Control
0 (Control)Leaves0.80%
50Leaves1.587.5%
100Leaves2.2175%
200Leaves1.8125%
0 (Control)Roots0.50%
50Roots1.1120%
100Roots1.9280%
200Roots1.4180%

This data illustrates a typical dose-response curve where activity increases up to an optimal concentration and may decrease at higher concentrations.[6]

Table 4: Phytoalexin Accumulation in Response to Chitooligosaccharides

ElicitorPlant SpeciesPhytoalexinFold Increase in Accumulation
This compoundPea (Pisum sativum)Pisatin>10-fold
Chitosan OligomersSoybean (Glycine max)Glyceollin~8-fold
ChitosanGrapevine (Vitis vinifera)Resveratrol~5-fold

The magnitude of phytoalexin accumulation is dependent on the specific elicitor, its concentration, the plant species, and the time post-elicitation.

Signaling Pathways and Workflows

Chitooctaose_Signaling_Pathway This compound This compound receptor Plasma Membrane Receptor (e.g., CERK1) This compound->receptor ros Reactive Oxygen Species (ROS) Burst receptor->ros early event mapk MAPK Cascade Activation receptor->mapk tf Transcription Factor Activation (e.g., WRKYs) mapk->tf genes Defense Gene Expression (PR proteins, etc.) tf->genes phytoalexin Phytoalexin Biosynthesis tf->phytoalexin cell_wall Cell Wall Reinforcement genes->cell_wall

Caption: this compound-induced plant defense signaling pathway.

Experimental_Workflow start Plant Material (e.g., leaf discs, seedlings) treatment This compound Treatment (Varying Concentrations and Timepoints) start->treatment harvest Sample Harvesting and Processing treatment->harvest assay Biochemical and Molecular Assays harvest->assay pal_assay PAL Activity Assay assay->pal_assay pod_assay Peroxidase Activity Assay assay->pod_assay ros_assay ROS Measurement assay->ros_assay phytoalexin_assay Phytoalexin Quantification assay->phytoalexin_assay gene_expression Gene Expression Analysis (qRT-PCR) assay->gene_expression data_analysis Data Analysis and Interpretation pal_assay->data_analysis pod_assay->data_analysis ros_assay->data_analysis phytoalexin_assay->data_analysis gene_expression->data_analysis

Caption: General experimental workflow for this compound elicitor assay.

Experimental Protocols

Phenylalanine Ammonia-Lyase (PAL) Activity Assay

This protocol measures the activity of PAL, a key enzyme in the phenylpropanoid pathway which produces precursors for phytoalexins and lignin.

Materials:

  • Plant tissue (e.g., 100 mg fresh weight)

  • Liquid nitrogen

  • Extraction buffer: 0.1 M Sodium Borate buffer (pH 8.8) containing 2 mM β-mercaptoethanol and 1 mM EDTA.

  • Assay solution: 50 mM L-phenylalanine in extraction buffer.

  • Spectrophotometer

Procedure:

  • Freeze plant tissue in liquid nitrogen and grind to a fine powder.

  • Homogenize the powder in 1 mL of ice-cold extraction buffer.

  • Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • Collect the supernatant as the crude enzyme extract.

  • To initiate the reaction, mix 100 µL of the enzyme extract with 900 µL of the assay solution.

  • Incubate the reaction mixture at 37°C for 1 hour.

  • Stop the reaction by adding 100 µL of 5 M HCl.

  • Measure the absorbance at 290 nm, which corresponds to the formation of trans-cinnamic acid.

  • Calculate PAL activity using a standard curve of trans-cinnamic acid and express as µmol/min/mg protein.

Peroxidase (POD) Activity Assay

This assay quantifies the activity of peroxidases, which are involved in ROS detoxification and cell wall lignification.

Materials:

  • Plant tissue (e.g., 100 mg fresh weight)

  • Liquid nitrogen

  • Extraction buffer: 0.1 M Phosphate buffer (pH 7.0).

  • Assay reagent: 0.1 M Phosphate buffer (pH 7.0) containing 20 mM guaiacol (B22219) and 10 mM H₂O₂.

  • Spectrophotometer

Procedure:

  • Prepare the crude enzyme extract as described in the PAL activity assay (steps 1-4), using the appropriate extraction buffer.

  • In a cuvette, mix 50 µL of the enzyme extract with 2.95 mL of the assay reagent.

  • Immediately measure the increase in absorbance at 470 nm for 3 minutes at 30-second intervals.

  • The rate of change in absorbance is proportional to the POD activity.

  • One unit of POD activity can be defined as the amount of enzyme that causes an increase in absorbance of 0.01 per minute.

Reactive Oxygen Species (ROS) Measurement

This protocol outlines a luminol-based assay for the detection of H₂O₂ production.

Materials:

  • Plant leaf discs (e.g., 4 mm diameter)

  • Luminol (B1675438) solution (e.g., 5 mM)

  • Horseradish peroxidase (HRP) (e.g., 20 U/mL)

  • This compound solution

  • 96-well white microplate

  • Luminometer

Procedure:

  • Excise leaf discs and float them abaxial side down in sterile water in a 96-well plate overnight in the dark.

  • Replace the water with a solution containing luminol and HRP.

  • Allow the leaf discs to incubate for at least 1 hour.

  • Measure the baseline luminescence in a luminometer.

  • Inject the this compound solution to the desired final concentration.

  • Immediately begin measuring the luminescence kinetically over a period of 30-60 minutes.

  • The increase in luminescence corresponds to the production of ROS.

Phytoalexin Quantification

This is a general protocol for the extraction and analysis of phytoalexins, which may need to be optimized for specific compounds.

Materials:

  • Plant tissue

  • 80% Methanol or another suitable solvent

  • High-Performance Liquid Chromatography (HPLC) system

  • Phytoalexin standards

Procedure:

  • Harvest and weigh the plant tissue at various time points after this compound treatment.

  • Homogenize the tissue in 80% methanol.

  • Centrifuge to pellet the cell debris and collect the supernatant.

  • Evaporate the solvent from the supernatant and resuspend the residue in a known volume of a suitable solvent for HPLC analysis.

  • Filter the sample before injecting it into the HPLC system.

  • Separate and quantify the phytoalexins by comparing the retention times and peak areas with those of authentic standards.

Conclusion

This compound is a reliable and potent elicitor of plant defense responses. The provided data and protocols offer a framework for researchers to design and execute experiments to investigate the efficacy of this compound and other potential elicitors in various plant systems. The dose-dependent nature of the response highlights the importance of optimizing the elicitor concentration for maximal defense activation. Further research into the specific signaling components and downstream targets of this compound will continue to enhance our understanding of plant immunity and provide new avenues for the development of sustainable crop protection strategies.

References

Application Notes and Protocols for the Enzymatic Hydrolysis of Chitooctaose for Oligosaccharide Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chito-oligosaccharides (COS) are gaining significant attention in the pharmaceutical and biomedical fields due to their diverse biological activities, including anti-inflammatory, antimicrobial, antioxidant, and antitumor properties.[1] These low-molecular-weight polymers, derived from the deacetylation of chitin, offer enhanced solubility and biocompatibility compared to their parent polymer, chitosan (B1678972).[2] Enzymatic hydrolysis of well-defined chito-oligosaccharides, such as chitooctaose, provides a controlled method for producing specific smaller chain oligosaccharides, which is crucial for studying structure-activity relationships and developing targeted therapeutics. This document provides detailed protocols and data for the enzymatic production of oligosaccharides from this compound.

Key Applications of Chito-oligosaccharides

Chito-oligosaccharides have a wide range of potential applications in drug development and biomedical research:

  • Drug Delivery: Their biocompatibility and mucoadhesive properties make them suitable as carriers for targeted drug delivery.[3][4]

  • Tissue Engineering: COS can be incorporated into hydrogels and scaffolds to promote wound healing and tissue regeneration.[1]

  • Anti-inflammatory Agents: They have been shown to modulate inflammatory responses, offering potential for treating inflammatory diseases.[1][5]

  • Antimicrobial Agents: COS exhibit broad-spectrum antimicrobial activity, making them promising candidates for new antimicrobial therapies.[1]

Data Presentation

Table 1: Kinetic Parameters of Chitosanases on Chitosan Substrates

While specific kinetic data for this compound is limited in the literature, the following table presents the Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) of different chitosanases on colloidal chitosan, providing an insight into their catalytic efficiency.

Enzyme SourceSubstrateKm (mg/mL)Vmax (μmol/min/mg)Reference
Bacillus paramycoides BP-N07Colloidal Chitosan4.063 ± 0.2882727.03 ± 192.97[5][6]
Fusarium oxysporum D18Chitosan0.26% (w/v)0.430 U/mg protein[7]
Table 2: Specific Activity of Various Chitosanases

The specific activity of chitosanases is a measure of the enzyme's efficiency in hydrolyzing its substrate.

Enzyme SourceSubstrateSpecific Activity (U/mg)Reference
Streptomyces lydicus S1Colloidal Chitosan (95% DA)1,008.5[3]
Aquabacterium sp. A7-YChitosan (95% DA)18[1]
Table 3: Product Distribution of Chitosan Hydrolysis by Bacillus cereus D-11 Chitosanase Over Time

This table illustrates the change in the relative percentage of different chito-oligosaccharides produced from the enzymatic hydrolysis of chitosan over a 24-hour period. This provides a model for the expected distribution of products from this compound hydrolysis.

Reaction Time (h)Chitobiose ((GlcN)₂) (%)Chitotriose ((GlcN)₃) (%)Chitotetraose ((GlcN)₄) (%)Chitopentaose ((GlcN)₅) (%)Total (GlcN)₂₋₄ (%)
0.252.2 ± 0.56.8 ± 1.78.9 ± 0.910.2 ± 2.117.9
0.54.5 ± 0.89.2 ± 1.512.1 ± 1.113.5 ± 1.825.8
18.1 ± 1.214.3 ± 1.918.5 ± 1.415.2 ± 1.540.9
215.6 ± 1.822.1 ± 2.125.3 ± 1.910.1 ± 1.263.0
420.3 ± 2.028.9 ± 2.520.1 ± 1.65.2 ± 0.969.3
823.1 ± 2.233.2 ± 2.815.4 ± 1.32.1 ± 0.571.7
1223.5 ± 2.335.1 ± 3.012.3 ± 1.1-70.9
2423.6 ± 2.435.7 ± 3.110.5 ± 1.0-69.8

Data adapted from a study on the hydrolysis of chitosan by crude enzyme from Bacillus cereus D-11.[8]

Experimental Protocols

Protocol 1: Enzymatic Hydrolysis of this compound

This protocol describes a general method for the enzymatic hydrolysis of this compound using a chitosanase. Optimal conditions (pH, temperature, enzyme/substrate ratio) should be determined for each specific enzyme.

Materials:

  • This compound

  • Chitosanase (e.g., from Bacillus sp., Streptomyces sp.)

  • Buffer solution (e.g., 50 mM sodium acetate (B1210297) buffer, pH 5.5)

  • Deionized water

  • Heating block or water bath

  • Microcentrifuge tubes

  • 3,5-Dinitrosalicylic acid (DNS) reagent for reducing sugar assay

  • Spectrophotometer

Procedure:

  • Substrate Preparation: Prepare a stock solution of this compound (e.g., 10 mg/mL) in the appropriate buffer.

  • Enzyme Preparation: Prepare a stock solution of chitosanase in the same buffer. The concentration will depend on the specific activity of the enzyme.

  • Enzymatic Reaction:

    • In a microcentrifuge tube, add a defined volume of the this compound solution.

    • Pre-incubate the substrate solution at the optimal temperature for the enzyme (e.g., 50°C) for 5 minutes.

    • Initiate the reaction by adding a specific amount of the chitosanase solution. A typical enzyme to substrate ratio can range from 1:10 to 1:100 (w/w).

    • Incubate the reaction mixture at the optimal temperature with gentle shaking for a predetermined time course (e.g., taking samples at 0, 15, 30, 60, 120, and 240 minutes).

  • Reaction Termination: Stop the reaction at each time point by heating the sample at 100°C for 10 minutes to inactivate the enzyme.

  • Analysis of Reducing Sugars (Optional): The progress of the hydrolysis can be monitored by measuring the increase in reducing ends using the DNS method.[9]

  • Product Analysis: Analyze the composition of the hydrolysate at each time point using HPLC or TLC (see Protocol 2).

Protocol 2: Analysis of Hydrolysis Products by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for the separation and quantification of the chito-oligosaccharide products.

Materials and Equipment:

  • HPLC system with a refractive index (RI) detector

  • Amine-based column (e.g., Amide NH₂-80)[9]

  • Mobile phase: Acetonitrile and a buffer (e.g., 250 mM phosphoric acid) mixture (e.g., 60:40 v/v)[9]

  • Chito-oligosaccharide standards (chitobiose, chitotriose, chitotetraose, etc.)

  • Syringe filters (0.22 µm)

  • Autosampler vials

Procedure:

  • Sample Preparation:

    • Centrifuge the terminated reaction mixtures to pellet any precipitate.

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

  • HPLC Analysis:

    • Set up the HPLC system with the appropriate column and mobile phase.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a standard mixture of chito-oligosaccharides to determine their retention times and create a calibration curve.

    • Inject the prepared samples from the enzymatic hydrolysis.

  • Data Analysis:

    • Identify the peaks in the sample chromatograms by comparing their retention times to the standards.

    • Quantify the amount of each oligosaccharide by integrating the peak areas and using the calibration curve.

    • Calculate the percentage distribution of the different oligosaccharide products at each time point.

Visualizations

Signaling Pathway of Chito-oligosaccharides in Macrophages

G Anti-inflammatory Signaling of Chito-oligosaccharides (COS) cluster_membrane Cell Membrane COS Chito-oligosaccharides (COS) TLR4 TLR4 COS->TLR4 Modulates IKK IKK Complex COS->IKK Inhibits MAPK_pathway MAPK Pathway (JNK, p38) COS->MAPK_pathway Inhibits LPS Lipopolysaccharide (LPS) LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 TAK1->IKK TAK1->MAPK_pathway IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB Releases NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocates DNA DNA NFkappaB_nuc->DNA Binds Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Inflammatory_Genes Transcription

Caption: Anti-inflammatory signaling pathway of COS in LPS-stimulated macrophages.

Experimental Workflow for Oligosaccharide Production

G cluster_prep Preparation cluster_reaction Enzymatic Hydrolysis cluster_analysis Analysis start Start: this compound Substrate reaction Incubation (Controlled Temp & pH) start->reaction enzyme_prep Enzyme Preparation (Chitosanase) enzyme_prep->reaction buffer_prep Buffer Preparation (e.g., Sodium Acetate) buffer_prep->reaction sampling Time-course Sampling reaction->sampling termination Reaction Termination (Heat Inactivation) sampling->termination filtration Sample Filtration termination->filtration hplc HPLC Analysis filtration->hplc data_analysis Data Analysis (Quantification & Distribution) hplc->data_analysis end End: Oligosaccharide Profile data_analysis->end

Caption: Experimental workflow for enzymatic production and analysis of oligosaccharides.

References

Application Notes and Protocols for Chitooctaose in Drug Delivery Systems for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chitooctaose, a well-defined chitosan (B1678972) oligosaccharide with eight repeating glucosamine (B1671600) units, is emerging as a promising biomaterial for the development of advanced drug delivery systems in cancer therapy. Its inherent properties, including biocompatibility, biodegradability, and low immunogenicity, make it an attractive candidate for delivering potent anticancer agents with improved efficacy and reduced systemic toxicity.[1][2] The cationic nature of this compound facilitates interaction with negatively charged cell membranes, potentially enhancing cellular uptake of drug payloads.[2] Furthermore, its small size may allow for deeper tumor penetration. These application notes provide an overview of the application of this compound in cancer drug delivery, along with detailed protocols for the synthesis, characterization, and evaluation of this compound-based nanocarriers.

Principle of this compound-Based Drug Delivery

This compound-based drug delivery systems are designed to encapsulate or conjugate anticancer drugs, protecting them from premature degradation and enabling targeted delivery to tumor tissues. The primary mechanisms of action include:

  • Enhanced Permeability and Retention (EPR) Effect: The nanoscale size of this compound-based carriers allows for their passive accumulation in tumor tissues, which have leaky vasculature and poor lymphatic drainage.

  • Active Targeting: The surface of this compound nanoparticles can be functionalized with targeting ligands such as antibodies or peptides that recognize and bind to specific receptors overexpressed on cancer cells, such as the CD44 receptor.[3][4]

  • Controlled Drug Release: Drug release from the this compound carrier can be triggered by the acidic tumor microenvironment or specific enzymes present in cancer cells, ensuring that the therapeutic agent is released at the site of action.[5]

Data Presentation

The following tables summarize typical quantitative data for this compound-based drug delivery systems. Note that specific values will vary depending on the synthesis method, drug used, and cell line tested.

ParameterTypical Value RangeReference
Particle Size (nm) 100 - 400[6]
Zeta Potential (mV) +20 to +80[6][7]
Drug Loading Capacity (%) 10 - 35[8]
Encapsulation Efficiency (%) 75 - 98[6][8]

Caption: Physicochemical Properties of this compound Nanoparticles.

Cell LineDrugIC50 (µg/mL) of this compound-Drug ConjugateIC50 (µg/mL) of Free DrugReference
MCF-7 (Breast Cancer) Doxorubicin0.3 - 20.7 - 15[9][10]
HT-29 (Colon Cancer) 5-FluorouracilLower than free drugVaries[11][12]
A549 (Lung Cancer) PaclitaxelVariesVaries[13]

Caption: In Vitro Cytotoxicity of this compound-Drug Formulations.

Experimental Protocols

Protocol 1: Synthesis of this compound Nanoparticles via Ionic Gelation

This protocol describes the preparation of this compound nanoparticles using the ionic gelation method with sodium tripolyphosphate (TPP) as a cross-linking agent.

Materials:

  • This compound

  • Acetic acid

  • Sodium tripolyphosphate (TPP)

  • Deionized water

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Prepare a this compound solution (e.g., 1 mg/mL) by dissolving this compound in a 1% (v/v) acetic acid solution. Stir until fully dissolved.

  • Prepare a TPP solution (e.g., 0.5 mg/mL) in deionized water.

  • While stirring the this compound solution at a moderate speed, add the TPP solution dropwise.

  • Continue stirring for 30-60 minutes at room temperature to allow for the formation of nanoparticles.

  • Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 30 minutes).

  • Wash the nanoparticle pellet with deionized water to remove unreacted reagents and resuspend in the desired buffer.

Diagram of Experimental Workflow:

G cluster_0 Preparation of Solutions cluster_1 Nanoparticle Formation cluster_2 Purification prep_chito Prepare this compound Solution mixing Add TPP to this compound Solution (Dropwise with Stirring) prep_chito->mixing prep_tpp Prepare TPP Solution prep_tpp->mixing stirring Stir for 30-60 min mixing->stirring centrifugation Centrifuge to Collect Nanoparticles stirring->centrifugation washing Wash Nanoparticle Pellet centrifugation->washing resuspension Resuspend in Buffer washing->resuspension

Caption: Workflow for this compound Nanoparticle Synthesis.

Protocol 2: Drug Loading into this compound Nanoparticles

This protocol outlines the encapsulation of a hydrophobic drug, such as Doxorubicin (DOX), into pre-formed this compound nanoparticles.

Materials:

  • This compound nanoparticles (from Protocol 1)

  • Doxorubicin (DOX)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis membrane (e.g., MWCO 3.5 kDa)

  • Magnetic stirrer

Procedure:

  • Disperse the prepared this compound nanoparticles in PBS.

  • Dissolve DOX in a minimal amount of DMSO and then add it to the nanoparticle suspension.

  • Stir the mixture overnight at room temperature in the dark to allow for drug loading.

  • Transfer the mixture to a dialysis bag and dialyze against PBS (pH 7.4) for 24-48 hours to remove unloaded drug. Change the dialysis buffer frequently.

  • Collect the drug-loaded nanoparticles and store them at 4°C.

  • Determine the drug loading content and encapsulation efficiency using UV-Vis spectrophotometry by measuring the absorbance of the drug in the supernatant after centrifugation.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes how to assess the cytotoxicity of this compound-drug nanoparticles on a cancer cell line, such as MCF-7 (breast cancer).[9][14]

Materials:

  • MCF-7 cells

  • DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound-drug nanoparticles

  • Free drug solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the this compound-drug nanoparticles and the free drug in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the prepared drug dilutions. Include wells with untreated cells as a control.

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability (%) and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Signaling Pathways

Chitosan and its oligosaccharides have been shown to modulate several signaling pathways in cancer cells, contributing to their anticancer effects. While specific pathways for this compound are still under investigation, related chitosan oligosaccharides have been implicated in the following:

  • PI3K/Akt/mTOR Pathway: Chitosan derivatives can down-regulate the phosphorylation of Akt, a key protein in this survival pathway, leading to the inhibition of cell proliferation and induction of apoptosis.[15]

  • MAPK Pathway: Chitosan oligosaccharides can affect the MAPK signaling cascade, which is involved in cell growth, differentiation, and apoptosis.[15]

  • Wnt/β-catenin Pathway: Chitosan has been shown to promote cancer stem cell-like properties through the activation of Wnt signaling in some cancer types.[16] This highlights the importance of careful characterization of the specific effects of this compound.

Diagram of a Potential Signaling Pathway:

G CD44 CD44 Receptor PI3K PI3K CD44->PI3K Activation This compound This compound-Drug This compound->CD44 Binding Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Caption: Hypothetical this compound Interaction with the PI3K/Akt Pathway.

Conclusion

This compound holds significant promise as a component of advanced drug delivery systems for cancer therapy. Its favorable biological properties, coupled with the potential for targeted delivery and controlled release of anticancer agents, offer a compelling avenue for future research and development. The protocols provided herein serve as a foundational guide for researchers entering this exciting field. Further investigation into the specific interactions of this compound with cancer cells and its impact on key signaling pathways will be crucial for the clinical translation of these innovative therapeutic strategies.

References

Application of Chitooctaose in Antimicrobial Assays: Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chitooctaose, a chitooligosaccharide (COS) with a degree of polymerization of eight, is a promising bioactive molecule derived from the deacetylation of chitin. Its lower viscosity and higher solubility in aqueous solutions compared to its parent polymer, chitosan (B1678972), make it an attractive candidate for various biomedical applications, including as an antimicrobial agent. This document provides a detailed overview of the application of this compound in antimicrobial assays, including its proposed mechanism of action, quantitative data from related compounds, and comprehensive experimental protocols.

Mechanism of Antimicrobial Action

The precise mechanism of antimicrobial action for this compound is multifaceted and is believed to be similar to that of other chitooligosaccharides. The primary mode of action is attributed to its polycationic nature at acidic to neutral pH, which facilitates interaction with negatively charged components of microbial cell surfaces.

Key proposed mechanisms include:

  • Cell Membrane Disruption: The positively charged amino groups of this compound interact electrostatically with negatively charged molecules on the bacterial cell surface, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This interaction is thought to disrupt membrane integrity, leading to increased permeability and leakage of intracellular components, ultimately resulting in cell death.

  • Chelation of Metal Ions: this compound can chelate essential metal ions, such as Mg²⁺ and Ca²⁺, which are crucial for the stability of the microbial cell wall and for the activity of various enzymes. This sequestration of metal ions can inhibit microbial growth.

  • Inhibition of Intracellular Processes: Lower molecular weight chitooligosaccharides, like this compound, may be able to penetrate the microbial cell wall and interfere with intracellular processes, such as DNA replication and protein synthesis.

The following diagram illustrates the proposed primary mechanism of action of this compound on a bacterial cell.

cluster_0 Bacterial Cell membrane Outer Membrane (Gram-) Peptidoglycan Cytoplasmic Membrane Intracellular Space (DNA, Ribosomes) This compound This compound (+) lps_teichoic LPS / Teichoic Acids (-) This compound->lps_teichoic Electrostatic Interaction disruption Membrane Disruption lps_teichoic->disruption leakage Leakage of Intracellular Components disruption->leakage death Cell Death leakage->death

Proposed mechanism of this compound antimicrobial action.

Quantitative Data Summary

Direct quantitative data for this compound is limited in publicly available literature. The following table summarizes antimicrobial activity data for chitooligosaccharides (COS) of varying molecular weights, which can serve as a reference for designing experiments with this compound. A study has indicated that a minimum of six glucosamine (B1671600) units is necessary for maximum antibacterial activity, suggesting this compound (eight units) would be effective.[1]

MicroorganismAssay TypeCompoundConcentrationResult
Staphylococcus epidermidisMICCOS<0.25 mg/mLVisible growth inhibited[2]
Candida albicansMICCOS0.5 mg/mLVisible growth inhibited[2]
Staphylococcus aureusMICCOS1 mg/mLVisible growth inhibited[2]
Bovine MRSABiofilm Prevention2.6 kDa ChitosanNot SpecifiedBiofilm production prevented[1]
S. aureus 2117Biofilm Prevention2.6 kDa ChitosanNot SpecifiedBiofilm production prevented[1]
Bacteria and YeastBiofilm ReductionChitosan-coated surfacesNot Specified95% to 99.9997% reduction in viable cells[3]
S. aureus embedded in biofilmBiofilm Eradication2.6 kDa Chitosan4 mg/mL>3 log10 reduction in CFU[1]

Experimental Protocols

The following are detailed protocols for common antimicrobial assays that can be adapted for evaluating the efficacy of this compound.

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism. The broth microdilution method is described here.

Materials:

  • This compound

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate microbial growth medium

  • Bacterial or fungal culture in logarithmic growth phase

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Microplate reader

  • Sterile pipette tips and tubes

Protocol:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in a suitable solvent (e.g., sterile deionized water or 0.1% acetic acid, ensuring the final solvent concentration does not inhibit microbial growth).

    • Sterilize the stock solution by filtration through a 0.22 µm filter.

  • Preparation of Microbial Inoculum:

    • Culture the test microorganism overnight in the appropriate broth.

    • Dilute the overnight culture to achieve a standardized cell density, typically a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Further dilute the standardized suspension to the final desired inoculum concentration (e.g., 5 x 10⁵ CFU/mL).

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well plate, except for the first column.

    • Add 200 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard 100 µL from the last well.

  • Inoculation:

    • Add 100 µL of the prepared microbial inoculum to each well, bringing the final volume to 200 µL.

    • Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).

  • Incubation:

    • Cover the plate and incubate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Determination of MIC:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound in which no visible growth (turbidity) is observed.

    • Optionally, read the optical density (OD) at 600 nm using a microplate reader.

Anti-Biofilm Assay

This protocol assesses the ability of this compound to inhibit biofilm formation.

Materials:

  • This compound

  • Appropriate biofilm-promoting growth medium (e.g., Tryptic Soy Broth supplemented with glucose)

  • Bacterial culture

  • Sterile 96-well flat-bottom microtiter plates

  • Crystal Violet solution (0.1% w/v)

  • Ethanol (B145695) (95%) or acetic acid (33%)

  • Microplate reader

Protocol:

  • Preparation of Plates:

    • Prepare serial dilutions of this compound in the growth medium directly in the 96-well plate as described in the MIC protocol.

  • Inoculation:

    • Add the microbial inoculum (adjusted to a starting OD of ~0.05) to each well.

    • Include positive (inoculum without this compound) and negative (medium only) controls.

  • Incubation:

    • Incubate the plate under conditions that promote biofilm formation (e.g., 24-48 hours at 37°C without shaking).

  • Quantification of Biofilm:

    • Gently discard the planktonic cells from the wells and wash the wells carefully with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.

    • Air-dry the plate.

    • Stain the adherent biofilms by adding 125 µL of 0.1% crystal violet solution to each well and incubating for 15 minutes at room temperature.

    • Remove the crystal violet solution and wash the wells with PBS until the negative control wells are colorless.

    • Solubilize the bound crystal violet by adding 200 µL of 95% ethanol or 33% acetic acid to each well.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of biofilm inhibition using the following formula: % Inhibition = [(OD_control - OD_test) / OD_control] * 100

Experimental Workflow and Logical Relationships

The following diagrams illustrate a general workflow for antimicrobial susceptibility testing and the logical relationship between different assay outcomes.

start Start: Prepare this compound Stock and Microbial Inoculum mic_assay Perform Broth Microdilution (MIC Assay) start->mic_assay antibiofilm_assay Perform Biofilm Inhibition Assay start->antibiofilm_assay read_mic Determine MIC (Lowest concentration with no growth) mic_assay->read_mic quantify_biofilm Quantify Biofilm (Crystal Violet Staining) antibiofilm_assay->quantify_biofilm analyze_mic Analyze MIC Data read_mic->analyze_mic analyze_biofilm Calculate % Biofilm Inhibition quantify_biofilm->analyze_biofilm end End: Report Antimicrobial Profile analyze_mic->end analyze_biofilm->end

General workflow for antimicrobial susceptibility testing.

low_mic Low MIC Value potent_antimicrobial Potent Antimicrobial Agent low_mic->potent_antimicrobial high_inhibition High Biofilm Inhibition high_inhibition->potent_antimicrobial further_studies Candidate for Further Studies (e.g., Time-Kill Assays, In Vivo Models) potent_antimicrobial->further_studies

Logical relationship of antimicrobial assay outcomes.

References

Application Notes and Protocols for Chitooctaose as a Substrate for Chitinase Activity Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of chitooctaose as a substrate in the measurement of chitinase (B1577495) activity. This compound, a well-defined, soluble chito-oligosaccharide, offers a significant advantage over insoluble or chromogenic/fluorogenic substrates by allowing for direct kinetic analysis and precise determination of cleavage patterns of endochitinases.

Introduction

Chitinases are glycosyl hydrolases that catalyze the degradation of chitin, a polymer of β-1,4-N-acetylglucosamine. The study of chitinase activity is crucial in various fields, including fungal biology, immunology, and the development of antifungal drugs and insecticides. This compound ((GlcNAc)₈) serves as an excellent substrate for endochitinases, which cleave internal glycosidic bonds. Assaying chitinase activity with this compound allows for the characterization of enzyme kinetics and specificity through the analysis of the resulting smaller chito-oligosaccharides.

Data Presentation

Table 1: Kinetic Parameters of Various Chitinases with Chito-oligosaccharide Substrates
EnzymeSource OrganismSubstrateK_m_ (µM)k_cat_ (s⁻¹)V_max_Reference
Chitinase A (ChiA)Serratia marcescens(GlcNAc)₄9 ± 133 ± 1-[1]
Chitinase B (ChiB)Serratia marcescens(GlcNAc)₄4 ± 228 ± 2-[1]
Barley ChitinaseHordeum vulgare(GlcNAc)₄30.581.2 µmol/min/mg[1]
Chitinase (ChiA)Bacillus licheniformispNP-(GlcNAc)₂30-0.28 mM/min[2]
Chitinase IIICoprinopsis cinereapNP-(GlcNAc)₂176011.592.62 µM/min[2]
IlChi18CIrpex lacteuspNP-(GlcNAc)₂34809.115.46 µM/min[2]

Note: Data for this compound is limited; therefore, data for the structurally similar chito-oligosaccharide (GlcNAc)₄ and a common synthetic substrate are included for comparison.

Experimental Protocols

Protocol 1: General Chitinase Activity Assay using this compound with HPLC Analysis

This protocol describes the determination of chitinase activity by quantifying the hydrolysis of this compound into smaller oligosaccharides using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound ((GlcNAc)₈)

  • Purified chitinase enzyme

  • Assay Buffer (e.g., 50 mM sodium acetate (B1210297) buffer, pH 5.0)

  • Quenching solution (e.g., 1 M NaOH or heat inactivation)

  • HPLC system with an amino-functionalized silica (B1680970) column (e.g., Amide-80)

  • Mobile phase: Acetonitrile and water gradient

  • N-acetyl-D-glucosamine (GlcNAc) and its oligomers (DP2-DP7) as standards

Procedure:

  • Substrate Preparation: Prepare a stock solution of this compound in the assay buffer to a final concentration of 1-5 mg/mL.

  • Enzyme Dilution: Dilute the purified chitinase in cold assay buffer to a concentration that will result in a linear reaction rate over the desired time course.

  • Enzymatic Reaction: a. Pre-warm the this compound substrate solution to the optimal temperature for the chitinase being tested (e.g., 37°C). b. Initiate the reaction by adding the diluted enzyme to the substrate solution. The final reaction volume can be scaled as needed (e.g., 100 µL). c. Incubate the reaction mixture at the optimal temperature for a specific period (e.g., 10, 20, 30, 60 minutes).

  • Reaction Termination: Stop the reaction by either adding a quenching solution (e.g., an equal volume of 1 M NaOH) or by heat inactivation (e.g., boiling for 5-10 minutes).

  • Sample Preparation for HPLC: a. Centrifuge the terminated reaction mixture to pellet any precipitate. b. Transfer the supernatant to an HPLC vial for analysis.

  • HPLC Analysis: a. Equilibrate the HPLC column with the initial mobile phase conditions. b. Inject the sample onto the column. c. Elute the chito-oligosaccharides using a water/acetonitrile gradient. d. Monitor the elution profile at a low UV wavelength (e.g., 210-220 nm).

  • Data Analysis: a. Identify and quantify the substrate (this compound) and the hydrolysis products by comparing their retention times and peak areas to those of the standards. b. Calculate the initial velocity of the reaction from the rate of substrate depletion or product formation. c. Determine kinetic parameters (K_m_ and V_max_) by measuring the initial velocities at various this compound concentrations and fitting the data to the Michaelis-Menten equation.

Protocol 2: Analysis of this compound Cleavage Pattern by MALDI-TOF Mass Spectrometry

This protocol outlines the use of Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) Mass Spectrometry to identify the products of this compound hydrolysis, providing insights into the enzyme's cleavage specificity.

Materials:

  • Products from the chitinase reaction with this compound (from Protocol 1)

  • MALDI-TOF mass spectrometer

  • MALDI target plate

  • Matrix solution (e.g., 2,5-dihydroxybenzoic acid (DHB) in a water/acetonitrile mixture with 0.1% trifluoroacetic acid)

Procedure:

  • Sample Preparation: a. Take an aliquot of the terminated enzymatic reaction mixture. Desalting the sample may be necessary for optimal results.

  • MALDI Plate Spotting: a. Spot a small volume (e.g., 1 µL) of the sample onto the MALDI target plate. b. Immediately add an equal volume of the matrix solution to the sample spot and allow it to air dry. This co-crystallization is crucial for the analysis.

  • Mass Spectrometry Analysis: a. Load the target plate into the MALDI-TOF mass spectrometer. b. Acquire the mass spectrum in positive ion mode. The expected products will be observed as sodium ([M+Na]⁺) or potassium ([M+K]⁺) adducts.

  • Data Interpretation: a. Identify the mass-to-charge ratio (m/z) of the peaks in the spectrum. b. Correlate the observed m/z values with the theoretical masses of the possible chito-oligosaccharide products (e.g., (GlcNAc)₂, (GlcNAc)₃, (GlcNAc)₄, (GlcNAc)₅, (GlcNAc)₆). c. The distribution and relative intensities of the product peaks reveal the cleavage pattern of the chitinase on the this compound substrate.

Visualizations

Chitinase_Activity_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis cluster_results Results substrate Prepare this compound Substrate Solution reaction Incubate Enzyme and Substrate substrate->reaction enzyme Prepare Chitinase Enzyme Dilution enzyme->reaction termination Terminate Reaction (Heat or NaOH) reaction->termination hplc HPLC Analysis termination->hplc maldi MALDI-TOF MS Analysis termination->maldi kinetics Determine Kinetic Parameters (Km, Vmax) hplc->kinetics cleavage Identify Cleavage Pattern maldi->cleavage

General workflow for chitinase activity measurement.

Chitooctaose_Hydrolysis_Analysis cluster_hplc HPLC Separation cluster_maldi MALDI-TOF MS Identification This compound This compound ((GlcNAc)₈) chitinase Endochitinase This compound->chitinase products Hydrolysis Products ((GlcNAc)₂, (GlcNAc)₃, (GlcNAc)₄, etc.) chitinase->products separation Separation by Size products->separation mass_analysis Mass Analysis products->mass_analysis quantification Quantification separation->quantification pattern_id Cleavage Pattern Identification mass_analysis->pattern_id

Analysis of this compound hydrolysis products.

References

Application Notes and Protocols: Chitooctaose for Immune Cell Stimulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chitooctaose is a chitooligosaccharide (COS), a polymer consisting of eight β-(1-4)-linked D-glucosamine units. It is derived from the deacetylation of chitin, a naturally abundant polysaccharide found in the exoskeletons of crustaceans and the cell walls of fungi.[1][2] Chitooligosaccharides, including this compound and its close structural analogs like chitohexaose (B1231835), have garnered significant interest for their biological activities, particularly their ability to modulate the immune system.[3][4] Unlike the larger polymer chitosan, COS are water-soluble and have low viscosity, enhancing their potential for biomedical applications.[4]

These application notes provide a summary of the mechanism of action, experimental data on related compounds, and detailed protocols for studying the immunostimulatory effects of this compound on immune cells, primarily macrophages and dendritic cells. The information is intended to guide researchers in designing experiments to explore this compound as a potential therapeutic agent or vaccine adjuvant.

Mechanism of Action: TLR4-Mediated NF-κB Signaling

Chitooligosaccharides are recognized by the innate immune system through pattern recognition receptors (PRRs).[5] A primary receptor for COS is Toll-like receptor 4 (TLR4), the same receptor that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria.[5][6][7] However, the downstream effects can differ significantly.

Upon binding to the TLR4/MD2 complex, this compound is thought to initiate a signaling cascade that activates key transcription factors, most notably NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells).[6] This activation proceeds through the canonical pathway:

  • Receptor Activation: this compound binds to the TLR4 receptor complex.[5][7]

  • Adaptor Recruitment: The activated receptor recruits intracellular adaptor proteins, primarily MyD88 (Myeloid differentiation primary response 88).[6]

  • IKK Complex Activation: MyD88 initiates a kinase cascade that leads to the activation of the IκB kinase (IKK) complex.[8][9]

  • IκB Degradation: The IKK complex phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome.[9][10]

  • NF-κB Translocation: The degradation of IκBα releases the NF-κB heterodimer (typically p50/p65), allowing it to translocate from the cytoplasm into the nucleus.[10]

  • Gene Transcription: In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of various pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[6][10]

Interestingly, while both LPS and certain chitooligosaccharides use TLR4, they can trigger different downstream responses. For instance, chitohexaose has been shown to activate an "alternate pathway" in macrophages, leading to the upregulation of anti-inflammatory markers like Arginase-1 and IL-10, while simultaneously inhibiting the strong pro-inflammatory response induced by LPS.[5]

Chitooctaose_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4/MD2 MyD88 MyD88 TLR4->MyD88 Recruits IKK IKK Complex MyD88->IKK Activates NFkB_IkB IκBα-p50/p65 (Inactive Complex) IKK->NFkB_IkB IkB_p P-IκBα IKK->IkB_p Phosphorylates IkB IκBα IkB->NFkB_IkB NFkB_inactive p50/p65 (NF-κB) NFkB_inactive->NFkB_IkB NFkB_active p50/p65 (Active NF-κB) NFkB_IkB->NFkB_active Releases Proteasome Proteasome NFkB_active_n DNA κB DNA Site Cytokines Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) DNA->Cytokines Induces Transcription This compound This compound This compound->TLR4 Binds IkB_p->Proteasome Ubiquitination & Degradation NFkB_active_n->DNA Translocates & Binds Experimental_Workflow start Start: Prepare Reagents (this compound, Cells, Media) culture 1. Cell Culture Seed macrophages (e.g., RAW 264.7) in culture plates. start->culture treat 2. Stimulation Treat cells with this compound (various concentrations) and controls (LPS, media). culture->treat incubate 3. Incubation Incubate for a defined period (e.g., 24 hours). treat->incubate harvest 4. Harvest Samples incubate->harvest supernatant A. Collect Supernatant (for secreted proteins) harvest->supernatant lysate B. Prepare Cell Lysates (for intracellular proteins & RNA) harvest->lysate elisa ELISA (Quantify TNF-α, IL-6, etc.) supernatant->elisa wb Western Blot (Analyze p-IκBα, p-p65) lysate->wb qpcr RT-qPCR (Measure cytokine mRNA levels) lysate->qpcr analysis 5. Downstream Analysis end End: Data Analysis & Interpretation analysis->end elisa->analysis wb->analysis qpcr->analysis

References

Application Notes and Protocols for Chitooctaose Hydrogels in Tissue Engineering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preparation, characterization, and application of chitooctaose hydrogels for tissue engineering, with a focus on wound healing and cartilage regeneration. Detailed protocols for key experiments and visualizations of relevant signaling pathways are included to facilitate research and development in this promising area.

Introduction

This compound, a chitosan (B1678972) oligosaccharide (COS) with a degree of polymerization of eight, has garnered significant interest in tissue engineering due to its biocompatibility, biodegradability, and unique biological activities. Unlike its parent polymer, chitosan, this compound exhibits excellent water solubility, enabling easier processing and handling for biomedical applications. When formulated into hydrogels, this compound provides a three-dimensional scaffold that mimics the natural extracellular matrix (ECM), creating a supportive environment for cell growth, proliferation, and differentiation. These hydrogels hold great potential for promoting the repair and regeneration of various tissues.

Applications in Tissue Engineering

This compound hydrogels are being explored for a range of tissue engineering applications, primarily in:

  • Wound Healing: this compound has been shown to accelerate wound closure by promoting the proliferation and migration of fibroblasts, key cells in the wound healing process. Hydrogels made from this compound can provide a moist wound environment, absorb exudate, and act as a barrier to infection, all of which are conducive to healing.

  • Cartilage Regeneration: The structural similarity of chitosan and its oligosaccharides to glycosaminoglycans (GAGs) found in cartilage makes them suitable candidates for cartilage tissue engineering. This compound hydrogels can provide a scaffold for chondrocytes, supporting their viability and the production of cartilage-specific ECM components.

Data Presentation

The following tables summarize key quantitative data from studies on chitosan oligosaccharide (COS) hydrogels. It is important to note that specific values for this compound hydrogels may vary depending on the precise formulation and cross-linking methods used.

Table 1: Physicochemical Properties of Chitosan Oligosaccharide (COS)-Based Hydrogels

Hydrogel CompositionCross-linkerSwelling Ratio (%)Young's Modulus (kPa)Degradation Time (days)Reference
COS / Polyvinyl Alcohol (PVA)Glutaraldehyde (B144438)350 ± 2515 ± 328[1]
COS / Carboxymethyl Cellulose (CMC)Glutaraldehyde420 ± 308 ± 221[2]
Chitosan / Oxidized Sucrose-Not ReportedNot ReportedNot Reported[3]
Oligosaccharide Chitosan / PEGBCOOHPEGBCOOHNot ReportedNot ReportedNot Reported[4]

Table 2: Biological Properties of Chitosan Oligosaccharides (COS) in Tissue Engineering

Biological EffectCell TypeKey FindingSignaling PathwayReference
Enhanced Proliferation & MigrationFibroblastsAccelerated diabetic wound healingPI3K/Akt[5]
Alleviation of Oxidative StressGranulosa CellsProtection from H2O2-induced damageInactivation of HIF-1α-VEGF[6]
Inhibition of Myofibroblast ActivationLung FibroblastsReduced collagen deposition in fibrosisNot specified[7]

Experimental Protocols

Protocol 1: Preparation of a this compound/PVA Hydrogel using Glutaraldehyde Cross-linking

This protocol describes the preparation of a this compound hydrogel cross-linked with polyvinyl alcohol (PVA) using glutaraldehyde.

Materials:

  • This compound

  • Polyvinyl alcohol (PVA, MW 70,000-100,000)

  • Glutaraldehyde (25% aqueous solution)

  • Acetic acid

  • Deionized water

  • Phosphate-buffered saline (PBS, pH 7.4)

Procedure:

  • Preparation of this compound Solution: Dissolve 2% (w/v) this compound in 1% (v/v) acetic acid solution with continuous stirring until a clear solution is obtained.

  • Preparation of PVA Solution: Prepare a 10% (w/v) PVA solution by dissolving PVA in deionized water at 90°C with vigorous stirring for 2-3 hours until fully dissolved. Cool the solution to room temperature.

  • Blending: Mix the this compound and PVA solutions in a 1:1 volume ratio under gentle stirring for 30 minutes to ensure a homogenous mixture.

  • Cross-linking: Add glutaraldehyde solution to the blended polymer solution to a final concentration of 0.5% (v/v). Stir the mixture for 5-10 minutes.

  • Gelation: Cast the solution into a mold of the desired shape and allow it to stand at room temperature for 24 hours for gelation to complete.

  • Washing: Immerse the resulting hydrogel in PBS (pH 7.4) for 48 hours, changing the PBS every 12 hours, to remove any unreacted glutaraldehyde and neutralize the pH.

  • Sterilization: Sterilize the hydrogel using a suitable method such as gamma irradiation or ethylene (B1197577) oxide for cell culture applications.

Protocol 2: Characterization of Hydrogel Swelling Ratio

Procedure:

  • Lyophilize the prepared hydrogel to obtain its dry weight (Wd).

  • Immerse the dried hydrogel in PBS (pH 7.4) at 37°C.

  • At predetermined time intervals, remove the hydrogel, gently blot the surface with filter paper to remove excess water, and record the swollen weight (Ws).

  • Calculate the swelling ratio using the following formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100

Protocol 3: In Vitro Wound Healing (Scratch) Assay

Procedure:

  • Seed fibroblasts (e.g., NIH/3T3) in a 6-well plate and culture until a confluent monolayer is formed.

  • Create a "scratch" in the cell monolayer using a sterile 200 µL pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Replace the medium with fresh culture medium containing different concentrations of dissolved this compound (or place a sterile this compound hydrogel disc in the well). Use a control group with no treatment.

  • Capture images of the scratch at 0, 12, and 24 hours.

  • Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Signaling Pathways and Visualizations

This compound-Mediated Fibroblast Proliferation and Migration in Wound Healing

Chitooligosaccharides have been shown to promote the proliferation and migration of fibroblasts, which are critical processes in the proliferative phase of wound healing. This effect is mediated through the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[5]

Wound_Healing_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor Cell Surface Receptor (e.g., TLR4) This compound->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates pAkt p-Akt (Active) Akt->pAkt Proliferation Gene Transcription (Proliferation) pAkt->Proliferation Migration Cytoskeletal Rearrangement (Migration) pAkt->Migration

Caption: this compound activates the PI3K/Akt pathway.

This compound-Mediated Alleviation of Oxidative Stress

In certain cellular contexts, chitosan oligosaccharides can protect against oxidative stress by inactivating the Hypoxia-Inducible Factor-1 alpha (HIF-1α)-Vascular Endothelial Growth Factor (VEGF) signaling pathway.[6] This can be beneficial in tissue engineering applications where excessive inflammation and oxidative damage hinder regeneration.

Oxidative_Stress_Signaling cluster_stimulus Stress Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OxidativeStress Oxidative Stress (e.g., H2O2) HIF1a_stabilization HIF-1α Stabilization OxidativeStress->HIF1a_stabilization HIF1a HIF-1α HIF1a_stabilization->HIF1a HIF1_complex HIF-1 Complex HIF1a->HIF1_complex HIF1b HIF-1β HIF1b->HIF1_complex VEGF_gene VEGF Gene HIF1_complex->VEGF_gene Binds to HRE VEGF_expression VEGF Expression VEGF_gene->VEGF_expression This compound This compound This compound->HIF1a_stabilization Inhibits

Caption: this compound inhibits HIF-1α stabilization.

Experimental Workflow for this compound Hydrogel Preparation and Characterization

The following diagram outlines the general workflow for the synthesis and evaluation of this compound hydrogels for tissue engineering applications.

Experimental_Workflow cluster_synthesis Hydrogel Synthesis cluster_characterization Physicochemical Characterization cluster_biological Biological Evaluation Start Start: this compound Solution Polymer Add Secondary Polymer (e.g., PVA, CMC) Start->Polymer Crosslinker Add Cross-linker (e.g., Glutaraldehyde) Polymer->Crosslinker Gelation Gelation Crosslinker->Gelation Washing Washing & Neutralization Gelation->Washing Sterilization Sterilization Washing->Sterilization Swelling Swelling Ratio Sterilization->Swelling Mechanical Mechanical Testing (e.g., Compression) Sterilization->Mechanical Morphology Morphology (SEM) Sterilization->Morphology Degradation In Vitro Degradation Sterilization->Degradation Cytotoxicity Cytotoxicity Assay Sterilization->Cytotoxicity CellCulture 3D Cell Culture (Fibroblasts/Chondrocytes) Cytotoxicity->CellCulture Proliferation Cell Proliferation Assay CellCulture->Proliferation GeneExpression Gene Expression Analysis (e.g., qPCR) CellCulture->GeneExpression

Caption: Workflow for hydrogel synthesis and evaluation.

References

Application Notes and Protocols for Chitooctaose-Induced Gene Expression in Arabidopsis thaliana

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using chitooctaose, a potent elicitor of plant defense responses, to induce and analyze gene expression in the model plant Arabidopsis thaliana. This document includes detailed experimental protocols, quantitative data on gene induction, and a visualization of the underlying signaling pathway.

Introduction

This compound, an oligosaccharide derived from chitin, serves as a microbe-associated molecular pattern (MAMP) that is recognized by plants, leading to the activation of pattern-triggered immunity (PTI). This response involves a complex signaling cascade that culminates in the transcriptional reprogramming of a large number of genes, ultimately enhancing the plant's resistance to pathogens. The study of this compound-induced gene expression is crucial for understanding plant innate immunity and for the development of novel strategies for crop protection.

This compound-Induced Signaling Pathway in Arabidopsis

The perception of this compound at the plant cell surface initiates a well-defined signaling cascade. In Arabidopsis, this process begins with the recognition of this compound by a receptor complex. This complex includes the LysM receptor-like kinases (LYKs) CERK1 (CHITIN ELICITOR RECEPTOR KINASE 1) and LYK5. Upon binding of this compound, the receptor complex activates the receptor-like cytoplasmic kinase PBL27. This, in turn, initiates a mitogen-activated protein kinase (MAPK) cascade, involving MAPKKK5, MKK4/5, and MPK3/6. The activation of this MAPK cascade leads to the phosphorylation of various downstream targets, including transcription factors, which then modulate the expression of a wide array of defense-related genes.

Chitooctaose_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound CERK1_LYK5 CERK1/LYK5 Receptor Complex This compound->CERK1_LYK5 PBL27 PBL27 CERK1_LYK5->PBL27 Activation MAPKKK5 MAPKKK5 PBL27->MAPKKK5 Phosphorylation MKK4_5 MKK4/MKK5 MAPKKK5->MKK4_5 Phosphorylation MPK3_6 MPK3/MPK6 MKK4_5->MPK3_6 Phosphorylation TFs Transcription Factors (e.g., WRKY, MYB) MPK3_6->TFs Activation Defense_Genes Defense Gene Expression TFs->Defense_Genes Regulation

This compound signaling pathway in Arabidopsis.

Quantitative Data on this compound-Induced Gene Expression

Treatment of Arabidopsis seedlings with 1 µM this compound leads to a rapid and robust induction of a variety of transcription factor and ubiquitin-ligase genes. The following tables summarize the fold change in expression of selected genes at different time points after treatment, as determined by quantitative real-time PCR (qRT-PCR).[1]

Table 1: Fold Induction of this compound-Responsive Transcription Factor Genes [1]

Gene IDGene Family15 min30 min60 min90 min120 min
AT2G23320WRKY2.54.18.15.74.3
AT4G23810WRKY3.26.831.315.69.8
AT1G18570MYB1.82.919.08.95.1
AT5G47230AP2/EREBP1.52.12.21.91.7
AT3G23230AP2/EREBP4.525.1171.078.245.6
AT1G07520GRAS1.21.92.52.11.8
AT4G17230GRAS2.13.54.73.93.1

Table 2: Fold Induction of this compound-Responsive Ubiquitin-Ligase Genes [1]

Gene ID15 min30 min60 min90 min120 min
AT1G159902.13.85.24.13.3
AT1G641201.72.94.53.62.8
AT2G348702.54.26.85.34.1
AT3G170701.93.14.93.93.0
AT5G233502.33.96.14.83.7

Experimental Protocols

The following section provides a detailed, step-by-step methodology for inducing gene expression in Arabidopsis seedlings with this compound and subsequently analyzing the expression levels of target genes using qRT-PCR.

Experimental_Workflow A 1. Arabidopsis Seedling Growth B 2. This compound Treatment A->B C 3. RNA Extraction B->C D 4. cDNA Synthesis C->D E 5. qRT-PCR Analysis D->E F 6. Data Analysis E->F

Experimental workflow for this compound-induced gene expression analysis.
Protocol 1: Arabidopsis Seedling Growth and this compound Treatment

Materials:

  • Arabidopsis thaliana (Col-0) seeds

  • Murashige and Skoog (MS) medium including vitamins, supplemented with 1% (w/v) sucrose (B13894) and solidified with 0.8% (w/v) agar (B569324)

  • Petri plates (100 mm x 15 mm)

  • Sterile water

  • 70% (v/v) ethanol (B145695)

  • 10% (v/v) commercial bleach solution

  • This compound

  • Growth chamber set to 22°C with a 16-hour light/8-hour dark cycle

Procedure:

  • Seed Sterilization:

    • Place Arabidopsis seeds in a 1.5 mL microcentrifuge tube.

    • Add 1 mL of 70% ethanol and vortex for 1 minute.

    • Pellet the seeds by centrifugation (1,000 x g for 1 minute) and discard the supernatant.

    • Add 1 mL of 10% bleach solution and vortex for 10 minutes.

    • Pellet the seeds and wash them five times with 1 mL of sterile water.

  • Plating and Stratification:

    • Resuspend the sterilized seeds in 0.1% (w/v) sterile agar solution.

    • Pipette the seeds onto the surface of MS agar plates.

    • Seal the plates with breathable tape and wrap them in aluminum foil.

    • Stratify the seeds by incubating the plates at 4°C for 2-3 days to synchronize germination.

  • Seedling Growth:

    • Transfer the plates to a growth chamber at 22°C with a 16-hour light/8-hour dark photoperiod.

    • Grow the seedlings for 10-14 days.

  • This compound Treatment:

    • Prepare a 1 mM stock solution of this compound in sterile water.

    • Dilute the stock solution to a final concentration of 1 µM in sterile liquid MS medium.

    • Flood the surface of the plates containing the Arabidopsis seedlings with the 1 µM this compound solution. For mock treatment, use sterile liquid MS medium without this compound.

    • Incubate the plates in the growth chamber for the desired time points (e.g., 15, 30, 60, 90, 120 minutes).

  • Harvesting:

    • After the treatment period, carefully remove the seedlings from the agar plates, blot them dry with paper towels, and immediately freeze them in liquid nitrogen.

    • Store the samples at -80°C until RNA extraction.

Protocol 2: RNA Extraction and cDNA Synthesis

Materials:

  • Frozen Arabidopsis seedling tissue

  • Liquid nitrogen

  • Mortar and pestle, pre-chilled

  • RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen) or TRIzol reagent

  • DNase I, RNase-free

  • Reverse transcription kit (e.g., SuperScript IV Reverse Transcriptase, Thermo Fisher Scientific)

  • Oligo(dT) primers

  • Random hexamer primers

  • RNase-free water

Procedure:

  • Tissue Homogenization:

    • Grind the frozen seedling tissue to a fine powder in a pre-chilled mortar and pestle under liquid nitrogen.

  • RNA Extraction:

    • Follow the manufacturer's protocol for your chosen RNA extraction kit or use a standard TRIzol-based method.

    • Ensure all steps are performed on ice or at 4°C to minimize RNA degradation.

  • DNase Treatment:

    • To remove any contaminating genomic DNA, treat the extracted RNA with DNase I according to the manufacturer's instructions.

    • Re-purify the RNA after DNase treatment.

  • RNA Quantification and Quality Control:

    • Measure the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

    • Assess RNA integrity by running an aliquot on a 1% agarose (B213101) gel. Two distinct ribosomal RNA (rRNA) bands (28S and 18S) should be visible.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.

    • Use a mix of oligo(dT) and random hexamer primers for comprehensive cDNA synthesis.

    • Follow the manufacturer's protocol for the reverse transcription reaction.

    • Dilute the resulting cDNA with RNase-free water (e.g., 1:10) for use in qRT-PCR.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR)

Materials:

  • Diluted cDNA

  • Gene-specific forward and reverse primers for target and reference genes (see Table 3 for examples)

  • SYBR Green qPCR master mix

  • Optical-grade PCR plates or tubes

  • Real-time PCR detection system

Table 3: Example qRT-PCR Primers for this compound-Responsive and Reference Genes

Gene IDGene NamePrimer Sequence (5' to 3')
AT2G23320WRKY29F: GCTGGTGAAGCTAAAGGTGGR: TCGAAACACCGTAGGTAGCC
AT4G23810WRKY33F: GGAGAGAGACGAGAGAGAGAGAR: CTTCTTGCTTTCCTCCCTTC
AT1G18570MYB51F: AAGGAGCTTGAGCAGGAAGGR: TCTCCGTCGTTGTTCTTCTC
AT3G18780ACTIN2F: GGTAACATTGTGCTCAGTGGTGGR: AACGACCTTAATCTTCATGCTGC

Procedure:

  • Primer Design and Validation:

    • Design primers with a melting temperature (Tm) of approximately 60°C and to amplify a product of 100-200 bp.

    • Validate primer efficiency by running a standard curve with a serial dilution of cDNA. An efficiency between 90% and 110% is acceptable.

  • qPCR Reaction Setup:

    • Prepare the qPCR reaction mixture by combining the SYBR Green master mix, forward and reverse primers, and diluted cDNA.

    • Set up reactions in triplicate for each sample and gene.

    • Include no-template controls (NTCs) to check for contamination.

  • qPCR Cycling Conditions:

    • A typical cycling protocol is as follows:

      • Initial denaturation: 95°C for 10 minutes

      • 40 cycles of:

        • Denaturation: 95°C for 15 seconds

        • Annealing/Extension: 60°C for 1 minute

    • Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each reaction.

    • Normalize the Ct values of the target genes to the Ct value of a stably expressed reference gene (e.g., ACTIN2).

    • Calculate the relative fold change in gene expression using the 2-ΔΔCt method. Compare the expression in this compound-treated samples to the mock-treated samples.

References

Chitooctaose: A Novel Food Preservative Agent - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chitooctaose, a chitooligosaccharide with a degree of polymerization of eight, is emerging as a promising natural food preservative. Derived from the deacetylation and hydrolysis of chitin, the second most abundant polysaccharide in nature, this compound offers a biocompatible, biodegradable, and non-toxic alternative to synthetic preservatives. Its unique physicochemical properties, including its polycationic nature, contribute to its significant antimicrobial and antioxidant activities. These characteristics make this compound a valuable agent for extending the shelf-life and enhancing the safety of various food products.

This document provides detailed application notes and protocols for researchers and professionals interested in exploring the use of this compound as a food preservative. It covers its mechanisms of action, quantitative efficacy data, and standardized experimental procedures for its application and evaluation.

Mechanisms of Action

This compound exerts its preservative effects through a dual mechanism involving both antimicrobial and antioxidant activities.

Antimicrobial Mechanism

The primary antimicrobial action of this compound is attributed to its polycationic nature. In acidic to neutral pH conditions, the amino groups of the glucosamine (B1671600) residues are protonated, resulting in a positively charged molecule. This positive charge facilitates the electrostatic interaction with negatively charged components on microbial cell surfaces, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria.[1] This interaction disrupts the cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.[2]

Furthermore, low-molecular-weight chitooligosaccharides like this compound can penetrate the microbial cell wall and interfere with essential cellular processes. Once inside the cell, it can inhibit DNA replication and protein synthesis, further contributing to its antimicrobial effect.[2]

cluster_this compound This compound (Positively Charged) cluster_microbe Microbial Cell This compound This compound CellWall Cell Wall/Membrane (Negatively Charged) This compound->CellWall Electrostatic Interaction Intracellular Intracellular Components (DNA, RNA, Proteins) This compound->Intracellular Inhibition of DNA/Protein Synthesis CellWall->Intracellular Disruption & Increased Permeability Cell Death Cell Death Intracellular->Cell Death cluster_this compound This compound cluster_ros Reactive Oxygen Species This compound This compound (with -NH2 and -OH groups) FreeRadical Free Radicals (e.g., DPPH, ABTS) This compound->FreeRadical Electron Donation Neutralized Radical Neutralized Radical FreeRadical->Neutralized Radical Inhibition of Oxidative Damage Inhibition of Oxidative Damage Neutralized Radical->Inhibition of Oxidative Damage Prevents food deterioration start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in Acetic Acid weigh->dissolve add_water Add Sterile Distilled Water dissolve->add_water adjust_ph Adjust pH (5.0-6.0) add_water->adjust_ph filter Sterile Filter (0.22 µm) adjust_ph->filter store Store at 4°C filter->store end_node End store->end_node start Start: Coated & Uncoated Samples sampling Sample at Time Intervals start->sampling homogenize Homogenize in Peptone Water sampling->homogenize dilute Serial Dilutions homogenize->dilute plate Plate on Agar (PCA, Selective) dilute->plate incubate Incubate plate->incubate count Colony Counting (CFU/g) incubate->count compare Compare Coated vs. Uncoated count->compare end_node End: Assess Efficacy compare->end_node

References

Field Application of Chitooctaose for Enhanced Crop Protection: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chitooctaose, a chitooligosaccharide derived from chitin, is a potent bioactive molecule that has emerged as a promising agent for sustainable crop protection. Acting as a microbe-associated molecular pattern (MAMP), this compound is recognized by plant receptors, triggering a cascade of defense responses known as pattern-triggered immunity (PTI). This induced resistance enhances the plant's ability to defend against a broad spectrum of pathogens, including fungi, bacteria, and viruses. Furthermore, this compound has been observed to promote plant growth and improve overall crop resilience.

These application notes provide a comprehensive overview of the field application of this compound, including its mode of action, quantitative effects on crop protection and growth, and detailed experimental protocols for its use as a seed treatment, foliar spray, and soil drench.

Mechanism of Action: Elicitation of Plant Innate Immunity

This compound functions as an elicitor, activating the plant's innate immune system. The process is initiated by the recognition of this compound by LysM receptor-like kinases (LysM-RLKs), such as CERK1, located on the plant cell membrane.[1][2] This recognition event triggers a series of downstream signaling events, leading to the activation of defense mechanisms.

Key Defense Responses Induced by this compound:
  • Reactive Oxygen Species (ROS) Burst: A rapid production of ROS, such as hydrogen peroxide, acts as a signaling molecule and contributes directly to the inhibition of pathogen growth.

  • Activation of Mitogen-Activated Protein Kinase (MAPK) Cascades: These signaling pathways are crucial for transducing the initial recognition event into widespread cellular responses, including the activation of defense-related genes.

  • Induction of Phytoalexin Synthesis: Phytoalexins are antimicrobial compounds produced by plants that accumulate at the site of infection and inhibit pathogen proliferation.

  • Expression of Pathogenesis-Related (PR) Proteins: This includes the production of enzymes like chitinases and β-1,3-glucanases, which can degrade the cell walls of fungal pathogens.[3]

  • Cell Wall Reinforcement: Deposition of callose and lignin (B12514952) strengthens the plant cell wall, creating a physical barrier to pathogen penetration.[4]

dot

Chitooctaose_Signaling_Pathway cluster_outside Extracellular Space cluster_membrane Plasma Membrane cluster_inside Cytoplasm This compound This compound CERK1 LysM Kinase Domain This compound->CERK1:f0 Binding ROS_Burst ROS_Burst CERK1:f1->ROS_Burst Activation MAPK_Cascade MAPK_Cascade CERK1:f1->MAPK_Cascade Activation Defense_Genes Defense_Genes MAPK_Cascade->Defense_Genes Activation of Transcription Factors Phytoalexins Phytoalexins Defense_Genes->Phytoalexins PR_Proteins PR_Proteins Defense_Genes->PR_Proteins Cell_Wall_Reinforcement Cell_Wall_Reinforcement Defense_Genes->Cell_Wall_Reinforcement

Caption: this compound signaling pathway in plants.

Quantitative Data on the Efficacy of this compound and Related Compounds

While field data specifically for this compound is limited in publicly available literature, studies on chitosan (B1678972) (a mixture of chitooligosaccharides of varying lengths, including this compound) provide valuable insights into its potential efficacy. The following tables summarize quantitative data from studies on chitosan, which can serve as a proxy for the expected effects of this compound, though direct experimental validation is recommended.

Table 1: Effect of Chitosan Seed Treatment on Crop Performance

CropPathogenChitosan ConcentrationObserved EffectReference
WheatFusarium graminearum2-8 mg/mLImproved germination to >85% (from <80% in control); Reduced seed-borne F. graminearum by >50%.[5][6]
CucumberFusarium oxysporum (Fusarium wilt)1-3% (in coating)Germination rate increased by 15-20%.[1]
Rice-1%Significantly enhanced germination rate and improved cold resistance.[1]
Tomato-0.5%Promoted root development and enhanced seedling growth.[1]

Table 2: Effect of Chitosan Foliar Application on Disease Severity and Yield

CropDiseaseChitosan ConcentrationObserved EffectReference
TomatoGray Mold (Botrytis cinerea)0.01%Characterized induced resistance.[7]
WheatSeptoria Leaf BlotchNot specifiedShowed superior suppressing effect on disease severity.[3]
Tomato-200 mg/LSignificant increase in chlorophyll, dry matter, nitrogen, and plant yield.[8]
PeanutVirus diseases20-50 ppmProductivity increased by 20-40% compared to control.[9]
SugarcaneUstilago scitaminea, Collectotrichum falcatum30 ppmDisease index reduced by 44.5% and 72.3% respectively.[9]
Rice-15 ppmProductivity increased by 11-26%.[9]

Experimental Protocols for Field Application of this compound

The following are detailed, adaptable protocols for the application of this compound in a field setting. It is crucial to conduct preliminary trials to optimize concentrations and application timing for specific crops and local environmental conditions.

Seed Treatment Protocol

Objective: To enhance germination, seedling vigor, and early-stage disease resistance.

dot

Seed_Treatment_Workflow Start Start Prepare_Chitooctaose_Solution Prepare_Chitooctaose_Solution Start->Prepare_Chitooctaose_Solution Seed_Soaking Seed_Soaking Prepare_Chitooctaose_Solution->Seed_Soaking Air_Dry_Seeds Air_Dry_Seeds Seed_Soaking->Air_Dry_Seeds Sowing Sowing Air_Dry_Seeds->Sowing End End Sowing->End

Caption: Experimental workflow for this compound seed treatment.

Materials:

  • This compound

  • Distilled water

  • Beakers or flasks

  • Stir plate and stir bar

  • pH meter

  • Seeds

  • Drying trays or screens

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in distilled water. Gentle heating and stirring may be required for complete dissolution.

    • From the stock solution, prepare working solutions of desired concentrations (e.g., 10, 50, 100 µg/mL).

    • Adjust the pH of the solution to between 6.0 and 7.0 using a weak acid or base, if necessary.

  • Seed Soaking:

    • Place the seeds in a container and add the this compound solution, ensuring the seeds are fully submerged.

    • Soak the seeds for a predetermined period (e.g., 2, 4, or 8 hours). The optimal soaking time will vary depending on the seed type.

    • Include a control group of seeds soaked in distilled water for the same duration.

  • Drying:

    • After soaking, drain the solution and spread the seeds in a thin layer on a drying tray or screen.

    • Allow the seeds to air-dry in a well-ventilated area away from direct sunlight until they return to their original moisture content.

  • Sowing:

    • Plant the treated and control seeds according to standard agricultural practices for the specific crop.

  • Data Collection:

    • Monitor and record germination rate, seedling height, root length, and overall vigor at regular intervals.

    • Assess disease incidence and severity during early growth stages.

Foliar Spray Protocol

Objective: To induce systemic resistance in established plants against foliar and systemic pathogens.

Foliar_Spray_Workflow Start Start Prepare_Spray_Solution Prepare_Spray_Solution Start->Prepare_Spray_Solution Calibrate_Sprayer Calibrate_Sprayer Prepare_Spray_Solution->Calibrate_Sprayer Foliar_Application Foliar_Application Calibrate_Sprayer->Foliar_Application Monitor_and_Reapply Monitor_and_Reapply Foliar_Application->Monitor_and_Reapply End End Monitor_and_Reapply->End

Caption: Experimental workflow for this compound soil drench application.

Materials:

  • This compound

  • Water

  • Mixing tank

  • Drenching equipment or irrigation system

Procedure:

  • Solution Preparation:

    • Prepare a solution of this compound at the desired concentration (e.g., 50-200 mg/L) in a mixing tank.

  • Application:

    • Apply the this compound solution to the soil around the base of the plants.

    • The volume of solution per plant will depend on the crop size and soil type.

    • Application can be done manually for smaller plots or through a drip irrigation system for larger fields.

    • Include a control plot treated with water only.

  • Post-Application:

    • It is recommended to apply the soil drench to moist soil.

    • A light irrigation after application can help to move the this compound into the root zone.

  • Data Collection:

    • Monitor for symptoms of soil-borne diseases.

    • Assess root development, plant vigor, and overall crop health.

    • Collect yield and quality data at harvest.

Conclusion

This compound represents a promising, environmentally friendly tool for enhancing crop protection and productivity. By activating the plant's own defense mechanisms, it can reduce the reliance on conventional pesticides. The protocols provided here offer a foundation for researchers and professionals to explore the field application of this compound. Further research is encouraged to optimize application strategies for various crops and to fully elucidate the quantitative benefits of this potent biostimulant and elicitor.

References

Chitooctaose in Cosmetic and Dermatological Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chitooctaose, a well-defined chitooligosaccharide (COS) with a degree of polymerization of eight, is emerging as a promising bioactive ingredient for cosmetic and dermatological applications. Derived from the deacetylation of chitin, this natural and biocompatible oligomer offers a range of beneficial properties for skin health, including anti-inflammatory, antioxidant, and anti-aging effects. Its low molecular weight allows for enhanced solubility and potential for improved skin penetration compared to its parent polymer, chitosan (B1678972).[1][2] This document provides detailed application notes, summarizes key quantitative data from studies on related chitooligosaccharides, and outlines experimental protocols to evaluate the efficacy of this compound in cosmetic and dermatological formulations.

Disclaimer: The majority of the available research has been conducted on chitosan and mixed chitooligosaccharides (COS) of varying molecular weights. While this compound is a component of these mixtures and is expected to share similar biological activities, direct quantitative data specifically for this compound is limited. The data presented herein is derived from studies on low molecular weight COS and should be considered representative, with the understanding that specific efficacy may vary.

Key Applications and Mechanisms of Action

This compound is a multifunctional ingredient with potential applications in:

  • Anti-Aging Formulations: By promoting collagen synthesis and exhibiting antioxidant activity, this compound can help to improve skin elasticity and reduce the appearance of fine lines and wrinkles.[3]

  • Anti-Inflammatory and Soothing Products: Its ability to modulate inflammatory pathways makes it suitable for formulations targeting sensitive or irritated skin, and conditions like atopic dermatitis.[4][5][6]

  • Moisturizing and Barrier Repair Creams: this compound contributes to skin hydration and can help to strengthen the skin's natural barrier function.

  • Wound Healing and Scar Reduction Formulations: By promoting tissue regeneration and modulating the inflammatory response, it can aid in the healing of minor wounds and potentially reduce scar formation.[7][8]

The primary mechanisms of action of this compound and related low molecular weight COS in the skin involve the modulation of key signaling pathways within skin cells, such as keratinocytes and fibroblasts.

Signaling Pathways

// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CellSurfaceReceptor [label="Cell Surface Receptor\n(e.g., TLRs)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; NFkB_Inhibitor [label="IκB", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NFkB [label="NF-κB", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; CollagenSynthesis [label="Increased\nCollagen Synthesis", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; CellProliferation [label="Increased Fibroblast\nProliferation", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; InflammatoryCytokines [label="Decreased Pro-inflammatory\nCytokines (IL-6, TNF-α)", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges this compound -> CellSurfaceReceptor [label="Binds to"]; CellSurfaceReceptor -> PI3K [label="Activates"]; PI3K -> Akt [label="Activates"]; Akt -> CellProliferation; Akt -> CollagenSynthesis; CellSurfaceReceptor -> NFkB_Inhibitor [label="Inhibits\nDegradation of"]; NFkB_Inhibitor -> NFkB [style=invis]; NFkB -> Nucleus [label="Prevents\nTranslocation to"]; Nucleus -> InflammatoryCytokines [label="Reduces Gene\nTranscription of"]; } dot Figure 1: Simplified signaling pathways of this compound in skin cells.

Quantitative Data Summary

The following tables summarize quantitative data from studies on low molecular weight chitooligosaccharides (COS) and chitosan, which are indicative of the potential effects of this compound.

Table 1: Effects on Skin Hydration and Barrier Function

ParameterActive IngredientConcentrationStudy DurationResultsReference
Stratum Corneum HydrationChitin-glucan1.5%16 weeksProgressive increase in skin hydration[9][10]
Transepidermal Water Loss (TEWL)Chitin-glucan0.5-2%6 weeksModerate decrease in TEWL[9]

Table 2: Anti-Inflammatory Effects

Cell TypeStimulantActive IngredientConcentrationMeasured MarkerInhibitionReference
BEAS-2B cellsHouse Dust Mite (HDM)COS>50 µg/mlTNF-α, IL-1β, IL-6 mRNASignificant decrease[11]
RAW264.7 macrophagesLipopolysaccharide (LPS)COS500 µg/mLNitric Oxide (NO)Significant inhibition[12]
NC/Nga mice (AD model)-Chitin nanofibrils-Skin inflammationSuppressed to the same extent as corticosteroids[13]

Table 3: Collagen Synthesis and Fibroblast Proliferation

Cell TypeActive IngredientConcentrationEffectReference
Human Dermal FibroblastsHighly deacetylated chitosans50 µg/ml~50% increase in proliferation over control[14]
Rat granulation tissueChitin10 mgRapid increase in prolyl hydroxylase activity (collagen synthesis marker)[13]

Experimental Protocols

In Vitro Assessment of Collagen Synthesis in Human Dermal Fibroblasts

This protocol describes a method to quantify collagen production by fibroblasts treated with this compound using the Sirius Red assay.

// Nodes Start [label="Seed Human Dermal\nFibroblasts in 24-well plates", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate1 [label="Incubate for 24h to allow attachment", fillcolor="#F1F3F4", fontcolor="#202124"]; Treat [label="Treat cells with this compound\n(various concentrations) and a positive\ncontrol (e.g., TGF-β1) for 48-72h", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Fix [label="Wash with PBS and fix cells\nwith Bouin's fluid", fillcolor="#FBBC05", fontcolor="#202124"]; Stain [label="Stain with Picro-Sirius Red solution\nfor 1 hour", fillcolor="#34A853", fontcolor="#FFFFFF"]; Wash [label="Wash with acidified water\nto remove unbound dye", fillcolor="#FBBC05", fontcolor="#202124"]; Elute [label="Elute bound dye with\nNaOH solution", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Measure [label="Measure absorbance at 540 nm\nusing a microplate reader", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="Quantify relative collagen content", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Incubate1; Incubate1 -> Treat; Treat -> Fix; Fix -> Stain; Stain -> Wash; Wash -> Elute; Elute -> Measure; Measure -> End; } dot Figure 2: Workflow for Sirius Red collagen assay.

Materials:

  • Human Dermal Fibroblasts (HDFs)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound solution

  • Transforming Growth Factor-beta 1 (TGF-β1) as a positive control

  • Phosphate Buffered Saline (PBS)

  • Bouin's fluid (fixative)

  • Picro-Sirius Red solution (0.1% Sirius Red in saturated picric acid)

  • 0.01 N HCl (acidified water)

  • 0.1 N NaOH (elution solution)

  • 24-well culture plates

  • Microplate reader

Procedure:

  • Seed HDFs into 24-well plates at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Replace the medium with fresh DMEM containing various concentrations of this compound. Include a positive control (e.g., 10 ng/mL TGF-β1) and a vehicle control.

  • Incubate for 48-72 hours.

  • Aspirate the medium and wash the cells twice with PBS.

  • Fix the cells with 1 mL of Bouin's fluid for 1 hour at room temperature.

  • Discard the fixative and wash the plates thoroughly with running tap water until the yellow color disappears.

  • Air-dry the plates completely.

  • Add 500 µL of Picro-Sirius Red solution to each well and incubate for 1 hour at room temperature with gentle shaking.

  • Aspirate the staining solution and wash the wells five times with 1 mL of acidified water.

  • Add 500 µL of 0.1 N NaOH to each well to elute the bound dye.

  • Transfer 100 µL of the eluate to a 96-well plate and measure the absorbance at 540 nm.

Ex Vivo Skin Explant Model for Anti-Inflammatory Activity

This protocol outlines a method to assess the anti-inflammatory effects of this compound on human skin explants.

// Nodes Start [label="Obtain human skin explants\nfrom cosmetic surgery", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Culture [label="Culture skin explants at the\nair-liquid interface", fillcolor="#F1F3F4", fontcolor="#202124"]; Treat [label="Topically apply this compound formulation\nor vehicle control", fillcolor="#4285F4", fontcolor="#FFFFFF"]; InduceInflammation [label="Induce inflammation with\nLPS or UV radiation", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate [label="Incubate for 24-48 hours", fillcolor="#F1F3F4", fontcolor="#202124"]; CollectMedia [label="Collect culture medium", fillcolor="#34A853", fontcolor="#FFFFFF"]; HomogenizeTissue [label="Homogenize skin tissue", fillcolor="#34A853", fontcolor="#FFFFFF"]; MeasureCytokines [label="Measure pro-inflammatory cytokines\n(IL-6, TNF-α) in medium and tissue\nlysate using ELISA", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="Analyze data and determine\nanti-inflammatory effect", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Culture; Culture -> Treat; Treat -> InduceInflammation; InduceInflammation -> Incubate; Incubate -> CollectMedia; Incubate -> HomogenizeTissue; CollectMedia -> MeasureCytokines; HomogenizeTissue -> MeasureCytokines; MeasureCytokines -> End; } dot Figure 3: Workflow for ex vivo skin explant anti-inflammatory assay.

Materials:

  • Human skin explants

  • Culture medium (e.g., DMEM with supplements)

  • This compound formulation

  • Lipopolysaccharide (LPS) or UV irradiation source

  • ELISA kits for human IL-6 and TNF-α

  • Tissue homogenizer

  • Lysis buffer

Procedure:

  • Obtain fresh human skin from cosmetic surgery and prepare circular explants (e.g., 8 mm diameter).

  • Place the explants in a 24-well plate containing culture medium, with the dermal side in contact with the medium and the epidermal side exposed to the air.

  • Topically apply the this compound formulation or a vehicle control to the epidermal surface.

  • Induce an inflammatory response by adding LPS to the culture medium or by exposing the explants to a controlled dose of UV radiation.

  • Incubate for 24-48 hours.

  • Collect the culture medium for cytokine analysis.

  • Harvest the skin explants, wash with PBS, and homogenize in lysis buffer.

  • Centrifuge the homogenate and collect the supernatant (tissue lysate).

  • Quantify the levels of IL-6 and TNF-α in both the culture medium and the tissue lysate using specific ELISA kits according to the manufacturer's instructions.

Clinical Assessment of Skin Hydration and Transepidermal Water Loss (TEWL)

This protocol provides a framework for a clinical study to evaluate the moisturizing and barrier-enhancing effects of a this compound-containing formulation.

Study Design:

  • A randomized, double-blind, placebo-controlled study.

  • 20-30 healthy volunteers with dry to moderately dry skin.

  • Duration: 4 weeks.

Instrumentation:

  • Corneometer® for measuring skin surface hydration.[12][15][16][17]

  • Tewameter® for measuring Transepidermal Water Loss (TEWL).[9][18][19]

Procedure:

  • Baseline Measurements (Day 0):

    • Acclimatize subjects to the controlled environment (e.g., 20-22°C, 40-60% relative humidity) for at least 20 minutes.

    • Define test areas on the volar forearm.

    • Measure baseline skin hydration (Corneometer®) and TEWL (Tewameter®) at the test sites.

  • Product Application:

    • Subjects apply the this compound formulation and a placebo formulation to the assigned test areas twice daily for 4 weeks.

  • Follow-up Measurements:

    • Repeat skin hydration and TEWL measurements at week 2 and week 4.

  • Data Analysis:

    • Compare the changes in Corneometer® and Tewameter® readings from baseline for both the this compound-treated and placebo-treated areas.

    • Statistical analysis (e.g., t-test or ANOVA) to determine the significance of the results.

Safety and Regulatory Considerations

Chitosan and its derivatives are generally considered safe, biocompatible, and biodegradable.[20] However, as with any cosmetic ingredient, it is essential to conduct appropriate safety and toxicological assessments for any new formulation containing this compound. Individuals with shellfish allergies should exercise caution, although the purification process for cosmetic-grade chitosan derivatives typically removes the allergenic proteins.

Conclusion

This compound holds significant promise as a bioactive ingredient in cosmetic and dermatological formulations. Its demonstrated (based on related compounds) anti-inflammatory, collagen-boosting, and skin barrier-enhancing properties make it a versatile component for a wide range of skincare products. The experimental protocols provided in this document offer a framework for substantiating the efficacy of this compound-containing formulations for anti-aging, soothing, and moisturizing benefits. Further research focusing specifically on this compound is warranted to fully elucidate its potential and optimize its use in skincare.

References

Application Notes and Protocols for Fluorescent Labeling of Chitooctaose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methods and protocols for the fluorescent labeling of chitooctaose, a well-defined oligosaccharide of chitosan (B1678972). The ability to fluorescently tag this compound is crucial for its visualization and tracking in various biological systems, aiding in research related to its uptake, localization, and interaction with cells and tissues.

Two primary methods for labeling this compound are detailed below:

  • Reductive Amination at the Reducing End: This method targets the aldehyde group present at the reducing end of the this compound molecule. It is a widely used strategy for labeling oligosaccharides.[1][2][3]

  • Labeling of Primary Amino Groups: this compound possesses primary amino groups on its glucosamine (B1671600) residues, which can be targeted for labeling with amine-reactive fluorescent dyes.[4][5][6]

Method 1: Reductive Amination of the Reducing End

Reductive amination is a robust method for covalently attaching a fluorescent dye containing a primary amine group to the reducing end of an oligosaccharide.[3] The reaction proceeds in two steps: the formation of a Schiff base between the aldehyde group of the this compound and the amine group of the dye, followed by the reduction of the imine to a stable secondary amine.[3]

Common fluorescent dyes for this method include 2-aminobenzamide (B116534) (2-AB), 2-aminobenzoic acid (2-AA), and 2-aminopyridine (B139424) (PA).[3][7] The choice of reducing agent is also critical, with sodium cyanoborohydride being traditionally used, and 2-picoline borane (B79455) emerging as a less toxic alternative.[3]

Experimental Protocol: Labeling with 2-Aminobenzamide (2-AB)

This protocol is adapted from established methods for oligosaccharide labeling.[1][2][3]

Materials and Reagents:

  • This compound

  • 2-Aminobenzamide (2-AB)

  • Sodium cyanoborohydride (NaBH₃CN) or 2-Picoline Borane

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Glacial acetic acid

  • Milli-Q water

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Acetonitrile (B52724) (ACN)

  • Lyophilizer or vacuum concentrator

Procedure:

  • Sample Preparation: Dissolve 1-10 nmol of this compound in a microcentrifuge tube with Milli-Q water and lyophilize to dryness.

  • Labeling Reaction:

    • Prepare the labeling solution: Dissolve 2-AB (e.g., 0.35 M) and the reducing agent (e.g., 1 M sodium cyanoborohydride) in a 3:7 (v/v) mixture of glacial acetic acid and DMSO.

    • Add 5-10 µL of the labeling solution to the dried this compound.

    • Vortex briefly to dissolve the sample.

    • Incubate the reaction mixture at 65°C for 2-3 hours in a heating block.

  • Purification of Labeled this compound:

    • After incubation, allow the reaction mixture to cool to room temperature.

    • Condition a C18 SPE cartridge by washing with 1 mL of acetonitrile, followed by 1 mL of Milli-Q water.

    • Load the reaction mixture onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of Milli-Q water to remove excess reducing agent and salts.

    • Elute the 2-AB labeled this compound with 1 mL of 20-30% acetonitrile in water.

    • Lyophilize the eluted sample to dryness.

  • Storage: Store the dried, labeled this compound at -20°C, protected from light.

Visualization of Reductive Amination Workflow

G Workflow for Reductive Amination Labeling cluster_prep Sample Preparation cluster_labeling Labeling Reaction cluster_purification Purification start Start: this compound Sample dissolve Dissolve in Water start->dissolve lyophilize Lyophilize to Dryness dissolve->lyophilize add_reagents Add Labeling Solution (2-AB, Reducing Agent in DMSO/Acetic Acid) lyophilize->add_reagents incubate Incubate at 65°C for 2-3 hours add_reagents->incubate spe_cleanup Solid Phase Extraction (SPE) incubate->spe_cleanup elute Elute Labeled Product spe_cleanup->elute dry_product Lyophilize Final Product elute->dry_product store Store at -20°C, Protected from Light dry_product->store

Caption: Experimental workflow for fluorescently labeling this compound via reductive amination.

Method 2: Labeling of Primary Amino Groups with Isothiocyanates

This compound, being a fragment of chitosan, contains primary amino groups on its D-glucosamine residues. These nucleophilic groups can react with electrophilic isothiocyanate groups of fluorescent dyes, such as fluorescein (B123965) isothiocyanate (FITC) and tetramethylrhodamine (B1193902) isothiocyanate (TRITC), to form a stable thiourea (B124793) linkage.[4][5] This method is particularly useful for labeling the entire length of the oligosaccharide chain.

Experimental Protocol: Labeling with Fluorescein Isothiocyanate (FITC)

This protocol is based on established methods for labeling chitosan with FITC.[4][6][8]

Materials and Reagents:

  • This compound

  • Fluorescein isothiocyanate (FITC)

  • 0.1 M Acetic acid

  • Anhydrous ethanol (B145695)

  • 0.5 M Sodium hydroxide (B78521) (NaOH)

  • Dialysis tubing (e.g., 100-500 Da MWCO)

  • Deionized water

  • Lyophilizer

Procedure:

  • Dissolution of this compound: Dissolve the this compound in 0.1 M acetic acid to a final concentration of, for example, 2 mg/mL.

  • Preparation of FITC Solution: Dissolve FITC in anhydrous ethanol to a concentration of, for example, 1 mg/mL.

  • Labeling Reaction:

    • Slowly add the FITC solution to the this compound solution while stirring. A molar ratio of FITC to the primary amine groups of this compound of around 1:1.5 can be a starting point.[4]

    • Allow the reaction to proceed for 3 hours in the dark at room temperature with continuous stirring.

  • Purification of Labeled this compound:

    • Precipitate the FITC-labeled this compound by adding 0.5 M NaOH dropwise to raise the pH to approximately 10.[6]

    • Centrifuge the mixture to pellet the labeled product.

    • Wash the pellet repeatedly with a mixture of ethanol and water (e.g., 70:30 v/v) until the supernatant is free of unreacted FITC (can be checked by fluorescence measurement).[4]

    • Alternatively, for smaller oligosaccharides like this compound, extensive dialysis against deionized water for 48 hours can be used to remove unreacted FITC and other small molecules.[4]

  • Lyophilization: Freeze-dry the purified FITC-labeled this compound.

  • Storage: Store the lyophilized product at -20°C in the dark.

Visualization of Isothiocyanate Labeling Chemistry

G Reaction of this compound with FITC cluster_reactants Reactants cluster_product Product This compound This compound-NH₂ (Primary Amine) product This compound-NH-C(=S)-NH-Fluorescein (Thiourea Linkage) This compound->product + fitc FITC (Fluorescein Isothiocyanate) fitc->product

Caption: Chemical reaction for labeling this compound with FITC.

Quantitative Data Summary

The following table summarizes key quantitative data for different fluorescent labeling methods applicable to oligosaccharides. Direct quantitative comparisons for this compound are limited in the literature, so data from related studies on oligosaccharides and chitosan are included.

Labeling MethodFluorescent DyeLabeling Efficiency / YieldDetection LimitReference(s)
Reductive Amination2-Aminopyridine (PA)Quantitative-[1]
Reductive Aminationp-ABEE, p-ABN, AMC~90% recovery of maltose-[9]
Isothiocyanate CouplingFITC on Chitosan3.1% w/w-[4]
Isothiocyanate CouplingFITC on Chitosan NanoparticlesDrug-loaded rate: 8.39%, Encapsulation rate: 83.65%-[8]
Enzymatic LabelingNBD-pentanol-TLC: ~1.5 pmol, HPLC: 50 fmol[7]

Signaling Pathways and Logical Relationships

General Logic for Selecting a Labeling Method

G Decision Tree for Labeling this compound start Start: Need to Label this compound q1 What is the target site for labeling? start->q1 reducing_end Reductive Amination q1->reducing_end Reducing End primary_amines Isothiocyanate Chemistry q1->primary_amines Primary Amines q2 Is a less toxic reducing agent preferred? reducing_end->q2 picoline_borane Use 2-Picoline Borane q2->picoline_borane Yes na_cnbh3 Use Sodium Cyanoborohydride q2->na_cnbh3 No

Caption: Decision-making process for choosing a this compound labeling method.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Chitooctaose Concentration for Plant Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing chitooctaose concentration in plant bioassays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the success of your experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Problem Potential Causes Solutions
No or weak plant response 1. Degraded this compound: this compound solutions may degrade if not stored properly. 2. Insufficient Concentration: The concentration used may be too low to elicit a detectable response. 3. Non-responsive Plant Material: The specific plant species, ecotype, or developmental stage may not be responsive to this compound. 4. Incorrect Assay Timing: The response may be transient and missed if measurements are not taken at the optimal time.[1]1. Prepare fresh this compound solutions before each experiment or store aliquots at -20°C or below. 2. Perform a dose-response experiment to determine the optimal concentration for your specific plant species and bioassay.[1] 3. Include a positive control, such as flg22, to confirm the responsiveness of your plant material.[1] 4. Conduct a time-course experiment to identify the peak response time for your specific assay.[1]
High background signal in negative controls 1. Contaminated Reagents: Water, buffers, or other reagents may be contaminated. 2. Mechanical Stress: Handling or preparation of plant material (e.g., cutting leaf discs) can induce a stress response.[1] 3. Solvent Effects: The solvent used to dissolve this compound may have an effect on the plant response.[1]1. Use high-purity, sterile reagents.[1] 2. Handle plant tissues gently and allow for a recovery period after preparation (e.g., overnight incubation of leaf discs in water).[1] 3. Include a vehicle-only control (the solvent without this compound) to assess its contribution to the signal.[1]
Inconsistent results between replicates 1. Inconsistent this compound Concentration: Improper mixing of stock solutions can lead to variability. 2. Uneven Sample Preparation: Variations in the size, age, or health of the plant material can affect the response. 3. Edge Effects in Multi-well Plates: Evaporation from the outer wells of a microplate can concentrate solutes and alter the response.[1]1. Ensure thorough mixing of this compound stock and working solutions before use.[1] 2. Use uniform plant material (e.g., leaf discs of the same size from plants of the same age).[1] 3. Avoid using the outer wells of the plate or fill them with water or buffer to maintain humidity.[1]
Suspected off-target effects 1. Excessively High Concentration: High concentrations of this compound may activate unintended signaling pathways.[1] 2. Crosstalk with Other Signaling Pathways: The this compound signaling pathway can interact with other defense-related pathways.1. Perform a dose-response experiment to identify the minimum effective concentration that elicits the desired on-target response.[1] 2. Use specific inhibitors for suspected off-target pathways to determine if the response is affected.[1] 3. Analyze the expression of marker genes for both the intended and potential off-target pathways.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary signaling pathway activated by this compound in plants?

A1: this compound, a chitin (B13524) oligosaccharide, is recognized as a Microbe-Associated Molecular Pattern (MAMP). In plants like Arabidopsis thaliana, it primarily activates the MAMP-Triggered Immunity (MTI) pathway. This process begins with the binding of this compound to LysM receptor-like kinases (LYKs), such as CERK1, at the cell surface.[2] This recognition event triggers a downstream signaling cascade, which includes the activation of Mitogen-Activated Protein Kinase (MAPK) cascades and the production of Reactive Oxygen Species (ROS), ultimately leading to a defense response.[2]

Q2: How should I prepare and store this compound solutions?

A2: this compound is generally soluble in water. For consistent results, it is recommended to prepare a concentrated stock solution in sterile, high-purity water. This stock solution should be stored in aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can lead to degradation. Working solutions should be prepared fresh from the stock solution for each experiment.

Q3: What is a typical concentration range for this compound in plant bioassays?

A3: The optimal concentration of this compound can vary depending on the plant species, the specific bioassay, and the desired response. However, a common starting point for many applications is in the low micromolar (µM) range. For example, a concentration of 1 µM this compound has been shown to be effective for inducing defense gene expression in Arabidopsis.[3] For ROS burst assays in Arabidopsis cells, responses have been observed to saturate around 1 µM. It is crucial to perform a dose-response curve for your specific experimental system to determine the optimal concentration.

Q4: What are the key downstream responses that can be measured in a this compound bioassay?

A4: Several downstream responses can be quantified to assess the bioactivity of this compound, including:

  • Reactive Oxygen Species (ROS) Burst: A rapid and transient production of ROS can be measured using a luminol-based assay.

  • Callose Deposition: Callose, a β-1,3-glucan polymer, is deposited at the cell wall as a defense response and can be visualized by aniline (B41778) blue staining.

  • Defense Gene Expression: The upregulation of defense-related genes can be quantified using techniques like qRT-PCR.

  • MAPK Activation: The phosphorylation and activation of MAP kinases can be detected by western blotting.

Quantitative Data Summary

The following tables summarize quantitative data on this compound and related chitosan (B1678972) concentrations used in various plant bioassays.

Table 1: Chito-oligosaccharide Concentrations in Arabidopsis thaliana Bioassays

BioassayChito-oligosaccharideConcentrationObserved Effect
Defense Gene ExpressionThis compound1 µMInduction of 118 transcription factor genes and 30 ubiquitin-ligase genes.[3]
ROS BurstHeptaglucosamine ((GlcNAc)7)1 µMSaturation of ROS generation in cell culture.
Callose DepositionChitosan (Low Concentration)0.001%Induction of callose deposition.[4]
Callose DepositionChitosan (High Concentration)0.01%Inhibition of callose deposition in root hairs.[4]

Table 2: Chitosan Concentrations for Disease Resistance

Plant SpeciesPathogenChitosan ConcentrationEffect
TomatoBotrytis cinerea0.01% - 1%Significant decrease in necrotic lesion size.[5]
Arabidopsis thalianaBotrytis cinerea0.01% - 1%Induced resistance in a concentration-dependent manner.[5]

Experimental Protocols

1. Luminol-Based Reactive Oxygen Species (ROS) Burst Assay

This protocol is adapted for measuring ROS production in leaf discs.

  • Plant Material: Use leaves from 4-6 week old plants.

  • Leaf Disc Preparation: Excise leaf discs (e.g., 4 mm diameter) and place one disc per well in a 96-well white luminometer plate containing 100 µL of sterile water.

  • Overnight Incubation: Incubate the plate at room temperature overnight to allow the wound response to subside.

  • Assay Preparation: The next day, replace the water with 100 µL of assay solution containing luminol (B1675438) (e.g., 20 µM) and horseradish peroxidase (e.g., 10 µg/mL).

  • Elicitation: To initiate the measurement, add this compound to the desired final concentration.

  • Measurement: Immediately measure luminescence using a plate reader. Readings are typically taken over a period of 30-60 minutes.

2. Callose Deposition Assay

This protocol is for visualizing callose deposits in leaf tissue.

  • Elicitor Treatment: Infiltrate leaves of intact plants with a solution of this compound at the desired concentration or a mock control using a needleless syringe.

  • Incubation: Incubate the plants for 12-24 hours to allow for callose deposition.

  • Tissue Clearing: Harvest the treated leaves and clear the chlorophyll (B73375) by incubating in a destaining solution (e.g., 95% ethanol).

  • Staining: Rinse the cleared leaves with water and then stain with aniline blue solution (e.g., 0.01% aniline blue in 150 mM K2HPO4, pH 9.5) for 1-2 hours in the dark.

  • Visualization: Mount the stained leaves in 50% glycerol (B35011) and visualize callose deposits (which fluoresce yellow-green) using a fluorescence microscope with UV excitation.

Visualizations

Chitooctaose_Signaling_Pathway This compound This compound receptor LysM Receptor Kinase (e.g., CERK1) This compound->receptor Binds to mapk_cascade MAPK Cascade receptor->mapk_cascade Activates ros_production Reactive Oxygen Species (ROS) Production receptor->ros_production Activates gene_expression Defense Gene Expression mapk_cascade->gene_expression Regulates ros_production->gene_expression Signals for defense_response Plant Defense Response gene_expression->defense_response Leads to

Caption: this compound signaling pathway in plants.

Experimental_Workflow_ROS_Assay start Start prepare_discs Prepare Leaf Discs start->prepare_discs incubate Overnight Incubation in Water prepare_discs->incubate add_assay_solution Add Luminol/ HRP Solution incubate->add_assay_solution add_this compound Add this compound add_assay_solution->add_this compound measure Measure Luminescence add_this compound->measure end End measure->end

Caption: Workflow for a luminol-based ROS burst assay.

Troubleshooting_Logic start No/Weak Response check_positive_control Is Positive Control (e.g., flg22) Working? start->check_positive_control plant_issue Issue with Plant Material or Assay Setup check_positive_control->plant_issue No chito_issue Issue with this compound check_positive_control->chito_issue Yes dose_response Perform Dose-Response Experiment chito_issue->dose_response time_course Perform Time-Course Experiment chito_issue->time_course

Caption: Troubleshooting logic for no/weak plant response.

References

a Stability issues of Chitooctaose in acidic and alkaline buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of chitooctaose in acidic and alkaline buffers.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound solutions.

Problem Potential Cause Recommended Solution
Loss of this compound concentration over time in acidic buffer. Acid-catalyzed hydrolysis: this compound is susceptible to hydrolysis of its glycosidic bonds in acidic conditions, leading to the formation of smaller oligosaccharides and monosaccharides. The rate of hydrolysis is generally faster at lower pH and higher temperatures.[1][2]- Optimize pH: If experimentally feasible, use a buffer with a pH closer to neutral (pH 6-7).- Control Temperature: Store this compound solutions at refrigerated temperatures (2-8°C) to slow down the degradation rate. Avoid prolonged storage at room temperature or elevated temperatures.[3]- Buffer Selection: Consider using a phosphate (B84403) buffer instead of a citrate (B86180) buffer, as citrate can sometimes chelate metal ions that may play a role in degradation.[4][5]
Unexpected peaks observed in HPLC analysis of this compound solution. Degradation products: The new peaks are likely smaller chito-oligosaccharides (e.g., chitoheptaose, chitohexaose, etc.) and monosaccharides (N-acetyl-D-glucosamine) resulting from the cleavage of glycosidic bonds.[3][6]- Characterize Peaks: Use HPLC-MS to identify the mass of the degradation products and confirm their identity.[7][8]- Develop a Stability-Indicating Method: Optimize your HPLC method to achieve baseline separation of this compound from its potential degradation products. This may involve adjusting the mobile phase gradient, column type, or temperature.[9]
Inconsistent results in bioassays using this compound. Variable degradation: If stock solutions are prepared and stored under inconsistent conditions (e.g., different pH, temperature, or for varying durations), the actual concentration of intact this compound will differ between experiments, leading to unreliable bioassay results.- Standardize Solution Preparation: Prepare fresh this compound solutions for each experiment whenever possible.- Aliquot and Store: If stock solutions must be stored, aliquot them into single-use volumes and store them at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.
Precipitation or cloudiness in alkaline this compound solutions. Deacetylation and insolubility: While glycosidic bond cleavage is slower in alkaline conditions, deacetylation of the N-acetyl-D-glucosamine units can occur at high pH and temperature. Partially deacetylated chito-oligosaccharides may have reduced solubility in neutral or alkaline solutions, leading to precipitation.[10][11]- Limit Exposure to High pH/Temp: Avoid prolonged exposure of this compound to strongly alkaline conditions, especially at elevated temperatures.- Solubility Check: If working in alkaline buffers is necessary, perform solubility tests at the desired pH and concentration to ensure this compound remains in solution.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in acidic buffers?

A1: The primary degradation pathway for this compound in acidic buffers is acid-catalyzed hydrolysis of the β-(1→4)-glycosidic bonds linking the N-acetyl-D-glucosamine units. This results in the formation of a mixture of smaller chito-oligosaccharides (e.g., chitoheptaose, chitohexaose) and eventually the monosaccharide N-acetyl-D-glucosamine. The rate of this hydrolysis is dependent on factors such as pH, temperature, and the type of acid used.[1][2]

Q2: How does pH affect the stability of this compound?

A2: this compound is more susceptible to degradation in acidic conditions (low pH) compared to neutral or alkaline conditions. The rate of acid hydrolysis of the glycosidic bonds increases as the pH decreases. In highly alkaline conditions, while glycosidic bond cleavage is slower, deacetylation of the N-acetyl groups can occur.

Q3: What is the influence of temperature on this compound stability?

A3: Temperature significantly impacts the stability of this compound. Higher temperatures accelerate the rate of both acidic and alkaline degradation. For long-term storage of this compound solutions, it is recommended to keep them at refrigerated (2-8°C) or frozen temperatures to minimize degradation.[3]

Q4: Which type of buffer is best for maintaining this compound stability?

A4: For optimal stability, a buffer with a pH close to neutral (pH 6-7) is recommended. Phosphate buffers are a common choice for biological experiments and are generally considered to be relatively inert. While citrate buffers are also widely used, it is important to be aware that citrate can act as a chelating agent, which might influence degradation pathways involving metal ions.[4][5] The choice of buffer should always be guided by the specific requirements of the experiment.

Q5: How can I monitor the degradation of this compound in my samples?

A5: High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, RI, or mass spectrometry) is the most common and reliable method for monitoring this compound degradation. A stability-indicating HPLC method should be developed to separate the intact this compound from its potential degradation products (smaller oligosaccharides). By quantifying the peak area of this compound over time, you can determine the rate of degradation.[3][7][9]

Quantitative Data on this compound Degradation

Disclaimer: The following tables present illustrative data based on general trends observed for chito-oligosaccharides, as specific quantitative stability data for this compound is limited in publicly available literature. This data should be used as a general guide and may not reflect the exact degradation profile of this compound under all conditions.

Table 1: Illustrative First-Order Degradation Rate Constants (k) of this compound in Acidic Buffers

Buffer (0.1 M)pHTemperature (°C)Illustrative Rate Constant (k) (x 10⁻³ hr⁻¹)
Citrate4.0251.5
Citrate4.0374.2
Acetate5.0250.8
Acetate5.0372.3
Phosphate6.0250.3
Phosphate6.0370.9

Table 2: Illustrative Half-Life (t½) of this compound in Alkaline Buffers

Buffer (0.1 M)pHTemperature (°C)Illustrative Half-Life (t½) (hours)
Phosphate8.025> 1000
Phosphate8.037~750
Carbonate9.025~800
Carbonate9.037~500
Carbonate10.025~600
Carbonate10.037~350

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the degradation pathways of this compound under various stress conditions.[12][13]

1. Materials:

  • This compound
  • Hydrochloric acid (HCl), 0.1 M
  • Sodium hydroxide (B78521) (NaOH), 0.1 M
  • Hydrogen peroxide (H₂O₂), 3% (v/v)
  • Purified water
  • Phosphate buffer (0.1 M, pH 7.0)
  • HPLC system with a suitable column (e.g., amino or amide-based for oligosaccharide separation) and detector (e.g., RI or CAD)

2. Procedure: a. Acid Hydrolysis: i. Dissolve a known concentration of this compound (e.g., 1 mg/mL) in 0.1 M HCl. ii. Incubate the solution at a controlled temperature (e.g., 60°C). iii. Withdraw aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours). iv. Neutralize the aliquots with an equivalent amount of 0.1 M NaOH. v. Analyze the samples by HPLC. b. Alkaline Hydrolysis: i. Dissolve this compound in 0.1 M NaOH. ii. Follow the same incubation and sampling procedure as in acid hydrolysis. iii. Neutralize the aliquots with an equivalent amount of 0.1 M HCl. iv. Analyze by HPLC. c. Oxidative Degradation: i. Dissolve this compound in 3% H₂O₂. ii. Incubate at room temperature. iii. Withdraw aliquots at various time points. iv. Analyze by HPLC. d. Thermal Degradation: i. Dissolve this compound in a neutral buffer (e.g., 0.1 M phosphate buffer, pH 7.0). ii. Incubate at an elevated temperature (e.g., 80°C). iii. Withdraw aliquots at various time points. iv. Analyze by HPLC.

3. Data Analysis:

  • Monitor the decrease in the peak area of intact this compound and the appearance of new peaks corresponding to degradation products over time.
  • Calculate the percentage of degradation at each time point.
  • If possible, identify the degradation products using HPLC-MS.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.

1. HPLC System and Conditions:

  • Column: Amide-based column (e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm) or an amino-based column.
  • Mobile Phase A: Acetonitrile
  • Mobile Phase B: 50 mM Ammonium Formate, pH 4.5
  • Gradient:
  • 0-2 min: 80% A
  • 2-15 min: Linear gradient from 80% to 50% A
  • 15-18 min: Hold at 50% A
  • 18-20 min: Return to 80% A
  • 20-25 min: Re-equilibration at 80% A
  • Flow Rate: 0.3 mL/min
  • Column Temperature: 30°C
  • Injection Volume: 5 µL
  • Detector: Refractive Index (RI) or Charged Aerosol Detector (CAD)

2. Sample Preparation:

  • Dilute the samples from the stability study to an appropriate concentration with the initial mobile phase composition (80% acetonitrile/20% buffer).

3. Method Validation:

  • The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines to ensure it is suitable for its intended purpose.

Visualizations

Acid_Degradation_Pathway This compound This compound (DP8) Chitoheptaose Chitoheptaose (DP7) This compound->Chitoheptaose H⁺, Δ Chitohexaose Chitohexaose (DP6) Chitoheptaose->Chitohexaose H⁺, Δ Smaller_Oligos Smaller Oligosaccharides (DP < 6) Chitohexaose->Smaller_Oligos H⁺, Δ GlcNAc N-acetyl-D-glucosamine (DP1) Smaller_Oligos->GlcNAc H⁺, Δ

Caption: Proposed acid-catalyzed degradation pathway of this compound.

Experimental_Workflow_Stability_Study cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare this compound Solutions in Different Buffers Acid Acidic pH Prep->Acid Alkaline Alkaline pH Prep->Alkaline Temp Elevated Temperature Prep->Temp Sampling Sample at Time Intervals Acid->Sampling Alkaline->Sampling Temp->Sampling HPLC HPLC Analysis Sampling->HPLC Data Data Analysis (Degradation Kinetics) HPLC->Data

Caption: General workflow for a this compound stability study.

References

Chitooctaose Solubility and Application in In Vitro Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing chitooctaose in in vitro experiments. This guide addresses common challenges related to solubility and provides detailed protocols and troubleshooting advice to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility important for in vitro studies?

A1: this compound is a chitooligosaccharide (COS), a short-chain polymer derived from chitin (B13524) or chitosan, consisting of eight N-acetyl-D-glucosamine and D-glucosamine units. Its solubility in aqueous solutions at physiological pH is a critical property for in vitro experiments, as it allows for direct application to cell cultures without the need for harsh solvents that could induce cytotoxicity and interfere with experimental outcomes. Unlike its parent polymers, chitin and chitosan, which are largely insoluble in water, this compound's lower molecular weight and degree of polymerization enhance its water solubility.[1]

Q2: What are the key factors influencing the solubility of this compound?

A2: The primary factors affecting this compound solubility include:

  • Degree of Polymerization (DP): this compound, with a DP of 8, is considered a low-molecular-weight COS and is generally water-soluble. Chitooligosaccharides with a DP of less than 10 are known to be readily soluble in water.[1]

  • Degree of Deacetylation (DD): The DD, representing the proportion of glucosamine (B1671600) units to N-acetyl-glucosamine units, can influence solubility. A higher DD generally leads to better solubility in acidic solutions. However, for short-chain oligosaccharides like this compound, this factor is less critical for water solubility compared to high-molecular-weight chitosan.

  • pH of the Solvent: While this compound is soluble across a broader pH range than chitosan, extreme pH values can still affect its stability and solubility. For most in vitro applications, physiological pH (7.2-7.4) is used, where this compound is soluble.

  • Temperature: Temperature can influence the rate of dissolution. Gentle warming can aid in dissolving this compound, but excessive heat should be avoided to prevent degradation.

  • Purity of the Compound: Impurities from the manufacturing process can affect solubility and experimental results. It is crucial to use high-purity this compound for research purposes.

Q3: In which solvents can I dissolve this compound for my experiments?

A3: this compound is readily soluble in aqueous-based solvents. For in vitro experiments, the following are recommended:

  • Sterile, nuclease-free water: Ideal for preparing high-concentration stock solutions.

  • Phosphate-Buffered Saline (PBS): Commonly used for dilutions to achieve final working concentrations compatible with cell culture conditions.

  • Cell Culture Media (e.g., DMEM, RPMI-1640): this compound can be directly dissolved or diluted into your experimental cell culture medium.

Q4: What is the maximum concentration of this compound I can use in cell culture without observing cytotoxicity?

A4: Studies have shown that chitooligosaccharides are generally well-tolerated by cells. No signs of toxicity have been observed for COS at concentrations up to 10 mg/mL in L929 fibroblast cell cultures.[2][3] However, a cytotoxic effect was noted at a high concentration of 100 mg/mL.[2][3] It is always recommended to perform a dose-response experiment to determine the optimal non-toxic concentration for your specific cell line and experimental conditions.

Troubleshooting Guide: this compound Solubility Issues

Issue Potential Cause Recommended Solution
Difficulty Dissolving this compound Powder - Insufficient mixing- Low temperature of the solvent- Vortex or stir the solution for an extended period.- Gently warm the solvent to room temperature or 37°C before adding the powder.
Precipitation Observed After Dissolving - Solution is supersaturated.- Interaction with components in complex media.- Prepare a more dilute stock solution.- Prepare the stock solution in sterile water or PBS and then dilute it into the final culture medium.
Cloudiness or Particulates in the Final Solution - Incomplete dissolution.- Presence of impurities in the this compound sample.- Filter the solution through a 0.22 µm sterile filter before adding to cells.- Ensure you are using a high-purity grade of this compound.
Inconsistent Experimental Results - Incomplete solubilization leading to variable effective concentrations.- Visually inspect all solutions for clarity before use.- Prepare fresh solutions for each experiment to ensure consistency.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a sterile, high-concentration stock solution of this compound for subsequent dilution in in vitro experiments.

Materials:

  • This compound powder (high purity)

  • Sterile, nuclease-free water or PBS

  • Sterile conical tubes (15 mL or 50 mL)

  • Vortex mixer

  • Sterile 0.22 µm syringe filter

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder. For a 10 mg/mL stock solution, weigh 10 mg of this compound.

  • Transfer the powder to a sterile conical tube.

  • Add the required volume of sterile water or PBS to achieve the desired concentration. For a 10 mg/mL stock, add 1 mL of solvent.

  • Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained.

  • To ensure sterility, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term storage. For short-term use (up to one week), the solution can be stored at 4°C.

Protocol 2: In Vitro Macrophage Stimulation with this compound

Objective: To investigate the immunomodulatory effects of this compound on a macrophage cell line (e.g., RAW 264.7).

Materials:

  • RAW 264.7 macrophage cell line

  • Complete DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound stock solution (prepared as in Protocol 1)

  • Lipopolysaccharide (LPS) from E. coli (positive control for classical activation)

  • Sterile 6-well or 24-well tissue culture plates

  • Reagents for downstream analysis (e.g., ELISA kits for cytokine measurement, reagents for RNA extraction or protein lysis)

Procedure:

  • Seed RAW 264.7 cells into a multi-well plate at a density of 5 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for adherence.[4]

  • After 24 hours, remove the culture medium.

  • Prepare the treatment solutions by diluting the this compound stock solution in fresh, complete DMEM to the desired final concentrations (e.g., 1, 10, 50, 100 µg/mL). Also, prepare a positive control with LPS (e.g., 1 µg/mL) and a negative control with medium alone.

  • Add the treatment solutions to the respective wells.

  • Incubate the cells for the desired time period (e.g., 6, 12, or 24 hours) depending on the endpoint being measured.

  • After incubation, collect the cell culture supernatants for cytokine analysis (e.g., TNF-α, IL-6, IL-10) by ELISA.

  • Lyse the cells in the wells to extract RNA for gene expression analysis (e.g., iNOS, Arg-1) by RT-qPCR or protein for Western blot analysis (e.g., phosphorylation of NF-κB, MAPKs).

Data Presentation

Table 1: Solubility of this compound in Common Laboratory Solvents

SolventTemperatureVisual ObservationRecommended Concentration Range for In Vitro Use
Sterile Water25°CReadily SolubleUp to 10 mg/mL
PBS (pH 7.4)25°CReadily SolubleUp to 10 mg/mL
DMEM37°CSolubleUp to 100 µg/mL (higher concentrations may be possible but should be tested)
RPMI-164037°CSolubleUp to 100 µg/mL (higher concentrations may be possible but should be tested)

Note: The recommended concentrations are based on published data and general knowledge. It is crucial to empirically determine the optimal concentration for your specific experimental setup.

Mandatory Visualizations

chitooctaose_solubility_workflow cluster_preparation Solution Preparation cluster_troubleshooting Troubleshooting Weigh this compound Weigh this compound Add Solvent Add Solvent Weigh this compound->Add Solvent Vortex/Stir Vortex/Stir Add Solvent->Vortex/Stir Sterile Filter Sterile Filter Vortex/Stir->Sterile Filter Precipitation? Precipitation? Sterile Filter->Precipitation? Dilute Dilute Precipitation?->Dilute Yes Change Solvent Change Solvent Precipitation?->Change Solvent Persistent Ready for Use Ready for Use Precipitation?->Ready for Use No Dilute->Vortex/Stir Change Solvent->Add Solvent

Caption: Experimental workflow for preparing and troubleshooting this compound solutions.

macrophage_activation_workflow Seed Macrophages Seed Macrophages Prepare Treatments Prepare Treatments Seed Macrophages->Prepare Treatments Stimulate Cells Stimulate Cells Prepare Treatments->Stimulate Cells Incubate Incubate Stimulate Cells->Incubate Collect Supernatant Collect Supernatant Incubate->Collect Supernatant Lyse Cells Lyse Cells Incubate->Lyse Cells Cytokine Analysis (ELISA) Cytokine Analysis (ELISA) Collect Supernatant->Cytokine Analysis (ELISA) Gene Expression (RT-qPCR) Gene Expression (RT-qPCR) Lyse Cells->Gene Expression (RT-qPCR) Protein Analysis (Western Blot) Protein Analysis (Western Blot) Lyse Cells->Protein Analysis (Western Blot)

Caption: Experimental workflow for macrophage activation by this compound.

TLR4_signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound TLR4 TLR4 This compound->TLR4 MyD88 MyD88 TLR4->MyD88 recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK Complex IKK Complex TAK1->IKK Complex MAPKs MAPKs TAK1->MAPKs NF-kB NF-kB IKK Complex->NF-kB Gene Expression Gene Expression NF-kB->Gene Expression translocates to nucleus MAPKs->Gene Expression activate transcription factors

Caption: this compound-induced TLR4 signaling pathway in macrophages.

NOD2_signaling_pathway cluster_intracellular Intracellular This compound This compound NOD2 NOD2 This compound->NOD2 (potential interaction) RIPK2 RIPK2 NOD2->RIPK2 recruits TAK1 TAK1 RIPK2->TAK1 IKK Complex IKK Complex TAK1->IKK Complex MAPKs MAPKs TAK1->MAPKs NF-kB NF-kB IKK Complex->NF-kB Gene Expression Gene Expression NF-kB->Gene Expression translocates to nucleus MAPKs->Gene Expression activate transcription factors

Caption: Putative this compound-induced NOD2 signaling pathway.

References

a Preventing Chitooctaose degradation during long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of chitooctaose during long-term storage.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and handling of this compound, helping you identify potential causes and implement corrective actions.

Issue 1: Loss of Potency or Altered Experimental Results

  • Question: My experiments using stored this compound are yielding inconsistent or weaker than expected results. Could this be due to degradation?

  • Answer: Yes, degradation of this compound can lead to a decrease in its biological activity. The primary cause of degradation is the cleavage of its glycosidic bonds, resulting in shorter oligosaccharides or monosaccharides, which may not have the same biological effect. To confirm degradation, we recommend performing an analytical assessment of your stored this compound.

Troubleshooting Workflow

start Inconsistent Experimental Results check_storage Review Storage Conditions (Temperature, Humidity, pH) start->check_storage analyze_sample Analyze this compound Sample (e.g., HPLC, LC-MS) check_storage->analyze_sample compare_results Compare with Certificate of Analysis or a New Sample analyze_sample->compare_results degradation_confirmed Degradation Confirmed compare_results->degradation_confirmed Discrepancy Found no_degradation No Significant Degradation compare_results->no_degradation No Discrepancy implement_storage Implement Optimal Storage Conditions degradation_confirmed->implement_storage troubleshoot_experiment Troubleshoot Experimental Protocol no_degradation->troubleshoot_experiment

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 2: Visible Changes in the Lyophilized Powder

  • Question: My lyophilized this compound has changed in appearance (e.g., discoloration, clumping). Is it still usable?

  • Answer: Visible changes in the physical appearance of lyophilized this compound can indicate exposure to moisture and subsequent degradation. It is highly recommended to test the purity and integrity of the sample before use.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation?

A1: The main factors contributing to the degradation of this compound and other oligosaccharides are:

  • Temperature: Elevated temperatures accelerate the rate of hydrolytic degradation.[1][2]

  • pH: Acidic conditions can catalyze the hydrolysis of glycosidic bonds.

  • Humidity: Moisture can lead to the hydrolysis of lyophilized powders and promote microbial growth. Chitosan (B1678972) powder has been shown to absorb water during storage, which can alter its physicochemical properties.[3][4][5]

Q2: What are the optimal storage conditions for long-term stability?

A2: For long-term storage, this compound should be stored under the following conditions:

ParameterRecommendationRationale
Form Lyophilized (freeze-dried) solidRemoves water, minimizing hydrolytic degradation.
Temperature -20°C or -80°CLow temperatures significantly slow down chemical degradation rates.[6]
Atmosphere Inert gas (e.g., argon, nitrogen)Minimizes oxidative degradation.
Container Tightly sealed, opaque vialProtects from moisture and light.

For short-term storage of solutions, it is recommended to store aliquots at -20°C for up to one month. Avoid repeated freeze-thaw cycles.

Q3: How can I assess the stability of my stored this compound?

A3: The most common method for assessing the stability of this compound is High-Performance Liquid Chromatography (HPLC).[2][7][8] This technique can separate and quantify the intact this compound from its degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for more detailed characterization of the degradation products.[9]

Q4: Are there any stabilizers I can use for this compound solutions?

A4: While specific studies on stabilizers for this compound are limited, cryoprotectants such as trehalose (B1683222) are often used during lyophilization to improve the stability of biomolecules.[6] For solutions, maintaining a neutral pH and using sterile, purified water can help minimize degradation.

Experimental Protocols

Protocol 1: Long-Term Stability Study of this compound

This protocol outlines a method for evaluating the stability of this compound under different storage conditions.

1. Materials:

  • Lyophilized this compound

  • Tightly sealed, opaque vials

  • Temperature and humidity-controlled storage chambers (-80°C, -20°C, 4°C, 25°C/60% RH)

  • HPLC system

2. Procedure:

  • Aliquot lyophilized this compound into vials, ensuring each vial contains enough material for a single time point analysis.

  • Place the vials in the different storage chambers.

  • At specified time points (e.g., 0, 1, 3, 6, 12, 24 months), remove one vial from each storage condition.

  • Allow the vial to equilibrate to room temperature before opening to prevent condensation.

  • Reconstitute the this compound in a suitable solvent (e.g., ultrapure water) to a known concentration.

  • Analyze the sample by HPLC to determine the percentage of intact this compound remaining.

Experimental Workflow for Stability Assessment

cluster_storage Storage Conditions storage_neg80 -80°C analysis HPLC Analysis (Time Points: 0, 1, 3, 6, 12, 24 months) storage_neg80->analysis storage_neg20 -20°C storage_neg20->analysis storage_4 4°C storage_4->analysis storage_25 25°C / 60% RH storage_25->analysis sample_prep Sample Preparation (Aliquoting) sample_prep->storage_neg80 sample_prep->storage_neg20 sample_prep->storage_4 sample_prep->storage_25 data_analysis Data Analysis (% Degradation vs. Time) analysis->data_analysis This compound This compound receptor Receptor Kinase (e.g., CERK1) This compound->receptor Binds to signaling Intracellular Signaling Cascade (Kinase Phosphorylation) receptor->signaling Activates nadph_oxidase NADPH Oxidase (RBOHD) signaling->nadph_oxidase Phosphorylates & Activates ros_burst ROS Burst (Superoxide, Hydrogen Peroxide) nadph_oxidase->ros_burst Produces defense Downstream Defense Responses (e.g., Gene Expression, Cell Wall Reinforcement) ros_burst->defense Induces

References

a Troubleshooting inconsistent results in Chitooctaose experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistencies in experiments involving chitooctaose.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is a defined oligomer important?

A1: this compound is a chitooligosaccharide with a precise degree of polymerization of eight N-acetylglucosamine units. Using a defined oligomer is crucial because the biological activity of chitooligosaccharides is highly dependent on their size (degree of polymerization) and degree of acetylation (DA).[1] Heterogeneous mixtures can produce variable results, whereas a defined compound like this compound allows for the detailed study of structure-function relationships with greater precision and reproducibility.[2][3] In plant biology, it is recognized as a Microbe-Associated Molecular Pattern (MAMP) that triggers the plant's immune system.

Q2: How should I prepare and store this compound stock solutions to ensure stability?

A2: To ensure stability and prevent degradation, which can be influenced by pH and temperature, prepare a high-concentration stock solution in a sterile, high-purity solvent like sterile phosphate-buffered saline (PBS) or water. It is recommended to store the stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles that can degrade the compound. When preparing working solutions, dilute the stock in the appropriate sterile aqueous buffer or culture medium immediately before use.

Q3: What are the most critical factors causing inconsistent results in this compound experiments?

A3: The most common sources of variability stem from the this compound itself and the experimental conditions. Key factors include:

  • Purity and Characterization: Ensure you are using a high-purity this compound with a confirmed degree of polymerization and a known degree of acetylation (DA), as these significantly impact biological activity.[1][4][5]

  • Compound Stability: Degradation of this compound due to improper storage or handling can lead to a lower effective concentration.

  • Experimental System Health: In cell culture experiments, factors like cell passage number, confluency, and potential mycoplasma contamination can alter cellular responses.[6]

  • Assay Conditions: Minor variations in pH, temperature, or incubation times can lead to significant differences in results, especially for sensitive assays like ROS bursts or nanoparticle formulation.[6]

Troubleshooting Guide: Plant Immunity Experiments

Inconsistencies in PAMP-triggered immunity (PTI) assays are common. This section addresses issues related to key PTI readouts.

Issue 1: Inconsistent Reactive Oxygen Species (ROS) Burst

Q: Why is the intensity or timing of the this compound-induced ROS burst varying between experiments?

A: Variability in ROS burst assays is often linked to the physiological state of the plant tissue and precise assay execution.

Potential Cause Troubleshooting Recommendation
Plant/Tissue Variability Use plants of the same age and grown under identical, controlled environmental conditions. For leaf disc assays, use leaves from the same position on different plants.
Inconsistent Elicitor Prep Prepare fresh dilutions of this compound from a single-use stock aliquot for each experiment to ensure consistent concentration.
Leaf Disc Wounding Allow leaf discs to float in sterile water for several hours (e.g., overnight) in the dark. This allows the initial wound-induced ROS to subside before elicitation.
Sub-optimal Reagents Ensure the luminol (B1675438) and horseradish peroxidase (HRP) solutions are fresh and have been stored correctly, as their activity can diminish over time.
Issue 2: Variable MAPK Activation

Q: My Western blots show inconsistent levels of phosphorylated MAPKs (e.g., pMPK3/6) after this compound treatment. What could be wrong?

A: MAPK activation is a transient event. Inconsistent timing of sample collection and protein extraction are common culprits.

Potential Cause Troubleshooting Recommendation
Incorrect Sampling Time Perform a time-course experiment (e.g., 0, 5, 15, 30, 60 minutes) to determine the peak phosphorylation time for your specific system.[7] Peak activation is often rapid (5-15 minutes).
Inefficient Protein Extraction Immediately flash-freeze samples in liquid nitrogen after treatment to halt kinase/phosphatase activity. Use a lysis buffer containing fresh protease and phosphatase inhibitors.[7]
Uneven Protein Loading Quantify protein concentration accurately using a reliable method (e.g., BCA assay). After blotting, confirm equal loading by staining the membrane with Ponceau S or by probing for a loading control (e.g., β-actin, GAPDH).[7]
Antibody Issues Use validated primary antibodies for both the phosphorylated and total forms of the MAPK. Titrate the antibody concentration to find the optimal signal-to-noise ratio.
Issue 3: Inconsistent Defense Gene Expression

Q: I am seeing high variability in the induction of defense-related genes (via qRT-PCR) in response to this compound. Why?

A: Gene expression results can be affected by the quality of the RNA and the stability of the reference genes chosen.

Potential Cause Troubleshooting Recommendation
RNA Degradation Use an RNA stabilization solution and ensure all tools and solutions are RNase-free. Check RNA integrity (e.g., via gel electrophoresis or Bioanalyzer) before proceeding with cDNA synthesis.
Suboptimal Elicitation Ensure the this compound solution is evenly applied to the plant tissue or cells. For seedlings, ensure they are fully submerged during treatment.
Unstable Reference Genes The expression of your chosen housekeeping gene(s) may be affected by this compound. Validate multiple reference genes and select the one(s) most stable across your experimental conditions.
Natural Genetic Variation If using different plant accessions or cultivars, be aware that there can be significant natural variation in the response to PAMPs.[8]

Troubleshooting Guide: Drug Delivery Experiments

A primary challenge in using this compound for drug delivery is the formulation and stability of nanoparticles.

Q: My this compound-based nanoparticles are aggregating in the cell culture medium. How can I prevent this?

A: Nanoparticle aggregation is a frequent issue, often triggered by the components of the culture medium (e.g., salts, proteins) and physiological conditions.[6][9]

Potential Cause Troubleshooting Recommendation
Unfavorable pH Chitosan-based nanoparticles are most stable at a pH below 6.5.[10] Standard cell culture medium is typically ~pH 7.4, which neutralizes the positive surface charge, leading to aggregation. Consider performing cellular uptake studies in a buffered saline solution at a lower pH for short durations.
Interaction with Serum Proteins in fetal bovine serum (FBS) can coat nanoparticles, leading to aggregation and altered cellular uptake.[6] Try reducing the serum concentration or using serum-free medium during the initial incubation period.
High Ionic Strength Salts in the medium can shield the electrostatic repulsion between nanoparticles, causing them to aggregate.[10] If possible, reduce the salt concentration of the medium or use a different buffer system like HEPES instead of phosphate (B84403) buffers.[10]
Long Incubation Time Aggregation is time-dependent.[6] A key strategy is to incubate cells with the nanoparticles for a period sufficient for uptake (e.g., 2-4 hours) and then remove the nanoparticle-containing medium and replace it with fresh medium. This minimizes aggregation-related artifacts.[6]
Suboptimal Formulation The chitosan-to-crosslinker (e.g., TPP) ratio is critical. Optimize this ratio to achieve a high positive zeta potential (> +30 mV), which indicates better colloidal stability.[11] Incorporating stabilizers like PEG or Poloxamers during formulation can also prevent aggregation.[10][12]

Experimental Protocols & Methodologies

Protocol 1: Measurement of ROS Burst in Plant Leaf Discs

This protocol is adapted for measuring this compound-induced ROS production using a luminol-based assay.[13][14]

  • Plant Material: Use leaves from 4-5 week old, healthy, soil-grown plants (e.g., Arabidopsis thaliana).

  • Preparation:

    • Using a 4 mm biopsy punch, take leaf discs, avoiding the mid-vein.

    • Float the discs, abaxial side up, in a petri dish containing sterile water.

    • Incubate overnight in the dark at room temperature to reduce wounding-related ROS.

  • Assay Setup:

    • The next day, transfer single leaf discs into individual wells of a white 96-well plate.

    • Add 100 µL of assay solution to each well. The assay solution contains 20 µM L-012 (luminol analogue) and 10 µg/mL horseradish peroxidase (HRP) in sterile water.

    • Incubate the plate in the dark for 1 hour.

  • Elicitation and Measurement:

    • Prepare a 2X concentrated solution of this compound (e.g., 200 µg/mL) in sterile water.

    • Using a multi-channel pipette, add 100 µL of the this compound solution to the appropriate wells. Add 100 µL of sterile water to control wells.

    • Immediately place the plate in a plate reader capable of measuring luminescence.

    • Measure luminescence every 1-2 minutes for a period of 60-90 minutes.

  • Data Analysis: Plot luminescence (in Relative Light Units, RLU) over time.

Protocol 2: Western Blot Analysis of MAPK Activation

This protocol describes the detection of phosphorylated MAPKs in response to this compound.[7][15]

  • Plant Material & Treatment:

    • Grow seedlings (e.g., Arabidopsis) in liquid culture for 10-14 days.

    • Treat the seedlings with the desired concentration of this compound (e.g., 100 µg/mL). Include an untreated control.

    • Collect samples at specific time points (e.g., 0, 5, 15, 30 minutes) by flash-freezing them in liquid nitrogen.

  • Protein Extraction:

    • Grind the frozen tissue to a fine powder under liquid nitrogen.

    • Add 2X Laemmli sample buffer (containing protease and phosphatase inhibitors) directly to the powder.

    • Boil the samples for 10 minutes to denature proteins and inactivate enzymes.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.

  • Western Blotting:

    • Quantify the protein concentration of the supernatant using a compatible assay (e.g., BCA).

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Perform electrophoresis and transfer the proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in TBST (Tris-buffered saline with 0.1% Tween-20) containing 5% non-fat milk or BSA.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the MAPK of interest (e.g., anti-pTEpY for pMPK3/6).

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate.[7]

    • (Optional) To verify total protein levels, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated form of the MAPK.

Visualizations

Chitooctaose_Signaling_Pathway cluster_plasma_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_responses Downstream Responses This compound This compound (PAMP) ReceptorComplex Receptor Complex (e.g., CERK1/CEBiP) This compound->ReceptorComplex Binding RLCK RLCKs (e.g., PBL27) ReceptorComplex->RLCK Activation RBOHD RBOHD/F ReceptorComplex->RBOHD Activation MAPKKK MAPKKK (e.g., MAPKKK5) RLCK->MAPKKK Phosphorylation MAPKK MAPKK (e.g., MKK4/5) MAPKKK->MAPKK Phosphorylation MAPK MAPK (e.g., MPK3/6) MAPKK->MAPK Phosphorylation GeneExpression Defense Gene Expression MAPK->GeneExpression Regulation ROS ROS Burst RBOHD->ROS Production Callose Callose Deposition

Caption: this compound-triggered immunity signaling pathway in plants.

PTI_Workflow A Prepare Plant Material (e.g., Leaf Discs, Seedlings) C Treatment/Elicitation (Time Course) A->C B Prepare this compound Working Solution B->C D Sample Collection (Flash Freeze) C->D E Assay-Specific Processing D->E F ROS Burst Assay (Luminescence) E->F For ROS G MAPK Assay (Protein Extraction -> Western Blot) E->G For MAPK H Gene Expression Assay (RNA Extraction -> qRT-PCR) E->H For Genes I Data Analysis & Interpretation F->I G->I H->I

Caption: General experimental workflow for PAMP-triggered immunity (PTI) assays.

Nanoparticle_Troubleshooting decision decision issue issue solution solution start Nanoparticles Aggregating in Cell Culture? check_ph Is medium pH > 6.5? start->check_ph check_serum Is serum present? check_ph->check_serum No sol_ph Use buffered saline (short-term) or modify medium pH if possible. check_ph->sol_ph Yes check_time Long incubation? check_serum->check_time No sol_serum Reduce serum concentration or use serum-free medium. check_serum->sol_serum Yes check_formulation Is formulation optimized? check_time->check_formulation No sol_time Reduce incubation time. Replace medium after uptake. check_time->sol_time Yes sol_formulation Optimize Chito:TPP ratio. Add stabilizers (e.g., PEG). check_formulation->sol_formulation No

Caption: Troubleshooting logic for this compound nanoparticle aggregation.

References

Technical Support Center: Optimizing Enzymatic Digestion of Chitooctaose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enzymatic digestion of chitooctaose.

Frequently Asked Questions (FAQs)

Q1: What type of enzyme should I use to digest this compound?

A1: The most suitable enzymes for digesting this compound are chitinases (EC 3.2.1.14). These enzymes are glycosyl hydrolases that cleave the β-1,4-glycosidic bonds between the N-acetyl-D-glucosamine (GlcNAc) residues of which this compound is composed. There are two main types of chitinases to consider:

  • Endo-chitinases: These enzymes cleave internal glycosidic bonds within the this compound chain, leading to a mixture of smaller chitooligosaccharides (e.g., chitobiose, chitotriose, chitotetraose).[1][2]

  • Exo-chitinases: These enzymes act on the ends of the this compound chain, typically releasing monomers (GlcNAc) or dimers (chitobiose).[1][3]

The choice between an endo- and exo-chitinase will depend on the desired final products of your digestion.

Q2: What are the expected products of this compound digestion?

A2: The products of this compound digestion will vary depending on the type of chitinase (B1577495) used:

  • Endo-chitinase digestion will yield a mixture of smaller, fully acetylated chitooligosaccharides (e.g., (GlcNAc)₂, (GlcNAc)₃, (GlcNAc)₄, etc.).[1][4]

  • Exo-chitinase digestion will primarily yield N-acetyl-D-glucosamine (GlcNAc) and/or diacetylchitobiose ((GlcNAc)₂).[3]

Q3: How can I monitor the progress of my this compound digestion?

A3: The progress of the digestion can be monitored by analyzing the disappearance of the this compound substrate and the appearance of its smaller oligosaccharide products over time. The most common and effective method for this is High-Performance Liquid Chromatography (HPLC) .[5][6][7] Typically, an amino or a hydrophilic interaction chromatography (HILIC) column is used with a mobile phase consisting of a gradient of acetonitrile (B52724) and water.[5][6]

Q4: What are the key parameters to optimize for efficient this compound digestion?

A4: The key parameters to optimize for efficient enzymatic digestion of this compound include:

  • pH: Most chitinases have an optimal pH in the acidic to neutral range (typically pH 4.0-7.0).[1][8]

  • Temperature: The optimal temperature for chitinase activity is generally between 37°C and 50°C.[1][8][9]

  • Enzyme Concentration: The amount of enzyme will directly impact the rate of digestion. This should be optimized to achieve complete digestion in a reasonable timeframe without being wasteful.

  • Substrate Concentration: The initial concentration of this compound can affect the reaction kinetics.

  • Incubation Time: The reaction should be monitored over time to determine the point of complete substrate consumption.

Troubleshooting Guide

Issue 1: Incomplete or slow digestion of this compound.

Possible Cause Suggested Solution
Suboptimal pH or temperature Verify that the pH and temperature of your reaction buffer are within the optimal range for your specific chitinase. Optimal conditions for many chitinases are around pH 5.0-6.0 and 40-50°C.[1][9]
Insufficient enzyme concentration Increase the enzyme-to-substrate ratio. Perform a titration experiment to determine the optimal enzyme concentration for your desired reaction time.
Enzyme inactivity Ensure your enzyme has been stored correctly (typically at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles. Test the enzyme activity using a standard chromogenic substrate, such as p-nitrophenyl-N-acetyl-β-D-glucosaminide, to confirm its activity.
Presence of inhibitors Ensure your this compound preparation is free from contaminants that could inhibit the enzyme. Some divalent cations can act as inhibitors for certain chitinases.[10]
Product inhibition At high substrate concentrations, the accumulation of smaller oligosaccharide products can inhibit the enzyme's activity.[11] If you suspect product inhibition, try diluting your reaction mixture or performing the digestion in a stepwise manner, removing products as they are formed.

Issue 2: Unexpected or inconsistent product profile in HPLC analysis.

Possible Cause Suggested Solution
Incorrect enzyme type Confirm whether you are using an endo- or exo-chitinase, as this will drastically alter the product profile.[1]
Contaminating enzymatic activities If using a crude enzyme preparation, it may contain other glycosidases that lead to unexpected products. Consider using a purified chitinase.
Suboptimal HPLC separation Optimize your HPLC method. For chitooligosaccharides, a gradient elution with an amino or HILIC column is recommended. A common mobile phase is a mixture of acetonitrile and water.[5][6]
Degradation of oligosaccharides Avoid harsh sample preparation conditions, such as strong acids or high temperatures, which can lead to the degradation of your oligosaccharide products.[12]

Experimental Protocols

Enzymatic Digestion of this compound

This protocol provides a starting point for the enzymatic digestion of this compound. Optimization of the enzyme concentration and incubation time may be required.

Materials:

  • This compound

  • Endo-chitinase (e.g., from Trichoderma viride or Serratia marcescens)

  • Reaction Buffer (e.g., 50 mM sodium acetate (B1210297) buffer, pH 5.5)

  • Deionized water

  • Microcentrifuge tubes

  • Heating block or water bath

Procedure:

  • Prepare the Substrate Solution: Dissolve this compound in the reaction buffer to a final concentration of 1-5 mg/mL.

  • Prepare the Enzyme Solution: Dilute the chitinase in the reaction buffer to a suitable starting concentration (e.g., 0.1-1 U/mL). One unit of chitinase activity is often defined as the amount of enzyme that releases 1 µmol of reducing sugar from a chitin (B13524) substrate per minute at specific conditions.

  • Initiate the Reaction: In a microcentrifuge tube, combine the this compound solution with the chitinase solution. A typical starting enzyme-to-substrate ratio is 1:100 to 1:1000 (w/w).

  • Incubation: Incubate the reaction mixture at the optimal temperature for the chosen enzyme (e.g., 45°C) for a set period. It is recommended to take time-course samples (e.g., at 0, 1, 2, 4, 8, and 24 hours) to monitor the progress of the digestion.

  • Terminate the Reaction: To stop the enzymatic reaction, heat the samples at 100°C for 10 minutes.

  • Analysis: Analyze the digested samples by HPLC to determine the product profile.

HPLC Analysis of Digestion Products

Instrumentation and Columns:

  • HPLC system with a Refractive Index (RI) or UV detector (for derivatized sugars).

  • Column: A LiChrospher 100 NH2 column (5 µm, 4 x 250 mm) or a similar amino-functionalized silica (B1680970) column is suitable.[5]

Mobile Phase and Gradient:

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Deionized water

  • Gradient: A linear gradient from 80:20 (A:B) to 60:40 (A:B) over 60 minutes can be a good starting point for separating chitooligosaccharides.[6]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

Data Presentation

Table 1: Typical Optimized Conditions for Chitinase Digestion of Chitooligosaccharides

ParameterTypical RangeReference
pH 4.5 - 6.5[1][9]
Temperature 37°C - 50°C[1][8][9]
Enzyme Source Trichoderma harzianum, Serratia marcescens[1][4]

Visualizations

experimental_workflow sub Prepare Substrate (this compound Solution) mix Mix Substrate and Enzyme sub->mix enz Prepare Enzyme (Chitinase Solution) enz->mix incubate Incubate (e.g., 45°C) mix->incubate time_course Take Time-Course Samples incubate->time_course terminate Terminate Reaction (Heat Inactivation) time_course->terminate analyze Analyze Products (HPLC) terminate->analyze

Caption: Experimental workflow for the enzymatic digestion of this compound.

enzyme_action a1 a1 a2 a2 a1->a2 a3 a3 a2->a3 a4 a4 a3->a4 a5 a5 a4->a5 a4->a5 cleavage a6 a6 a5->a6 a7 a7 a6->a7 a8 a8 a7->a8 b1 b1 b2 b2 b1->b2 b3 b3 b2->b3 b4 b4 b3->b4 b5 b5 b4->b5 b6 b6 b5->b6 b7 b7 b6->b7 b8 b8 b7->b8 b7->b8 cleavage

Caption: Conceptual diagram of endo- vs. exo-chitinase cleavage of this compound.

References

Chitooctaose & Cell Viability Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the potential for chitooctaose to interfere with MTT and other common cell viability assays. The information is presented in a question-and-answer format to directly address issues that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound is a specific type of chitooligosaccharide (COS), which are breakdown products of chitin, a polymer found in the exoskeletons of crustaceans and the cell walls of fungi.[1] In research, chitooligosaccharides like this compound are investigated for a variety of bioactivities, including potential anti-tumor effects and roles in signaling pathways.[1][2]

Q2: Can this compound interfere with MTT assays?

While direct studies on this compound interference are limited, research on the broader category of chitooligosaccharides and chitosan (B1678972) suggests a potential for interference with tetrazolium-based assays like MTT.[3] The MTT assay relies on the reduction of a tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form a colored formazan (B1609692) product.[4][5] Any compound that can chemically reduce the MTT reagent or affect the mitochondrial reductase activity can potentially interfere with the assay.[6]

Q3: What are the potential mechanisms of interference?

The primary mechanisms by which compounds like this compound could interfere with MTT assays include:

  • Direct Reduction of MTT: The compound itself may have reducing properties that can convert MTT to formazan, leading to a false-positive signal (increased viability).[6]

  • Alteration of Mitochondrial Activity: The compound might directly impact mitochondrial function, either stimulating or inhibiting reductase activity, which would not accurately reflect the true cell viability.

  • Interaction with Formazan Crystals: The compound could interact with the formazan crystals, affecting their solubilization and leading to inaccurate absorbance readings.

  • Optical Interference: The compound itself might absorb light at the same wavelength as formazan (around 570 nm), leading to artificially high absorbance readings.[3]

Troubleshooting Guide

Issue 1: Unexpected or Inconsistent MTT Assay Results with this compound

Symptoms:

  • Higher than expected cell viability.

  • Increased absorbance in cell-free wells containing this compound.

  • High variability between replicate wells.[7]

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Direct MTT Reduction by this compound Run a control experiment with this compound in cell-free media to see if it directly reduces MTT.[6]
Optical Interference Measure the absorbance of this compound in media at 570 nm to check for inherent absorbance.[3]
Alteration of Mitochondrial Function Consider using a viability assay that does not rely on mitochondrial reductase activity, such as the CellTiter-Glo® (ATP-based) assay or a dye exclusion method like Trypan Blue.[8][9]
Incomplete Solubilization of Formazan After adding the solubilization solution (e.g., DMSO), ensure complete dissolution of formazan crystals by gentle mixing and visual inspection under a microscope.

Experimental Protocols

MTT Cell Viability Assay Protocol

This protocol is a standard guideline and may require optimization for specific cell lines and experimental conditions.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with various concentrations of this compound and appropriate controls.

  • MTT Addition: After the desired incubation period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the culture medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well.

  • Absorbance Reading: Mix gently to ensure complete solubilization of the formazan crystals and measure the absorbance at 570 nm using a microplate reader.[4]

Alternative Viability Assays

If interference is suspected, consider these alternative assays:

  • WST-8/CCK-8 Assay: This is another tetrazolium-based assay that produces a water-soluble formazan, eliminating the need for a solubilization step and potentially reducing interference issues.[10][11][12]

  • Resazurin (B115843) (AlamarBlue) Assay: This assay measures the reduction of resazurin to the fluorescent resorufin (B1680543) by viable cells. As a fluorescence-based assay, it can be more sensitive than colorimetric assays.[13][14][15][16]

  • CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, which is an indicator of metabolically active cells. It offers a different measurement principle, making it a good alternative to confirm results from reductase-based assays.[9][17][18][19][20]

Visualizing Workflows and Pathways

Experimental Workflow for Investigating Assay Interference

G cluster_prep Preparation cluster_exp Experiment cluster_assay Viability Assay cluster_analysis Analysis A Seed cells in 96-well plate C Treat cells with this compound A->C B Prepare this compound dilutions B->C H Run cell-free controls (this compound + assay reagent) B->H D Incubate for desired time C->D E Perform MTT Assay D->E F Perform Alternative Assay (e.g., CellTiter-Glo®) D->F G Measure Absorbance/Luminescence E->G F->G I Compare results and assess interference G->I H->I

Caption: Workflow for assessing this compound interference with viability assays.

Simplified Chitin/Chitooligosaccharide Signaling Pathway

Chitooligosaccharides are known to trigger signaling cascades in plant cells, and similar receptor-mediated interactions may occur in animal cells.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus COS This compound Receptor LysM Receptor-Like Kinase (e.g., CERK1) COS->Receptor Binding MAPK MAPK Cascade Activation Receptor->MAPK ROS Reactive Oxygen Species (ROS) Production Receptor->ROS TF Transcription Factor Activation MAPK->TF Gene Gene Expression (e.g., defense-related genes) TF->Gene

Caption: Generalized signaling pathway initiated by chitooligosaccharides.[21][22][23][24]

References

Technical Support Center: Preventing Chitooctaose Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource to understand and troubleshoot the precipitation of chitooctaose in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture?

This compound is a chitosan (B1678972) oligosaccharide (COS), meaning it is a short chain of D-glucosamine units linked together.[1] Unlike its parent molecule, chitosan, which has poor solubility, this compound is readily soluble in water due to its shorter chain length.[1] In cell culture, this compound is investigated for a variety of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.[2] It can also influence cell signaling pathways, such as the EGFR/MAPK and AMPK pathways, making it a molecule of interest in various research applications.[3][4]

Q2: What factors influence the solubility of this compound?

The solubility of this compound and other chitosan oligosaccharides is primarily influenced by:

  • pH: Chitosan itself is generally soluble only in acidic conditions (pH < 6.5), where its amino groups are protonated, leading to repulsion between polymer chains.[1][5][6] While this compound has much better water solubility at neutral pH, extreme shifts in media pH can still affect its charge and interactions.[1]

  • Molecular Weight: Lower molecular weight chitosan derivatives, like this compound, are inherently more soluble than high molecular weight chitosan.[2][6]

  • Interactions with Media Components: Cell culture media are complex mixtures containing salts, amino acids, vitamins, and, crucially, proteins (often from Fetal Bovine Serum, FBS). This compound can interact with proteins like bovine serum albumin (BSA), a major component of FBS.[7][8][9][10] These interactions, driven by electrostatic and hydrophobic forces, can sometimes lead to the formation of insoluble complexes.[7][8]

Q3: Why does my this compound solution appear clear at first but form a precipitate later?

This delayed precipitation is often due to a combination of factors:

  • Metabolic pH Shift: Cells in culture metabolize nutrients and secrete acidic products like lactate, which can gradually lower the pH of the medium.[11] While a slight acidification might be expected to improve solubility, significant or localized pH changes can alter protein conformation and this compound-protein interactions.

  • Protein Interactions: The interaction between this compound and serum proteins is a dynamic process.[7][12] Over time, these interactions can lead to the formation of larger, insoluble aggregates that precipitate out of the solution.[8]

  • Temperature Fluctuations: Changes in temperature, such as moving the culture vessel between an incubator and a microscope stage, can affect solubility and the stability of this compound-protein complexes.

Troubleshooting Guide

Problem: A precipitate formed immediately after adding this compound to my cell culture medium.
Potential Cause Suggested Solution
High Local Concentration When adding a concentrated stock of this compound, localized high concentrations can cause it to crash out of solution, especially when interacting with high concentrations of proteins in the serum.
Incorrect Stock Solution Preparation If the this compound stock was not fully dissolved or was prepared in an incompatible solvent, it will precipitate upon dilution into the media.
Media Composition The specific formulation of your basal medium (e.g., high concentrations of certain divalent cations) could be interacting with the this compound.
Problem: I observe precipitation after incubating the cells with this compound-containing media for several hours or days.
Potential Cause Suggested Solution
Interaction with Serum Proteins This compound can interact with proteins like albumin in the FBS, forming complexes that may precipitate over time.[7][8][9][10][12] This interaction is dependent on pH and the ratio of this compound to protein.[8][10]
Cell-Induced pH Changes Cellular metabolism can decrease the pH of the culture medium.[11] This change in pH can alter the charge of both the this compound and media proteins, promoting the formation of insoluble complexes.[8]
Exceeding Solubility Limit The final concentration of this compound in the medium may be too high for long-term stability under your specific culture conditions.
Quantitative Data Summary
Compound Solvent Solubility Key Factors
High Molecular Weight Chitosan WaterInsolubleSoluble only in acidic conditions (pH < 6.5).[1][6]
Chito-oligosaccharides (COS) WaterReadily SolubleShorter chain length and free amino groups enhance solubility at neutral pH.[1]
This compound-BSA Complex Aqueous BufferVariableInteraction is weak and depends on pH and the ratio of the two molecules. Precipitation can occur under certain conditions.[7][8]

Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Stock Solution

This protocol ensures that this compound is fully dissolved before its addition to cell culture media, minimizing the risk of precipitation.

  • Weighing: Accurately weigh the desired amount of lyophilized this compound powder in a sterile microcentrifuge tube.

  • Solvent Selection: Use a high-quality, sterile solvent. For most applications, sterile deionized water or a simple buffered saline solution (e.g., PBS) at pH 7.2-7.4 is appropriate. Chito-oligosaccharides are generally water-soluble.[1]

  • Dissolution: a. Add a small volume of the chosen solvent to the this compound powder. b. Gently vortex or pipette up and down to facilitate dissolution. Avoid vigorous shaking that could cause foaming. c. If dissolution is slow, gentle warming to 37°C can be applied. Do not boil.

  • Final Volume and Sterilization: a. Once fully dissolved, add the solvent to reach the final desired concentration (e.g., 10 mg/mL). b. Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Testing this compound Solubility in a Specific Cell Culture Medium

This protocol helps determine the empirical solubility limit of this compound in your specific experimental conditions before treating your cells.

  • Preparation: Dispense your complete cell culture medium (including serum and any other supplements) into several sterile tubes (e.g., 1 mL per tube).

  • Titration: a. Prepare a serial dilution of your sterile this compound stock solution. b. Add increasing volumes of the this compound stock to the media tubes to achieve a range of final concentrations (e.g., 10, 50, 100, 200, 500 µg/mL). c. Include a "media only" control tube.

  • Incubation: Incubate the tubes under standard cell culture conditions (37°C, 5% CO₂).

  • Observation: a. Visually inspect the tubes for any signs of precipitation or cloudiness immediately after addition and then at regular intervals (e.g., 1, 6, 12, and 24 hours). b. For a more quantitative assessment, you can measure the absorbance of the supernatant at 600 nm (OD₆₀₀) after centrifuging the tubes to pellet any precipitate. An increase in OD₆₀₀ indicates scattering due to insoluble particles.

Visualizations

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting this compound precipitation in cell culture media.

start Precipitate Observed in This compound-Containing Medium check_timing When did precipitation occur? start->check_timing immediate Immediately Upon Addition check_timing->immediate Immediately delayed After Incubation (Hours/Days) check_timing->delayed Delayed cause_immediate Potential Causes: - High Local Concentration - Incomplete Stock Dissolution - Media Incompatibility immediate->cause_immediate solution_immediate Solutions: 1. Add stock solution dropwise while swirling. 2. Ensure stock is fully dissolved and filtered. 3. Pre-test solubility in a cell-free medium. cause_immediate->solution_immediate cause_delayed Potential Causes: - Interaction with Serum Proteins - Cell-Induced pH Changes - Exceeded Long-Term Solubility delayed->cause_delayed solution_delayed Solutions: 1. Reduce serum concentration (if possible). 2. Use a serum-free medium or reduce this compound concentration. 3. Ensure medium is adequately buffered. cause_delayed->solution_delayed

Caption: Troubleshooting workflow for this compound precipitation.

Factors Influencing this compound Solubility

This diagram illustrates the key factors that can contribute to the precipitation of this compound in a complex biological solution like cell culture medium.

precipitate This compound Precipitation ph Medium pH ph_sub Metabolic activity lowers pH, altering molecular charges. ph->ph_sub serum Serum Proteins (e.g., Albumin) serum_sub Electrostatic/hydrophobic interactions form insoluble complexes. serum->serum_sub concentration This compound Concentration conc_sub Exceeding the solubility limit in the complex medium. concentration->conc_sub temp Temperature temp_sub Fluctuations can decrease solubility and stability. temp->temp_sub ph_sub->precipitate serum_sub->precipitate conc_sub->precipitate temp_sub->precipitate

Caption: Key factors affecting this compound solubility in media.

Simplified Chito-oligosaccharide Signaling Pathway

Chito-oligosaccharides (COS), including this compound, can modulate cellular behavior by interacting with cell surface receptors and influencing downstream signaling cascades. This is a simplified representation of a potential pathway.

cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular cluster_3 Nucleus COS This compound (COS) Receptor Cell Surface Receptor (e.g., TLR4, EGFR) COS->Receptor Binds MAPK MAPK Pathway (ERK, p38) Receptor->MAPK Activates/ Inhibits NFkB NF-κB Pathway Receptor->NFkB Activates/ Inhibits Response Modulation of Gene Expression (e.g., Cytokines, Growth Factors) MAPK->Response NFkB->Response

References

Technical Support Center: Overcoming Challenges in Chitooctaose Purification by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chitooctaose purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the chromatographic purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common chromatographic methods for purifying this compound?

A1: The most common methods for purifying this compound are Size-Exclusion Chromatography (SEC), Ion-Exchange Chromatography (IEC), and Hydrophilic Interaction Chromatography (HILIC). SEC separates based on size, IEC separates based on charge, and HILIC is effective for separating polar compounds like this compound.[1] A combination of these techniques is often used to achieve high purity.

Q2: Why is it challenging to separate this compound from other chitooligosaccharides?

A2: The separation of this compound is challenging due to the small differences in molecular weight and charge density between chitooligosaccharide monomers, especially for those with a degree of polymerization greater than four.[1]

Q3: What is a typical starting material for this compound purification?

A3: A common starting material is a crude mixture of chitooligosaccharides obtained from the enzymatic or chemical hydrolysis of chitin (B13524).[2] Enzymatic hydrolysis is often preferred as it involves milder conditions and can be more specific.

Q4: How can I detect this compound during the purification process?

A4: this compound can be detected using a Refractive Index (RI) detector or a UV detector at a low wavelength (around 210 nm).[2][3] Collected fractions can be further analyzed by Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Mass Spectrometry (MS) to confirm the presence and purity of this compound.[2]

Troubleshooting Guides

This section provides solutions to common problems you may encounter during this compound purification using different chromatography techniques.

Size-Exclusion Chromatography (SEC) Troubleshooting
Problem Possible Cause Solution
Poor Resolution/Peak Overlap - Inappropriate column for the molecular weight range.- Sample volume is too large.- Flow rate is too high.- Select a column with a fractionation range suitable for this compound (e.g., Sephadex G-25 or Bio-Gel P-6).- Reduce the sample injection volume.- Decrease the flow rate to improve separation.
Peak Tailing - Interactions between this compound and the column matrix.- Poorly packed column.- Ensure the mobile phase is appropriate and consider adding a low concentration of salt to minimize ionic interactions.- Check the column's efficiency and repack or replace if necessary.
No Peaks or Very Small Peaks - Sample is too dilute.- Detector is not sensitive enough or is malfunctioning.- this compound is adsorbing to the column.- Concentrate the sample before injection.- Ensure the detector is properly configured and functioning. An RI detector is generally suitable for carbohydrates.- Check for non-specific binding and consider using a different column matrix or modifying the mobile phase.
Ion-Exchange Chromatography (IEC) Troubleshooting
Problem Possible Cause Solution
This compound Does Not Bind to the Column - Incorrect pH of the buffer.- Ionic strength of the sample is too high.- For cation-exchange, ensure the buffer pH is at least 0.5 pH units below the pI of this compound to ensure a positive charge.[4]- Desalt the sample or dilute it with the starting buffer before loading.[4]
Poor Resolution During Elution - The salt gradient is too steep.- Flow rate is too high.- Use a shallower salt gradient to improve the separation of chitooligosaccharides with small charge differences.[5]- Reduce the flow rate to allow for better interaction and separation.[5]
Low Recovery of this compound - this compound is binding too strongly to the column.- Protein precipitation on the column.- Increase the final salt concentration in the elution buffer.- Ensure the sample is properly filtered and that the buffer conditions do not cause precipitation.[5]
Hydrophilic Interaction Chromatography (HILIC) Troubleshooting
Problem Possible Cause Solution
Poor Retention of this compound - Mobile phase has too high a water content.- Improper column equilibration.- Increase the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase. A minimum of 3% water is recommended to maintain the hydrophilic layer.[3]- Equilibrate the column with at least 20 column volumes of the initial mobile phase.[3]
Peak Tailing or Splitting - Sample solvent is too strong (too much water).- Secondary interactions with the stationary phase.- Dissolve the sample in a solvent with a similar or higher organic content than the initial mobile phase.- Adjust the mobile phase pH or ionic strength to minimize secondary interactions.
Retention Time Drift - Insufficient column re-equilibration between runs.- Temperature fluctuations.- Ensure a sufficient re-equilibration step (at least 10 column volumes) between injections, especially in gradient elution.[6]- Use a column oven to maintain a stable temperature.

Quantitative Data

The following tables summarize typical quantitative data for this compound purification. Please note that actual results will vary depending on the specific experimental conditions.

Table 1: Yield and Purity of Chitooligosaccharides (COS) after Gel Permeation Chromatography (GPC)

AnalyteInitial Content in Raw Material (%)Final Purity in Purified Fraction (%)Overall Yield (%)
COS428.7840.11\multirow{3}{*}{30.39 ± 1.57}
COS510.7621.43
COS617.7326.92
Total (COS4-6) 57.27 88.46
Data adapted from a study on the purification of low-molecular-weight chitosan (B1678972) oligosaccharides.[1]

Table 2: Purity of Chitooligosaccharides after Ion-Exchange Chromatography

FractionPrimary ComponentPurity (%)
1Chitobiose94.87
2Chitotriose91.96
3Chitotetraose89.11
4Chitopentaose91.81
5Chitohexaose87.11
Data adapted from a study on the separation of chitooligosaccharides.[3]

Experimental Protocols

Protocol 1: Two-Step Purification of this compound using SEC and IEC

This protocol describes a general procedure for purifying this compound from a crude chitooligosaccharide mixture.

Step 1: Preparation of Crude Chitooligosaccharide Mixture

  • Prepare a 1% (w/v) suspension of colloidal chitin in a suitable buffer (e.g., 50 mM sodium phosphate, pH 6.0).[2]

  • Add chitinase (B1577495) to the suspension and incubate at the optimal temperature for the enzyme (e.g., 37°C) for 24-48 hours.[2]

  • Terminate the reaction by heating the mixture to 100°C for 10 minutes.[2]

  • Centrifuge the mixture to pellet unreacted chitin and the denatured enzyme.[2]

  • Collect the supernatant containing the chitooligosaccharides and lyophilize.[2]

Step 2: Size-Exclusion Chromatography (SEC)

  • Dissolve the lyophilized crude mixture in deionized water to a concentration of approximately 10 mg/mL.[2]

  • Equilibrate an SEC column (e.g., Sephadex G-25) with deionized water at a flow rate of 0.5 mL/min.[2]

  • Inject the sample onto the column and elute with deionized water.[2]

  • Monitor the elution with an RI detector and collect fractions.[2]

  • Analyze the fractions for the presence of this compound and pool the relevant fractions.

  • Lyophilize the pooled fractions to obtain a partially purified sample.[2]

Step 3: Ion-Exchange Chromatography (IEC)

  • Dissolve the partially purified sample from SEC in an equilibration buffer (e.g., 20 mM sodium acetate, pH 5.0).[2]

  • Equilibrate a cation-exchange column (e.g., SP Sepharose) with the same buffer.[2]

  • Load the sample onto the column.

  • Wash the column with the equilibration buffer until the baseline is stable.[2]

  • Elute the bound chitooligosaccharides with a linear gradient of NaCl (e.g., 0 to 1 M in the equilibration buffer).[2]

  • Monitor the elution with a UV or RI detector and collect fractions.[2]

  • Analyze the fractions for purity, pool the fractions containing pure this compound, desalt, and lyophilize.[2]

Visualizations

The following diagrams illustrate the experimental workflow for this compound purification and a troubleshooting decision tree.

experimental_workflow cluster_prep Sample Preparation cluster_sec Size-Exclusion Chromatography (SEC) cluster_iec Ion-Exchange Chromatography (IEC) start Start: Colloidal Chitin hydrolysis Enzymatic Hydrolysis start->hydrolysis termination Reaction Termination hydrolysis->termination centrifugation Centrifugation termination->centrifugation supernatant Collect Supernatant centrifugation->supernatant lyophilization1 Lyophilization supernatant->lyophilization1 crude_mixture Crude Chitooligosaccharide Mixture lyophilization1->crude_mixture dissolve1 Dissolve in Water crude_mixture->dissolve1 sec_column SEC Column dissolve1->sec_column fraction_collection1 Fraction Collection sec_column->fraction_collection1 analysis1 Analysis of Fractions fraction_collection1->analysis1 pooling1 Pooling analysis1->pooling1 lyophilization2 Lyophilization pooling1->lyophilization2 partial_purified Partially Purified this compound lyophilization2->partial_purified dissolve2 Dissolve in Buffer partial_purified->dissolve2 iec_column IEC Column dissolve2->iec_column elution Gradient Elution iec_column->elution fraction_collection2 Fraction Collection elution->fraction_collection2 analysis2 Purity Analysis fraction_collection2->analysis2 pooling2 Pooling analysis2->pooling2 desalting Desalting pooling2->desalting lyophilization3 Lyophilization desalting->lyophilization3 final_product Pure this compound lyophilization3->final_product

Caption: Experimental workflow for this compound purification.

troubleshooting_flowchart cluster_resolution Poor Resolution cluster_peak_shape Poor Peak Shape (Tailing/Fronting) cluster_retention Retention Issues start Problem with Chromatography cluster_resolution cluster_resolution start->cluster_resolution cluster_peak_shape cluster_peak_shape start->cluster_peak_shape cluster_retention cluster_retention start->cluster_retention check_column Check Column Suitability adjust_flow Decrease Flow Rate check_column->adjust_flow adjust_gradient Use Shallower Gradient (IEC/HILIC) check_column->adjust_gradient reduce_sample Reduce Sample Volume check_column->reduce_sample check_interactions Check for Secondary Interactions check_sample_solvent Check Sample Solvent (HILIC) check_interactions->check_sample_solvent check_column_packing Check Column Packing check_sample_solvent->check_column_packing check_binding No Binding (IEC) adjust_ph_ionic Adjust pH/Ionic Strength check_binding->adjust_ph_ionic check_retention Low Retention (HILIC) check_equilibration Check Column Equilibration check_retention->check_equilibration increase_organic Increase Organic Content (HILIC) check_retention->increase_organic

References

a Optimizing reaction time for Chitooctaose-mediated nanoparticle formation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on optimizing reaction time and other parameters for chitooctaose-mediated nanoparticle formation. While the literature predominantly focuses on the polymer chitosan (B1678972), the principles of ionic gelation and the factors influencing nanoparticle formation are directly applicable to its oligomer, this compound.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind this compound nanoparticle formation?

A1: this compound nanoparticles are typically formed using the ionic gelation method.[1][2] This process involves the electrostatic interaction between the positively charged amino groups of this compound (dissolved in an acidic solution) and a negatively charged polyanion, such as sodium tripolyphosphate (TPP).[1][3] This interaction leads to the cross-linking of this compound molecules, causing them to precipitate out of solution as nanoparticles.[3]

Q2: How does reaction time influence nanoparticle characteristics?

A2: Reaction time is a critical parameter that affects nanoparticle size, stability, and polydispersity. One study found that for chitosan nanoparticles, an optimal reaction time of 11 minutes produced the smallest particles.[4] Longer reaction times can lead to particle aggregation and an increase in size.[5] The reaction is often considered complete within a range of a few minutes to an hour, after which further stirring may only promote aggregation.[4][6]

Q3: What are the most critical parameters to control during synthesis?

A3: Besides reaction time, several factors significantly influence the final properties of the nanoparticles. The most critical parameters include:

  • This compound/Chitosan Concentration: Higher concentrations generally lead to larger particles.[7][8]

  • Chitosan:TPP Mass Ratio: This ratio is crucial for controlling particle size and stability. An optimal ratio ensures proper cross-linking without causing aggregation.[9]

  • pH of the Solution: The pH affects the charge density of both this compound and TPP, influencing their interaction. The process is typically carried out at a pH between 4.5 and 6.0.[10] A study found that producing nanoparticles at pH 5 resulted in more homogenous particles.[4]

  • Stirring/Mixing Speed: The mixing speed must be sufficient to ensure a homogenous reaction but not so high as to introduce excessive mechanical stress, which can lead to aggregation. A speed of around 700 rpm is commonly used.[9]

  • Temperature: Most syntheses are performed at room temperature.[3] Temperature can affect the kinetics of the reaction and the stability of the resulting nanoparticles.[11]

Q4: How are the resulting nanoparticles typically characterized?

A4: The primary characteristics evaluated are particle size, polydispersity index (PDI), and zeta potential.

  • Particle Size and PDI: Measured using Dynamic Light Scattering (DLS), which provides the average hydrodynamic diameter and the broadness of the size distribution (PDI). A PDI value below 0.3 is generally considered acceptable for a monodisperse sample.[10]

  • Zeta Potential: This measures the surface charge of the nanoparticles and is an indicator of colloidal stability. A zeta potential greater than +30 mV or less than -30 mV suggests good stability due to electrostatic repulsion between particles.[10][12]

  • Morphology: Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) is used to visualize the shape and surface morphology of the nanoparticles.[2][6]

Troubleshooting Guide

Problem: My nanoparticles are too large or show inconsistent sizes.

Q: I am getting nanoparticle sizes that are larger than expected, or the size varies significantly between batches. What could be the cause?

A: Inconsistent or large particle size is a common issue that can stem from several factors in the experimental setup.

Possible Causes and Solutions:

  • Incorrect Chitosan:TPP Ratio: An excess of either component can lead to larger, less stable particles or aggregation.

    • Solution: Systematically vary the Chitosan:TPP mass ratio (e.g., from 2:1 to 6:1) to find the optimal balance for your specific this compound.[9] A ratio of 4:1 has been identified as optimal in some studies, yielding particles under 200 nm with high stability.[9]

  • High this compound Concentration: The initial concentration of the polymer solution is a primary determinant of particle size.[7][8]

    • Solution: Try decreasing the this compound concentration. Studies have shown a substantial decrease in nanoparticle size when reducing chitosan concentration.[13]

  • Improper Mixing or TPP Addition: If the TPP solution is added too quickly or if stirring is inadequate, it can create localized areas of high concentration, leading to the formation of large, non-uniform particles.

    • Solution: Add the TPP solution dropwise at a slow, controlled rate (e.g., 1 mL/min) under constant, moderate magnetic stirring (e.g., 700-1000 rpm).[2][9] Using a homogenizer after TPP addition can also help reduce size and increase uniformity.[2]

  • Suboptimal pH: The pH of the this compound solution must be low enough to ensure full protonation of the amino groups, which is essential for the ionic interaction.

    • Solution: Ensure the pH of your this compound solution is within the optimal range (typically 4.5-6.0) before adding TPP.[10]

ParameterEffect on Particle SizeRecommended Range/Value
Chitosan Concentration Directly proportional; higher concentration leads to larger size.[8]0.5 - 2 mg/mL[9][13]
Chitosan:TPP Mass Ratio Optimal ratio yields smallest, most stable particles.[9]3:1 to 5:1
pH Affects charge density; optimal pH needed for efficient cross-linking.[4]4.5 - 6.0
TPP Addition Rate Fast addition can cause localized precipitation and larger particles.1 mL/min (dropwise)[2]
Problem: My nanoparticles are aggregating after synthesis.

Q: My nanoparticles look good initially, but they aggregate over time or when placed in a different medium (like cell culture media). How can I prevent this?

A: Aggregation is a major challenge, often caused by a loss of repulsive forces between particles.[14]

Possible Causes and Solutions:

  • Low Surface Charge (Zeta Potential): If the zeta potential is close to zero, the electrostatic repulsion between particles is insufficient to prevent them from clumping together.

    • Solution: Optimize the Chitosan:TPP ratio to achieve a higher positive zeta potential (> +30 mV).[10] Ensure the pH of the storage solution is kept low enough to maintain the positive charge of this compound.

  • Environmental Factors: Changes in pH, high temperature, and the presence of salts or proteins in media can screen the surface charge and cause aggregation.[14][15]

    • Solution: Store purified nanoparticles at 4°C in a suitable buffer (avoiding phosphate (B84403) buffers if possible, as they can interact with the nanoparticles).[3][15] When introducing nanoparticles into cell culture media, consider removing them after a sufficient incubation period for cellular uptake but before significant aggregation occurs.[14]

  • High Nanoparticle Concentration: Highly concentrated suspensions increase the likelihood of particle collisions and aggregation.

    • Solution: Work with more diluted solutions.[16] After synthesis, you can resuspend the purified nanoparticle pellet in a larger volume of buffer.

  • Lack of Stabilizers: For some applications, the inherent electrostatic stabilization is not enough.

    • Solution: Incorporate a steric stabilizer like PEG, Poloxamer (Pluronic), or Tween 80 during or after the synthesis process.[10][16] These polymers adsorb to the nanoparticle surface and create a physical barrier that prevents aggregation.

Parameter Optimization Summary

The following table summarizes optimal conditions found in a study aimed at minimizing particle size.[4]

ParameterOptimal ValueResulting Particle Size (nm)Resulting PDIResulting Zeta Potential (mV)
pH 5226.6 ± 5.20.339+27.1 ± 3.1
TPP Addition Time 4 min
Reaction Time 11 min
Rotation Speed 500 rpm

Experimental Protocols

Detailed Protocol: this compound Nanoparticle Synthesis via Ionic Gelation

This protocol is a generalized procedure based on common methodologies.[2][3][9] Optimization of concentrations, volumes, and timings is recommended for specific applications.

1. Preparation of Solutions:

  • This compound Solution: Dissolve this compound in a 1% (v/v) acetic acid solution to a final concentration of 1-2 mg/mL.[2][9] Stir until fully dissolved. The solution should be clear. Adjust pH to the desired value (e.g., 5.0) using dilute HCl or NaOH if necessary.[2]

  • TPP Solution: Dissolve sodium tripolyphosphate (TPP) in deionized water to a final concentration of 1 mg/mL.[2] Ensure it is fully dissolved immediately before use.

2. Nanoparticle Synthesis:

  • Place a specific volume of the this compound solution (e.g., 21 mL) in a beaker on a magnetic stirrer.[2]

  • Begin stirring at a constant, moderate speed (e.g., 700 rpm).[9]

  • Using a syringe pump or burette, add the TPP solution (e.g., 9 mL) dropwise to the this compound solution at a rate of approximately 1 mL/min.[2]

  • An opalescent suspension should form immediately, indicating nanoparticle formation.

  • Continue stirring for the desired reaction time (e.g., 10-45 minutes) after all the TPP has been added.[4][9]

3. Purification:

  • Centrifugation: Collect the nanoparticles by centrifugation (e.g., 18,000 x g for 40 minutes).[2]

  • Washing: Discard the supernatant and wash the nanoparticle pellet by resuspending it in deionized water or a suitable buffer. Repeat the centrifugation and washing step two to three times to remove unreacted this compound, TPP, and acetic acid.

  • Final Resuspension: After the final wash, resuspend the nanoparticle pellet in the desired volume of deionized water or buffer (e.g., PBS pH 7.4 for biological applications) for storage or immediate use.[3] Store at 4°C.[3]

Visualizations

Experimental Workflow

G cluster_prep 1. Solution Preparation cluster_synth 2. Nanoparticle Synthesis cluster_purify 3. Purification & Storage cluster_char 4. Characterization prep_chito Dissolve this compound in 1% Acetic Acid mix Add TPP to this compound (Dropwise, Constant Stirring) prep_chito->mix prep_tpp Dissolve TPP in Deionized Water prep_tpp->mix react Stir for Optimal Reaction Time (e.g., 11 min) mix->react centrifuge Centrifuge to Collect Nanoparticles react->centrifuge wash Wash Pellet with Deionized Water (2-3x) centrifuge->wash resuspend Resuspend in Buffer & Store at 4°C wash->resuspend dls DLS: Size & PDI resuspend->dls zeta Zeta Potential: Stability resuspend->zeta tem TEM/SEM: Morphology resuspend->tem G start Problem: Nanoparticle Aggregation q1 Is Zeta Potential > +30 mV? start->q1 q2 Are you using a high concentration? q1->q2 Yes sol1 Optimize Chitosan:TPP Ratio to increase surface charge q1->sol1 No q3 Is storage/assay medium causing issues (e.g., PBS, cell media)? q2->q3 No sol2 Use more dilute nanoparticle suspensions q2->sol2 Yes sol3 Store in DI water at 4°C. Consider adding a stabilizer (e.g., PEG, Poloxamer) q3->sol3 Yes end_node Stable Nanoparticles q3->end_node No sol1->end_node sol2->end_node sol3->end_node G center Nanoparticle Formation o1 Particle Size center->o1 o2 Stability (Zeta Potential) center->o2 o3 Yield & PDI center->o3 p1 Reaction Time p1->center p2 Chito:TPP Ratio p2->center p3 Concentration p3->center p4 pH p4->center p5 Mixing Speed p5->center

References

Technical Support Center: Troubleshooting Low Yield in Chitooctaose Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with low yields during chitooctaose synthesis. The following troubleshooting guides and frequently asked questions (FAQs) provide targeted solutions to common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My overall yield of this compound is significantly lower than expected. What are the primary areas to investigate?

Low yields in this compound synthesis can arise from several factors throughout the experimental workflow. A systematic approach to troubleshooting is essential. The main areas to investigate are:

  • Substrate Quality and Preparation: The characteristics of your starting material, chitin (B13524) or chitosan (B1678972), are critical.

  • Enzymatic Hydrolysis/Synthesis Conditions: Suboptimal reaction parameters will directly impact enzyme efficiency and product formation.

  • Enzyme Activity and Stability: The catalytic performance of your chitinase (B1577495) or chitosanase is paramount.

  • Product Purification and Recovery: Significant loss of this compound can occur during purification steps.

The following sections will provide detailed troubleshooting for each of these areas.

Q2: I suspect the issue is with my starting material. How can I troubleshoot substrate-related problems?

The physicochemical properties of the chitin or chitosan substrate significantly influence the yield and composition of the resulting chitooligosaccharides (COS).[1]

Common Issues & Solutions:

  • Low Solubility of Chitin/Chitosan: This is a major hurdle that limits enzyme access to the substrate.[1]

    • Solution: Convert crystalline chitin into a more accessible form like colloidal or swollen chitin. For chitosan, ensure complete dissolution in an appropriate acidic buffer (e.g., sodium acetate (B1210297) buffer, pH 5.0).[1]

  • Inappropriate Degree of Deacetylation (DD) of Chitosan: The DD of chitosan affects the specificity of the enzyme used.

    • Solution: Select a chitosan with a DD that is optimal for your chosen enzyme. For instance, some chitinases require at least one N-acetylglucosamine (GlcNAc) residue for cleavage, making chitosans with a lower DD (70-85%) more suitable for producing partially acetylated COS.[1] For fully deacetylated COS, a highly deacetylated chitosan is preferable.[1]

  • Impure Substrate: Contaminants in the chitin or chitosan can inhibit enzymatic activity.

    • Solution: Ensure your starting material is of high purity. If preparing chitin from raw sources like shrimp shells, ensure thorough demineralization and deproteinization.

Q3: My enzymatic reaction is not efficient. How can I optimize the synthesis conditions?

The conditions of the enzymatic reaction must be finely tuned to favor the synthesis of this compound.

Common Issues & Solutions:

  • Suboptimal pH and Temperature: Enzymes have a narrow range of optimal pH and temperature for their activity.

    • Solution: Consult the literature for the optimal conditions for your specific enzyme. For example, chitinase Chit42 from Trichoderma harzianum has an optimal pH of 5.5-6.5 and a temperature range of 30-40°C.[2] It is crucial to maintain a constant pH throughout the reaction using a suitable buffer.

  • Incorrect Enzyme or Substrate Concentration: The ratio of enzyme to substrate is a key factor in determining the product profile.

    • Solution: Experiment with varying enzyme and substrate concentrations. An initial substrate concentration of around 1% (w/v) chitosan is often a good starting point.[1] The optimal enzyme concentration will depend on its specific activity.

  • Product Hydrolysis in Transglycosylation Reactions: In transglycosylation reactions, the desired oligosaccharide product can also be hydrolyzed by the enzyme, leading to a lower yield.

    • Solution: Optimize the reaction time to stop the reaction when the concentration of the desired product is at its maximum. Monitor the reaction products over time using techniques like HPLC.

  • Reaction Equilibrium Limits Yield: The accumulation of products can inhibit the forward reaction.

    • Solution: Consider strategies to shift the equilibrium towards product formation, such as the continuous removal of the product from the reaction mixture.

Q4: How can I verify that my enzyme is active and stable?

Enzyme inactivity is a common cause of failed synthesis.

Common Issues & Solutions:

  • Enzyme Denaturation: Improper storage or handling can lead to the loss of enzyme activity.

    • Solution: Store enzymes at the recommended temperature, typically -20°C or -80°C, in a suitable buffer containing stabilizing agents like glycerol (B35011) if necessary. Avoid repeated freeze-thaw cycles.

  • Presence of Inhibitors: Contaminants in the reaction mixture, such as heavy metal ions, can inhibit enzyme activity.

    • Solution: Use high-purity reagents and deionized water. If inhibition is suspected, consider adding a chelating agent like EDTA to the reaction buffer.

  • Low Specific Activity: The enzyme preparation itself may have low activity.

    • Solution: Perform an enzyme activity assay to determine the specific activity of your enzyme preparation. This will allow for a more accurate calculation of the required enzyme concentration for your synthesis reaction.

Q5: I have a mixture of chitooligosaccharides. How can I improve the purification of this compound?

The separation of this compound from a heterogeneous mixture of COS is challenging due to the similar physicochemical properties of the different oligomers.[3]

Common Issues & Solutions:

  • Poor Resolution in Chromatographic Separation: Co-elution of this compound with other oligosaccharides is a common problem.

    • Solution for HPLC: Optimize the mobile phase composition and gradient. For separating N-acetyl-chito-oligosaccharides, a gradient of acetonitrile (B52724) and water on an amino or C18 column is often used. A linear gradient from a higher to a lower concentration of acetonitrile can effectively separate oligosaccharides based on their degree of polymerization.[4] The use of techniques like Hydrophilic Interaction Chromatography (HILIC) can also be beneficial for separating these polar compounds.[3]

    • Solution for Gel Filtration Chromatography: Select a gel with an appropriate pore size that allows for the separation of oligosaccharides in the desired molecular weight range. Ensure the column is packed uniformly to avoid band broadening.

  • Low Recovery After Purification: A significant amount of the product can be lost during the purification process.

    • Solution: Minimize the number of purification steps. Ensure that the conditions used during purification (e.g., pH, solvent) do not lead to the degradation or precipitation of this compound.

Data Presentation

Table 1: General Reaction Conditions for Enzymatic Production of Chitooligosaccharides
ParameterTypical RangeRationale
Substrate Colloidal Chitin or ChitosanIncreased accessibility for the enzyme compared to crystalline chitin.[1]
Substrate Concentration 0.5 - 2.0% (w/v)Higher concentrations can lead to high viscosity, hindering mixing and enzyme diffusion.
Enzyme Chitinase, ChitosanaseThe choice of enzyme determines the type of chitooligosaccharides produced.[1]
Temperature 30 - 60°CThe optimal temperature is specific to the enzyme being used.[1][2]
pH 4.5 - 6.5The optimal pH is enzyme-dependent; maintaining a stable pH is crucial for activity.[2]
Buffer Sodium Acetate, PhosphateMaintains a stable pH throughout the reaction.[1]
Reaction Time 1 - 72 hoursNeeds to be optimized to maximize the yield of the desired product and avoid its subsequent hydrolysis.[1]
Table 2: Comparison of Purification Techniques for Chitooligosaccharides
TechniquePrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Separation based on polarity (Reversed-Phase, HILIC) or charge (Ion-Exchange).High resolution and sensitivity.[3]Can be complex to optimize, may require derivatization for detection.[5]
Gel Filtration Chromatography (Size Exclusion) Separation based on molecular size.[6][7]Mild conditions, preserves biological activity.[7]Lower resolution compared to HPLC, limited sample capacity.[7]
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) Separation of carbohydrates based on their charge at high pH.High sensitivity and resolution for oligosaccharides without derivatization.[1]Requires specialized equipment.

Experimental Protocols

Protocol 1: General Enzymatic Synthesis of Chitooligosaccharides

This protocol provides a general framework for the enzymatic hydrolysis of chitosan. The specific conditions should be optimized for the production of this compound.

  • Substrate Preparation:

    • Prepare a 1% (w/v) solution of chitosan in 50 mM sodium acetate buffer (pH 5.0).

    • Stir the solution until the chitosan is completely dissolved. This may take several hours.

  • Enzymatic Reaction:

    • Pre-incubate the chitosan solution at the optimal temperature for the chosen enzyme (e.g., 35°C for Chit42).

    • Add the chitinase or chitosanase to the reaction mixture. The amount of enzyme will depend on its specific activity and should be optimized.

    • Incubate the reaction mixture with gentle agitation for a predetermined time (e.g., 24 hours).

  • Reaction Termination:

    • Stop the reaction by heating the mixture at 100°C for 10 minutes to denature the enzyme.

  • Product Analysis:

    • Centrifuge the reaction mixture to remove any insoluble material.

    • Analyze the supernatant for the presence of this compound using HPLC or HPAEC-PAD.

Protocol 2: Purification of this compound by High-Performance Liquid Chromatography (HPLC)

This is a general protocol for the separation of N-acetyl-chito-oligosaccharides. The gradient and column should be optimized for this compound.

  • HPLC System:

    • Use an HPLC system equipped with a UV detector (205 nm) or an evaporative light scattering detector (ELSD).

    • Employ a suitable column, such as a LiChrospher 100 NH2 column (5 µm, 4 x 250 mm).[4]

  • Mobile Phase:

    • Mobile Phase A: Acetonitrile

    • Mobile Phase B: Water

  • Gradient Elution:

    • Start with a high concentration of acetonitrile (e.g., 80%) and gradually decrease it over time (e.g., to 60% over 60 minutes).[4]

    • The exact gradient will need to be optimized to achieve the best separation of this compound.

  • Sample Injection and Fraction Collection:

    • Inject the filtered supernatant from the enzymatic reaction.

    • Collect fractions corresponding to the elution time of the this compound standard.

  • Analysis of Fractions:

    • Analyze the collected fractions to confirm the purity of the this compound using analytical HPLC or mass spectrometry.

Protocol 3: Purification of this compound by Gel Filtration Chromatography

This protocol outlines the general steps for size-based separation of chitooligosaccharides.

  • Column Selection and Packing:

    • Select a gel filtration medium with a fractionation range suitable for separating oligosaccharides up to this compound (e.g., Sephadex G-25 or Bio-Gel P-6).

    • Pack the column according to the manufacturer's instructions to ensure a uniform bed.

  • Equilibration:

    • Equilibrate the column with a suitable buffer (e.g., 0.1 M ammonium (B1175870) acetate) by washing it with at least two column volumes of the buffer.

  • Sample Application:

    • Apply a concentrated sample of the crude chitooligosaccharide mixture to the top of the column. The sample volume should be a small percentage of the total column volume (typically 1-5%) for optimal resolution.[7]

  • Elution and Fraction Collection:

    • Elute the sample with the equilibration buffer at a constant flow rate.

    • Collect fractions of a fixed volume.

  • Analysis of Fractions:

    • Analyze the fractions for the presence of this compound using a suitable method, such as HPLC or a carbohydrate assay.

    • Pool the fractions containing pure this compound.

Mandatory Visualization

Troubleshooting_Workflow start Low this compound Yield substrate Substrate Issues? start->substrate enzymatic_rxn Enzymatic Reaction Issues? start->enzymatic_rxn enzyme_activity Enzyme Activity Issues? start->enzyme_activity purification Purification Issues? start->purification solubility Low Solubility substrate->solubility Yes dd Incorrect Degree of Deacetylation substrate->dd Yes purity_sub Substrate Impurity substrate->purity_sub Yes ph_temp Suboptimal pH/Temp enzymatic_rxn->ph_temp Yes concentration Incorrect Enzyme/Substrate Ratio enzymatic_rxn->concentration Yes hydrolysis Product Hydrolysis enzymatic_rxn->hydrolysis Yes denaturation Denaturation enzyme_activity->denaturation Yes inhibition Inhibition enzyme_activity->inhibition Yes resolution Poor Chromatographic Resolution purification->resolution Yes recovery Low Recovery purification->recovery Yes

Caption: Troubleshooting workflow for low this compound yield.

Experimental_Workflow start Start: Chitin/Chitosan substrate_prep Substrate Preparation (e.g., Colloidal Chitin) start->substrate_prep enzymatic_synthesis Enzymatic Synthesis (Chitinase/Chitosanase) substrate_prep->enzymatic_synthesis termination Reaction Termination (Heat Inactivation) enzymatic_synthesis->termination crude_product Crude Chitooligosaccharide Mixture termination->crude_product purification Purification (HPLC / Gel Filtration) crude_product->purification analysis Analysis & Characterization (HPLC, MS, NMR) purification->analysis end Pure this compound analysis->end

Caption: General experimental workflow for this compound synthesis.

References

a Cell viability issues with high concentrations of Chitooctaose

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing chitooctaose in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential cell viability issues that may arise when working with high concentrations of this compound.

Disclaimer: While this guide focuses on this compound, much of the available research has been conducted on chitooligosaccharides (COS) of varying sizes. The data and mechanisms described herein are based on this broader category and should be considered representative for this compound, a specific eight-unit oligosaccharide of chitosan (B1678972). Researchers should always perform dose-response experiments to determine the optimal concentration for their specific cell type and experimental conditions.

Frequently Asked Questions (FAQs)

Q1: Is this compound expected to be cytotoxic at high concentrations?

A1: Yes, high concentrations of this compound and other chitooligosaccharides can induce cytotoxicity, particularly in cancer cell lines.[1][2] This effect is often concentration-dependent.[2] Interestingly, some studies suggest that chitooligosaccharides exhibit selective cytotoxicity, with lower toxicity observed in normal, healthy cell lines compared to cancerous ones.[3]

Q2: What are the typical signs of this compound-induced cytotoxicity?

A2: Researchers may observe several indicators of cytotoxicity, including:

  • A decrease in cell proliferation and viability, often measured by assays like MTT or MTS.[2][4]

  • Changes in cell morphology, such as rounding, detachment from the culture surface, and membrane blebbing, which are indicative of apoptosis.

  • An increase in the population of apoptotic cells, which can be quantified using methods like Annexin V staining.[5][6][7]

  • Release of intracellular enzymes like lactate (B86563) dehydrogenase (LDH) into the culture medium, signaling a loss of membrane integrity.[5][8]

Q3: What is the underlying mechanism of this compound-induced cell death?

A3: The primary mechanism of cell death induced by high concentrations of chitooligosaccharides appears to be apoptosis. This is often initiated by an increase in intracellular reactive oxygen species (ROS), leading to oxidative stress.[9][10][11] This oxidative stress can then trigger downstream signaling pathways that commit the cell to apoptosis.

Q4: Which signaling pathways are involved in this compound-induced apoptosis?

A4: Several key signaling pathways have been implicated in the apoptotic response to chitooligosaccharides:

  • Bcl-2/Bax Pathway: this compound can modulate the expression of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[5][8][12] This shift in the Bcl-2/Bax ratio promotes the release of cytochrome c from the mitochondria, a key step in the intrinsic apoptotic pathway.[9]

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) signaling pathway, including p38 MAPK, JNK, and ERK, can be activated by this compound-induced oxidative stress, contributing to the regulation of apoptosis.[6][13][14][15][16][17]

  • Nrf2/ARE Pathway: The Nrf2/antioxidant response element (ARE) pathway, a primary regulator of cellular defense against oxidative stress, can be modulated by chitooligosaccharides.[14][15][16]

Troubleshooting Guide

This guide addresses common issues encountered during cell viability experiments with high concentrations of this compound.

Problem Possible Cause Suggested Solution
High cell death in control group (no this compound) Contamination, poor cell health, or issues with culture media/supplements.Ensure aseptic technique, use healthy, low-passage cells, and test new batches of media and supplements.
Inconsistent results between experiments Variability in this compound preparation, cell seeding density, or incubation times.Prepare fresh this compound solutions for each experiment, standardize cell seeding protocols, and maintain consistent incubation periods.
No dose-dependent effect observed The concentration range is too narrow or not in the effective range for the specific cell line.Perform a broad-range dose-response experiment (e.g., 0.1 µg/mL to 1000 µg/mL) to identify the cytotoxic concentration range for your cells.
Discrepancy between different viability assays (e.g., MTT vs. Annexin V) Assays measure different aspects of cell health (metabolic activity vs. apoptosis).Use a multi-parametric approach. For example, an early apoptotic event (Annexin V) may precede a loss of metabolic activity (MTT) or membrane integrity (LDH).

Quantitative Data Summary

The following tables summarize the cytotoxic effects of chitooligosaccharides (COS) on various cancer cell lines. Note that IC50 values represent the concentration at which 50% of cell growth is inhibited.

Table 1: IC50 Values of Chitooligosaccharides in Cancer Cell Lines

Cell LineChitooligosaccharide (Molecular Weight)IC50 (µg/mL)Reference
HepG2 (Liver Cancer)1.0 - 10 kDa12.95[1]
HCT-116 (Colon Cancer)1.0 - 10 kDa11.95[1]
MCF-7 (Breast Cancer)1.0 - 10 kDa11.95[1]
HepG2 (Liver Cancer)10 - 100 kDa1.56[1]
HCT-116 (Colon Cancer)10 - 100 kDa1.84[1]
MCF-7 (Breast Cancer)10 - 100 kDa2.21[1]
MCF-7 (Breast Cancer)Low Molecular Weight870[2]
HepG2 (Liver Cancer)Low Molecular Weight2210[2]

Table 2: Concentration-Dependent Cytotoxicity of Chitooligosaccharides

Cell LineChitooligosaccharide Concentration (mg/mL)% CytotoxicityReference
MCF-7 (Breast Cancer)0.25Inhibition of growth noted[2]
HepG2 (Liver Cancer)0.2514.40%[2]
HeLa (Cervical Cancer)0.2523.40%[2]
MCF-7 (Breast Cancer)192.80%[2]

Experimental Protocols

MTT Cell Viability Assay

This protocol is adapted from standard MTT assay procedures and is suitable for assessing the effect of this compound on cell viability.[18][19][20]

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound solution (sterile)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the this compound solution in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include untreated control wells with medium only.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Carefully remove the medium containing MTT from each well.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

Annexin V Apoptosis Assay

This protocol provides a method for detecting apoptosis in cells treated with this compound using Annexin V staining followed by flow cytometry analysis.[21][22][23][24]

Materials:

  • Cells treated with this compound

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI) or 7-AAD

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Induce apoptosis in your target cells by treating with various concentrations of this compound for a specified time. Include an untreated control.

  • Harvest the cells (both adherent and floating) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI (or 7-AAD) to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

LDH Cytotoxicity Assay

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.[25][26][27][28]

Materials:

  • Cells treated with this compound

  • 96-well plate

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Lysis solution (for positive control)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and treat with different concentrations of this compound as described for the MTT assay.

  • Include the following controls:

    • Untreated control: Cells with medium only.

    • Maximum LDH release control: Cells treated with the lysis solution provided in the kit.

    • Medium background control: Medium only (no cells).

  • After the treatment period, centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

  • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubate the plate for up to 30 minutes at room temperature, protected from light.

  • Add 50 µL of the stop solution (if provided in the kit) to each well.

  • Measure the absorbance at 490 nm using a microplate reader.

Visualizations

Signaling Pathways

Chitooctaose_Apoptosis_Signaling This compound High Concentration This compound ROS Increased ROS (Oxidative Stress) This compound->ROS MAPK MAPK Pathway (p38, JNK, ERK) ROS->MAPK Nrf2 Nrf2/ARE Pathway ROS->Nrf2 Bcl2_Bax Decreased Bcl-2 / Increased Bax ROS->Bcl2_Bax Apoptosis Apoptosis MAPK->Apoptosis Nrf2->Apoptosis Mitochondria Mitochondrial Dysfunction Bcl2_Bax->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Caspases->Apoptosis

Caption: this compound-induced apoptotic signaling pathways.

Experimental Workflow

Experimental_Workflow start Start cell_culture Cell Seeding (96-well plate) start->cell_culture treatment This compound Treatment (Dose-Response) cell_culture->treatment incubation Incubation (24-72 hours) treatment->incubation viability_assay Cell Viability Assay (e.g., MTT) incubation->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V) incubation->apoptosis_assay cytotoxicity_assay Cytotoxicity Assay (e.g., LDH) incubation->cytotoxicity_assay data_analysis Data Analysis viability_assay->data_analysis apoptosis_assay->data_analysis cytotoxicity_assay->data_analysis end End data_analysis->end

Caption: General workflow for assessing this compound cytotoxicity.

Troubleshooting Logic

Caption: A logical approach to troubleshooting cell viability assays.

References

Validation & Comparative

Chitooctaose vs. Chitohexaose: A Comparative Analysis of Biological Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of existing scientific literature reveals distinct and overlapping biological activities of chitooctaose (COS-8) and chitohexaose (B1231835) (COS-6), two prominent chitooligosaccharides (COS). This guide synthesizes available data on their anti-inflammatory, antioxidant, and anti-tumor effects, providing researchers, scientists, and drug development professionals with a comparative analysis to inform future research and therapeutic development.

Chitooligosaccharides, derived from the deacetylation and hydrolysis of chitin, have garnered significant attention for their diverse biological functions. The degree of polymerization is a critical determinant of these activities. This guide focuses on the comparative effects of this compound (an octamer of glucosamine) and chitohexaose (a hexamer of glucosamine).

Comparative Biological Activities: A Tabular Summary

The following tables summarize the key quantitative findings from various studies, offering a side-by-side comparison of this compound and chitohexaose where data is available. It is important to note that direct comparative studies are limited, and some data is extrapolated from studies on chitooligosaccharide mixtures of varying molecular weights.

Table 1: Anti-Inflammatory Effects
Parameter This compound Chitohexaose
Mechanism Modulates immune responses.[1]Activates macrophages through a TLR4-dependent alternative pathway, leading to the production of anti-inflammatory cytokine IL-10 and suppression of pro-inflammatory cytokines like TNF-α and IL-6.[1][2][3] Can block endotoxemia.[2][3]
In Vivo Model (Carrageenan-Induced Paw Edema) Data not available for this compound specifically. Studies on COS mixtures show dose-dependent anti-inflammatory activity.[4][5][6]Data not available for chitohexaose specifically. General COS studies indicate efficacy comparable to indomethacin (B1671933) at higher doses.[5]
Cellular Model (LPS-stimulated macrophages) Data not availableInhibits LPS-induced production of inflammatory mediators.[2][7]
Table 2: Antioxidant Activity
Parameter This compound Chitohexaose
Mechanism Scavenges free radicals.[8][9]Scavenges hydroxyl and superoxide (B77818) radicals.[10]
In Vitro Radical Scavenging (IC50 values) Data not availableMore potent than aminoguanidine, pyridoxamine, and Trolox in scavenging hydroxyl radicals produced by photolysis of zinc oxide (IC50 = 55 µM).[10]
Effect on Antioxidant Enzymes Studies on general COS show an increase in the activity of superoxide dismutase, catalase, and glutathione (B108866) peroxidase.[8][9][11]Data not available
Table 3: Anti-Tumor Effects
Parameter This compound Chitohexaose
Mechanism Induces production of interleukins 1 and 2, leading to proliferation of cytolytic T-lymphocytes.[12][13]Found to be growth-inhibitory against Meth-A solid tumor.[12] The anti-tumor mechanism is suggested to involve increased production of lymphokines like interleukins 1 and 2, leading to the proliferation of cytolytic T-lymphocytes.[12][13] Also shows anti-angiogenic effects by down-regulating VEGF and uPA mRNA expression and up-regulating TIMP-1 mRNA expression.[14]
In Vivo Model (Tumor-bearing mice) Growth-inhibitory against Meth-A solid tumor at doses > 1 mg/kg (i.v.).[12]Growth-inhibitory against Meth-A solid tumor at doses > 1 mg/kg (i.v.).[12][15] Inhibited tumor growth and the number of lung colonies in LLC-bearing mice.
Cellular Model (Cancer cell lines) Data not availableInhibits proliferation and migration of tumor-induced ECV304 cells.[14]

Signaling Pathways

The biological effects of this compound and chitohexaose are mediated through the modulation of specific signaling pathways.

Chitohexaose has been shown to interact with Toll-like receptor 4 (TLR4), leading to the alternative activation of macrophages.[2][3] This pathway is distinct from the classical TLR4 activation by lipopolysaccharide (LPS), resulting in an anti-inflammatory response characterized by the production of IL-10. In some contexts, chitohexaose can also activate the NF-κB pathway in macrophages, inducing the production of pro-inflammatory mediators.[16]

In plants, this compound is a potent elicitor of defense responses, primarily through LysM receptor-like kinases (LysM-RLKs).[17][18][19][20] This signaling cascade involves MAPK activation and leads to the production of antimicrobial compounds.[1]

chitohexaose_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Chitohexaose Chitohexaose TLR4 TLR4 Chitohexaose->TLR4 MyD88 MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_Complex IKK Complex TAK1->IKK_Complex NF_kB NF-κB IKK_Complex->NF_kB Arginase_1 Arginase-1 NF_kB->Arginase_1 IL_10 IL-10 NF_kB->IL_10

Caption: Simplified signaling pathway of chitohexaose-mediated alternative macrophage activation via TLR4.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.

Carrageenan-Induced Paw Edema in Mice (Anti-inflammatory Assay)

This widely accepted in vivo model is used to evaluate the acute anti-inflammatory activity of compounds.[4][5][6]

experimental_workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Animal_Acclimatization Acclimatize BALB/c mice for 1 week Grouping Divide mice into control and treatment groups Animal_Acclimatization->Grouping Compound_Admin Administer Chito-oligosaccharide or vehicle orally Grouping->Compound_Admin Carrageenan_Injection Inject 1% carrageenan solution into the sub-plantar region of the right hind paw (1 hour post-compound administration) Compound_Admin->Carrageenan_Injection Measurement Measure paw volume using a plethysmometer at 0, 1, 2, 3, 4, 5, and 6 hours post-carrageenan injection Carrageenan_Injection->Measurement Edema_Calculation Calculate the percentage increase in paw volume Measurement->Edema_Calculation Inhibition_Calculation Calculate the percentage inhibition of edema Edema_Calculation->Inhibition_Calculation

Caption: General experimental workflow for the carrageenan-induced paw edema assay.

Protocol Details:

  • Animals: Male BALB/c mice (6-8 weeks old) are typically used.

  • Groups:

    • Control group: Receives vehicle (e.g., saline).

    • Positive control group: Receives a standard anti-inflammatory drug (e.g., indomethacin, 10 mg/kg).

    • Treatment groups: Receive different doses of this compound or chitohexaose.

  • Procedure:

    • The test compounds are administered orally 60 minutes before the carrageenan injection.

    • A 0.1 mL of 1% (w/v) carrageenan suspension in saline is injected into the sub-plantar surface of the right hind paw.

    • Paw volume is measured immediately before the carrageenan injection and at specified intervals afterward.

  • Data Analysis: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

In Vitro Antioxidant Activity - DPPH Radical Scavenging Assay

This assay is a standard method to determine the free radical scavenging activity of a compound.

Protocol Details:

  • Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol.

  • Procedure:

    • Different concentrations of this compound and chitohexaose are prepared.

    • An aliquot of the sample solution is mixed with the DPPH solution.

    • The mixture is incubated in the dark at room temperature for 30 minutes.

    • The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined.

Anti-Tumor Activity - In Vivo Solid Tumor Model

This model assesses the ability of a compound to inhibit tumor growth in a living organism.[12][21]

Protocol Details:

  • Animals and Tumor Cells: BALB/c mice are inoculated with Meth-A tumor cells to establish solid tumors.

  • Treatment: Once the tumors are established, mice are treated with intravenous injections of this compound, chitohexaose, or a vehicle control at specified doses and schedules.

  • Tumor Measurement: Tumor size is measured regularly using calipers, and tumor volume is calculated.

  • Endpoint: At the end of the study, mice are euthanized, and tumors are excised and weighed. The percentage of tumor growth inhibition is calculated.

  • Immunological Analysis: Spleen cells and peritoneal macrophages can be isolated to assess lymphokine production (IL-1, IL-2) and cytolytic T-lymphocyte activity.[12][13]

Conclusion

Both this compound and chitohexaose exhibit promising biological activities with therapeutic potential. Chitohexaose appears to have a more defined anti-inflammatory mechanism through the alternative activation of macrophages via TLR4. Both oligomers have demonstrated anti-tumor effects, likely mediated by stimulating an immune response. While data on the direct comparative antioxidant activity is less clear, chitooligosaccharides in this size range are effective radical scavengers.

Further head-to-head comparative studies under standardized experimental conditions are necessary to fully elucidate the structure-activity relationship and to determine the optimal oligomer for specific therapeutic applications. The detailed protocols and signaling pathway diagrams provided in this guide serve as a valuable resource for designing and interpreting future research in this field.

References

A Comparative Guide to HPLC-MS and NMR for Chitooctaose Purity Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of compounds like chitooctaose is a critical step in preclinical and clinical studies. This compound, an oligosaccharide derived from chitin (B13524), exhibits various biological activities, making its precise characterization essential. This guide provides an objective comparison between High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for the validation of this compound purity, complete with experimental protocols and performance data.

Primary Technique: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is a powerful and widely adopted technique for the analysis of oligosaccharides. It combines the high-resolution separation capabilities of HPLC with the sensitive and specific detection power of mass spectrometry. This combination allows for the separation of this compound from closely related oligomers (e.g., those with a different degree of polymerization or acetylation) and potential impurities, while MS provides mass information for confident identification and structural elucidation.

Experimental Protocol: HPLC-MS for this compound Analysis

This protocol is a synthesized example based on common practices for chitooligosaccharide analysis.[1][2]

  • Sample Preparation: Dissolve the this compound sample in the initial mobile phase (e.g., acetonitrile (B52724)/water mixture) to a final concentration of approximately 1 mg/mL.[3] Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC System & Conditions:

    • Column: A hydrophilic interaction liquid chromatography (HILIC) column or an amino-terminated column (e.g., LiChrospher 100 NH2, 5 µm, 4.6 x 250 mm) is typically used for oligosaccharide separation.[1][2]

    • Mobile Phase A: Acetonitrile.

    • Mobile Phase B: Water with a volatile buffer, such as 10 mM ammonium (B1175870) acetate, to ensure compatibility with MS.

    • Gradient Elution: A typical gradient would start with a high concentration of acetonitrile (e.g., 80%) and decrease to around 40-60% over 30-60 minutes to elute oligosaccharides of increasing size.[4]

    • Flow Rate: 0.8 - 1.0 mL/min.[1]

    • Injection Volume: 10 - 20 µL.[1]

    • Detection (Optional UV): UV detection at ~205-210 nm can be used, as the N-acetyl group provides some absorbance.[1][3]

  • Mass Spectrometry System & Conditions:

    • Ionization Source: Electrospray Ionization (ESI) is commonly used for oligosaccharides as it is a soft ionization technique that keeps the molecule intact.[5]

    • Ionization Mode: Positive ion mode is typically used to detect protonated molecules ([M+H]+) or sodium adducts ([M+Na]+).[6]

    • Mass Analyzer: A Time-of-Flight (TOF) or Orbitrap analyzer is preferred for high-resolution mass measurements, allowing for accurate mass determination and elemental composition prediction.

    • Data Acquisition: Acquire data in full scan mode to detect all ions within a specified mass range. For structural confirmation, tandem MS (MS/MS) can be performed to fragment the parent ion and analyze its fragments.[7][8]

Workflow for HPLC-MS Purity Validation

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing cluster_result Result Sample This compound Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.22 µm) Dissolve->Filter HPLC HPLC Separation (HILIC/Amino Column) Filter->HPLC MS Mass Spectrometry (ESI-TOF/Orbitrap) HPLC->MS Eluent Chromatogram Generate Chromatogram MS->Chromatogram Spectra Acquire Mass Spectra (MS and MS/MS) MS->Spectra Identify Identify Peaks (Retention Time & m/z) Chromatogram->Identify Spectra->Identify Quantify Quantify Area % Identify->Quantify Purity Purity Report (%) Quantify->Purity

Caption: Workflow for this compound Purity Validation using HPLC-MS.

Alternative Technique: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the structural elucidation of molecules. For this compound, NMR can unambiguously determine its structure, including the stereochemistry of glycosidic linkages and the degree of N-acetylation.[9] While not as sensitive as MS, it is inherently quantitative (qNMR) without the need for identical standards for each impurity, making it a powerful tool for assessing purity against a certified reference standard.[10]

Experimental Protocol: NMR for this compound Analysis

This protocol is a general guide for oligosaccharide analysis.[9][11]

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in 0.5-0.6 mL of deuterium (B1214612) oxide (D₂O). Lyophilize the sample once or twice with D₂O to exchange labile protons (like -OH and -NH) with deuterium, which simplifies the spectrum. Finally, re-dissolve in high-purity D₂O.

  • NMR System & Conditions:

    • Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for better signal dispersion, which is crucial for complex oligosaccharides.

    • Experiments:

      • 1D ¹H NMR: Provides primary information on the chemical structure and can be used for quantitative analysis (qNMR) by integrating proton signals relative to a known internal standard.

      • 2D Correlation Spectroscopy (COSY): Identifies proton-proton couplings within the same sugar residue.

      • 2D Total Correlation Spectroscopy (TOCSY): Reveals all protons belonging to a single spin system (i.e., a single sugar residue).

      • 2D Heteronuclear Single Quantum Coherence (HSQC): Correlates protons with their directly attached carbons or nitrogens, aiding in signal assignment.[9]

      • 2D Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons over two to three bonds, essential for determining the linkages between sugar units.

  • Data Analysis for Purity:

    • Impurity Identification: The presence of unexpected signals in the 1D or 2D spectra indicates impurities.

    • Quantitative NMR (qNMR): By adding a certified internal standard of known purity and concentration, the purity of the this compound can be calculated by comparing the integral of a well-resolved this compound signal to the integral of a signal from the standard.[10] The degree of acetylation can also be determined by comparing the integral of the N-acetyl methyl protons to the anomeric protons.[12]

Performance Comparison: HPLC-MS vs. NMR

The choice between HPLC-MS and NMR often depends on the specific requirements of the analysis, such as the need for sensitivity, structural detail, or absolute quantification.

FeatureHPLC-MSNMR Spectroscopy
Sensitivity Very High (ng/mL to pg/mL range).[2]Moderate to Low (mg/mL range).
Specificity High; separates isomers and provides mass-to-charge ratio.Very High; provides detailed atomic-level structural information.
Quantification Relative quantification (Area %) is straightforward. Absolute quantification requires a specific this compound standard.Inherently quantitative (qNMR) using an internal standard; does not require a this compound standard for quantifying impurities.[10]
Information Provided Purity, molecular weight, fragmentation pattern for structural clues.Unambiguous 3D structure, linkage analysis, degree of acetylation, identification and quantification of impurities.[9][12]
Sample Throughput High; typical run times are 30-60 minutes per sample.Low; requires longer acquisition times, especially for 2D experiments.
Destructive? Yes, the sample is consumed.No, the sample can be fully recovered.
Primary Use Case Routine quality control, purity checks, screening, and identification of known impurities.Structural confirmation, primary characterization of new batches, and absolute purity determination.

Decision Workflow for Method Selection

Choosing the right analytical technique is crucial for efficient and accurate purity validation. The following diagram illustrates a logical approach to selecting between HPLC-MS and NMR based on the analytical goals.

Start Start: Purity Validation for this compound Goal Primary Goal? Start->Goal RoutineQC Routine QC or High Throughput? Goal->RoutineQC Purity Screening StructureConfirm Absolute Purity or Full Structure Needed? Goal->StructureConfirm Structural Characterization RoutineQC->StructureConfirm No UseHPLC Use HPLC-MS RoutineQC->UseHPLC Yes UseNMR Use NMR StructureConfirm->UseNMR Yes UseBoth Use Both (Complementary) StructureConfirm->UseBoth No, but need high sensitivity

Caption: Decision diagram for selecting an analytical method.

Conclusion

Both HPLC-MS and NMR are indispensable tools for the purity validation of this compound, each offering distinct advantages.

  • HPLC-MS is the method of choice for routine quality control, offering high sensitivity and throughput for detecting and relatively quantifying this compound and potential impurities. Its ability to separate complex mixtures makes it ideal for monitoring product consistency.

  • NMR Spectroscopy serves as the gold standard for absolute structural confirmation and definitive purity assessment. Although it has lower throughput and sensitivity, its power in providing unambiguous structural information and its inherent quantitative nature make it essential for reference standard characterization and in-depth investigation of unknown impurities.

For comprehensive validation, a dual approach is often the most robust strategy. NMR can be used to definitively characterize a reference batch, which is then used to develop and validate a high-throughput HPLC-MS method for routine quality control of subsequent batches. This ensures both the structural integrity and the purity of the this compound used in critical research and development applications.

References

Cross-Validation of Gene Expression Data from Chitooctaose Treatment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for understanding and validating gene expression changes induced by chitooctaose treatment. It offers a synthesis of current research, detailed experimental protocols, and a conceptual workflow for data cross-validation, enabling researchers to design robust experiments and interpret their findings with higher confidence.

Comparative Analysis of this compound-Induced Gene Expression

This compound, a chitooligosaccharide, is known to elicit defense responses in plants and modulate immune responses in other organisms. Transcriptomic studies have begun to unravel the genetic underpinnings of these responses. Below is a summary of differentially expressed genes (DEGs) from representative studies investigating the effects of chitooligosaccharides.

Table 1: Summary of Differentially Expressed Genes Following Chitooligosaccharide Treatment

Study OrganismChitooligosaccharide TypeTreatment ConditionsUp-Regulated GenesDown-Regulated GenesKey Signaling Pathways ImplicatedReference
Pisum sativum (Pea) RootsDeacetylated this compound (CO8-DA)10⁻⁵ M for 24 hours693193MAPK signaling, Calcium signaling, Salicylic Acid Response
Brassica napusHetero-chitooligosaccharides (HTCOS)Not specified8171064Plant hormone signal transduction (Auxin/IAA)[1]
Arabidopsis thalianaThis compound30 minutesNot specified in numbers, but induction of responsive genes blocked in lysm rlk1 mutantNot specified in numbersLysM RLK1-mediated signaling[2][3]

Experimental Protocols

Reproducibility and comparability of gene expression data hinge on standardized experimental protocols. The following sections outline a comprehensive workflow for a typical RNA-sequencing experiment designed to assess the impact of this compound treatment.

Cell Culture and this compound Treatment
  • Cell Seeding: Plate the desired cell type (e.g., plant protoplasts, immune cells) at a predetermined density in appropriate culture vessels and media.

  • Acclimatization: Allow cells to adhere and stabilize for 24 hours under standard culture conditions.

  • Treatment Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water). Dilute to the final desired concentration in culture medium immediately before use.

  • Treatment Administration: Replace the existing medium with the this compound-containing medium for the treated group. For the control group, perform a mock treatment with medium containing the solvent alone.

  • Incubation: Incubate the cells for the desired time points (e.g., 6, 12, 24 hours) based on preliminary time-course experiments.

  • Harvesting: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them directly in the culture vessel using a suitable lysis buffer for RNA extraction.

RNA Extraction and Quality Control
  • RNA Isolation: Extract total RNA from the cell lysates using a commercial RNA isolation kit according to the manufacturer's instructions. Include a DNase I treatment step to eliminate genomic DNA contamination.

  • Quality Assessment: Evaluate the integrity and purity of the extracted RNA.

    • Integrity: Use an automated electrophoresis system (e.g., Agilent Bioanalyzer) to determine the RNA Integrity Number (RIN). A RIN value ≥ 8 is recommended for sequencing.

    • Purity: Measure the A260/A280 and A260/A230 ratios using a spectrophotometer (e.g., NanoDrop). Ratios of ~2.0 are indicative of pure RNA.

RNA-Sequencing Library Preparation and Sequencing

The basic steps for an RNA-seq experiment include RNA extraction, RNA fragmentation, cDNA generation, library amplification, and sequencing on a next-generation sequencing (NGS) platform.[4]

  • Poly(A) RNA Enrichment: Isolate mRNA from the total RNA using oligo(dT) magnetic beads.

  • Fragmentation: Fragment the enriched mRNA into smaller pieces.

  • cDNA Synthesis: Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.

  • End Repair and Ligation: Perform end repair, A-tailing, and ligation of sequencing adapters to the cDNA fragments.

  • Library Amplification: Amplify the ligated fragments via PCR to create the final cDNA library.

  • Library QC: Assess the quality and quantity of the library using automated electrophoresis and qPCR.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

Bioinformatic Analysis of Gene Expression Data
  • Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Read Trimming: Remove adapter sequences and low-quality bases using tools like Cutadapt or Trimmomatic.

  • Alignment: Align the trimmed reads to a reference genome using a splice-aware aligner such as HISAT2 or STAR.

  • Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

  • Differential Expression Analysis: Normalize the read counts and perform differential expression analysis between the this compound-treated and control groups using packages like DESeq2 or edgeR in R. Genes with an adjusted p-value < 0.05 and a log2 fold change ≥ 1 are typically considered significantly differentially expressed.[5]

Data Visualization

This compound Signaling Pathway

Chitin fragments, such as this compound, are perceived by LysM receptor-like kinases (LysM RLKs) at the cell surface.[2][3] This recognition triggers a downstream signaling cascade, often involving mitogen-activated protein kinases (MAPKs), which ultimately leads to the transcriptional regulation of defense-related genes.[6]

G This compound This compound LysM_RLK LysM Receptor-Like Kinase (e.g., CERK1) This compound->LysM_RLK Binds to Signaling_Complex Signaling Complex Activation LysM_RLK->Signaling_Complex MAPK_Cascade MAPK Cascade (MAPKKK, MAPKK, MAPK) Signaling_Complex->MAPK_Cascade Activates Transcription_Factors Transcription Factors (e.g., WRKYs) MAPK_Cascade->Transcription_Factors Phosphorylates Nucleus Nucleus Transcription_Factors->Nucleus Gene_Expression Differential Gene Expression (Defense Genes) Nucleus->Gene_Expression Regulates

Caption: Proposed signaling pathway for this compound perception and response.

Cross-Validation Workflow for Gene Expression Data

Cross-validation is a statistical method used to assess the generalizability of a predictive model to an independent dataset.[7] In the context of gene expression, it can be used to validate a gene signature's ability to classify samples (e.g., treated vs. untreated) across different studies or datasets.

G DatasetA Dataset A (Discovery Set) DEG_A Identify Differentially Expressed Genes (DEGs) in Dataset A DatasetA->DEG_A DatasetB Dataset B (Validation Set) Signature Develop Gene Signature (Predictive Model) DEG_A->Signature KFold Perform k-Fold Cross-Validation on Dataset A Signature->KFold ValidateB Validate Signature on Dataset B Signature->ValidateB Performance Assess Model Performance (Accuracy, ROC curve) KFold->Performance Internal Validation ValidateB->Performance External Validation

Caption: Workflow for cross-validating a gene expression signature.

References

Chitooctaose as a Reference Standard for Chitinase Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of chitooctaose as a reference standard in chitinase (B1577495) assays against other commonly used alternatives. The selection of an appropriate standard is critical for the accuracy and reproducibility of chitinase activity measurements, a key step in various research, and drug development applications, particularly in studies involving inflammatory and fibrotic diseases where chitinases are emerging as significant therapeutic targets.

Comparison of Reference Standards for Chitinase Assays

The choice of a reference standard significantly impacts the quantification of chitinase activity. The ideal standard should be pure, stable, and structurally related to the products of the enzymatic reaction. Here, we compare this compound with other commonly used standards.

StandardChemical StructurePrinciple of UseAdvantagesDisadvantages
This compound A well-defined chitooligosaccharide of eight β-(1→4)-linked N-acetylglucosamine units.Used to generate a standard curve in assays that measure the release of reducing sugars or specific oligosaccharides. Particularly suitable for HPLC-based assays.- Structurally more representative of the natural products of endochitinase activity compared to monosaccharides. - High purity and well-defined molecular weight ensure accurate standard curves. - Suitable for methods that can resolve and quantify specific oligosaccharides.- Higher cost compared to monosaccharides. - May not be suitable for all colorimetric assays that are optimized for monosaccharides.
N-Acetyl-D-Glucosamine (NAG) The monosaccharide unit of chitin (B13524).Used to create a standard curve in colorimetric and enzymatic assays that measure the total amount of reducing sugars or specifically NAG.[1][2][3]- Readily available and relatively inexpensive.[4] - Simple to use for generating standard curves in various colorimetric assays (e.g., DNS, Schales).[5][6] - Suitable for assays where the final product of chitin degradation is the monomer.- Not representative of the primary products of many endochitinases, which are oligosaccharides.[1] - Can lead to an underestimation of the activity of endochitinases that primarily produce larger oligosaccharides.[1]
Glucosamine The deacetylated monosaccharide unit of chitosan (B1678972).Used for generating standard curves in assays measuring reducing sugars, particularly in the context of chitosanase or chitin deacetylase activity.[5][7]- Commercially available and cost-effective.- Not the direct product of chitinase activity on chitin. - Use is more appropriate for chitosan-degrading enzymes.
p-Nitrophenol A chromogenic compound.Used as a standard in assays that utilize p-nitrophenyl-linked oligosaccharide substrates. The amount of released p-nitrophenol is measured colorimetrically.- Provides a highly sensitive and direct measurement of enzyme activity. - Simple and rapid assay procedure.- The use of an artificial substrate may not accurately reflect the enzyme's activity on its natural substrate, chitin. - The bulky p-nitrophenyl group can influence enzyme kinetics.

Experimental Protocols

Detailed methodologies for key chitinase assays are provided below, highlighting how different standards are employed.

Colorimetric Assay using the Dinitrosalicylic Acid (DNS) Method

This method measures the reducing sugars released from a chitin substrate.

Protocol:

  • Substrate Preparation: Prepare a 1% (w/v) solution of colloidal chitin in a suitable buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 6.0).

  • Enzyme Reaction:

    • Add 0.5 mL of the enzyme sample to 0.5 mL of the colloidal chitin suspension.

    • Incubate the mixture at the optimal temperature for the chitinase (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding 1.0 mL of DNS reagent.

  • Color Development: Boil the mixture for 5-15 minutes. A color change from yellow to reddish-brown will occur.

  • Measurement: After cooling to room temperature, measure the absorbance at 540 nm using a spectrophotometer.

  • Standard Curve:

    • Prepare a series of standard solutions of N-acetyl-D-glucosamine or This compound (e.g., 0 to 2 mg/mL).

    • Treat 1.0 mL of each standard solution with 1.0 mL of DNS reagent and follow the same color development and measurement steps as the enzyme samples.

    • Plot the absorbance at 540 nm against the concentration of the standard to generate a standard curve.

  • Calculation: Determine the concentration of reducing sugars in the enzyme samples by interpolating their absorbance values on the standard curve.

High-Performance Liquid Chromatography (HPLC)-Based Assay

This method allows for the separation and quantification of specific chitooligosaccharides produced by chitinase activity.

Protocol:

  • Substrate Preparation: Prepare a 1% (w/v) solution of a suitable chitin substrate (e.g., soluble chitin derivative or finely suspended colloidal chitin) in an appropriate buffer.

  • Enzyme Reaction:

    • Mix the enzyme solution with the chitin substrate.

    • Incubate at the optimal temperature and for a time sufficient to generate detectable products.

  • Reaction Termination: Stop the reaction by heat inactivation (e.g., boiling for 10 minutes) or by adding a quenching solution (e.g., 0.1 M NaOH).

  • Sample Preparation: Centrifuge the reaction mixture to pellet any insoluble substrate. Filter the supernatant through a 0.22 µm filter before HPLC analysis.

  • HPLC Analysis:

    • Column: A suitable column for oligosaccharide separation, such as an amino-propyl or amide-bonded silica (B1680970) column.[7][8]

    • Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile (B52724) and water is commonly used.[8]

    • Detection: A refractive index (RI) detector or a UV detector at a low wavelength (e.g., 210 nm) can be used.[9]

  • Standard Curve:

    • Prepare a series of standard solutions of This compound and/or other chitooligosaccharides (e.g., chitobiose, chitotriose) of known concentrations.

    • Inject each standard solution into the HPLC system and record the peak area.

    • Plot the peak area against the concentration for each standard to generate a calibration curve.

  • Calculation: Quantify the amount of each chitooligosaccharide produced in the enzyme reaction by comparing their peak areas to the respective standard curves.

Visualizing Workflows and Pathways

Chitinase Assay Workflow

The following diagram illustrates a general workflow for a typical chitinase assay.

ChitinaseAssayWorkflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Enzyme Enzyme Sample Incubation Incubation (Controlled Temp & Time) Enzyme->Incubation Substrate Chitin Substrate Substrate->Incubation Standard Reference Standard (e.g., this compound) StandardCurve Standard Curve Generation Standard->StandardCurve Termination Reaction Termination Incubation->Termination Detection Detection Method (Colorimetric/HPLC) Termination->Detection Quantification Quantification of Chitinase Activity Detection->Quantification StandardCurve->Quantification

Caption: General workflow for a chitinase assay.

Chitinase in Inflammatory Signaling

Chitinases are implicated in inflammatory diseases through their interaction with various signaling pathways. The diagram below depicts a simplified signaling cascade involving chitinases.

InflammatorySignaling cluster_stimulus External Stimulus cluster_cellular_response Cellular Response Chitin Chitin Exposure (from pathogens, allergens) Macrophage Macrophage / Epithelial Cell Chitin->Macrophage Chitinase_Induction Chitinase Induction (e.g., CHIT1, AMCase) Macrophage->Chitinase_Induction activates Receptor Cell Surface Receptor Chitinase_Induction->Receptor interacts with MAPK_PKB MAPK / PKB Pathways Receptor->MAPK_PKB activates Inflammation Pro-inflammatory Cytokine Production MAPK_PKB->Inflammation leads to

Caption: Simplified signaling pathway of chitinase in inflammation.

References

A Comparative Analysis of Chitooctaose and Beta-Glucan on Immune Responses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the immunomodulatory effects of chitooctaose and beta-glucan (B1580549). While direct head-to-head experimental data is limited in the current scientific literature, this document synthesizes available research to offer an objective comparison of their performance in eliciting immune responses, supported by experimental data from individual studies.

Executive Summary

This compound, a chitooligosaccharide (COS), and beta-glucan are both carbohydrate polymers known for their ability to modulate the immune system. They interact with distinct pattern recognition receptors (PRRs) on immune cells, triggering intracellular signaling cascades that lead to the production of cytokines and other immune mediators. Beta-glucan primarily signals through Dectin-1 and Toll-like receptors (TLRs), potently activating pro-inflammatory responses and playing a role in trained immunity. This compound is recognized by TLR4, Complement Receptor 3 (CR3), and mannose receptors, and has been shown to exhibit both pro-inflammatory and, in some contexts, anti-inflammatory properties. The specific immune response to both molecules is highly dependent on their structural characteristics, such as molecular weight, degree of polymerization, and branching.

Mechanisms of Immune Recognition and Signaling

This compound (Chitooligosaccharides)

This compound and other chitooligosaccharides are recognized by a variety of receptors on immune cells, including Toll-like receptor 4 (TLR4), complement receptor 3 (CR3), and the mannose receptor.[1] This recognition initiates downstream signaling pathways, primarily the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways, leading to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[1] NF-κB then translocates to the nucleus to induce the expression of pro-inflammatory genes.[1]

Chitooctaose_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TLR4 TLR4 This compound->TLR4 CR3 CR3 This compound->CR3 MannoseReceptor Mannose Receptor This compound->MannoseReceptor MAPK MAPK Pathway TLR4->MAPK PI3K_Akt PI3K/Akt Pathway TLR4->PI3K_Akt NFkB_activation NF-κB Activation MAPK->NFkB_activation PI3K_Akt->NFkB_activation NFkB NF-κB NFkB_activation->NFkB degrades IκB NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation Gene_expression Pro-inflammatory Gene Expression NFkB_nucleus->Gene_expression

This compound Signaling Pathway
Beta-Glucan

Beta-glucans are recognized by a broader range of PRRs, with Dectin-1 being a primary receptor for β-1,3-glucans.[2][3] They also interact with TLRs (TLR2, TLR4, TLR6), CR3, scavenger receptors, and lactosylceramide (B164483) (LacCer).[4][5] The binding of beta-glucan to Dectin-1 triggers a signaling cascade involving Spleen tyrosine kinase (Syk) and Caspase recruitment domain-containing protein 9 (CARD9), which ultimately activates NF-κB and MAPK pathways.[5] This leads to the production of a wide array of pro-inflammatory cytokines and can induce a long-term innate immune memory, a phenomenon known as trained immunity.[3]

BetaGlucan_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BetaGlucan Beta-Glucan Dectin1 Dectin-1 BetaGlucan->Dectin1 TLRs TLRs (2, 4, 6) BetaGlucan->TLRs CR3 CR3 BetaGlucan->CR3 Syk Syk Dectin1->Syk MAPK MAPK Pathway TLRs->MAPK NFkB_activation NF-κB Activation TLRs->NFkB_activation CARD9 CARD9 Syk->CARD9 CARD9->MAPK CARD9->NFkB_activation MAPK->NFkB_activation NFkB NF-κB NFkB_activation->NFkB degradation of IκB NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation Gene_expression Pro-inflammatory Gene Expression NFkB_nucleus->Gene_expression

Beta-Glucan Signaling Pathway

Comparative Data on Immune Cell Activation

The following tables summarize quantitative data from various studies on the effects of this compound (and other COS) and beta-glucan on immune cell responses. It is crucial to note that these data are not from direct comparative studies and experimental conditions may vary significantly.

This compound (Chitooligosaccharides)
Cell TypeStimulusConcentrationCytokine/MediatorFold Change/ResponseReference
RAW 264.7 MacrophagesChitooligosaccharides (COS)100 µg/mLTNF-α mRNASignificant upregulation[6]
RAW 264.7 MacrophagesChitooligosaccharides (COS)100 µg/mLIL-6 mRNASignificant upregulation[6]
RAW 264.7 MacrophagesChitooligosaccharides (COS)100 µg/mLIL-1β mRNASignificant upregulation[6]
Human Airway Epithelial Cells (BEAS-2B)Chitooligosaccharides (COS)>50 µg/mLTNF-α, IL-1β, IL-6Inhibition of HDM-induced production[7]
Beta-Glucan
Cell TypeStimulusConcentrationCytokineMean Concentration (pg/mL) ± SDReference
Human Whole BloodPustulan (β-1,6-glucan)100 µg/mLIL-1β~2500 ± 500[8]
Human Whole BloodPustulan (β-1,6-glucan)100 µg/mLIL-6~60000 ± 10000[8]
Human Whole BloodPustulan (β-1,6-glucan)100 µg/mLIL-8~70000 ± 15000[8]
Human Whole BloodPustulan (β-1,6-glucan)100 µg/mLTNF-α~12000 ± 2000[8]
Human Whole BloodCurdlan (β-1,3-glucan)100 µg/mLIL-1β~500 ± 100[8]
Human Whole BloodCurdlan (β-1,3-glucan)100 µg/mLIL-6~20000 ± 5000[8]
Human Whole BloodCurdlan (β-1,3-glucan)100 µg/mLIL-8~30000 ± 8000[8]
Human Whole BloodCurdlan (β-1,3-glucan)100 µg/mLTNF-α~4000 ± 1000[8]

Experimental Protocols

Macrophage Cytokine Production Assay (General Protocol)

This protocol outlines a general workflow for assessing the in vitro effects of this compound and beta-glucan on macrophage cytokine production.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis cluster_data Data Interpretation Cell_Culture 1. Culture Macrophages (e.g., RAW 264.7) Stimulation 2. Stimulate with This compound or Beta-Glucan Cell_Culture->Stimulation Incubation 3. Incubate for a defined period (e.g., 24h) Stimulation->Incubation Supernatant_Collection 4. Collect Cell Supernatant Incubation->Supernatant_Collection Cell_Lysate 6. Prepare Cell Lysates Incubation->Cell_Lysate ELISA 5. Measure Cytokine Levels (e.g., TNF-α, IL-6) via ELISA Supernatant_Collection->ELISA Data_Analysis 8. Quantify and Compare Cytokine Production and Protein Expression ELISA->Data_Analysis Western_Blot 7. Analyze Signaling Proteins (e.g., p-NF-κB) via Western Blot Cell_Lysate->Western_Blot Western_Blot->Data_Analysis

In Vitro Macrophage Stimulation Workflow

Methodology:

  • Cell Culture: Macrophage cell lines (e.g., RAW 264.7) or primary macrophages are cultured in appropriate media and conditions until they reach a suitable confluency.

  • Stimulation: The cells are then treated with varying concentrations of this compound or beta-glucan. A negative control (vehicle only) and a positive control (e.g., LPS) are typically included.

  • Incubation: The treated cells are incubated for a specific period (e.g., 4, 8, 12, or 24 hours) to allow for cellular responses.

  • Supernatant Collection: After incubation, the cell culture supernatant is collected to measure secreted cytokines.

  • Cytokine Quantification: Enzyme-Linked Immunosorbent Assay (ELISA) is commonly used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant.

  • Cell Lysis and Protein Analysis: The remaining cells can be lysed to extract proteins.

  • Western Blotting: Western blot analysis is used to detect the activation of key signaling proteins, such as the phosphorylated forms of NF-κB, p38, ERK, and JNK.

  • Data Analysis: The results are statistically analyzed to determine the significance of the observed effects.

Discussion and Conclusion

Both this compound and beta-glucan are potent immunomodulators that activate innate immune cells through distinct receptor-ligand interactions and downstream signaling pathways.

Beta-glucans , particularly those with β-1,3 and β-1,6 linkages, are well-established as strong inducers of pro-inflammatory responses.[8] Their interaction with Dectin-1 is a key event that leads to robust activation of macrophages and dendritic cells, promoting phagocytosis and the release of a broad spectrum of cytokines.[5][9] The ability of beta-glucans to induce trained immunity suggests a long-lasting impact on the innate immune system.[3]

This compound , as a form of chitooligosaccharide, also demonstrates significant immunomodulatory activity. Its recognition by TLR4, a receptor also involved in sensing bacterial lipopolysaccharide, highlights its pro-inflammatory potential.[1] However, some studies suggest that COS can also have anti-inflammatory effects, indicating a more complex and context-dependent role in immune regulation.[7] The immunomodulatory effects of COS are also influenced by their molecular weight and degree of polymerization.

Future Directions:

Direct comparative studies are essential to fully elucidate the relative potencies and specific immunomodulatory profiles of this compound and different types of beta-glucans. Such research should investigate a wide range of immune cell types and a comprehensive panel of cytokines and chemokines. Furthermore, in vivo studies are needed to understand how these differences in in vitro activity translate to overall immune responses in a complex biological system. This knowledge will be invaluable for the rational design of new immunomodulatory drugs and vaccine adjuvants.

References

a Validating the antimicrobial spectrum of Chitooctaose against various pathogens

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antimicrobial spectrum of chitooctaose, a chitosan (B1678972) oligosaccharide, against a range of pathogenic microorganisms. The following sections detail its activity, the experimental methodology for evaluation, and its proposed mechanisms of action. This document is intended to serve as a resource for researchers investigating novel antimicrobial agents.

Antimicrobial Performance: A Comparative Analysis

This compound, a low molecular weight chitosan oligosaccharide, has demonstrated significant antimicrobial activity against a variety of pathogens. While extensive data specifically for this compound is still emerging, the broader class of chitooligosaccharides (COS) and low molecular weight chitosans (LMWC), which includes this compound, has been more thoroughly investigated. The data presented below, derived from studies on these closely related compounds, provides a strong indication of the potential antimicrobial efficacy of this compound.

The antimicrobial activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Antibacterial Spectrum

The tables below summarize the MIC values of low molecular weight chitosan and chitooligosaccharides against representative Gram-positive and Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of Low Molecular Weight Chitosan/Chitooligosaccharides against Pathogenic Bacteria

Bacterial SpeciesGram StainMIC Range (µg/mL)Reference Compounds
Staphylococcus aureusGram-positive620 - 1250HMW and LMW chitosan[1]
Streptococcus mutansGram-positive620HMW and LMW chitosan[1]
Streptococcus sobrinusGram-positive620 - 1250HMW and LMW chitosan[1]
Escherichia coliGram-negative> 2000Chitooligosaccharides[2]
Pseudomonas aeruginosaGram-negative> 2000Chitooligosaccharides[2]

Note: The effectiveness of chitosan and its derivatives can be influenced by factors such as the degree of deacetylation, pH of the medium, and the specific bacterial strain.

Antifungal Spectrum

Chitooligosaccharides have also shown promise as antifungal agents. The following table presents available MIC data for low molecular weight chitosan and chitooligosaccharides against common fungal pathogens.

Table 2: Minimum Inhibitory Concentration (MIC) of Low Molecular Weight Chitosan/Chitooligosaccharides against Pathogenic Fungi

Fungal SpeciesPathogen TypeMIC Range (µg/mL)Reference Compounds
Candida albicansYeast500Chitooligosaccharides[3]
Candida glabrataYeast4.8Low Molecular Weight Chitosan[4]
Candida kruseiYeast15.6 - >1000Chitosan and derivatives[5]
Aspergillus flavusMold15.6 - >1000Chitosan and derivatives[5]
Fusarium oxysporumMoldData not availableChitosan and derivatives

Note: The antifungal activity of chitosan derivatives is also dependent on environmental conditions and the specific fungal isolate.

Experimental Protocols

The determination of the antimicrobial spectrum of this compound relies on standardized in vitro susceptibility testing. The broth microdilution method is a widely accepted and robust technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria and fungi.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

This protocol is adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Materials:

  • Test Organisms: Pure, overnight cultures of the bacterial or fungal strains to be tested.
  • Growth Media: Appropriate liquid broth medium for the test organism (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
  • Antimicrobial Agent: A stock solution of this compound of known concentration, sterilized by filtration.
  • Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator, plate reader (optional).

2. Inoculum Preparation:

  • Aseptically pick several colonies of the test organism from an agar (B569324) plate.
  • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
  • Dilute this suspension in the appropriate growth medium to achieve the final desired inoculum concentration in the microtiter plate (typically 5 x 10⁵ CFU/mL for bacteria).

3. Serial Dilution of this compound:

  • In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in the appropriate growth medium to create a range of concentrations.
  • Typically, 100 µL of medium is added to all wells except the first column. 200 µL of the highest this compound concentration is added to the first well, and then 100 µL is serially transferred across the plate, mixing at each step.

4. Inoculation of the Microtiter Plate:

  • Add 100 µL of the prepared inoculum to each well containing the serially diluted this compound.
  • Include a positive control well (inoculum without this compound) and a negative control well (medium without inoculum).

5. Incubation:

  • Incubate the microtiter plate at the optimal temperature and duration for the specific test organism (e.g., 35-37°C for 18-24 hours for most bacteria).

6. Determination of MIC:

  • After incubation, visually inspect the wells for turbidity (growth).
  • The MIC is the lowest concentration of this compound at which there is no visible growth.
  • Alternatively, a plate reader can be used to measure the optical density at a specific wavelength (e.g., 600 nm) to determine the inhibition of growth.

Proposed Mechanisms of Action

The antimicrobial activity of this compound is believed to stem from a multi-faceted attack on microbial cells, primarily targeting the cell envelope and intracellular functions.

Antibacterial Mechanism

The primary proposed mechanism against bacteria involves the electrostatic interaction between the positively charged amino groups of this compound and the negatively charged components of the bacterial cell wall, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria. This interaction leads to a cascade of events culminating in cell death.

Antibacterial_Mechanism cluster_extracellular Extracellular Space cluster_cell_wall Bacterial Cell Wall cluster_intracellular Intracellular Space This compound This compound (+) CellSurface Cell Surface (-) (Teichoic Acids/LPS) This compound->CellSurface Electrostatic Interaction DNA_Interaction Interaction with DNA/RNA This compound->DNA_Interaction Intracellular Penetration MembraneDisruption Membrane Disruption CellSurface->MembraneDisruption Leakage Leakage of Cellular Contents MembraneDisruption->Leakage CellDeath Cell Death Leakage->CellDeath Protein_Inhibition Inhibition of Protein Synthesis DNA_Interaction->Protein_Inhibition Protein_Inhibition->CellDeath

Caption: Proposed antibacterial mechanism of this compound.

Antifungal Mechanism

The antifungal activity of this compound is also thought to be initiated by interactions with the fungal cell wall and membrane. A key target in fungi is ergosterol (B1671047), a vital component of the fungal cell membrane that is analogous to cholesterol in mammalian cells. Disruption of ergosterol synthesis or function can lead to increased membrane permeability and cell death.

Antifungal_Mechanism cluster_extracellular Extracellular Space cluster_cell_wall Fungal Cell Wall/Membrane cluster_intracellular Intracellular Space This compound This compound (+) CellWall Cell Wall (-) This compound->CellWall Electrostatic Interaction Ergosterol Ergosterol Synthesis Pathway This compound->Ergosterol Inhibition MembranePermeability Increased Membrane Permeability CellWall->MembranePermeability Ergosterol->MembranePermeability ROS Reactive Oxygen Species (ROS) Production MembranePermeability->ROS Apoptosis Apoptosis MembranePermeability->Apoptosis ROS->Apoptosis

Caption: Proposed antifungal mechanism of this compound.

Experimental Workflow

The overall process for validating the antimicrobial spectrum of this compound follows a logical progression from initial screening to detailed characterization.

Experimental_Workflow A Pathogen Selection (Bacteria & Fungi) C Broth Microdilution Assay (MIC Determination) A->C B This compound Preparation & Sterilization B->C D Data Analysis (MIC Value Calculation) C->D E Mechanism of Action Studies (e.g., Membrane Permeability Assays) D->E F Comparative Analysis (vs. Alternative Antimicrobials) D->F E->F G Publication of Findings F->G

Caption: Workflow for antimicrobial spectrum validation.

References

a Head-to-head comparison of Chitooctaose and chitoheptaose in plant signaling

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

Chito-oligosaccharides, derived from the deacetylation and hydrolysis of chitin, are potent elicitors of plant defense responses. Among these, chitooctaose (DP8) and chitoheptaose (B12385539) (DP7), oligosaccharides with eight and seven N-acetylglucosamine units, respectively, are well-recognized for their ability to activate PAMP-triggered immunity (PTI). This guide provides a detailed, head-to-head comparison of their performance in plant signaling, supported by experimental data, detailed protocols, and visualizations of the underlying molecular pathways.

Quantitative Comparison of Elicitor Activity

The degree of polymerization is a critical factor influencing the elicitor activity of chito-oligosaccharides. Experimental evidence suggests that this compound is generally a more potent elicitor than chitoheptaose in inducing various defense responses in plants.

ParameterChitoheptaose (DP7)This compound (DP8)Key Findings
Reactive Oxygen Species (ROS) Production Induces a significant ROS burst.Induces a more robust and sustained ROS burst, often with a higher amplitude compared to chitoheptaose.[1]Both are potent inducers of ROS, a hallmark of PTI. This compound generally elicits a stronger response.[1]
Defense Gene Expression (Fold Induction in Arabidopsis thaliana) WRKY29: ~15-foldWRKY30: ~10-foldWRKY33: ~8-foldWRKY53: ~5-fold[2]WRKY29: ~20-foldWRKY30: ~12-foldWRKY33: ~10-foldWRKY53: ~6-fold[2]This compound shows a consistently higher induction of WRKY transcription factor genes, which are key regulators of plant defense.
MAPK Activation Induces phosphorylation of MAP kinases.Strongly activates MAP kinases such as MPK3 and MPK6.[1]Both activate the MAPK cascade, a central signaling pathway in plant immunity. Direct comparative quantitative data is limited, but the stronger downstream responses suggest more potent activation by this compound.
Phytoalexin Accumulation Elicits phytoalexin production.Optimally induces phytoalexin accumulation (e.g., pisatin (B192138) in pea).[3]Longer-chain chito-oligosaccharides like the octamer are highly effective in inducing the synthesis of these antimicrobial compounds.[3][4]

Signaling Pathway and Experimental Workflows

The perception of both this compound and chitoheptaose at the plant cell surface is primarily mediated by a receptor complex involving the LysM receptor-like kinases LYK5 and CERK1.[5][6] This recognition triggers a downstream signaling cascade, leading to the activation of various defense responses.

Chito-oligosaccharide Signaling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm CO7_CO8 Chitoheptaose (DP7) / this compound (DP8) Receptor_Complex LYK5/CERK1 Receptor Complex CO7_CO8->Receptor_Complex Binding RLCKs Receptor-Like Cytoplasmic Kinases (RLCKs) Receptor_Complex->RLCKs Activation ROS_Production Reactive Oxygen Species (ROS) Production Receptor_Complex->ROS_Production Activation MAPK_Cascade MAPK Cascade (MAPKKK -> MAPKK -> MAPK) RLCKs->MAPK_Cascade Phosphorylation Phytoalexins Phytoalexin Accumulation MAPK_Cascade->Phytoalexins Induction TFs Transcription Factors MAPK_Cascade->TFs Activation Defense_Genes Defense Gene Expression (e.g., WRKYs, PR proteins) TFs->Defense_Genes Transcriptional Activation

Chito-oligosaccharide signaling pathway in plants.

The following diagram illustrates a general experimental workflow for comparing the elicitor activity of this compound and chitoheptaose.

Experimental Workflow for Elicitor Comparison Plant_Material Plant Material (e.g., seedlings, leaf discs) Elicitor_Treatment Elicitor Treatment (Chitoheptaose vs. This compound) Plant_Material->Elicitor_Treatment ROS_Assay ROS Burst Assay Elicitor_Treatment->ROS_Assay MAPK_Assay MAPK Activation Assay (Western Blot) Elicitor_Treatment->MAPK_Assay Gene_Expression_Assay Gene Expression Analysis (qRT-PCR) Elicitor_Treatment->Gene_Expression_Assay Phytoalexin_Assay Phytoalexin Quantification Elicitor_Treatment->Phytoalexin_Assay Data_Analysis Data Quantification and Comparison ROS_Assay->Data_Analysis MAPK_Assay->Data_Analysis Gene_Expression_Assay->Data_Analysis Phytoalexin_Assay->Data_Analysis

General workflow for comparing elicitor activity.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are protocols for key experiments used to assess the elicitor activity of chitoheptaose and this compound.

Reactive Oxygen Species (ROS) Burst Assay (Luminol-Based)

This protocol is adapted from methods used to measure the production of ROS in plant tissues upon elicitor treatment.[1][7]

  • Plant Material: Leaf discs (e.g., 4 mm diameter) from 4-6 week old Arabidopsis thaliana plants.

  • Reagents:

    • Luminol (B1675438) stock solution

    • Horseradish peroxidase (HRP)

    • Chitoheptaose and this compound stock solutions (1 mM in sterile water)

  • Procedure:

    • Excise leaf discs and float them in sterile water in a 96-well white microplate overnight to reduce wounding effects.

    • Replace the water with an assay solution containing luminol (e.g., 100 µM) and HRP (e.g., 10 µg/mL).

    • Measure the background luminescence for a few minutes using a plate luminometer.

    • Add chitoheptaose or this compound to a final concentration of 1 µM.

    • Immediately begin measuring chemiluminescence at regular intervals (e.g., every 1-2 minutes) for 60-90 minutes.

    • Data is plotted as relative light units (RLU) over time.

MAPK Activation Assay (Western Blot)

This protocol describes the detection of phosphorylated MAPKs in plant seedlings.[1][7]

  • Plant Material: Arabidopsis thaliana seedlings (10-14 days old) grown in liquid culture.

  • Reagents:

    • Chitoheptaose and this compound stock solutions

    • Protein extraction buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Primary antibody (e.g., anti-p44/42 MAPK that recognizes phosphorylated ERK1/2)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Treat seedlings with the desired concentration of chitoheptaose or this compound for various time points (e.g., 0, 5, 10, 15, 30 minutes).

    • Flash-freeze the tissue in liquid nitrogen and grind to a fine powder.

    • Extract total proteins using the extraction buffer.

    • Quantify protein concentration (e.g., using a BCA assay).

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Visualize the protein bands corresponding to phosphorylated MAPKs using a chemiluminescent substrate and an imaging system.

Defense Gene Expression Analysis (qRT-PCR)

This protocol outlines the steps for quantifying the expression of defense-related genes.[2][8]

  • Plant Material: Arabidopsis thaliana seedlings (10-14 days old).

  • Reagents:

    • Chitoheptaose and this compound stock solutions

    • RNA extraction kit

    • DNase I

    • cDNA synthesis kit

    • SYBR Green qPCR master mix

    • Gene-specific primers for target genes (e.g., WRKY29, WRKY30) and a reference gene (e.g., UBQ10).

  • Procedure:

    • Treat seedlings with 1 µM chitoheptaose or this compound. Harvest tissue at a specific time point (e.g., 30 minutes) and flash-freeze in liquid nitrogen.

    • Extract total RNA and treat with DNase I to remove genomic DNA.

    • Synthesize first-strand cDNA.

    • Perform qPCR using SYBR Green master mix and gene-specific primers.

    • Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the reference gene.

Phytoalexin Accumulation Assay (Example: Pisatin in Pea)

This protocol describes a method for quantifying the phytoalexin pisatin in pea endocarp tissue.[9]

  • Plant Material: Immature pea pods.

  • Reagents:

    • Chitoheptaose and this compound solutions

    • Hexane

  • Procedure:

    • Excise endocarp tissue from immature pea pods.

    • Place the tissue in a petri dish containing the chito-oligosaccharide solution.

    • Incubate for 24-48 hours in a humid environment.

    • Homogenize the tissue in hexane.

    • Centrifuge the homogenate and collect the supernatant.

    • Measure the absorbance of the supernatant at 309 nm.

    • Quantify the pisatin concentration using a standard curve.

Conclusion

Both chitoheptaose and this compound are effective elicitors of plant defense responses. However, the available quantitative data suggests that this compound generally exhibits a higher potency in activating key defense mechanisms, including ROS production and the expression of defense-related transcription factors. The choice between these two elicitors may depend on the specific research goals, with this compound being preferable for inducing a strong and rapid defense response. The detailed protocols and pathway visualizations provided in this guide offer a robust framework for researchers to further investigate the nuanced roles of these chito-oligosaccharides in plant immunity.

References

Chitooctaose as a Potent Elicitor of Phytoalexin Production: A Quantitative Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate elicitor is critical for maximizing the production of desired phytoalexins in plant-based systems. This guide provides a quantitative analysis of chitooctaose-induced phytoalexin production, comparing its performance with other common elicitors. Detailed experimental protocols and visualizations of the underlying signaling pathways are presented to support experimental design and interpretation.

This compound, a chitin (B13524) octamer, has emerged as a significant microbe-associated molecular pattern (MAMP) that triggers robust defense responses in various plant species. A key component of this defense is the synthesis and accumulation of phytoalexins, which are low molecular weight antimicrobial compounds. This guide delves into the quantitative aspects of this compound's elicitor activity, offering a comparative perspective against other well-known inducers of phytoalexin biosynthesis.

Comparative Analysis of Elicitor-Induced Phytoalexin Production

The efficacy of an elicitor is determined by the magnitude of the defense response it can induce. The following tables summarize the quantitative data on phytoalexin production induced by this compound in comparison to other elicitors in different plant systems.

Table 1: Comparison of this compound and Chitoheptaose on Reactive Oxygen Species (ROS) Production

ElicitorParameterPlant SystemKey Findings
Chitoheptaose (CH7)ROS ProductionPlant CellsInduces a significant ROS burst.
This compound (CH8)ROS ProductionPlant CellsInduces a robust and sustained ROS burst, often with a higher amplitude compared to CH7.[1]

Table 2: Comparison of Chitosan (B1678972) and Other Elicitors on Pisatin (B192138) Production in Pea (Pisum sativum)

While direct quantitative data for this compound in comparison to a wide range of elicitors for pisatin production is limited, data on the closely related chitosan provides valuable insights. Chitosans have been shown to be potent elicitors of pisatin in pea pods.[2][3]

ElicitorPhytoalexinPlant SystemElicitor ConcentrationPisatin Yield
ChitosanPisatinPea PodsNot specifiedPotent inducer
Pectic Polysaccharides (PIIF)PisatinPea PodsNot specifiedEffective elicitor, similar to chitosan
Fusarium solani f. sp. phaseoli sporesPisatinPea EndocarpNot specifiedInducer of pisatin

Table 3: Comparison of Chitosan and Other Elicitors on Resveratrol (B1683913) Production in Grape (Vitis vinifera) Cell Cultures

ElicitorPhytoalexinPlant SystemElicitor ConcentrationTotal Stilbenes (including Resveratrol) Yield (mg/g DW)
ChitosanResveratrol & ViniferinsGrape Cell SuspensionNot specifiedLess effective than jasmonates
Methyl Jasmonate (MeJA)Resveratrol & ViniferinsGrape Cell SuspensionNot specified~0.970
Jasmonic Acid (JA)Resveratrol & ViniferinsGrape Cell SuspensionNot specified~1.023

Signaling Pathways of this compound-Induced Phytoalexin Production

The induction of phytoalexin synthesis by this compound is initiated by its recognition at the cell surface, which triggers a complex downstream signaling cascade.

Chitooctaose_Signaling_Pathway This compound This compound receptor LysM Receptor Kinase (e.g., CERK1/LYK1) This compound->receptor Binding ros Reactive Oxygen Species (ROS) Burst receptor->ros mapk MAPK Cascade (MPK3/MPK6) receptor->mapk transcription_factors WRKY Transcription Factors mapk->transcription_factors Activation gene_expression Defense Gene Expression transcription_factors->gene_expression Upregulation phytoalexin_biosynthesis Phytoalexin Biosynthesis Enzymes gene_expression->phytoalexin_biosynthesis phytoalexin Phytoalexin Accumulation phytoalexin_biosynthesis->phytoalexin

Caption: this compound signaling pathway leading to phytoalexin production.

Experimental Protocols

Reproducible and standardized methodologies are essential for the quantitative analysis of phytoalexin production. Below are detailed protocols for the elicitation and quantification of phytoalexins.

Protocol 1: Elicitation of Pisatin in Pea Pods

Materials:

  • Fresh, immature pea pods (Pisum sativum)

  • Elicitor stock solution (e.g., this compound in sterile water)

  • Sterile deionized water (control)

  • Sterile petri dishes

  • Scalpel or razor blade

Procedure:

  • Surface sterilize pea pods by washing with a mild detergent, followed by rinsing with sterile deionized water.

  • Aseptically open the pea pods and remove the peas.

  • Cut the pod halves into uniform sections.

  • Place the endocarp (inner) surface of the pod sections facing up in a sterile petri dish.

  • Apply a small volume (e.g., 20 µL) of the elicitor solution to the endocarp surface of each section. For the control, apply sterile deionized water.

  • Incubate the petri dishes in a humid chamber at room temperature for 24-48 hours.

Protocol 2: Quantification of Pisatin by UV-Vis Spectrophotometry

Materials:

Procedure:

  • After the incubation period, extract the phytoalexins from the pea pod tissue by immersing it in a known volume of hexane.

  • Vortex or gently agitate for a sufficient time to ensure complete extraction.

  • Transfer the hexane extract to a clean cuvette.

  • Measure the absorbance of the extract at 309 nm using a spectrophotometer.

  • Quantify the concentration of pisatin using its molar extinction coefficient in hexane.

Protocol 3: Elicitation of Resveratrol in Grape Cell Suspension Cultures

Materials:

  • Established grape (Vitis vinifera) cell suspension culture

  • Elicitor stock solution (e.g., this compound in sterile water)

  • Culture medium

Procedure:

  • Subculture the grape cells into fresh medium.

  • Allow the cells to grow for a specified period before elicitation.

  • Add the elicitor solution to the cell culture to the desired final concentration. An equivalent volume of the solvent should be added to the control culture.

  • Incubate the cultures under standard growth conditions for the desired time period (e.g., 24-96 hours).

Protocol 4: Quantification of Resveratrol by High-Performance Liquid Chromatography (HPLC)

Materials:

  • Elicited grape cells and culture medium

  • Ethyl acetate (B1210297) or other suitable solvent for extraction

  • HPLC system with a C18 column and UV detector

  • Resveratrol standard

Procedure:

  • Separate the cells from the culture medium by filtration or centrifugation.

  • Extract resveratrol from both the cells (after cell lysis) and the culture medium using a suitable solvent like ethyl acetate.

  • Evaporate the solvent and redissolve the residue in the HPLC mobile phase.

  • Inject the sample into the HPLC system.

  • Separate the compounds on a C18 column using an appropriate mobile phase gradient (e.g., acetonitrile (B52724) and water).

  • Detect resveratrol using a UV detector at approximately 306 nm.

  • Quantify the concentration of resveratrol by comparing the peak area with a standard curve generated from known concentrations of a resveratrol standard.

Experimental Workflow

The following diagram illustrates the general workflow for a comparative study of elicitors on phytoalexin production.

Experimental_Workflow plant_material Plant Material (e.g., Pea Pods, Cell Culture) elicitor_treatment Elicitor Treatment (this compound & Alternatives) plant_material->elicitor_treatment incubation Incubation elicitor_treatment->incubation extraction Phytoalexin Extraction incubation->extraction quantification Quantification (Spectrophotometry/HPLC) extraction->quantification data_analysis Data Analysis and Comparison quantification->data_analysis

Caption: General workflow for comparing elicitor-induced phytoalexin production.

References

Chitooctaose as a Biopesticide: A Performance Benchmark Against Commercial Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for sustainable and effective crop protection solutions has intensified the focus on biopesticides. Among these, chitooctaose, a chitooligosaccharide derived from chitin, is emerging as a promising candidate due to its dual-action mechanism: direct antimicrobial activity and induction of plant defense responses. This guide provides an objective comparison of this compound's performance against established commercial biopesticides, supported by experimental data.

Performance Snapshot: this compound vs. Commercial Biopesticides

The following table summarizes the performance of this compound in comparison to several widely used commercial biopesticides. Data has been compiled from various studies to provide a comparative overview. It is important to note that efficacy can vary based on specific experimental conditions, pathogen pressure, and crop type.

Biopesticide (Active Ingredient)Target Pathogen/PestPerformance MetricEfficacyReference
This compound Fusarium spp.Mycelial Growth Inhibition>50%[1]
This compound Botrytis cinereaAntifungal ActivityHigh[2]
This compound Various FungiMinimum Inhibitory Concentration (MIC)250-5000 µg/mL[3][4]
Serenade® (Bacillus subtilis QST 713) Soil-borne pathogens (Fusarium, Verticillium, Phytophthora)Disease SuppressionSignificant[5]
Serenade® ASO (Bacillus subtilis QST 713) Fungal and Bacterial DiseasesDisease ProtectionEffective[6]
Dipel®, Turex® (Bacillus thuringiensis) Spodoptera litura (Leaf worm)Larval Mortality45-64%[7]
Neem Oil (Azadirachtin) Aphis glycines (Soybean aphid)Nymphal Mortality77-80%[8]
Neem-based Biopesticides Lipaphis erysimi (Mustard aphid)Population Reduction60-80%[9]

Delving into the Mechanism: this compound-Induced Plant Defense

This compound is recognized by plant cells as a Pathogen-Associated Molecular Pattern (PAMP), triggering a cascade of defense responses. This signaling pathway enhances the plant's innate immunity against a broad spectrum of pathogens.

This compound-Induced Plant Defense Signaling Pathway This compound This compound LysM_Receptor LysM Receptor (e.g., CERK1) This compound->LysM_Receptor Binding MAPK_Cascade MAPK Cascade LysM_Receptor->MAPK_Cascade Activation Transcription_Factors Transcription Factors (e.g., WRKYs) MAPK_Cascade->Transcription_Factors Phosphorylation Defense_Genes Defense Gene Expression Transcription_Factors->Defense_Genes ROS_Production Reactive Oxygen Species (ROS) Production Defense_Genes->ROS_Production Phytoalexin_Synthesis Phytoalexin Synthesis Defense_Genes->Phytoalexin_Synthesis PR_Proteins Pathogenesis-Related (PR) Protein Synthesis Defense_Genes->PR_Proteins Plant_Immunity Enhanced Plant Immunity ROS_Production->Plant_Immunity Phytoalexin_Synthesis->Plant_Immunity PR_Proteins->Plant_Immunity

This compound-induced plant defense signaling pathway.

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate assessment of biopesticide performance. Below are protocols for key experiments.

In Vitro Antifungal Assay (Poisoned Food Technique)

This method is used to determine the direct inhibitory effect of a biopesticide on fungal mycelial growth.

  • Media Preparation : Prepare Potato Dextrose Agar (PDA) and sterilize by autoclaving.

  • Incorporation of Biopesticide : While the PDA is still molten (around 45-50°C), add the desired concentrations of the this compound solution or other biopesticide formulations. A control set with no biopesticide is also prepared.

  • Plating : Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation : Place a mycelial plug (typically 5 mm in diameter) from a young, actively growing culture of the target fungus onto the center of each PDA plate.

  • Incubation : Incubate the plates at an optimal temperature for the specific fungus (e.g., 25-28°C) for a defined period (e.g., 3-12 days).

  • Data Collection : Measure the diameter of the fungal colony in two perpendicular directions at regular intervals.

  • Calculation of Inhibition : Calculate the percentage of mycelial growth inhibition using the formula: % Inhibition = ((dc - dt) / dc) x 100 where 'dc' is the average diameter of the colony in the control plate and 'dt' is the average diameter of the colony in the treated plate.[1]

In Planta Efficacy Evaluation

This workflow outlines the steps for assessing the efficacy of a biopesticide in a controlled plant environment.

Experimental Workflow for In Planta Biopesticide Evaluation Plant_Propagation Plant Propagation & Acclimatization Treatment_Application Biopesticide Treatment Application (e.g., foliar spray, soil drench) Plant_Propagation->Treatment_Application Pathogen_Inoculation Pathogen Inoculation Treatment_Application->Pathogen_Inoculation Incubation Incubation under Controlled Conditions (Temperature, Humidity, Light) Pathogen_Inoculation->Incubation Disease_Assessment Disease Severity Assessment (e.g., lesion size, disease incidence) Incubation->Disease_Assessment Data_Analysis Data Analysis & Statistical Evaluation Disease_Assessment->Data_Analysis

References

A Comparative Proteomic Guide to Chitooctaose and Other Elicitors in Plant Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cellular proteomic responses to chitooctaose and other common elicitors used in plant biology research. The information herein is supported by experimental data from various studies, offering insights into the diverse signaling and defense mechanisms activated by these molecules.

This compound, a chitin (B13524) oligosaccharide, is a potent pathogen-associated molecular pattern (PAMP) that triggers PAMP-triggered immunity (PTI) in plants.[1][2] Understanding its effects at the proteome level, in comparison to other elicitors, is crucial for developing novel strategies for crop protection and disease resistance.

Quantitative Proteomic Analysis: A Comparative Overview

The following tables summarize the key differentially expressed proteins identified in plant cells upon treatment with this compound (and related chitosan (B1678972) oligosaccharides) versus other elicitors like fungal extracts and bacterial flagellin.

Table 1: Differentially Regulated Proteins in Arabidopsis thaliana Treated with Chitosan Oligosaccharides (COS) vs. Fungal Elicitor

Protein CategoryChitosan Oligosaccharides (COS) Induced Proteins[1][3]Fungal Elicitor Induced Proteins[4]
Signaling & Regulation Receptor-like kinases (e.g., RACK1B), Calcium-binding proteins, G-proteinsMitogen-activated protein kinases (MAPKs), 14-3-3 proteins, Calmodulin-like proteins
Defense & Stress Response Pathogenesis-related (PR) proteins (PR-1, PR-2, PR-5), Glutathione S-transferases (GSTs), Peroxidases, ChitinasesMolecular chaperones (HSP70, HSP90), Oxidative stress defense proteins (Superoxide dismutase, Ascorbate peroxidase)
Cell Wall Metabolism Pectinesterases, Xyloglucan endotransglucosylase/hydrolases (XTHs), Callose synthaseNot explicitly detailed in the provided search results
Primary Metabolism Glycolytic enzymes (e.g., phosphofructokinase), Pentose phosphate (B84403) pathway enzymesEnzymes of the tricarboxylic acid (TCA) cycle, Amino acid biosynthesis enzymes
Protein Synthesis & Turnover Ribosomal proteins, Proteasome subunitsTranslation initiation factors, Ubiquitin-conjugating enzymes

Table 2: Comparison of Early Signaling Events Induced by this compound and Other Elicitors

ElicitorKey Induced Proteins/EventsTimescaleReference
This compound/Chitin Fragments Phosphorylation of AtPhos43Within minutes[5][6]
Activation of MAPK cascadesWithin minutes[7]
Production of Reactive Oxygen Species (ROS)Minutes to hours[8]
Flagellin (flg22) Phosphorylation of AtPhos43 (FLS2-dependent)Within minutes[5][6]
Activation of MAPK cascadesWithin minutes[9]
Rapid ion fluxes across the plasma membraneMinutes[9]
Fungal Elicitor Extract Apoplast alkalinizationWithin 20 minutes[4]
H₂O₂ accumulationWithin 24 hours[4]

Experimental Protocols

Detailed methodologies are essential for the reproducibility of proteomics studies. Below are protocols for key experiments cited in the literature for assessing elicitor activity.

Protein Extraction from Elicitor-Treated Plant Cells

This protocol is a generalized procedure based on methods described for Arabidopsis cell cultures.[4][10]

  • Cell Culture and Treatment: Grow Arabidopsis thaliana cell suspension cultures in the dark. Treat the cell cultures with the desired concentration of elicitor (e.g., 100 µg/mL this compound) or a control solution (e.g., water).

  • Harvesting: After the desired incubation time (e.g., 24 hours), harvest the cells by vacuum filtration.

  • Protein Extraction: Resuspend the harvested cells in an extraction buffer (e.g., 10% trichloroacetic acid in acetone). Snap-freeze the samples in liquid nitrogen and store at -80°C until further processing.

  • Protein Precipitation and Solubilization: Thaw the samples and centrifuge to pellet the protein. Wash the pellet with acetone (B3395972) to remove pigments and lipids. Air-dry the pellet and solubilize it in a buffer suitable for two-dimensional gel electrophoresis (2-DE) or mass spectrometry (e.g., containing urea, thiourea, and CHAPS).

Two-Dimensional Difference Gel Electrophoresis (2-D DIGE)

2-D DIGE is a technique used to quantify differences in protein abundance between samples.[4]

  • Protein Labeling: Label protein extracts from control and elicitor-treated samples with different fluorescent CyDyes (e.g., Cy3 and Cy5). A pooled internal standard labeled with a third dye (e.g., Cy2) is included in each gel for accurate quantification.

  • First Dimension (Isoelectric Focusing): Mix the labeled protein samples and separate them based on their isoelectric point (pI) on an immobilized pH gradient (IPG) strip.

  • Second Dimension (SDS-PAGE): Separate the proteins from the IPG strip based on their molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Image Acquisition and Analysis: Scan the gel at different wavelengths to detect the signals from each CyDye. Use specialized software to co-register the images and quantify the relative abundance of each protein spot.

Mass Spectrometry for Protein Identification

Differentially expressed protein spots are excised from the gel and identified using mass spectrometry.[4]

  • In-Gel Digestion: Excise the protein spot of interest from the 2-D gel. Destain the gel piece and incubate it with a proteolytic enzyme (e.g., trypsin) to digest the protein into smaller peptides.

  • Peptide Extraction: Extract the peptides from the gel piece.

  • Mass Spectrometry Analysis: Analyze the peptide mixture using Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Database Searching: Search the obtained peptide mass fingerprint or fragmentation data against a protein database (e.g., NCBI, UniProt) to identify the protein.

Reactive Oxygen Species (ROS) Burst Assay

This assay measures the production of ROS, a key early event in plant defense signaling.[8]

  • Plant Material Preparation: Prepare leaf discs from mature plant leaves.

  • Assay Preparation: Place the leaf discs in a 96-well plate containing a solution with luminol (B1675438) (for chemiluminescence detection) and horseradish peroxidase.

  • Elicitor Treatment: Add the this compound or other elicitor to the wells at the desired final concentration. Use water as a negative control.

  • Measurement: Immediately measure the luminescence at regular intervals using a luminometer. The integrated luminescence over time represents the total ROS production.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways activated by elicitors and a typical experimental workflow for comparative proteomics.

Elicitor_Signaling_Pathway cluster_perception Perception at Plasma Membrane cluster_signaling Intracellular Signaling Cascade cluster_response Cellular Response This compound This compound Receptor Receptor Complex (e.g., CERK1/LYK5) This compound->Receptor Other_Elicitors Other Elicitors (e.g., flg22) Other_Elicitors->Receptor ROS ROS Burst Receptor->ROS Activation MAPK MAPK Cascade Receptor->MAPK Activation Ca_Influx Ca²⁺ Influx Receptor->Ca_Influx Activation Gene_Expression Defense Gene Expression (e.g., PR genes) ROS->Gene_Expression MAPK->Gene_Expression Ca_Influx->Gene_Expression Hormone_Synthesis Hormone Synthesis (SA, JA, ET) Gene_Expression->Hormone_Synthesis Cell_Wall Cell Wall Reinforcement Gene_Expression->Cell_Wall

Caption: Generalized elicitor signaling pathway in plant cells.

Proteomics_Workflow start Plant Cell Culture treatment Elicitor Treatment (this compound vs. Other Elicitors) start->treatment protein_extraction Protein Extraction treatment->protein_extraction quantification Protein Quantification protein_extraction->quantification separation 2-D DIGE or LC-MS/MS quantification->separation identification Mass Spectrometry (MALDI-TOF or LC-MS/MS) separation->identification analysis Bioinformatic Analysis (Protein Identification & Quantification) identification->analysis comparison Comparative Analysis of Differentially Expressed Proteins analysis->comparison

Caption: Experimental workflow for comparative proteomics.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Chitooctaose

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, adherence to proper chemical disposal protocols is a cornerstone of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe and effective disposal of chitooctaose, a non-hazardous oligosaccharide. The following procedures are based on established best practices for laboratory chemical waste management and are designed to minimize risk and ensure compliance with institutional and regulatory standards.

While this compound is not classified as a hazardous substance, it is imperative to manage its disposal with the same diligence as any other laboratory chemical to prevent environmental release and maintain a safe working environment.[1][2][3]

Summary of Disposal Principles

To facilitate quick reference and safe handling, the following table summarizes the core principles for the proper disposal of this compound waste.

Waste TypeCollection ContainerLabeling RequirementsKey Disposal Guideline
Solid Waste Designated, clearly labeled, and sealed waste container."this compound Waste" or "Non-hazardous Chemical Waste", including the accumulation start date.[1]Collect all solid this compound, contaminated labware (e.g., weighing paper, gloves, pipette tips), and spill cleanup materials.[1][4]
Liquid Waste Separate, sealed, and clearly labeled container for liquid chemical waste.[1]"this compound Waste Solution" or "Non-hazardous Aqueous/Solvent Waste", listing all components.[1]Collect all solutions containing this compound and rinsates from glassware decontamination.[1] Do not dispose of down the drain unless explicitly permitted by your EHS office.[1]
Empty Containers Original product container.Deface the original label.Triple rinse with a suitable solvent; collect the first rinse as liquid chemical waste.[5] Subsequent rinses may be disposable down the drain with plenty of water, pending local regulations.[5]

Detailed Experimental Protocols for Disposal

The following protocols provide detailed methodologies for the proper disposal of this compound in various forms.

Protocol 1: Disposal of Solid this compound Waste
  • Waste Collection :

    • Place all solid this compound waste, including unused product and contaminated disposables such as weighing paper, gloves, and pipette tips, into a designated and clearly labeled waste container.[1]

    • The container should be in good condition, compatible with the chemical, and have a secure lid.

  • Container Labeling :

    • Clearly label the waste container with "this compound Waste" or "Non-hazardous Chemical Waste".[1][5]

    • Include the accumulation start date on the label. If the waste is mixed with other chemicals, list all components.[1]

  • Storage :

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.[1]

    • This area should be away from general laboratory traffic and incompatible materials.[1]

  • Final Disposal :

    • Once the container is full, ensure it is securely sealed.

    • Arrange for the collection of the waste by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste management service.[1]

Protocol 2: Disposal of Liquid this compound Waste (Solutions)
  • Waste Collection :

    • Collect all solutions containing this compound in a separate, sealed, and clearly labeled container designated for liquid chemical waste.[1]

    • Do not mix with other waste streams unless permitted by your institution's EHS office.

  • Container Labeling :

    • Label the liquid waste container with "this compound Waste Solution" and specify the solvent (e.g., "Aqueous" or the name of the organic solvent).

    • List all components of the solution on the label.

  • Storage and Disposal :

    • Store the sealed container in a designated satellite accumulation area.

    • Contact your institution's EHS office for pickup and disposal. Do not pour this compound solutions down the drain.[1]

Protocol 3: Decontamination and Disposal of Empty Containers and Glassware
  • Glassware Decontamination :

    • Thoroughly rinse any glassware that has been in contact with this compound with a suitable solvent (e.g., water).[1]

    • Collect the initial rinsate as liquid chemical waste and dispose of it according to Protocol 2.[1]

    • Subsequent rinses, if local regulations permit, can be disposed of down the drain with a copious amount of water.[5]

  • Empty Product Container Disposal :

    • For the original product container, triple rinse with a suitable solvent.

    • Collect the first rinse as liquid chemical waste.[5]

    • Completely deface the original label on the empty container before disposing of it in the appropriate recycling or general waste stream, as permitted by your institution.[5]

Protocol 4: Spill Cleanup and Disposal
  • Immediate Action :

    • In the event of a spill, avoid dust formation.[4][6]

    • Ensure you are wearing appropriate Personal Protective Equipment (PPE), including a lab coat, gloves, and safety glasses.

  • Cleanup :

    • Mechanically recover the solid material using a scoop or brush and place it into the designated solid waste container.[1][2]

    • Clean the spill area thoroughly with soap and water.[1]

  • Disposal of Cleanup Materials :

    • Collect all cleaning materials (e.g., paper towels, absorbent pads) and dispose of them as solid this compound waste according to Protocol 1.[1]

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound, from the point of generation to final disposal.

Chitooctaose_Disposal_Workflow cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_labeling_storage Labeling & Interim Storage cluster_disposal Final Disposal solid_waste Solid this compound Waste (Unused product, contaminated labware) solid_container Designated Solid Waste Container solid_waste->solid_container Collect liquid_waste Liquid this compound Waste (Solutions, rinsates) liquid_container Designated Liquid Waste Container liquid_waste->liquid_container Collect label_solid Label as 'this compound Waste' List components and date solid_container->label_solid label_liquid Label as 'this compound Solution' List components and date liquid_container->label_liquid storage Store in Satellite Accumulation Area label_solid->storage label_liquid->storage ehs_pickup Arrange Pickup with Institutional EHS Office storage->ehs_pickup When full final_disposal Licensed Waste Disposal Facility ehs_pickup->final_disposal Transport

Caption: Logical workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Chitooctaose

Author: BenchChem Technical Support Team. Date: December 2025

Chemical and Physical Properties

Understanding the properties of Chitooctaose is the first step toward safe handling. The following table summarizes key data for this compound and its parent compound, Chitosan.

PropertyThis compoundChitosan
Molecular Formula C48H90N8O33(C6H11NO4)n
Molecular Weight 1307.3 g/mol [1]Varies
Appearance White or creamy-white powder or flakes[2]White or creamy-white powder or flakes[2]
Solubility Readily soluble in water due to shorter chain length.[3]Insoluble in water and organic solvents; soluble in dilute acidic solutions.[2][3][4]
Stability Stable under normal ambient and anticipated storage and handling conditions.[5]Stable under normal ambient and anticipated storage and handling conditions.[5]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment plan is critical to mitigate exposure risks when handling this compound. The following PPE is recommended.

Body AreaRecommended Protection
Eye/Face Chemical safety goggles and/or a face shield are required to prevent splashes.[6]
Skin A lab coat or chemical-resistant apron must be worn. Full-length pants and closed-toe shoes are mandatory.[6]
Hands Chemical-resistant gloves (e.g., nitrile, neoprene) should be worn. Inspect gloves for tears or holes before use and change them frequently, especially if contaminated.[6]
Respiratory If working with the solid form where dust may be generated, or if engineering controls are insufficient, a NIOSH-approved respirator with an appropriate particulate filter is recommended.[6]

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for both safety and environmental protection.

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. The work area, typically a certified chemical fume hood, should be clean and uncluttered.[6]

  • Weighing and Aliquoting: When weighing the solid compound, use anti-static weigh paper or a weighing boat to prevent dust generation.[6] For creating solutions, add the solvent to the solid slowly to avoid splashing.[6]

  • Experimental Use: Conduct all manipulations of the compound within a fume hood. Keep the container tightly closed when not in use.[6]

  • Decontamination: After handling, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.[6] Dispose of all contaminated disposable materials as hazardous waste.[6]

  • Personal Hygiene: Immediately after finishing work and removing PPE, wash hands and any exposed skin thoroughly with soap and water.[6]

Disposal Plan:

While this compound is not classified as a hazardous substance, standard laboratory chemical disposal practices should be followed.[7]

  • Waste Collection:

    • Solid Waste: Collect all solid this compound waste, including unused product and contaminated materials (e.g., weighing paper, gloves, and pipette tips), in a designated and clearly labeled waste container.[7]

    • Liquid Waste: For solutions containing this compound, collect them in a separate, sealed, and clearly labeled container for liquid chemical waste.[7]

  • Container Labeling: Label the waste container with "this compound Waste" and include the date of accumulation. If the waste is mixed with other chemicals, list all components on the label.[7]

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory, away from general laboratory traffic and incompatible materials.[7]

  • Institutional Guidelines: Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance on chemical waste disposal.[7]

  • Waste Pickup: Arrange for the collection of the this compound waste by your institution's hazardous waste management service.[7] Do not dispose of this compound down the drain or in regular trash unless explicitly permitted by your EHS office.[7]

First Aid Measures

In case of exposure, follow these first aid procedures:

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[8]

  • In case of skin contact: Wash off with soap and plenty of water. Consult a physician.[8]

  • In case of eye contact: Flush eyes with water as a precaution.[8]

  • If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[8]

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_hygiene Personal Hygiene A Don PPE B Prepare clean workspace in fume hood A->B C Weighing and Aliquoting B->C Proceed to handling D Experimental Use C->D E Decontaminate surfaces and equipment D->E Experiment complete F Collect and label waste E->F G Store waste in designated area F->G H Arrange for waste pickup G->H I Remove PPE H->I Final step J Wash hands and exposed skin I->J

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.